molecular formula C3H7NO2S B130836 Cyclopropanesulfonamide CAS No. 154350-29-5

Cyclopropanesulfonamide

Cat. No.: B130836
CAS No.: 154350-29-5
M. Wt: 121.16 g/mol
InChI Key: WMSPXQIQBQAWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanesulfonamide (CAS 154350-29-5) is an organic compound with the molecular formula C3H7NO2S, typically appearing as a white crystalline solid or powder . It is highly soluble in water and various organic solvents, making it a versatile building block in synthetic chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Recent scientific literature highlights the significant application of this compound derivatives in pharmaceutical research, particularly in developing a new class of Epidermal Growth Factor Receptor (EGFR) inhibitors . These inhibitors are designed to overcome the C797S mutation, a common resistance mechanism to third-generation EGFR-targeting drugs in non-small cell lung cancer (NSCLC) . Replacing a methylsulfonamide group with a this compound moiety in lead compounds has been shown to yield derivatives with potent inhibitory activity against EGFR triple mutations (L858R/T790M/C797S), demonstrating superior anti-tumor efficacy in preclinical models . The cyclopropyl group is prized in medicinal chemistry for enhancing a molecule's metabolic stability and enabling vector-specific interactions with target proteins, which can improve both potency and selectivity . Beyond oncology research, this compound serves as a key synthetic intermediate in other fields. It is used in agrochemical research for developing novel pesticides and herbicides and in materials science for creating functional polymers and organic frameworks . Its utility also extends to methodology research, including asymmetric synthesis and cyclization reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPXQIQBQAWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934977
Record name Cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154350-29-5, 154350-28-4
Record name Cyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154350-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cyclopropanesulfonamide: A Technical Guide to a Versatile Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Ring in Scientific Innovation

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone of molecular design. Among these, the cyclopropyl group, when appended to a sulfonamide, gives rise to cyclopropanesulfonamide – a molecule of significant interest. Its unique combination of a rigid, three-dimensional cyclopropane ring and the versatile sulfonamide functional group imparts a distinct set of chemical and physical properties that are increasingly exploited by researchers. This guide provides a comprehensive technical overview of this compound, from its fundamental structural and chemical properties to its synthesis and its impactful applications in medicinal and agrochemical research. We will delve into the causality behind its utility, offering field-proven insights for scientists and drug development professionals aiming to leverage this potent chemical entity.

Molecular Structure and Physicochemical Properties: A Union of Strain and Functionality

This compound is an organic compound with the molecular formula C₃H₇NO₂S.[1][2] Its structure is characterized by a saturated three-membered carbon ring, the cyclopropane moiety, directly bonded to the sulfur atom of a sulfonamide group (-SO₂NH₂).[2] This arrangement creates a molecule with a fascinating interplay of electronic and steric effects. The cyclopropane ring, with its inherent ring strain, exhibits partial π-character, influencing the electronic properties of the adjacent sulfonamide.

The sulfonamide group itself is a key contributor to the molecule's properties, capable of acting as a hydrogen bond donor and acceptor.[2] This dual nature is critical for its interaction with biological targets. The presence of both the aliphatic, strained ring and the polar functional group results in a unique reactivity profile, useful in a variety of chemical transformations.[2]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource(s)
Molecular Formula C₃H₇NO₂S[1][3]
Molecular Weight 121.16 g/mol [3]
CAS Number 154350-29-5[3]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 95-98 °C[4]
Boiling Point (Predicted) 263.1 ± 23.0 °C at 760 mmHg[1]
Density (Predicted) 1.44 ± 0.1 g/cm³[1]
Water Solubility Soluble[4]
pKa (Predicted) 10.69 ± 0.20[4]
LogP (Predicted) -0.5[3]

Spectroscopic Signature: Deciphering the Molecular Fingerprint

The structural characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle to confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is characteristic. The protons on the sulfonamide group (NH₂) typically appear as a broad singlet. The methine proton (CH) on the cyclopropane ring, being adjacent to the electron-withdrawing sulfonamide group, is shifted downfield. The methylene protons (CH₂) of the cyclopropane ring appear further upfield. A typical spectrum in DMSO-d₆ shows a broad singlet for the NH₂ protons around δ 6.78 ppm, a multiplet for the CH proton around δ 2.46-2.50 ppm, and a multiplet for the CH₂ protons around δ 0.86-0.89 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum is expected to show two signals for the cyclopropane ring. Due to the high degree of shielding in the three-membered ring, these carbons appear at unusually high field (low ppm values). For cyclopropane itself, the ¹³C chemical shift is notably negative at -2.7 ppm.[6] The carbon attached to the sulfonamide group would be expected to be further downfield compared to the other two equivalent carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for both the sulfonamide and cyclopropyl groups.

  • N-H Stretching: Asymmetric and symmetric stretching vibrations of the N-H bonds in the sulfonamide group are typically observed in the range of 3200-3400 cm⁻¹.[7]

  • S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands between 1310-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[7]

  • C-H Stretching (Cyclopropyl): The C-H bonds of the cyclopropane ring show stretching vibrations at higher wavenumbers than typical alkanes, usually in the 3040-3080 cm⁻¹ region.[8]

Mass Spectrometry (MS): In mass spectrometry, particularly under electrospray ionization (ESI) conditions, sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[9][10] This fragmentation can be a useful diagnostic tool for identifying sulfonamide-containing compounds.

Synthesis of this compound: A Practical Approach

A common and straightforward method for the laboratory-scale synthesis of this compound involves the reaction of cyclopropanesulfonyl chloride with an excess of ammonia, typically in the form of ammonium hydroxide.[5]

Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride

Objective: To synthesize this compound from cyclopropanesulfonyl chloride.

Materials:

  • Cyclopropanesulfonyl chloride

  • Methanol

  • Ammonium hydroxide solution (e.g., 28-30%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanesulfonyl chloride (1.0 eq) in methanol at 0 °C (ice bath).[5]

  • Ammonolysis: To the cooled solution, slowly add an excess of ammonium hydroxide solution.[5] The use of a significant excess of ammonia is crucial to drive the reaction to completion and to neutralize the HCl byproduct formed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[5]

  • Workup - Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.[5]

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate multiple times to ensure complete recovery of the product.[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • Purification: this compound can often be obtained as a white solid of sufficient purity without further purification.[5] If necessary, recrystallization from a suitable solvent system can be performed.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A Cyclopropanesulfonyl Chloride D Reaction at 0°C to RT (16 hours) A->D B Ammonium Hydroxide B->D C Methanol (Solvent) C->D E Solvent Removal (Reduced Pressure) D->E F Aqueous Workup & Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H This compound G->H

Fig. 1: Synthetic workflow for this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two key components: the sulfonamide group and the cyclopropane ring.

  • Sulfonamide Reactivity: The nitrogen atom of the sulfonamide can be deprotonated by a suitable base, and the resulting anion can participate in various reactions, such as N-alkylation or N-arylation, to generate a diverse range of derivatives.

  • Cyclopropane Ring Reactivity: The cyclopropane ring, being electron-rich due to its "bent" bonds, can be susceptible to ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing groups.[11][12] The sulfonamide group acts as such an activating group, rendering the cyclopropane ring electrophilic and prone to attack by nucleophiles.[11][12] This reactivity provides a pathway to more complex, acyclic structures.

Applications in Medicinal Chemistry: A Bioisosteric Advantage

The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs.[7] The incorporation of a cyclopropyl moiety offers several advantages in drug design, making this compound a valuable building block.

Bioisosterism: The cyclopropyl group is often employed as a bioisostere for other common chemical groups, such as isopropyl groups, gem-dimethyl groups, and even phenyl rings.[13] A bioisostere is a substituent that can replace another with similar physical or chemical properties to produce a compound with broadly similar biological effects.[14] This substitution can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.

Bioisostere cluster_replacements Common Bioisosteric Replacements CPS Cyclopropyl Group Isopropyl Isopropyl CPS->Isopropyl mimics size & lipophilicity GemDimethyl gem-Dimethyl CPS->GemDimethyl provides steric bulk Phenyl Phenyl CPS->Phenyl offers conformational rigidity

Fig. 2: Cyclopropyl group as a versatile bioisostere.

A notable example of the application of the this compound motif is in the development of inhibitors for the epidermal growth factor receptor (EGFR), particularly for treating non-small cell lung cancer with resistance mutations.[15] In this context, the this compound moiety has been incorporated into novel inhibitor designs to overcome drug resistance.[15]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a dry, well-ventilated place.

Conclusion: A Small Ring with a Big Impact

This compound stands out as a chemical entity of considerable value to the scientific community. Its unique structural and electronic properties, stemming from the fusion of a strained cyclopropane ring and a versatile sulfonamide group, have positioned it as a key building block in the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, the ability of the cyclopropyl group to act as a bioisostere offers a powerful tool for optimizing lead compounds. As our understanding of the subtle interplay between molecular structure and biological function deepens, the strategic application of moieties like this compound will undoubtedly continue to drive innovation and lead to the development of novel and effective chemical solutions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15765418, this compound.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Larsson, A. M., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 582-586.
  • Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1239-1247.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1106-1121.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
  • Fujitani, T., & Fujishima, H. (2019). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 14(11), 1119-1133.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 717-724.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
  • Wang, Y., et al. (2024). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 18, 1403-1420.
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400.
  • Boeckler, F. M., & Ghoreschi, K. (2023). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 66(3), 1541-1544.
  • Yu, M., Lynch, V. M., & Pagenkopf, B. L. (2001). Intramolecular Cyclopropanation of Glycals: Studies toward the Synthesis of Canadensolide, Sporothriolide, and Xylobovide. Organic Letters, 3(17), 2563-2566.
  • National Institute of Standards and Technology. (n.d.). Cyclopropane. In NIST Chemistry WebBook.
  • Dit-Yan, D., et al. (2018). An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. Journal of Clinical Pharmacy and Therapeutics, 43(4), 548-558.
  • The Thoughtful Chemist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). X-ray crystallography.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6.

Sources

Physical properties of Cyclopropanesulfonamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Cyclopropanesulfonamide

Introduction

This compound (CAS No: 154350-29-5) is a versatile building block in modern chemistry, finding applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique structure, which combines a strained three-membered cyclopropane ring with a polar sulfonamide functional group, imparts distinct chemical and physical properties.[2][4] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical characteristics—primarily melting point and solubility—is paramount. These properties are not mere data points; they are critical determinants of a compound's behavior, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability.

This guide provides a detailed examination of the known physical properties of this compound, grounded in authoritative data. More importantly, it offers comprehensive, field-proven protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Physicochemical Profile of this compound

The physical properties of a compound provide the first layer of characterization, offering insights into its identity, purity, and handling requirements. This compound is typically a white to off-white crystalline solid at room temperature.[1][2]

Core Properties

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource(s)
CAS Number 154350-29-5PubChem[5]
Molecular Formula C₃H₇NO₂SChemicalBook[1]
Molecular Weight 121.16 g/mol ChemicalBook[1]
Melting Point 95-98 °CChemicalBook, Guidechem[1][2][6]
101-106 °C (97% purity)Sigma-Aldrich[7][8]
Water Solubility SolubleChemicalBook[1][6][8]
Solvent Solubility Soluble in polar organic solventsGuidechem[2]
Expert Analysis of Physical Data
  • Melting Point Discrepancy: The observed variance in the reported melting point (95-98 °C vs. 101-106 °C) is noteworthy. This difference likely highlights the impact of purity on the melting point. A pure crystalline solid typically exhibits a sharp melting point with a narrow range (e.g., 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[9] Therefore, the 101-106 °C range reported for a 97% pure sample may be closer to the true melting point of a highly purified substance, while the 95-98 °C range may represent a sample of lower purity. This underscores the necessity of experimental verification for any given batch.

  • Solubility Profile: this compound is described qualitatively as "soluble in water" and in polar organic solvents.[1][2][6] This is consistent with the presence of the polar sulfonamide group (-SO₂NH₂), which can participate in hydrogen bonding with protic solvents like water.[4] However, quantitative solubility data (e.g., in mg/mL or mol/L) is not widely available in public literature. For applications in pharmaceutical development, particularly for Biopharmaceutics Classification System (BCS) categorization, a precise, quantitative determination of aqueous solubility across a physiological pH range is essential.[10][11]

Experimental Determination of Melting Point

The melting point is a fundamental thermal property used to identify a compound and assess its purity.[12] The standard method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

Principle of the Method

This technique relies on precise temperature control and careful observation. The temperature at which the first drop of liquid appears is the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range.[13] A slow heating rate (1-2 °C per minute) near the expected melting point is critical for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate measurement.[13]

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry surface like a watch glass.

    • Crush the solid into a fine powder using a spatula.

    • Take a capillary tube (sealed at one end) and dip the open end into the powder.[13]

    • Gently tap the tube on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of packed sample is achieved.[9][14]

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).[13]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[12]

  • Measurement:

    • Rapid Initial Run (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

    • Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 15-20 °C below the approximate melting point found.

    • Decrease the heating rate to 1-2 °C per minute.[13] This slow rate is crucial for accuracy.

    • Record the temperature (T₁) when the first signs of melting are observed.

    • Record the temperature (T₂) when the entire sample has completely turned into a clear liquid.[14]

    • The melting point is reported as the range T₁ – T₂.

  • Self-Validation:

    • Allow the apparatus to cool.

    • Repeat the measurement with a fresh sample to ensure the result is reproducible. Consistent values should be obtained.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Validation A Obtain Dry Sample B Crush to Fine Powder A->B C Pack 1-2 mm in Capillary Tube B->C D Insert into Apparatus C->D E Heat Rapidly to ~15°C Below MP D->E F Heat Slowly (1-2°C/min) E->F G Record T1 (First Melt) & T2 (Full Melt) F->G H Report Range (T1-T2) G->H I Repeat with Fresh Sample H->I J Confirm Reproducibility I->J SolubilityWorkflow cluster_setup Setup cluster_equil Equilibration cluster_quant Quantification A Prepare Solvents (e.g., Buffers) B Add Excess Solid to Solvent A->B C Verify pH B->C D Agitate at Constant Temp. C->D E Sample Periodically (24, 48h) D->E F Confirm Plateau Concentration E->F G Separate Solid (Centrifuge/Filter) F->G H Dilute Supernatant G->H I Analyze by HPLC H->I J Calculate Solubility (mg/mL) I->J

Sources

An In-depth Technical Guide to Cyclopropanesulfonamide: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Strained Ring

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, conformational rigidity, and precise vectoral orientation for target engagement is relentless. Among the privileged structures utilized by medicinal chemists, the cyclopropyl group holds a place of distinction.[1][2][3] When coupled with the versatile sulfonamide pharmacophore, the resulting entity—Cyclopropanesulfonamide—emerges as a powerful and highly sought-after building block.[4][5] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the development of next-generation therapeutics. We will explore the causality behind its synthetic route and elucidate why its unique three-dimensional and electronic characteristics are invaluable to researchers, scientists, and drug development professionals.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a building block is paramount for its effective deployment in a synthetic campaign. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 154350-29-5,
Molecular Formula C₃H₇NO₂S,
Molecular Weight 121.16 g/mol ,
Appearance White to off-white crystalline solid/powder,
Melting Point 95-98 °C
Boiling Point 263.1±23.0 °C (Predicted)
pKa 10.69±0.20 (Predicted)

The Role of the Cyclopropyl-Sulfonamide Moiety in Drug Design

The utility of this compound as a synthetic intermediate is rooted in the advantageous properties conferred by its constituent parts.

  • The Cyclopropyl Ring: This small, strained aliphatic ring is not merely a passive spacer. Its unique electronic nature (enhanced π-character in its C-C bonds) and rigid, three-dimensional structure offer several benefits:

    • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[6] This can significantly improve a drug candidate's half-life and pharmacokinetic profile.[1][6]

    • Conformational Constraint: By locking adjacent substituents into a fixed spatial arrangement, the cyclopropyl group reduces the entropic penalty of binding to a biological target, which can lead to enhanced potency.[1][2]

    • Vectorial Projection: It acts as a non-aromatic, rigid scaffold to project functional groups into specific binding pockets of a protein target with high precision.

    • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even phenyl rings in certain contexts, allowing chemists to modulate physicochemical properties like solubility and lipophilicity while retaining biological activity.[3][7]

  • The Sulfonamide Group: As a cornerstone pharmacophore, the sulfonamide moiety is present in a vast array of approved drugs, including antibacterial, antiviral, and anticancer agents.[8][9][10][11] Its key features include:

    • Hydrogen Bonding: The N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.[5]

    • Synthetic Handle: The sulfonamide nitrogen can be readily functionalized, allowing for the straightforward attachment of diverse chemical functionalities to build out a molecule's structure.

    • Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group in metalloenzyme inhibitors and plays a critical role in the potency of many protease inhibitors.[9]

The combination of these two motifs in this compound provides a building block that is pre-loaded with desirable drug-like properties, making it a valuable starting point for library synthesis and lead optimization campaigns.

Synthesis of this compound: A Validated Protocol

An efficient and scalable synthesis is crucial for the widespread use of any chemical building block. A robust three-step process for the preparation of this compound has been well-documented, proceeding through a protected intermediate to ensure high yield and purity.[12][13] The logic of this approach is to first construct a linear precursor, induce cyclization, and finally remove the protecting group.

Synthesis_Workflow cluster_0 Step 1: N-Protection & Sulfonamide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection A 3-Chloropropanesulfonyl chloride C N-tert-butyl-3-chloropropanesulfonamide A->C Triethylamine, Toluene, 0-5°C B tert-Butylamine B->C D N-tert-butylthis compound C->D n-Butyllithium, THF/Toluene, -50°C to -20°C E This compound (Final Product) D->E Formic Acid, 70-90°C

Fig. 1: Three-step synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from established and patented synthetic procedures.[12][13]

Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide

  • Rationale: This initial step introduces a bulky tert-butyl protecting group onto the sulfonamide nitrogen. This group serves two purposes: it prevents unwanted side reactions at the acidic N-H proton in the subsequent base-mediated cyclization step, and its steric bulk can influence the conformation of the linear precursor. Triethylamine is used as a mild base to quench the HCl generated during the reaction.

  • Procedure:

    • To a cooled (0-5 °C) solution of tert-butylamine (1.0 eq) and triethylamine (1.0 eq) in toluene, add a solution of 3-chloropropanesulfonyl chloride (0.82 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting mixture at 5 °C for 10-15 minutes after the addition is complete.

    • Allow the mixture to warm to room temperature and quench by adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it with water.

    • The resulting toluene solution containing the product can be concentrated by distillation and used directly in the next step.

Step 2: Synthesis of N-tert-butylthis compound

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base, n-butyllithium (n-BuLi), is used to perform a double deprotonation. The first equivalent deprotonates the carbon alpha to the sulfonyl group, and the second deprotonates the carbon alpha to the chlorine, facilitating an intramolecular Williamson ether-like synthesis (SNi) to form the strained cyclopropane ring. The reaction is conducted at low temperatures to control the high reactivity of the organolithium reagent.

  • Procedure:

    • To the toluene solution of N-tert-butyl-3-chloropropanesulfonamide from Step 1, add tetrahydrofuran (THF) to create a solvent mixture (approx. 3:1 THF:Toluene).

    • Cool the solution to between -50 °C and -20 °C.

    • Slowly add at least two equivalents of n-butyllithium solution while maintaining the low temperature.

    • Upon reaction completion (monitored by TLC or LC-MS), warm the mixture to ambient temperature and quench with water.

    • Separate the organic layer, wash with water, and remove the solvents by distillation to yield the crude protected product.

Step 3: Deprotection to Yield this compound

  • Rationale: The final step involves the acidic cleavage of the tert-butyl group. Formic acid is an effective and environmentally preferable reagent for this transformation compared to stronger acids like trifluoroacetic acid.[12] The tert-butyl carbocation that is formed is readily eliminated as isobutylene gas, driving the reaction to completion.

  • Procedure:

    • Treat the crude N-tert-butylthis compound from Step 2 with formic acid (or an aqueous formic acid mixture).

    • Heat the reaction mixture to between 70 °C and 90 °C until the conversion is complete.

    • Cool the solution and add toluene.

    • Further cool the mixture to -10 to -15 °C to induce crystallization.

    • Filter the crystals, wash with pre-cooled toluene, and dry under vacuum to afford pure this compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate used to install the cyclopropyl-sulfonamide motif into more complex molecules. Its derivatives have shown significant promise across multiple therapeutic areas.

  • Kinase Inhibitors (Oncology): In the design of targeted cancer therapies, the this compound moiety has been incorporated into novel inhibitors of Epidermal Growth Factor Receptor (EGFR). For example, derivatives have been synthesized to target the C797S mutation in EGFR, which confers resistance to third-generation inhibitors in non-small cell lung cancer (NSCLC).[14] In this context, the cyclopropyl group can occupy hydrophobic pockets in the kinase domain, while the sulfonamide provides key hydrogen bonding interactions, leading to potent and selective inhibition.[14]

  • Protease Inhibitors (Antivirals): The sulfonamide group is a well-established pharmacophore in a multitude of protease inhibitors, including those targeting HIV protease.[9] The incorporation of a cyclopropyl group can enhance the pharmacokinetic properties and metabolic stability of these inhibitors.[1] For instance, cyclopropane-based inhibitors have been developed for Coronavirus 3C-like proteases (3CLpro), a critical enzyme for viral replication.[15]

  • General Medicinal Chemistry: The rigid nature of the cyclopropyl group makes it an attractive component for scaffold-hopping and lead optimization. It provides a reliable way to improve metabolic stability, modulate pKa, increase brain permeability, and reduce off-target effects, addressing many common roadblocks in the drug discovery pipeline.[1]

Conclusion

This compound represents a masterful convergence of two powerful chemical motifs. Its synthesis, though requiring careful control of reactive intermediates, is well-established and scalable. For the medicinal chemist, it offers a compact, rigid, and metabolically robust building block to construct complex molecular architectures with enhanced drug-like properties. The demonstrated success of its derivatives in cutting-edge therapeutic areas like oncology and virology underscores its continued importance. As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles grows, the strategic deployment of foundational building blocks like this compound will remain a cornerstone of successful drug discovery and development programs.

References

  • Wang, et al. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Des Devel Ther. 2025 Feb 27;19:1403-1420.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of this compound (CAS 154350-29-5).
  • Google Patents. US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • ProQuest. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer.
  • Shen, X., et al. Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Eur. J. Org. Chem. 2016.
  • Google Patents. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ResearchGate. Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.
  • Stevens Institute of Technology. Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors.
  • Ghosh, A. K., et al. Syntheses of FDA Approved HIV Protease Inhibitors. Curr Med Chem. 2001.
  • University of Kansas. Design and Synthesis of Proteinase Inhibitors.
  • Groutas, W. C., et al. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. J Med Chem. 2021.
  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016.
  • Supuran, C. T. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Med Res Rev. 2003.
  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Åkerbladh, L., et al. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Med Chem Lett. 2012.
  • Scott, J. S., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. 2019.
  • Deraet, M., et al. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochim Biophys Acta. 2008.
  • Khan, I., et al. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Front Chem. 2023.
  • Khan, A. A., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arab J Chem. 2021.
  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Hypha Discovery. Metabolism of cyclopropyl groups.
  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
  • SlideShare. Application of Bioisosteres in Drug Design.
  • Frontiers. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies.
  • van de Ven, A. L., et al. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. J Control Release. 2012.

Sources

The Expanding Therapeutic Landscape of Cyclopropanesulfonamide and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Intended for: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropanesulfonamide scaffold has emerged as a privileged motif in modern medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and three-dimensional complexity to bioactive molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives. We will delve into their mechanisms of action as potent enzyme inhibitors and modulators of critical signaling pathways implicated in a range of pathologies, from cancer and viral infections to metabolic and inflammatory disorders. This document will further explore the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for the evaluation of their biological effects, and offer insights into their therapeutic potential.

Introduction: The Cyclopropane Ring and Sulfonamide Group - A Synergistic Partnership in Drug Design

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to enhance their pharmacological properties. This small, strained ring system introduces a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for their biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a carbon-carbon double bond, while offering increased metabolic stability.

When combined with the sulfonamide functional group, a cornerstone in medicinal chemistry with a long history of successful drugs, the resulting this compound core offers a versatile platform for the development of novel therapeutics. The sulfonamide group can participate in key hydrogen bonding interactions within enzyme active sites and can be readily derivatized to modulate physicochemical properties such as solubility and cell permeability.

This guide will explore the burgeoning field of this compound derivatives, highlighting their significant potential across multiple therapeutic areas.

Anticancer Activity: Targeting Drug-Resistant EGFR Mutations

A significant breakthrough in the application of this compound derivatives has been in the development of inhibitors targeting the epidermal growth factor receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). Specifically, these compounds have shown promise in overcoming the C797S mutation, which confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.

Mechanism of Action: Inhibition of the EGFR-mTOR Signaling Pathway

This compound derivatives have been designed to act as potent, reversible inhibitors of mutant EGFR. Unlike covalent inhibitors that are rendered ineffective by the C797S mutation, these non-covalent inhibitors can still bind to the ATP-binding site of the kinase domain. By occupying this site, they block the autophosphorylation and subsequent activation of EGFR, thereby inhibiting downstream signaling cascades.

One of the critical pathways affected is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of EGFR by this compound derivatives leads to the downregulation of this pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR-mTOR signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: Inhibitory Potency against Mutant EGFR

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various EGFR mutations.

CompoundTarget EGFR MutantIC50 (nM)Reference
8l L858R/T790M/C797S1.2[2]
8l Del19/T790M/C797S1.3[2]
8h L858R/T790M/C797S4.2[2]
8h Del19/T790M/C797S3.4[2]
5d L858R/T790M/C797S1.37[3]
5d Del19/T790M/C797S1.13[3]
Structure-Activity Relationship (SAR)

The development of potent this compound-based EGFR inhibitors has been guided by key structure-activity relationships. The cyclopropyl group is often positioned to interact with a hydrophobic pocket in the kinase domain. The sulfonamide moiety typically forms crucial hydrogen bonds with key residues in the hinge region of the ATP-binding site. Modifications to the aromatic rings and linker regions are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the specific substitution patterns on the phenyl rings of compounds like 8h and 8l are critical for their high affinity towards the mutant EGFR.[2]

Experimental Protocols

This protocol details the procedure for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line (e.g., H1975)

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS and resuspend in 1 mL of PBS.

  • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

This protocol describes the detection of apoptosis induced by this compound derivatives using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with a compromised plasma membrane, which is characteristic of late apoptotic or necrotic cells.

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the this compound derivative as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining. The results will allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Antiviral Activity: Targeting SARS-CoV-2

The global COVID-19 pandemic spurred intensive research efforts to identify novel antiviral agents. Cyclic sulfonamide derivatives have emerged as a promising class of compounds with inhibitory activity against SARS-CoV-2, the causative agent of COVID-19.

Mechanism of Action

The precise mechanism of action of this compound derivatives against SARS-CoV-2 is still under investigation. However, studies on related sulfonated compounds suggest that they may interfere with the early stages of the viral life cycle. One proposed mechanism is the inhibition of the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). By blocking this initial attachment step, the virus is unable to enter and infect the host cells.[4] Another potential mechanism involves the inhibition of viral proteases, such as the main protease (Mpro) or papain-like protease (PLpro), which are essential for viral replication.[5]

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binds Entry Viral Entry ACE2->Entry Mediates Inhibitor This compound Derivative Inhibitor->Spike Inhibits Binding

Figure 2: Proposed mechanism of SARS-CoV-2 inhibition by targeting the Spike-ACE2 interaction.

Quantitative Data: Anti-SARS-CoV-2 Activity

The following table presents the in vitro anti-SARS-CoV-2 activity of a series of cyclic sulfonamide derivatives.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1 15.3> 25> 1.6[6]
13c 0.88> 2530.7[6]
8 6.60> 25> 3.8[6]
13a 3.10> 25> 8.1[6]
13b 1.80> 25> 13.9[6]
Structure-Activity Relationship (SAR)

For anti-SARS-CoV-2 activity, the SAR of cyclic sulfonamides has been explored. The presence and position of substituents on the cyclic sulfonamide core significantly impact antiviral potency. For instance, the introduction of a fluorine atom at the 7-position of the cyclic sulfonamide scaffold in compounds 13a-c led to a notable improvement in antiviral activity compared to the unsubstituted parent compound.[6] Further derivatization at other positions can be explored to optimize the interaction with the viral target.

Urease and Cyclooxygenase-2 (COX-2) Inhibition: A Dual-Targeting Approach

This compound and related sulfonamide derivatives have also been investigated as inhibitors of urease and cyclooxygenase-2 (COX-2), two enzymes implicated in various pathological conditions.

Mechanism of Action
  • Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Sulfonamide derivatives can inhibit urease by chelating the nickel ions in the active site through their sulfonamide group, thereby blocking the catalytic activity of the enzyme.[7][8]

  • COX-2 Inhibition: COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide moiety of these inhibitors is known to bind to a specific side pocket of the COX-2 active site, contributing to their selectivity over the COX-1 isoform.[1][9][10]

Urease_COX2_Inhibition cluster_urease Urease Inhibition cluster_cox2 COX-2 Inhibition Urea Urea Urease Urease (Ni2+) Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia Hydrolysis ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Synthesis Inhibitor This compound Derivative Inhibitor->Urease Inhibits Inhibitor->COX2 Inhibits

Figure 3: Dual inhibition of Urease and COX-2 by this compound derivatives.

Quantitative Data: Urease and COX-2 Inhibitory Activity

The following table provides IC50 values for sulfonamide derivatives against urease and COX enzymes.

CompoundTargetIC50 (µM)Reference
8c Urease5.82[7]
8h Urease5.06[7]
8a Urease6.69[7]
14b Urease0.20[7]
Celecoxib COX-20.04[10]
Valdecoxib COX-20.24[10]
Compound 6b COX-20.04[1]
Compound 6j COX-20.04[1]
Structure-Activity Relationship (SAR)

For urease inhibition, the SAR of sulfonamide derivatives indicates that the nature of the substituents on the aromatic ring and the linker between the sulfonamide and other moieties plays a crucial role in determining the inhibitory potency. Electron-withdrawing groups on the aryl ring of sulfanilamide thioureas have been shown to enhance urease inhibitory activity.[11]

In the case of COX-2 inhibitors, the presence of a sulfonamide or a related group is critical for selectivity. This group fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1. The nature and substitution pattern of the aromatic rings attached to the core scaffold are also key determinants of potency and selectivity.[1][9]

Experimental Protocols

Principle: The inhibitory activity against urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The indophenol method is a common colorimetric assay where the ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is quantified spectrophotometrically.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol reagent

  • Alkali reagent (sodium hypochlorite and sodium hydroxide)

  • Test compounds

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations.

  • Add 25 µL of urease enzyme solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of urea solution (in phosphate buffer) to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Principle: The inhibitory activity against COX-2 can be measured using a fluorometric or colorimetric assay that detects the production of prostaglandins from arachidonic acid.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Fluorometric or colorimetric probe

  • Test compounds

  • Celecoxib (standard inhibitor)

  • 96-well black or clear microplate

  • Fluorometric or colorimetric plate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the COX-2 enzyme solution to each well.

  • Incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Add the fluorometric or colorimetric probe.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence or absorbance kinetically for a set period.

  • Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase and α-Amylase Inhibition: A Potential Antidiabetic Application

Cyclic sulfonamide derivatives have also been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests their potential as therapeutic agents for the management of type 2 diabetes.

Mechanism of Action

α-Amylase and α-glucosidase are key enzymes in the digestive system that break down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound derivatives can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. The inhibition is thought to occur through the binding of the sulfonamide derivatives to the active sites of these enzymes, preventing the binding of their natural substrates.[3][12]

Glucosidase_Inhibition cluster_digestion Carbohydrate Digestion Starch Starch (Complex Carbohydrate) Amylase α-Amylase Starch->Amylase Substrate Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Hydrolysis Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Substrate Glucose Glucose (Absorption) Glucosidase->Glucose Hydrolysis Inhibitor This compound Derivative Inhibitor->Amylase Inhibits Inhibitor->Glucosidase Inhibits Synthesis Start Cyclopropanesulfonyl Chloride Product This compound Derivative Start->Product Amine R-NH2 (Amine) Amine->Product + Derivatization Further Derivatization Product->Derivatization

Figure 5: General synthetic scheme for this compound derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, virology, and metabolic and inflammatory diseases, underscores their potential for the development of novel therapeutics. The unique structural features of the cyclopropane ring combined with the well-established pharmacological properties of the sulfonamide group provide a powerful platform for fine-tuning the biological activity, selectivity, and pharmacokinetic profiles of these compounds.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of novel this compound derivatives with diverse substitution patterns will continue to be a major focus. This will enable a more comprehensive exploration of the structure-activity relationships and the identification of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for their rational design and optimization. This will involve detailed biochemical and cellular assays, as well as structural biology studies to elucidate their binding modes with their respective targets.

  • In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles. This will be a critical step in translating the in vitro findings into potential clinical candidates.

  • Combination Therapies: The potential of this compound derivatives in combination with other therapeutic agents should be explored. For example, in the context of cancer, combining an EGFR inhibitor with other targeted therapies or chemotherapeutic agents could lead to synergistic effects and overcome drug resistance.

References

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2025). Journal of Molecular Structure, 1337, 136286. [Link]
  • Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. (2024). European Journal of Medicinal Chemistry, 277, 116590. [Link]
  • Sufonamide As Alpha Glucosidase. (n.d.). Scribd. [Link]
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]
  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. (2023). ACS Omega, 8(38), 34898–34911. [Link]
  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2022). Journal of Molecular Structure, 1264, 133290. [Link]
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(3), 256-277. [Link]
  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (2022). Molecules, 27(2), 523. [Link]
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(18), 6084. [Link]
  • IC50 value synthesized compounds for urease inhibition and antioxidant activity. (n.d.).
  • Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug. (n.d.).
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]
  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (2018). Future Medicinal Chemistry, 10(11), 1345–1364. [Link]
  • SARS-CoV-2 Inhibition by Sulfonated Compounds. (2020). Viruses, 12(12), 1393. [Link]
  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021). Journal of Biomolecular Structure and Dynamics, 39(10), 3624–3634. [Link]
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (2004). Journal of Medicinal Chemistry, 47(11), 2706–2709. [Link]
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... (n.d.).
  • Structures and biochemical potencies (IC50 values in μM) of derivatives... (n.d.).
  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).
  • COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. (2025).
  • (A) Graphical representation for comparison of IC50 EGFR (µM) of... (n.d.).
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry, 12, 1378885. [Link]
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports, 13(1), 1121. [Link]
  • Urease inhibition of sulfonate and sulfamate derivatives (1a-1j and 2a-2j). (n.d.).
  • The IC50 values of isolated compounds against α-glucosidase. (n.d.).
  • IC50 values of anti-urease activity. (n.d.).
  • Results of alpha-glucosidase inhibition studies. (n.d.).
  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2018). Journal of Chemical Information and Modeling, 58(10), 2145–2155. [Link]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Pharmaceuticals, 15(6), 706. [Link]
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (2025). Drug Design, Development and Therapy, 19, 1403-1420. [Link]
  • Design, synthesis and biological evaluation of novel sulfonamide hydrazones as α-glucosidase and α-amylase inhibitors. (2022). Journal of Research in Pharmacy, 26(4), 1033-1044. [Link]
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127667. [Link]
  • Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. (2013). European Journal of Medicinal Chemistry, 63, 657-666. [Link]
  • The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Computational and Structural Biotechnology Journal, 19, 4448–4459. [Link]
  • Chemistry and mechanism of urease inhibition. (2002). Current Medicinal Chemistry, 9(14), 1305-1322. [Link]
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.).
  • α‐Glycosidase inhibitory activities of the compounds (IC50 value > 1000). (n.d.).
  • IC 50 values of urease inhibition, inhibition constant, and molecular... (n.d.).
  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (n.d.).
  • (PDF) Chemistry and Mechanism of Urease Inhibition. (2025).
  • A reanalysis of the structure-activity relationships of sulfonamide derivatives. (1979). Il Farmaco; edizione scientifica, 34(10), 858–868. [Link]
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(3), 953–969. [Link]
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (1995). Journal of Medicinal Chemistry, 38(8), 1344–1354. [Link]

Sources

The Cyclopropane Ring: A Small Moiety with a Mighty Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing the Unique Properties of the Cyclopropyl Group in Drug Design

Abstract

The cyclopropane ring, the smallest of the cycloalkanes, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural and electronic properties, stemming from its significant ring strain, impart a range of desirable characteristics to drug candidates. This guide provides an in-depth exploration of the multifaceted roles of the cyclopropane ring in medicinal chemistry, moving beyond a simple list of effects to a nuanced discussion of the underlying principles and strategic applications that drive modern drug discovery. We will delve into its function as a conformational constraint, a metabolic shield, a modulator of electronic properties, and a versatile bioisostere, supported by mechanistic insights and real-world examples.

The Unique Nature of the Cyclopropane Ring: More Than Just a Small Alkane

The defining feature of the cyclopropane ring is its immense ring strain, a consequence of the compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This strain forces the carbon-carbon bonds to be bent, resulting in "banana bonds" and conferring significant p-character to them. This unique electronic structure is the foundation for the cyclopropyl group's utility in drug design. It behaves, in many ways, like a rigid, three-dimensional alkene or a carbonyl group, offering a unique set of steric and electronic properties.

Strategic Applications in Drug Design

Conformational Restriction: Locking in Bioactive Conformations

One of the most powerful applications of the cyclopropane ring is its ability to restrict the conformational flexibility of a molecule. By locking rotatable bonds, it can pre-organize a ligand into its bioactive conformation, leading to a significant increase in binding affinity for its target protein. This entropic advantage arises because less conformational freedom is lost upon binding.

A classic example is the incorporation of a cyclopropane ring to rigidify a flexible linker between two pharmacophoric elements. This strategy can be visualized as a method to "freeze" a desired spatial arrangement.

G cluster_0 Flexible Linker cluster_1 Locked Conformation (Low Entropy) a Pharmacophore A b Pharmacophore B a->b Multiple Conformations (High Entropy) c Pharmacophore A cp Cyclopropane c->cp d Pharmacophore B cp->d

Figure 1: Conformational restriction by a cyclopropane ring.

Metabolic Stability: A Shield Against Degradation

Metabolic instability is a major hurdle in drug development. The cyclopropyl group is often introduced to block sites of metabolic oxidation. Its robust C-H bonds are less susceptible to cleavage by cytochrome P450 enzymes compared to the C-H bonds of a corresponding isopropyl or gem-dimethyl group. This is because the radical intermediate formed upon hydrogen abstraction from a cyclopropane ring is highly unstable.

Case Study: Simeprevir The hepatitis C virus (HCV) protease inhibitor Simeprevir incorporates a cyclopropane ring that enhances its metabolic stability, contributing to its improved pharmacokinetic profile.

MoietyRelative Metabolic StabilityRationale
IsopropylLowerBenzylic-like C-H bonds are prone to oxidation.
gem-DimethylModerateSteric hindrance can slow metabolism.
CyclopropylHigher High energy of the cyclopropyl radical intermediate disfavors H-abstraction.
Modulation of Physicochemical Properties: Fine-Tuning for Success

The introduction of a cyclopropane ring can subtly but significantly alter the physicochemical properties of a molecule, including lipophilicity and acidity.

  • Lipophilicity: A cyclopropyl group generally increases lipophilicity (logP) but to a lesser extent than an isopropyl or a gem-dimethyl group of similar size. This allows for fine-tuning of a molecule's solubility and permeability profile.

  • Acidity: When positioned adjacent to an acidic proton, the cyclopropane ring's electron-withdrawing nature (due to the high s-character of its C-H bonds) can increase the acidity (lower the pKa) of that proton. This can be crucial for optimizing interactions with target residues or improving aqueous solubility at physiological pH.

Bioisosteric Replacement: A Versatile Mimic

The unique electronics of the cyclopropane ring allow it to serve as a bioisostere for several common functional groups, offering a way to overcome liabilities associated with the original group while maintaining or improving biological activity.

  • Alkene Bioisostere: The π-character of the C-C bonds in a cyclopropane allows it to mimic the geometry and electronics of a double bond, but with greater metabolic stability and a fixed three-dimensional structure.

  • Carbonyl Bioisostere: In certain contexts, the polarized nature of the cyclopropane ring can allow it to act as a non-classical bioisostere of a carbonyl group, capable of participating in similar non-covalent interactions.

G alkene Alkene (C=C) cyclopropane Cyclopropane Ring alkene->cyclopropane Mimics π-system Improves stability carbonyl Carbonyl (C=O) carbonyl->cyclopropane Mimics dipole Non-classical interaction gem_dimethyl gem-Dimethyl gem_dimethyl->cyclopropane Similar sterics Blocks metabolism caption Figure 2: Cyclopropane as a versatile bioisostere.

Figure 2: Cyclopropane as a versatile bioisostere.

Experimental Protocols: Synthesizing Cyclopropane-Containing Molecules

The deliberate introduction of a cyclopropane ring into a drug candidate requires robust synthetic methodologies. The Simmons-Smith reaction and its variants are among the most common and reliable methods.

Protocol: Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

  • Preparation of the Zinc-Copper Couple:

    • Activate zinc dust by washing with HCl, followed by water, ethanol, and ether.

    • Treat the activated zinc with a solution of copper(II) acetate or copper(II) sulfate to form the Zn(Cu) couple.

    • Dry the couple under vacuum.

  • Cyclopropanation Reaction:

    • Dissolve the starting alkene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the prepared Zn(Cu) couple to the solution.

    • Add diiodomethane (CH₂I₂) dropwise to the stirred suspension. The reaction is often exothermic and may require cooling.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification:

    • Filter the reaction mixture to remove the zinc salts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pure cyclopropanated product.

Trustworthiness Note: The success of this reaction is highly dependent on the quality and activation of the zinc-copper couple. The exclusion of moisture is critical for achieving high yields.

Conclusion: A Small Ring with a Broad Future

The cyclopropane ring is a testament to the idea that subtle structural modifications can lead to profound changes in pharmacological properties. Its ability to rigidly control conformation, shield against metabolic attack, fine-tune physicochemical parameters, and act as a versatile bioisostere ensures its continued and expanding role in the design of next-generation therapeutics. As our understanding of its nuanced effects grows, so too will the creativity with which medicinal chemists deploy this small but powerful moiety to overcome the challenges of modern drug discovery.

References

  • The cyclopropyl group in medicinal chemistry.Future Medicinal Chemistry, Future Science Ltd.
  • The Mighty Cyclopropane: A Tiny Ring with Great Versatility.Chemistry-Methods, Wiley Online Library.
  • Cyclopropyl group.Wikipedia.
  • Cyclopropane.Wikipedia.

The Enduring Legacy and Modern Renaissance of Sulfonamides in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group represents one of the most enduring and versatile scaffolds in the history of medicinal chemistry. From their revolutionary introduction as the first systemic antibacterial agents to their current diverse applications against a wide array of diseases, sulfonamides continue to be a cornerstone of drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles of sulfonamide-based drug design. We will delve into their storied history, elucidate their primary mechanisms of action, dissect their structure-activity relationships, and explore their expanding therapeutic landscape. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and evaluation of sulfonamide-based compounds, ensuring scientific integrity and reproducibility. By synthesizing technical accuracy with practical insights, this guide aims to empower the next generation of scientists to leverage the full potential of this remarkable pharmacophore.

A Historical Perspective: From Dyes to "Miracle Drugs"

The journey of sulfonamides in medicine is a testament to serendipity and systematic scientific inquiry. Their story begins not in the realm of medicine, but in the burgeoning dye industry of the early 20th century.

  • 1908: The foundational sulfonamide compound, sulfanilamide, was first synthesized by the Austrian chemist Paul Gelmo as part of his doctoral research.[1] However, its medicinal properties remained undiscovered for over two decades.

  • 1932: At the laboratories of Bayer AG, a component of the German chemical trust IG Farben, Gerhard Domagk began systematically screening synthetic dyes for antibacterial activity.[1][2][3] This research was predicated on the belief that dyes capable of selectively binding to bacteria could be used to target and eliminate these pathogens within the body.[2]

  • 1935: Domagk's perseverance led to a groundbreaking discovery. He found that a red azo dye, later named Prontosil, was remarkably effective in protecting mice from lethal streptococcal infections.[1][3][4] In a dramatic turn of events, Domagk successfully used Prontosil to save his own daughter from a severe streptococcal infection.[4]

  • 1936: A French research team at the Pasteur Institute, led by Ernest Fourneau, made a pivotal discovery: Prontosil was a prodrug.[1][2][4] They demonstrated that in the body, Prontosil is metabolized to the colorless and active compound, sulfanilamide.[1][2][4] This finding unleashed a wave of research into sulfanilamide and its derivatives.

  • World War II: The advent of sulfonamides marked a turning point in medicine, heralding the age of antibiotics.[2][3] These "sulfa drugs" were the first broadly effective systemic antibacterials and were instrumental in treating bacterial infections in wounded soldiers, saving countless lives.[1][2][3] Their widespread use led to a significant decline in morbidity and mortality from infectious diseases.[2][5]

The initial "sulfa craze" eventually waned with the rise of penicillin and other antibiotics, coupled with the emergence of bacterial resistance to sulfonamides.[3][5] However, the story of sulfonamides was far from over. The fundamental understanding of their mechanism of action and structure-activity relationships paved the way for their repurposing and the development of new classes of drugs with diverse therapeutic applications.

The Core Mechanism of Action: Targeting Folate Biosynthesis

The antibacterial activity of sulfonamides stems from their ability to act as competitive inhibitors of a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[2][6][7]

Bacteria, unlike humans, cannot acquire folate from their diet and must synthesize it de novo.[2][6] This metabolic pathway is therefore an excellent target for selective toxicity. The key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate.[2][8]

Sulfonamides are structural analogs of PABA.[2][9] This structural mimicry allows them to bind to the active site of DHPS, acting as competitive inhibitors and preventing the binding of the natural substrate, PABA.[2][5][9] The inhibition of DHPS disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[8] By blocking this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[2][6][7]

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibitor THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid & Protein Synthesis THF->NucleicAcids Growth Bacterial Growth & Replication NucleicAcids->Growth caption Sulfonamide Competitive Inhibition of DHPS

Caption: Sulfonamide Competitive Inhibition of DHPS.

To enhance the antibacterial effect and combat resistance, sulfonamides are often co-administered with trimethoprim .[2][5] Trimethoprim inhibits a subsequent enzyme in the folate pathway, dihydrofolate reductase (DHFR), which converts dihydrofolic acid to tetrahydrofolic acid.[5] This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[5]

Structure-Activity Relationships (SAR): A Blueprint for Design

The antibacterial efficacy of sulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental to designing novel and more potent analogs. The core sulfonamide scaffold consists of a para-substituted aniline ring linked to a sulfonamide group.[9][10]

Key SAR Principles for Antibacterial Activity:

  • The Para-Amino Group: A free (unsubstituted) primary aromatic amine at the para-position is essential for antibacterial activity.[5][10][11] This group is crucial for mimicking PABA and binding to the active site of DHPS. Acylation of this amine can create prodrugs that are metabolized in vivo to release the active sulfonamide.[5]

  • The Aromatic Ring: The benzene ring is a critical component of the pharmacophore.[5][10][11] It must be directly attached to both the amino group and the sulfonamide moiety.[10][11]

  • Para-Substitution: The amino and sulfonamide groups must be in a para relationship on the aromatic ring.[5][10] Meta or ortho substitutions lead to a loss of activity.

  • The Sulfonamide Group: The sulfonamide functional group is indispensable for activity.[5][10][11] The sulfur atom must be directly linked to the aromatic ring.[11]

  • Substitutions on the Sulfonamide Nitrogen (N1): The R-group attached to the sulfonamide nitrogen is the primary site for modification and has a profound impact on the pharmacokinetic and physicochemical properties of the drug, rather than its mechanism of action.[5][10]

    • Electron-withdrawing heterocyclic substituents at N1 generally increase the acidity of the sulfonamide proton, leading to enhanced ionization at physiological pH. This increased ionization improves water solubility and can enhance antibacterial potency.[5]

    • Variations in the R-group can modulate protein binding, tissue distribution, and excretion rates.

Caption: Key Structural Features for Sulfonamide Activity.

The Expanding Therapeutic Universe of Sulfonamides

While their initial fame was built on antibacterial activity, the sulfonamide scaffold has proven to be a remarkably privileged structure in medicinal chemistry, leading to the development of drugs for a wide range of diseases.[4][9][12][13] This expansion is largely due to the ability of the sulfonamide group to act as a versatile hydrogen bond donor and acceptor, and its capacity to bind to various enzyme active sites.

Therapeutic AreaDrug Class/ExamplesMechanism of Action
Infectious Diseases Antibacterials (e.g., Sulfamethoxazole)Inhibition of dihydropteroate synthase[2][9]
Antimalarials (e.g., Sulfadoxine)Inhibition of dihydropteroate synthase in Plasmodium falciparum[9][14]
Antiprotozoals (e.g., Sulfadiazine)Treatment of toxoplasmosis[9]
Oncology Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)Inhibition of carbonic anhydrase, which is overexpressed in some tumors[12][13]
Kinase Inhibitors (e.g., Vemurafenib, Dabrafenib)Inhibition of specific kinases involved in cancer cell signaling pathways[13][15]
Protease Inhibitors (e.g., Darunavir)Inhibition of HIV protease[15]
Inflammatory Diseases COX-2 Inhibitors (e.g., Celecoxib)Selective inhibition of cyclooxygenase-2, reducing inflammation and pain[16]
Immunomodulators (e.g., Sulfasalazine)Used in the treatment of inflammatory bowel disease and rheumatoid arthritis[6][14][17]
Cardiovascular & Renal Diseases Diuretics (Thiazides, Loop Diuretics)Inhibition of ion transport in the kidneys, leading to increased urine output[2][17]
Metabolic Disorders Sulfonylureas (e.g., Glyburide)Stimulation of insulin release from pancreatic beta-cells in type 2 diabetes[4][17]
Ophthalmology Carbonic Anhydrase Inhibitors (e.g., Dorzolamide)Reduction of intraocular pressure in glaucoma[12][18]
Neurological Disorders Anticonvulsants (e.g., Sultiame)Treatment of epilepsy[2]

This remarkable diversity underscores the importance of the sulfonamide moiety as a key building block in modern drug discovery.[12][13][15][19]

Experimental Protocols for Sulfonamide Drug Discovery

The successful discovery and development of novel sulfonamide-based drugs rely on robust and reproducible experimental workflows. This section provides detailed protocols for the synthesis and in vitro evaluation of sulfonamide compounds.

General Synthesis of Sulfonamides

The most common and versatile method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][20][21][22]

Protocol: Synthesis of a Novel Sulfonamide from a Sulfonyl Chloride and an Amine

  • Materials and Reagents:

    • Aryl or alkyl sulfonyl chloride (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

    • Pyridine or triethylamine (1.5 eq) as a base

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Procedure:

    • Dissolve the amine (1.1 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure sulfonamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[21] The base (e.g., pyridine) is necessary to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Workup Procedure: The aqueous washes are crucial for removing the base, any unreacted starting materials, and salts formed during the reaction, ensuring a cleaner crude product for purification.

Sulfonamide Synthesis Workflow Start Start: Sulfonyl Chloride & Amine Reaction Reaction in Anhydrous Solvent with Base (e.g., Pyridine) Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitoring->Workup Drying Dry Organic Layer (MgSO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize (NMR, MS) Purification->Characterization End Pure Sulfonamide Characterization->End caption General Workflow for Sulfonamide Synthesis

Caption: General Workflow for Sulfonamide Synthesis.

In Vitro Evaluation of Antibacterial Activity

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antibacterial potency of newly synthesized sulfonamides. The broth microdilution method is a standardized and widely used technique.[23]

Protocol: Broth Microdilution MIC Assay

  • Materials and Reagents:

    • Synthesized sulfonamide compound

    • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[23]

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[23]

    • Compound Dilution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[23]

    • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[23]

Self-Validating System:

  • The positive control must show clear bacterial growth.

  • The negative control must remain clear.

  • If a known antibiotic is used as a reference standard, its MIC should fall within the expected range for the quality control strain being tested.

Mechanisms of Resistance and Overcoming Challenges

The clinical utility of sulfonamides has been challenged by the emergence of bacterial resistance.[5][] Understanding these resistance mechanisms is crucial for the development of new sulfonamides that can evade them.

Primary Mechanisms of Sulfonamide Resistance:

  • Target Enzyme Modification: Mutations in the bacterial folP gene, which encodes DHPS, can lead to an altered enzyme with reduced affinity for sulfonamides while retaining its affinity for PABA.[25][26][27]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes (sul1, sul2, sul3) that encode for highly resistant variants of DHPS.[25][28] This horizontal gene transfer is a major contributor to the rapid spread of resistance.

  • Overproduction of PABA: Some resistant bacteria can overproduce the natural substrate, PABA, which outcompetes the sulfonamide inhibitor at the enzyme's active site.[27]

  • Decreased Permeability/Efflux: Alterations in the bacterial cell membrane can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.[27]

Strategies to Overcome Resistance:

  • Combination Therapy: The use of sulfonamides in combination with trimethoprim (e.g., co-trimoxazole) remains an effective strategy to reduce the emergence of resistance.[5]

  • Novel Scaffolds: Designing novel sulfonamide derivatives with different binding modes to DHPS may overcome existing resistance mutations.

  • Inhibition of Resistance Mechanisms: Developing compounds that inhibit efflux pumps or other resistance mechanisms could restore the activity of older sulfonamides.

Adverse Effects and Clinical Considerations

While generally safe, sulfonamides are associated with a range of potential adverse effects, primarily driven by hypersensitivity reactions.[2][6]

  • Hypersensitivity Reactions: These are the most common adverse effects and can range from mild skin rashes and photosensitivity to severe and life-threatening conditions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[2][6][14][18][26]

  • Renal Effects: Crystalluria (the formation of crystals in the urine) can occur, particularly with older, less soluble sulfonamides and in dehydrated patients.[6] This can lead to urinary obstruction and renal damage. Adequate hydration is crucial to mitigate this risk.

  • Hematologic Effects: In rare cases, sulfonamides can cause blood dyscrasias such as agranulocytosis, thrombocytopenia, and aplastic anemia.[6][14][17] Patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency may experience hemolytic anemia.[6]

It is important to distinguish between antimicrobial sulfonamides, which contain an aromatic amine group often implicated in hypersensitivity, and non-antimicrobial sulfonamides, which typically lack this moiety and are less likely to cause such reactions.[4][9]

Conclusion and Future Directions

The sulfonamide scaffold is a remarkable example of a privileged structure in medicinal chemistry. From their historic debut as the first synthetic antibiotics to their current diverse roles in treating cancer, inflammation, and metabolic diseases, sulfonamides have consistently proven their value in drug discovery. A deep understanding of their mechanism of action, structure-activity relationships, and potential liabilities is essential for any scientist working in this field.

The future of sulfonamide research is bright. The ongoing challenges of antimicrobial resistance necessitate the design of novel sulfonamides that can circumvent existing resistance mechanisms. Furthermore, the versatility of the sulfonamide functional group will undoubtedly continue to be exploited in the development of targeted therapies for a wide range of human diseases. By building on the foundational knowledge outlined in this guide and embracing innovative synthetic and screening strategies, the scientific community can ensure that the enduring legacy of sulfonamides continues to benefit human health for decades to come.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). IIUVO Journal of Medical and Health Sciences, 1(1), 1-15. [Link]
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Patrick, G. L. (n.d.). Antibacterial sulfonamides. [Link]
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?
  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Lopes, P., Espinosa, M., Greenberg, B., & Lacks, S. A. (1987). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Journal of Bacteriology, 169(9), 4320-4326. [Link]
  • YouTube. (2025). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs.
  • Semantic Scholar. (n.d.). Sulfonamide resistance: mechanisms and trends.
  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use.
  • MedBound Hub. (2025). Sulfanamide History.
  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ResearchGate. (n.d.). History of Sulfonamides.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides.
  • Wikipedia. (n.d.). Sulfonamide.
  • International Journal of Scientific Research in Science and Technology. (n.d.).
  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • Safe Therapeutics. (2024). Sulfonamides in Ophthalmology: Understanding Adverse Reactions.
  • National Center for Biotechnology Information. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
  • YouTube. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease.
  • SpringerLink. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
  • Semantic Scholar. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx.
  • PubMed. (n.d.). in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance.
  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024).
  • PubMed. (n.d.). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors.
  • PubMed Central. (n.d.). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing.
  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubMed. (n.d.). The clinical significance of sulfonamide disk susceptibility testing.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for cyclopropanesulfonamide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a strained cyclopropyl ring with a sulfonamide functional group, give rise to a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for its identification, purity assessment, and the elucidation of its role in complex chemical reactions.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound and its derivatives are increasingly recognized for their potential in medicinal chemistry. The cyclopropyl moiety can confer unique conformational constraints and metabolic stability to drug candidates, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities. The precise characterization of this foundational molecule through spectroscopic methods is the first critical step in harnessing its potential for therapeutic innovation.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is C₃H₇NO₂S. Its molecular weight is 121.16 g/mol .[1] This guide will delve into the detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: A standard 90° pulse.

    • Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following characteristic signals[2]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78broad singlet2H-SO₂NH₂
2.50-2.46multiplet1H-CH -
0.89-0.86multiplet4H-CH₂ -CH₂ -
  • -SO₂NH₂ Protons (δ 6.78): The two protons of the sulfonamide group appear as a broad singlet. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

  • Methine Proton (-CH-) (δ 2.50-2.46): The single proton on the carbon atom directly attached to the sulfonyl group appears as a multiplet. This complexity arises from coupling to the four adjacent methylene protons of the cyclopropyl ring.

  • Methylene Protons (-CH₂-CH₂-) (δ 0.89-0.86): The four protons of the two methylene groups in the cyclopropyl ring resonate as a complex multiplet in the upfield region. The high-field chemical shift is characteristic of protons on a strained cyclopropane ring. The non-equivalent magnetic environments of the cis and trans protons contribute to the complexity of this signal.

G cluster_structure This compound Structure cluster_spectrum ¹H NMR Signals Structure H₂N-SO₂-CH(CH₂)₂ NH2 δ 6.78 -NH₂ Structure->NH2 Sulfonamide Protons CH δ 2.50-2.46 -CH- Structure->CH Methine Proton CH2 δ 0.89-0.86 -CH₂-CH₂- Structure->CH2 Methylene Protons

Caption: Correlation of ¹H NMR signals to the structure of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are typically required compared to ¹H NMR.

Data and Interpretation

While a publicly available experimental ¹³C NMR spectrum for this compound is not readily found in the searched literature, based on the analysis of similar structures and spectral prediction tools, the following chemical shifts can be anticipated:

Predicted Chemical Shift (δ) ppmAssignmentRationale
~30-40C H-SO₂The carbon atom directly attached to the electron-withdrawing sulfonyl group is expected to be deshielded and appear at a lower field.
~5-15-C H₂-C H₂-The carbon atoms of the cyclopropyl ring are highly shielded due to the strained ring system and are expected to resonate at a very high field.

The presence of only two distinct signals in the ¹³C NMR spectrum would be consistent with the symmetry of the this compound molecule, where the two methylene carbons are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy of this compound

As this compound is a solid, a common method for obtaining its IR spectrum is using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • ATR Method (Preferred for ease of use):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum.

  • KBr Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and cyclopropyl groups. While a specific spectrum for this compound was not found in the search results, the following are the expected key absorption peaks based on the functional groups present:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H symmetric and asymmetric stretching-SO₂NH₂
~3000-3100C-H stretchingCyclopropyl C-H
~1310-1350S=O asymmetric stretchingSulfonamide
~1140-1180S=O symmetric stretchingSulfonamide
~1010-1050Cyclopropane ring breathingCyclopropyl ring
~900-950S-N stretchingSulfonamide

The presence of strong absorption bands for the S=O stretches and the N-H stretches are definitive indicators of the sulfonamide group. The C-H stretching vibrations appearing above 3000 cm⁻¹ are characteristic of the C-H bonds in a strained cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Ionization Mode: Positive ion mode is typically used for sulfonamides, which will readily form protonated molecules [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data and Interpretation

The molecular weight of this compound is 121.16 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 122.1.

The fragmentation of sulfonamides in MS/MS is well-documented. Common fragmentation pathways for protonated this compound would likely involve:

  • Loss of SO₂ (64 Da): A characteristic fragmentation of sulfonamides is the neutral loss of sulfur dioxide, which would result in a fragment ion at m/z 58.

  • Cleavage of the C-S bond: This would lead to the formation of a cyclopropyl cation (m/z 41) and a neutral sulfonamide radical, or a protonated sulfonamide fragment (H₂NSO₂⁺, m/z 80) and a neutral cyclopropane.

  • Cleavage of the S-N bond: This could result in a cyclopropanesulfonyl cation (C₃H₅SO₂⁺, m/z 105).

G M_H [M+H]⁺ m/z 122.1 loss_SO2 Loss of SO₂ M_H->loss_SO2 cleavage_CS C-S Cleavage M_H->cleavage_CS cleavage_SN S-N Cleavage M_H->cleavage_SN fragment_58 [C₃H₈N]⁺ m/z 58.1 loss_SO2->fragment_58 fragment_41 [C₃H₅]⁺ m/z 41.0 cleavage_CS->fragment_41 fragment_80 [H₂NSO₂]⁺ m/z 80.0 cleavage_CS->fragment_80 fragment_105 [C₃H₅SO₂]⁺ m/z 105.0 cleavage_SN->fragment_105

Caption: Plausible fragmentation pathways for protonated this compound in MS/MS.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous means of its identification and characterization. The ¹H NMR spectrum is particularly informative, with distinct signals for the sulfonamide, methine, and cyclopropyl protons. While experimental ¹³C NMR, IR, and mass spectral data were not explicitly found in the searched literature, predictive analysis based on known spectroscopic principles for related structures allows for a confident assignment of the expected spectral features. This comprehensive guide serves as a valuable resource for scientists working with this important building block in drug discovery and development, enabling them to confidently interpret their own analytical data.

References

  • PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Cyclopropane Ring in Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, exhibits unique reactivity when directly attached to a sulfonamide nitrogen. The potent electron-withdrawing nature of the sulfonamide group activates the strained three-membered ring, rendering it susceptible to a variety of ring-opening reactions. This guide provides a comprehensive exploration of the chemical behavior of N-cyclopropyl sulfonamides, detailing the mechanisms of activation, modes of reactivity, and synthetic protocols. Furthermore, it highlights the strategic application of this reactivity in the design of targeted covalent inhibitors and other advanced therapeutic agents, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Part 1: The Cyclopropyl Sulfonamide Moiety: A Tale of Strain and Activation

The cyclopropane ring is the smallest stable carbocycle, characterized by significant ring strain (~27 kcal/mol) and unique "bent" or banana bonds, which possess a high degree of p-character.[1] This inherent strain makes the ring kinetically stable but thermodynamically poised for reactions that relieve this strain. In isolation, the cyclopropane ring is relatively inert. However, its reactivity can be dramatically modulated by the introduction of activating groups.

The sulfonamide functional group (R-SO₂NR'R'') is a powerful electron-withdrawing moiety due to the electronegativity of the oxygen and sulfur atoms. When a cyclopropyl group is attached to the sulfonamide nitrogen (an N-cyclopropyl sulfonamide), a synergistic electronic effect emerges. The sulfonamide group polarizes the adjacent C-N bond and, by extension, the distal C-C bonds of the cyclopropane ring. This polarization renders the cyclopropyl carbons electrophilic and primes the ring for nucleophilic attack.

Diagram 1: Activation of the Cyclopropane Ring

This diagram illustrates how the electron-withdrawing sulfonamide group induces a dipole across the cyclopropane ring, making the distal carbon atoms susceptible to nucleophilic attack.

G cluster_0 N-Cyclopropyl Sulfonamide Cyclopropane Cyclopropane Ring (Strained) Activation Electronic Activation Cyclopropane->Activation Ring Strain Sulfonamide Sulfonamide Group (-SO₂NR₂) (Strong Electron- Withdrawing Group) Sulfonamide->Activation Inductive Effect Reactivity Enhanced Reactivity: Susceptibility to Nucleophilic Ring-Opening Activation->Reactivity

Caption: Logical relationship of cyclopropane activation.

Part 2: Modes of Reactivity: The Ring-Opening Cascade

The primary mode of reactivity for N-cyclopropyl sulfonamides is nucleophilic ring-opening. This process offers a versatile pathway to 1,3-difunctionalized acyclic compounds, which are valuable synthetic intermediates.[2]

Nucleophilic Ring Opening

A wide array of nucleophiles can initiate the ring-opening of N-cyclopropyl sulfonamides. The reaction typically proceeds via an Sₙ2-like mechanism where the nucleophile attacks one of the electrophilic distal carbons of the cyclopropane ring. This concerted attack leads to the cleavage of the opposing C-C bond, relieving ring strain and forming a stabilized anionic intermediate, which is subsequently protonated to yield the final 1,3-adduct.

Key classes of nucleophiles include:

  • Thiols (R-SH): Thiolates are excellent nucleophiles for this transformation.

  • Amines (R-NH₂): Primary and secondary amines can effectively open the cyclopropane ring.[2]

  • Azides (N₃⁻): The azide ion serves as a potent nucleophile, leading to the formation of 1,3-azido sulfonamides.[2]

  • Halides (I⁻, Br⁻): Halide ions can also act as nucleophiles, particularly iodide.[3]

The regioselectivity of the attack can be influenced by steric hindrance and the electronic nature of substituents on the cyclopropane ring.

Diagram 2: General Mechanism of Nucleophilic Ring-Opening

The following diagram depicts the general mechanism for the ring-opening of an N-cyclopropyl sulfonamide by a generic nucleophile (Nu:⁻).

Caption: Mechanism of nucleophilic ring opening.

Stability Considerations

While activated towards nucleophiles, the N-cyclopropyl sulfonamide moiety is generally stable under neutral and many acidic conditions. The sulfonamide nitrogen is weakly basic (pKa of the conjugate acid is low), meaning strong acids are required for protonation.[4] However, harsh acidic conditions can lead to decomposition or rearrangement.[5][6] For example, thermal decomposition can involve the release of cyclopropyl ring strain.[4] The stability under typical physiological conditions is a key attribute for their use in drug design.

Part 3: Synthetic Methodologies and Protocols

The synthesis of N-cyclopropyl sulfonamides is generally straightforward, making them readily accessible building blocks.

Synthesis of N-Cyclopropyl Sulfonamides

A common and efficient method for the preparation of N-cyclopropyl sulfonamides is the reaction of a sulfonyl chloride with cyclopropylamine in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.[7]

Experimental Protocol 1: Synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide[7]
  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.1 eq) in DCM.

  • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash with a saturated solution of NaCl in water.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired N-cyclopropyl-2-nitrobenzenesulfonamide.[7]

Diagram 3: Synthetic Workflow

This workflow illustrates the synthesis and subsequent ring-opening of an N-cyclopropyl sulfonamide.

G cluster_synthesis Synthesis cluster_reaction Ring-Opening Reaction Start Sulfonyl Chloride + Cyclopropylamine Reaction1 Reaction in DCM with Et₃N, 0°C to RT Start->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Product1 N-Cyclopropyl Sulfonamide Workup1->Product1 Product1_copy N-Cyclopropyl Sulfonamide Reaction2 Reaction in Polar Aprotic Solvent (e.g., DMF) Product1_copy->Reaction2 Nucleophile Nucleophile (e.g., Thiolate) Nucleophile->Reaction2 Workup2 Aqueous Workup & Purification Reaction2->Workup2 Product2 1,3-Ring-Opened Product Workup2->Product2

Caption: Workflow for synthesis and reaction.

Experimental Protocol 2: Nucleophilic Ring-Opening with a Thiol
  • Dissolve the N-cyclopropyl sulfonamide (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add the desired thiol (1.2 eq).

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the thiol.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 1,3-thioether sulfonamide.

Data Summary Table: Ring-Opening Reactions
Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF806>90
Benzylamine-neat10012~85
Sodium Azide-DMSO908>90
Piperidine-neat10016~80

Note: Conditions and yields are representative and can vary based on the specific sulfonamide substrate.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The unique reactivity of the N-cyclopropyl sulfonamide moiety has been strategically harnessed in drug discovery, particularly in the design of targeted covalent inhibitors (TCIs) .[8] TCIs are designed to form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine) in the active site of a target protein.[9] This irreversible binding can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.[10][11]

In this context, the N-cyclopropyl sulfonamide acts as a "latent warhead." The molecule is designed to first bind non-covalently to the target protein's active site with high affinity and selectivity. This binding event positions the activated cyclopropane ring in close proximity to a nucleophilic residue. The subsequent intramolecular ring-opening reaction, triggered by the protein's nucleophile, forges a stable covalent bond, permanently inactivating the protein.

This strategy offers an advantage over traditional, highly reactive electrophilic warheads (e.g., acrylamides, chloroacetamides), which can suffer from off-target reactivity and potential toxicity.[10] The N-cyclopropyl sulfonamide is relatively stable in circulation, and its reactivity is "unmasked" only upon specific binding to the intended target, thereby improving the selectivity and safety profile of the inhibitor.

Beyond covalent inhibition, the cyclopropyl sulfonamide motif is a valuable scaffold in medicinal chemistry.[4][12][13][14][15] The cyclopropyl group itself can introduce favorable properties such as metabolic stability and improved lipophilicity, while the sulfonamide group can participate in crucial hydrogen bonding interactions with protein targets.[1][4]

Part 5: Conclusion and Future Outlook

The N-cyclopropyl sulfonamide is a fascinating chemical entity where inherent ring strain is expertly leveraged by electronic activation. The resulting susceptibility to nucleophilic ring-opening provides a powerful tool for synthetic chemists to construct complex acyclic molecules. In the realm of drug discovery, this controlled reactivity is being ingeniously applied to design highly selective and potent targeted covalent inhibitors. As our understanding of protein structure and function deepens, the rational design of next-generation therapeutics based on the N-cyclopropyl sulfonamide scaffold holds immense promise for addressing a wide range of diseases. Future research will likely focus on expanding the scope of nucleophiles, developing catalytic and enantioselective ring-opening methodologies, and identifying new protein targets for this innovative covalent inhibition strategy.

References

  • Google Patents. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • Google Patents. US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • Bénard, S., Neuville, L., & Zhu, J. (2008). Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. The Journal of Organic Chemistry, 73(16), 6441–6444.
  • Gao, Y., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(23), 8535.
  • ResearchGate. Proposed mechanism of the cyclopropane ring-opening, cyclization reaction.
  • ResearchGate. (2016). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines.
  • Zhang, T., et al. (2021). Enhanced Suppression of a Protein-Protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl-N-alkyl Sulfonamide Warhead. Journal of the American Chemical Society, 143(12), 4766–4774.
  • ScienceDirect. Studies on the ring-opening of bicyclic cyclopropanes activated by a carbonyl group.
  • Xu, P., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Tetrahedron Letters, 59(31), 2969-2979.
  • Kim, Y., et al. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Google Patents. AU2021289741A1 - Cyclopropyl dihydroquinoline sulfonamide compounds.
  • Wikipedia. Targeted covalent inhibitors.
  • Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California.
  • ACS Publications. (2024). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters.
  • ACS Publications. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Liu, Y., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752.
  • Ruff, F., & Kucsman, A. (1975). Mechanism of the reaction of sulphides with N-chloroarenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 509-518.
  • RSC Publishing. (2004). Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings. Chemical Communications.
  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.

Sources

Cyclopropanesulfonamide: A Technical Guide to a Versatile Moiety in Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of a Strained Ring

In the vast landscape of chemical intermediates, few molecules encapsulate the principle of "structural strain as a synthetic asset" as effectively as cyclopropanesulfonamide. Characterized by the fusion of a highly strained three-membered carbocyclic ring and a versatile sulfonamide functional group, this unassuming white solid (CAS No. 154350-29-5) has emerged as a critical building block in two disparate yet equally demanding fields: pharmaceutical development and modern agriculture.[1] Its unique stereoelectronic properties impart a conformational rigidity and metabolic stability that medicinal chemists find highly attractive, while its ability to modulate biological pathways makes it an effective agent in crop protection.[1][2]

This guide, intended for researchers, medicinal chemists, and process development scientists, aims to provide a comprehensive technical overview of this compound. We will delve into its commercial availability, explore its synthesis in detail, elucidate its mechanisms of action in its primary applications, and provide practical insights into its handling and analysis. The narrative that follows is designed not as a rigid protocol, but as a foundational resource to empower researchers to leverage the full potential of this versatile intermediate.

Physicochemical Properties and Commercial Landscape

This compound is a white to off-white crystalline powder with the molecular formula C₃H₇NO₂S and a molecular weight of approximately 121.16 g/mol .[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 154350-29-5[4][5]
Molecular Formula C₃H₇NO₂S[4][5]
Molecular Weight 121.16 g/mol [4]
Appearance White to off-white powder/crystal[5][6]
Melting Point 95-98 °C[4]
Boiling Point 263.1±23.0 °C (Predicted)[4]
Density 1.44±0.1 g/cm³ (Predicted)[4]
pKa 10.69±0.20 (Predicted)[4]
Solubility Soluble in water[4]
Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 97%, with many suppliers offering grades of 98% or higher.[6][7] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identify potential impurities that could impact downstream applications.[8][9][10][11]

Table of Representative Suppliers:

SupplierNoted Purity/GradeScale
Ningbo Inno Pharmchem Co., Ltd. Pharmaceutical Intermediate GradeResearch to Bulk
CymitQuimica >97%Gram Scale
ChemicalBook >98.0% (GC)Gram to Kilogram
TCI America >98.0% (GC)Gram Scale
AK Scientific Not specifiedGram Scale
Sigma-Aldrich 97%Gram Scale

This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.

Synthesis of this compound: A Step-by-Step Protocol

The most commonly cited and industrially scalable synthesis of this compound proceeds via a three-step sequence starting from 3-chloropropane sulfonyl chloride. This method is advantageous as it avoids the isolation of intermediates, making it a more cost-effective and efficient process.[12]

Overall Synthetic Scheme

Synthesis_of_this compound start 3-Chloropropane sulfonyl chloride intermediate1 N-tert-butyl-(3-chloro) propyl sulfonamide start->intermediate1 Step 1: Amidation intermediate2 Cyclopropane sulfonic acid tert-butylamide intermediate1->intermediate2 Step 2: Ring Closure product This compound intermediate2->product Step 3: Deprotection reagent1 tert-Butylamine, Triethylamine, Toluene reagent2 n-Butyl Lithium, THF/Toluene reagent3 Formic Acid

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Amidation

  • To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL), cooled to 0-5 °C, add 3-chloropropane sulfonyl chloride (0.41 mol) dropwise over 30-60 minutes.

  • Maintain the temperature at 5 °C and stir for an additional 10 minutes.

  • Warm the reaction mixture to room temperature and quench with 1 M hydrochloric acid (200 mL).

  • Separate the organic layer and wash with water (100 mL). The resulting toluene solution containing N-tert-butyl-(3-chloro) propyl sulfonamide is used directly in the next step.

Causality: The use of triethylamine is crucial to neutralize the HCl generated during the amidation, driving the reaction to completion. The aqueous workup removes unreacted amines and salts.

Step 2: Intramolecular Cyclization (Ring Closure)

  • Concentrate the toluene solution from Step 1 by distillation.

  • Add tetrahydrofuran (THF) to create a solvent mixture of approximately 3:1 THF to toluene.

  • Cool the mixture to between -50 °C and -20 °C.

  • Add at least two equivalents of n-butyl lithium (n-BuLi) while maintaining the low temperature.

  • After the reaction is complete, warm the mixture to room temperature and quench with water.

  • Separate the organic layer containing the cyclopropane sulfonic acid tert-butylamide.

Causality: n-BuLi acts as a strong base to deprotonate the carbon alpha to the sulfonyl group and the sulfonamide nitrogen, facilitating an intramolecular nucleophilic substitution to form the cyclopropane ring. The low temperature is necessary to control the reactivity of the organolithium reagent.

Step 3: Deprotection

  • Remove the solvents from the organic layer from Step 2 by distillation.

  • Add formic acid to the residue and heat the mixture to 70-90 °C.

  • Bubble a stream of inert gas (e.g., nitrogen) through the mixture during the reaction to facilitate the removal of the gaseous byproducts.

  • Once the conversion is complete, concentrate the mixture to dryness.

  • Remove residual formic acid by co-evaporation with toluene.

  • The crude this compound can then be purified by crystallization from a mixture of toluene and ethanol.

Causality: Formic acid serves as the acidic medium to cleave the acid-labile tert-butyl protecting group. The inert gas sparging helps to drive the equilibrium towards the deprotected product.

Applications and Mechanisms of Action

This compound's utility stems from its dual role as a key intermediate in drug discovery and as a specialized agent in agrochemical formulations.

In Agrochemicals: A Safener for Herbicides

This compound is notably used as a safener for the herbicide nicosulfuron, particularly in corn cultivation.[2][13] Nicosulfuron is a potent inhibitor of the acetolactate synthase (ALS) enzyme in weeds, which is essential for the biosynthesis of branched-chain amino acids, leading to weed death.[4] However, at certain concentrations or under specific environmental conditions, nicosulfuron can also cause phytotoxicity to the corn crop.

Mechanism of Action as a Safener:

This compound acts by enhancing the metabolic detoxification of nicosulfuron within the corn plant, without affecting the herbicide's efficacy against target weeds.[5][13] It achieves this by up-regulating the expression of detoxification enzymes in the crop, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[14] These enzymes accelerate the breakdown of nicosulfuron into inactive metabolites, preventing its accumulation to toxic levels in the corn plant.[5][14]

Safener_Mechanism cluster_corn Corn Plant cluster_weed Weed Nicosulfuron Nicosulfuron DetoxEnzymes Detoxification Enzymes (GSTs, P450s) Nicosulfuron->DetoxEnzymes Metabolized by ALS_Corn ALS Enzyme (Corn) Nicosulfuron->ALS_Corn Inhibits CPS This compound CPS->DetoxEnzymes Upregulates InactiveMetabolites Inactive Metabolites DetoxEnzymes->InactiveMetabolites Produces Nicosulfuron_Weed Nicosulfuron ALS_Weed ALS Enzyme (Weed) Nicosulfuron_Weed->ALS_Weed Inhibits WeedDeath Weed Death ALS_Weed->WeedDeath Leads to

Caption: Mechanism of this compound as a herbicide safener.

In Drug Discovery: A Privileged Scaffold

The cyclopropane ring is a "privileged motif" in medicinal chemistry, found in numerous FDA-approved drugs.[13] It acts as a bioisostere for gem-dimethyl groups or phenyl rings, often improving metabolic stability, potency, and solubility while reducing off-target effects. The sulfonamide group is also a well-established pharmacophore, present in over 100 FDA-approved drugs, known for its ability to form key hydrogen bonds with biological targets.[6]

While no currently FDA-approved drugs contain the simple, unsubstituted this compound core, this moiety is a critical starting point for the synthesis of more complex derivatives. A recent and compelling example is in the development of novel inhibitors for non-small cell lung cancer (NSCLC) harboring the EGFR C797S mutation, which confers resistance to third-generation inhibitors.

Mechanism of Action in EGFR Inhibition:

In a 2025 study, researchers designed and synthesized novel this compound derivatives based on the structure of the approved drug Brigatinib.[15] The lead compound from this study, designated "5d," demonstrated potent antitumor activity. Mechanistic studies revealed that this derivative inhibits the EGFR and mTOR signaling pathways. This inhibition leads to cell cycle arrest in the G2/M phase, induces DNA damage, and ultimately triggers apoptosis in the cancer cells.[15] This research highlights the potential of the this compound scaffold as a foundation for developing next-generation kinase inhibitors.[15]

It is important to note that the FDA-approved kinase inhibitors Pralsetinib and Avapritinib, while containing cyclopropyl and sulfonamide-like features, are structurally more complex and do not utilize the simple this compound as a direct building block in their reported syntheses.[4][12][14][16][17][18][19][20][21][22]

Analytical and Quality Control

Ensuring the purity of this compound is paramount for its application in both pharmaceutical and agrochemical research. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for purity assessment and quantification of sulfonamides.[2][5][7][13][15] A typical mobile phase might consist of an acetonitrile/water gradient with a formic acid modifier, using a C18 column.[7][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The fragmentation pattern of sulfonamides in mass spectrometry often involves cleavage of the S-N bond and loss of SO₂.[1][3][23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation and identification of impurities.[25][26][27] The high symmetry of the cyclopropane ring leads to characteristic signals in the NMR spectrum.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid material.[7]

  • Hazard Codes: Xn (Harmful)[4]

  • Risk Statements: R22 (Harmful if swallowed), R38 (Irritating to skin)[4]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S28 (After contact with skin, wash immediately with plenty of...), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[4]

Detailed toxicological studies, such as acute oral LD50, mutagenicity, and ecotoxicity, for this compound are not extensively available in the public domain, and researchers should handle the compound with the care afforded to novel chemical entities.[28][29][30][31][32][33][34][35][36][37]

Conclusion

This compound stands as a testament to the power of strained-ring systems in applied chemistry. Its journey from a niche chemical intermediate to a key component in both life-saving drug discovery programs and sustainable agricultural practices is a compelling narrative of molecular ingenuity. For the medicinal chemist, it offers a conformationally restricted, metabolically robust scaffold for the design of next-generation therapeutics. For the agricultural scientist, it provides a sophisticated tool to enhance crop safety and improve the efficacy of essential herbicides. As research continues to uncover new applications and synthetic methodologies, the importance of this versatile building block is poised to grow, further solidifying its place in the modern chemist's toolkit.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of this compound (CAS 154350-29-5).
  • CymitQuimica. (n.d.). CAS 154350-29-5: this compound.
  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420.
  • ChemicalBook. (2025). This compound | 154350-29-5.
  • Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • (2026). The Versatility of this compound: From Pharma to Agrochem Solutions. Pharmaceutical Business Review.
  • (2026). The Role of this compound in Modern Agrochemicals. Agrochemicals.
  • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • Google Patents. (n.d.). EP4298100A1 - Process for obtaining avapritinib and its intermediates.
  • NovoPro Bioscience Inc. (2025). CERTIFICATE OF ANALYSIS.
  • New Drug Approvals. (n.d.). Avapritinib.
  • ResearchGate. (n.d.). Herbicide Safeners: an overview.
  • NIH. (n.d.). Acute oral toxicity.
  • New Drug Approvals. (2020). Pralsetinib.
  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O.
  • ResearchGate. (2022). Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers.
  • PubMed. (2022). Safety evaluation of mutagenicity, genotoxicity, and cytotoxicity of Lactobacillus spp. isolates as probiotic candidates.
  • ResearchGate. (n.d.). Synthesis of pralsetinib (XV).
  • Google Patents. (n.d.). WO2021243186A1 - Pralsetinib pharmaceutical compositions.
  • Science.gov. (n.d.). acute oral ld50: Topics by Science.gov.
  • ChemSafetyPro.COM. (2016). Acute Toxicity.
  • ResearchGate. (n.d.). USEPA acute oral toxicity categories based on LD 50 values and....
  • Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov.
  • PubMed. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
  • PubMed. (n.d.). Mutagenicity study of Remsen-Fahlberg saccharin and contaminants.
  • PubMed. (n.d.). Mutagenicity testing of selected analgesics in Ames Salmonella strains.
  • NIH. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • (n.d.).
  • PubMed. (2012). Mutagenicity of flavonoids assayed by bacterial reverse mutation (Ames) test.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • FDA. (2025). 2024 First Generic Drug Approvals.
  • FDA. (2023). 2022 First Generic Drug Approvals.

Sources

Safety and handling precautions for Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Cyclopropanesulfonamide

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are grounded in established principles of laboratory safety and authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Introduction: The Imperative for Rigorous Safety

This compound is an organic compound featuring a strained cyclopropane ring linked to a sulfonamide functional group.[1] This structure is of interest in medicinal chemistry, where sulfonamides are a well-established class of pharmacophores and the cyclopropyl group can confer unique conformational properties. While specific toxicological data for this compound is limited, the known hazards associated with its functional groups and its classification necessitate a cautious and well-documented approach to handling. This guide is designed to provide the technical foundation for a robust safety protocol.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice.[2][3] For this compound, this involves evaluating both documented classifications and potential risks inferred from its chemical class.

Known Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [4][5]

  • H319: Causes serious eye irritation. [4]

The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that it can cause irritation, skin sensitization, or is harmful if swallowed.[4]

Physical and Chemical Properties

Understanding the physical properties of a compound is critical for anticipating its behavior during handling and storage.

PropertyValueSource
CAS Number 154350-28-4[4]
Molecular Formula C₃H₇NO₂S[4][5]
Molecular Weight 121.16 g/mol [4][5]
Appearance Solid[4]
Melting Point 101-106 °C[4]
Storage Temperature 2-8°C[4]
The Risk Assessment Workflow

Before any new experiment or significant change in protocol, a formal risk assessment must be conducted.[2] This process systematically identifies hazards and implements control measures to minimize risk. The causality is simple: one cannot protect against a hazard that has not first been identified.

A structured risk assessment involves identifying the intrinsic hazards of the chemical, evaluating the potential routes and severity of exposure during a specific procedure, and implementing controls to mitigate that risk.[3][6]

cluster_RA Risk Assessment Workflow A Step 1: Identify Hazards - Review SDS & Literature - H302 (Harmful if swallowed) - H319 (Eye Irritation) - Potential skin/respiratory irritant B Step 2: Evaluate Exposure - What is the procedure? (e.g., weighing, dissolution) - What are the routes? (Inhalation, Ingestion, Dermal) A->B Analyze Procedure C Step 3: Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) B->C Mitigate Risk D Step 4: Review & Refine - Is the risk acceptable? - If not, modify procedure or controls C->D Assess Residual Risk D->C Risk Unacceptable E Proceed with Experiment D->E Risk Acceptable

Caption: A systematic workflow for conducting a chemical risk assessment.

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

Engineering controls are the first line of defense as they remove the hazard at its source.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and transfers, should be conducted inside a certified chemical fume hood.[7][8] This is crucial to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE)

PPE creates a barrier between the user and the chemical hazard and is mandatory even when using engineering controls.[9][10] The selection of PPE must be specific to the hazards posed by the chemical and the procedure.[8][11]

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.[8][12] A face shield should be worn over goggles when there is a significant risk of splashes.Protects against airborne particles and splashes, directly addressing the H319 "serious eye irritation" hazard. Must conform to ANSI Z87.1 or equivalent standards.
Skin Protection Chemical-resistant gloves (Nitrile is a common and effective choice).[8][12] A standard lab coat must be worn and fully buttoned.[7]Prevents dermal contact. Gloves should be inspected for tears before each use and removed promptly if contaminated, washing hands thoroughly afterward.[13][14]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used if work cannot be conducted within a fume hood.[4][15][16]Protects against inhalation of the solid powder. The primary control should always be a fume hood; respirators are a secondary measure.

Chapter 3: Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for preventing accidental exposure and maintaining a safe laboratory environment.

Step-by-Step Protocol for Handling Solid this compound
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[17] Don all required PPE (lab coat, goggles, gloves).

  • Designate Area: Perform all manipulations on a disposable, plastic-backed absorbent paper ("bench paper") placed within the fume hood to contain any minor spills.[17]

  • Weighing: Use a dedicated spatula for this chemical. To minimize dust creation, gently scoop the powder instead of pouring it from the main container. Weigh the compound into a tared, sealed container (e.g., a vial with a cap).

  • Transfer/Dissolution: If adding the solid to a solvent, do so slowly and carefully within the fume hood. If adding solvent to the solid, add it slowly down the side of the vessel to avoid splashing. Always add solids to liquids where possible.

  • Post-Handling: Tightly cap the primary storage container and the vessel containing the weighed compound.

  • Decontamination: Wipe the spatula clean. Carefully fold the bench paper inward and dispose of it as solid chemical waste. Wipe the work surface in the fume hood with an appropriate solvent.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11][13]

Storage Requirements
  • Temperature: Store in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C.[4][16]

  • Container: Keep the container tightly closed and clearly labeled.[11]

  • Incompatibilities: While specific incompatibility data is not available, as a general rule, store away from strong oxidizing agents. Segregate from acids and bases.[7][8]

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[18][19] All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][20] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[13][21] If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[16][21]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[20][22]

Spill Response

The response to a chemical spill depends on its size and hazard level.[23][24] For this compound, any spill outside of a fume hood should be treated with caution.

cluster_Spill Emergency Spill Response A Spill Occurs B Alert Personnel in Immediate Area A->B C Assess Spill Is it large or small? Is anyone contaminated? B->C D Small Spill (Contained) < 5g, inside fume hood C->D Small E Large Spill / Outside Hood > 5g or airborne dust C->E Large F Don appropriate PPE. Cover with absorbent material. (e.g., vermiculite, sand) D->F G Evacuate the lab. Close doors. Call Emergency Response (EHS). E->G H Gently sweep solid into a designated waste container. Avoid creating dust. F->H K Await arrival of trained responders. G->K I Decontaminate the area with a suitable solvent. H->I J Label container as hazardous waste and arrange for disposal. I->J

Caption: Decision tree for responding to a this compound spill.

Chapter 5: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[25]

  • Waste Identification: All waste containing this compound, including the pure compound, contaminated labware (spatulas, weigh boats), and contaminated PPE (gloves), must be treated as hazardous waste.[7][26]

  • Segregation: This waste must be segregated from other waste streams.[25] Do not mix with non-hazardous trash or other incompatible chemical wastes.

  • Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[7] The container must be kept closed except when adding waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[7][25]

  • Disposal: The sealed container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected by a licensed chemical waste management company.[7] Never dispose of this compound down the drain or in regular trash.[26][27]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its known and potential hazards. By integrating the specific hazard information for this compound with the established principles of risk assessment, engineering controls, diligent use of PPE, and adherence to emergency and disposal protocols, researchers can mitigate risks effectively. This guide serves as a technical framework, but a true culture of safety is dynamic and requires continuous vigilance, training, and communication among all laboratory personnel.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
  • Preparing for Emergency Chemical Spills. University of California, Santa Barbara - Environment, Health & Safety.
  • Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar.
  • Chemical Spills. Florida State University - Emergency Management.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Risk assessment - Chemical safety. Simon Fraser University.
  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society.
  • PPE and Safety for Chemical Handling. ACS Material.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.
  • The importance of Personal Protective Equipment in the handling of chemicals. Servosis.
  • This compound. PubChem - National Institutes of Health.
  • SAFETY DATA SHEET - Cyclopropane. Airgas.
  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
  • Duke OESO Chemical Risk Assessment Tool. Duke University.
  • Personal Protective Equipment (PPE). CHEMM - Chemical Hazards Emergency Medical Management.
  • Chemical risk assessment in a chemical laboratory based on three different techniques. Journal of Occupational Health and Epidemiology.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
  • The NIH Drain Discharge Guide. National Institutes of Health.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • This compound CAS#: 154350-29-5. ChemWhat.

Sources

From Explosive Anesthetic to Cornerstone of Modern Pharmaceuticals: A Technical Guide to the Historical and Contemporary Roles of Cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of the cyclopropane ring in the pharmaceutical sciences is a compelling narrative of rediscovery and innovation. Initially lauded as a potent and rapid-acting general anesthetic, its use was ultimately curtailed by significant safety concerns, primarily its extreme flammability. However, the very physicochemical properties that made it a volatile gas—high ring strain and unique electronic character—have cemented its role as a privileged motif in modern medicinal chemistry. This technical guide provides an in-depth exploration of cyclopropane's trajectory, from its historical context as an anesthetic to its current, indispensable role as a molecular scaffold in the design of highly effective and metabolically robust therapeutics. We will dissect the causality behind its rise and fall in anesthesiology and detail the mechanistic advantages it confers upon contemporary drug candidates, supported by case studies of FDA-approved pharmaceuticals, detailed synthetic protocols, and workflow visualizations.

Part 1: The Rise and Precipitous Fall of an Anesthetic Agent

Discovery and Serendipitous Unveiling of Anesthetic Properties

Cyclopropane was first synthesized in 1882 by the Austrian chemist August Freund, who prepared the strained three-membered ring via a Wurtz coupling of 1,3-dibromopropane with sodium.[1] For nearly half a century, it remained a chemical curiosity with no practical application.[2] Its potent biological effects were discovered serendipitously in 1929 at the University of Toronto by pharmacologist Velyien E. Henderson and chemist George H.W. Lucas.[1][2][3] They were initially investigating propylene for anesthetic potential and hypothesized that cyclopropane might be a toxic impurity.[4] Instead, their research revealed that cyclopropane itself was a remarkably potent anesthetic agent.[4]

Following this discovery, American anesthesiologist Dr. Ralph M. Waters at the University of Wisconsin conducted the first clinical studies, reporting his findings in 1934.[1] Waters' work ushered cyclopropane into its golden age as a general anesthetic.[2][5]

Pharmacological Profile: A Double-Edged Sword

Cyclopropane quickly became a widely used anesthetic for several compelling reasons. It was a potent, non-irritating, and sweet-smelling gas that provided rapid induction of and emergence from anesthesia, which was a significant improvement over agents like ether.[5][6][7] Its low blood/gas partition coefficient (0.44-0.55) facilitated quick onset and recovery, and it maintained stable hemodynamics, making it a choice agent for patients in shock.[5][8]

However, its use was fraught with peril. The key disadvantages included:

  • Extreme Flammability: Cyclopropane is highly explosive when mixed with oxygen, leading to numerous operating room fires and explosions.[2][4][5][9] This required specialized, antistatic equipment and extreme caution.[10]

  • Respiratory Depression: Like many potent anesthetics, it could significantly depress respiration.[6]

  • Cardiac Arrhythmias: It sensitized the myocardium to catecholamines like adrenaline, increasing the risk of cardiac arrhythmias.[6][8]

  • "Cyclopropane Shock": A particularly dangerous phenomenon was a sudden drop in blood pressure and potential cardiac dysrhythmia upon cessation of prolonged anesthesia.[2][5][8] This was attributed to the withdrawal of the sympathetic stimulation that the gas provided.[8]

Mechanism of Action and Eventual Decline

As an anesthetic, cyclopropane's primary mechanism of action is as an NMDA receptor antagonist.[5] It also exerts inhibitory effects on AMPA and nicotinic acetylcholine receptors while activating certain K2P channels.[5]

Despite its efficacy, the profound safety risks, particularly its explosive nature, were ultimately unacceptable.[11] With the development of non-flammable halogenated anesthetics like halothane in the 1950s, the use of cyclopropane began a steady decline.[1] By the mid-1980s, it was no longer available for clinical use in most parts of the world, marking the end of its era as an anesthetic.[5][9]

G cluster_Timeline Historical Timeline of Cyclopropane in Anesthesia a 1882: Freund first synthesizes cyclopropane b 1929: Henderson & Lucas report anesthetic properties a->b c 1934: Waters reports first clinical studies b->c d 1930s-1950s: Widespread clinical use as a potent anesthetic c->d e 1950s: Development of non-flammable anesthetics begins to displace cyclopropane d->e f Mid-1980s: Cyclopropane is largely abandoned in clinical practice due to safety concerns e->f

Caption: Key milestones in the history of cyclopropane as a clinical anesthetic.

Part 2: The Renaissance of a Moiety in Modern Medicinal Chemistry

While the bulk chemical cyclopropane faded from the clinic, its three-membered ring structure, the cyclopropyl group, began a remarkable ascent in drug discovery. Medicinal chemists recognized that the unique structural and electronic properties of this moiety could be leveraged to solve complex pharmacological challenges.[12][13]

Unique Physicochemical Properties

The utility of the cyclopropyl group stems from its distinct characteristics, which differ significantly from acyclic alkyl groups:[13][14]

  • Conformational Rigidity: The three carbon atoms are held in a rigid, planar triangle. This conformational locking can pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and thus increasing potency.[15][16]

  • Unique Electronic Character: The C-C bonds in cyclopropane are not typical sigma bonds. Due to significant ring strain (bond angles of 60°), the bonds have increased p-character, often described as "bent" bonds.[5][16] This gives the ring some properties akin to a carbon-carbon double bond.

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in standard alkanes.[12][13] This, combined with steric hindrance, makes the ring generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug degradation.[15][17]

G cluster_Benefits Strategic Advantages of the Cyclopropyl Moiety in Drug Design cluster_Outputs Improved Pharmacological Profile Lead_Compound Lead Compound (e.g., with flexible alkyl chain or metabolic liability) Incorporate_CP Incorporate Cyclopropyl Group Lead_Compound->Incorporate_CP Potency Increased Potency & Selectivity Incorporate_CP->Potency Metabolism Enhanced Metabolic Stability Incorporate_CP->Metabolism PK Modulated ADME Properties Incorporate_CP->PK Bioisostere Novel Bioisostere Incorporate_CP->Bioisostere

Caption: Workflow illustrating the benefits of incorporating a cyclopropyl group.

Strategic Applications in Drug Design

The cyclopropyl group is now a versatile tool used to address multiple challenges in drug discovery:[13][14]

  • Enhancing Metabolic Stability: This is one of the most common applications. By replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with a cyclopropyl ring, chemists can block common sites of CYP-mediated oxidation. This can significantly increase a drug's half-life and oral bioavailability.[15][17]

  • Improving Potency and Reducing Off-Target Effects: By locking a flexible part of a molecule into a specific orientation, the cyclopropyl group ensures a better fit with the intended target receptor or enzyme.[13][16] This enhanced binding affinity translates to higher potency and can improve selectivity by disfavoring binding to off-target proteins.

  • Acting as a Bioisostere: The cyclopropyl group can serve as a rigid bioisosteric replacement for other chemical groups. For example, it is often used to replace a gem-dimethyl group or an alkene, mimicking their spatial requirements while offering greater stability and a different electronic profile.[12]

  • Modulating Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, pKa, and permeability, including its ability to cross the blood-brain barrier.[13][18]

Part 3: Case Studies: FDA-Approved Cyclopropane-Containing Drugs

The success of this strategy is evidenced by the growing number of FDA-approved drugs that feature a cyclopropyl ring. Over the past two decades, this small ring has become a common feature in drugs across a wide range of therapeutic areas.[12]

Table 1: Representative FDA-Approved Drugs Featuring a Cyclopropyl Moiety
Drug NameBrand NameTherapeutic AreaRole of the Cyclopropyl Group
Pitavastatin LivaloCardiology (Statin)Blocks CYP3A4-mediated metabolism, reducing drug-drug interactions.[17]
Grazoprevir ZepatierAntiviral (Hepatitis C)Part of the macrocyclic structure, provides conformational rigidity for potent inhibition of the NS3/4A protease.
Lemborexant DayvigoNeurology (Insomnia)The cyclopropyl group provides metabolic stability and optimizes binding to orexin receptors.[19]
Besifloxacin BesivanceOphthalmology (Antibiotic)The N-cyclopropyl substituent is common in fluoroquinolone antibiotics and is crucial for potent antibacterial activity against DNA gyrase.
Tasimelteon HetliozNeurology (Sleep Disorder)Provides a rigid scaffold and contributes to the overall pharmacokinetic profile for binding to melatonin receptors.[19]
Risdiplam EvrysdiNeurology (Spinal Muscular Atrophy)The cyclopropyl group is a key structural element contributing to the molecule's activity as an SMN2 splicing modifier.[19]

Part 4: Synthetic Strategies and Protocols

The widespread adoption of the cyclopropyl group in pharmaceuticals has been enabled by the development of robust and scalable synthetic methods for its installation.

Overview of Common Cyclopropanation Methods

Several key reactions are routinely employed to construct the cyclopropane ring:[20][21]

  • Carbene/Carbenoid Addition to Alkenes: This is the most common strategy. The carbene (:CH₂) or a metal-carbenoid equivalent is generated and reacts with an alkene to form the cyclopropane ring in a concerted fashion.

  • The Simmons-Smith Reaction: A classic and reliable method that uses a zinc carbenoid (often called the Simmons-Smith reagent, ICH₂ZnI), typically formed from diiodomethane and a zinc-copper couple. It is known for its stereospecificity.[22]

  • Corey-Chaykovsky Reaction: This method involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane.[23]

  • Transition-Metal Catalyzed Reactions: Modern methods often use catalysts based on rhodium, copper, or palladium to decompose diazo compounds, which serve as carbene precursors. These methods can offer high levels of stereocontrol.[24]

Experimental Protocol: Stereospecific Simmons-Smith Cyclopropanation

This protocol describes a representative Simmons-Smith reaction, a cornerstone technique for installing a cyclopropyl group. The self-validating nature of this protocol lies in the stereospecificity of the reaction; the stereochemistry of the starting alkene is retained in the cyclopropyl product, which can be confirmed by NMR spectroscopy.

Objective: To synthesize a cyclopropyl derivative from an alkene precursor via zinc carbenoid addition.

Materials:

  • Alkene substrate (e.g., (E)-cinnamyl alcohol)

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn(Cu))

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon gas inlet

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Activation (Preparation of Zn(Cu) couple): In the flask, add zinc dust (2.0 eq). Wash successively with 4% HCl solution, deionized water, 2% CuSO₄ solution, deionized water, ethanol, and finally anhydrous diethyl ether to activate. Dry the resulting grey solid (the Zn(Cu) couple) under high vacuum.

  • Reaction Initiation: To the flask containing the activated Zn(Cu) couple, add anhydrous diethyl ether. Begin vigorous stirring.

  • Substrate Addition: Dissolve the alkene substrate (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether and add this solution dropwise to the stirred suspension of the Zn(Cu) couple. A small crystal of iodine can be added to facilitate the reaction if it is slow to start.

  • Reaction Execution: Once the addition is complete, gently heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Workup and Quenching: After the reaction is complete (as judged by the consumption of the starting alkene), cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted Simmons-Smith reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure cyclopropanated product.

G cluster_Workflow Simmons-Smith Reaction Workflow start 1. Activate Zinc with Copper Sulfate addition 3. Add Alkene/CH₂I₂ solution to activated Zinc start->addition reactants 2. Combine Alkene and CH₂I₂ in Ether reactants->addition reflux 4. Heat to Reflux (2-12h) Monitor by TLC/GC addition->reflux quench 5. Quench with sat. NH₄Cl reflux->quench extract 6. Extract with Diethyl Ether quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry (MgSO₄) and Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify product Pure Cyclopropane Product purify->product

Caption: A step-by-step workflow for the Simmons-Smith cyclopropanation.

Part 5: Conclusion and Future Outlook

The history of cyclopropane in pharmaceuticals is a powerful illustration of scientific progress. A compound once abandoned for its dangerous physical properties has been reborn as a sophisticated tool for molecular design. Its journey from a bulk anesthetic gas to a high-value fragment in targeted therapies underscores the importance of understanding fundamental chemical principles. The ability of the cyclopropyl group to impart metabolic stability, conformational rigidity, and enhanced potency ensures that it will remain a cornerstone of medicinal chemistry for the foreseeable future.[12][15] As synthetic methodologies become even more advanced and our understanding of drug-receptor interactions deepens, the strategic application of this small, strained ring will continue to enable the development of safer and more effective medicines.

References

  • Wood Library-Museum of Anesthesiology. Cyclopropane. URL: https://www.woodlibrarymuseum.org/museum/item/1360/cyclopropane
  • Pharmaoffer. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. URL: https://www.pharmaoffer.
  • Wikipedia. Cyclopropane. URL: https://en.wikipedia.org/wiki/Cyclopropane
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. URL: https://www.scientificupdate.com/webinars/the-cyclopropyl-group-in-medicinal-chemistry
  • Prezi. Cyclopropane: History. URL: https://prezi.com/p/edit/g7q_o70k-k8v/
  • European Journal of Medicinal Chemistry. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. URL: https://pubmed.ncbi.nlm.nih.gov/39108399/
  • Pharmaffiliates. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. URL: https://www.pharmaffiliates.com/blog/the-chemistry-of-cyclopropane-enhancing-bioactivity-and-stability-in-pharmaceuticals/
  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL: https://pubmed.ncbi.nlm.nih.gov/27299736/
  • Taylor & Francis. Cyclopropane – Knowledge and References. URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003210908-14/twentieth-century-arturo-castiglioni
  • Hypha Discovery. Metabolism of cyclopropyl groups. URL: https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups/
  • PubMed. From the journal archives: cyclopropane: induction and recovery with a bang! URL: https://pubmed.ncbi.nlm.nih.gov/24421247/
  • ResearchGate. The distinctly Canadian origins of cyclopropane. URL: https://www.researchgate.net/publication/259850123_The_distinctly_Canadian_origins_of_cyclopropane
  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. URL: https://www.researchgate.net/publication/281655107_Cyclopropane_Derivatives_and_their_Diverse_Biological_Activities
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. URL: https://www.researchgate.net/publication/304547978_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. URL: https://www.mdpi.com/1420-3049/27/19/6669
  • ResearchGate. Representative examples of FDA-approved drugs bearing a cyclopropane motif. URL: https://www.researchgate.net/figure/Representative-examples-of-FDA-approved-drugs-bearing-a-cyclopropane-motif_fig1_359345719
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. URL: https://www.researchgate.
  • Semantic Scholar. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. URL: https://www.semanticscholar.org/paper/Synthesis-and-structure%E2%80%94activity-relationships-of-Matiychuk-Sydorenko/0b9d99723224b7a0f62d8540b9231f822ac21908
  • Quora. I saw Cyclopropane mentioned as a 'speciality anesthetic' but thought it was no longer used? Is it still used, and if so when?. URL: https://www.quora.com/I-saw-Cyclopropane-mentioned-as-a-speciality-anesthetic-but-thought-it-was-no-longer-used-Is-it-still-used-and-if-so-when
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472
  • PharmaCompass. Cyclopropane | Drug Information, Uses, Side Effects, Chemistry. URL: https://www.pharmacompass.com/controlled-substances/cyclopropane
  • ResearchGate. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. URL: https://www.researchgate.net/publication/274022874_ChemInform_Abstract_Arylcyclopropanes_Properties_Synthesis_and_Use_in_Medicinal_Chemistry
  • ResearchGate. (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. URL: https://www.researchgate.
  • ResearchGate. Commonly used methods for cyclopropanation reactions. URL: https://www.researchgate.
  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. URL: https://www.researchgate.net/figure/Selected-cyclopropane-containing-natural-products-and-pharmaceutical-compounds_fig1_360341142
  • Chemical Reviews. Cyclopropanation Strategies in Recent Total Syntheses. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00015
  • University of Kentucky College of Arts & Sciences. Synthesis of Cyclopropanes. URL: https://chem.as.uky.edu/events/synthesis-cyclopropanes
  • ResearchGate. Cyclopropanation Strategies in Recent Total Syntheses. URL: https://www.researchgate.
  • ResearchGate. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. URL: https://www.researchgate.
  • PharmaBlock. Application of Cyclopropane in Drug Discovery. URL: https://www.pharmablock.com/whitepaper_info/application-of-cyclopropane-in-drug-discovery.html
  • Penn State. New, simple and accessible method creates potency-increasing structure in drugs. URL: https://www.psu.
  • Anesthesia General. Cyclopropane. URL: https://anesthesiologygeneral.com/cyclopropane/
  • Medicinal Chemistry Lectures Notes. Medicinal chemistry of Cyclopropane. URL: https://pharmamedicinal.blogspot.com/2012/01/medicinal-chemistry-of-cyclopropane.html
  • Britannica. Cyclopropane. URL: https://www.britannica.com/science/cyclopropane
  • PubMed Central. FDA-approved drugs featuring macrocycles or medium-sized rings. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842245/
  • ResearchGate. Marketed drugs containing a cyclopropyl ring. URL: https://www.researchgate.net/figure/Marketed-drugs-containing-a-cyclopropyl-ring_fig1_360893325
  • PubMed. Cyclopropane. 1963. URL: https://pubmed.ncbi.nlm.nih.gov/14041797/

Sources

An In-depth Technical Guide to Cyclopropanesulfonamide Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropanesulfonamide scaffold represents a confluence of desirable medicinal chemistry properties: the metabolic stability and unique conformational constraints of the cyclopropyl group combined with the potent, versatile binding capabilities of the sulfonamide moiety.[1][2][3] This guide provides a comprehensive technical overview of this emerging chemical class, detailing its synthesis, exploring its mechanistic action in key therapeutic areas, and providing actionable experimental protocols. With a primary focus on its validated success in inhibiting the Hepatitis C Virus (HCV) NS3/4A protease, this document also explores nascent applications in oncology, demonstrating the scaffold's broad therapeutic potential.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The allure of the this compound core lies in the synergistic interplay between its two constituent functional groups.

  • The Cyclopropyl Group: This highly strained, three-membered ring acts as a "bioisostere" for moieties like carbon-carbon double bonds.[4] Its rigid structure introduces specific conformational constraints on the molecule, which can lock the derivative into a bioactive conformation, thereby enhancing binding affinity to a biological target. Furthermore, the cyclopropyl group often improves metabolic stability, a critical parameter in drug design.[4]

  • The Sulfonamide Group (-SO₂NH-): As a cornerstone of medicinal chemistry, the sulfonamide group is present in over 100 FDA-approved drugs.[2][3] It is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions within enzyme active sites or receptor binding pockets.[5] Its acidity can be tuned by modifying its substituents, influencing properties like cell permeability and target engagement.[6][7]

The combination of these two groups creates a compact, structurally defined scaffold that can be readily elaborated to target a diverse range of biological macromolecules with high specificity and potency.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is accessible through several well-established chemical routes. A common and effective strategy involves the reaction of a primary amine with cyclopropanesulfonyl chloride.

General Synthetic Workflow

The logical flow for synthesizing diverse this compound derivatives typically follows a convergent approach where the core scaffold is first synthesized and then coupled with various functionalized intermediates.

G cluster_0 Core Synthesis cluster_1 Intermediate Synthesis cluster_2 Final Coupling & Derivatization A Cyclopropanesulfonyl Chloride C This compound Core A->C Ammonolysis (e.g., in Methanol) B Ammonium Hydroxide B->C F Target Derivative C->F Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) D Starting Material (e.g., Aniline derivative) E Functionalized Intermediate D->E Multi-step Synthesis (e.g., Halogenation, Nitration, Reduction) E->F

Caption: General workflow for synthesizing this compound derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol outlines a standard laboratory procedure for the synthesis of the parent this compound, a key building block.[8]

Objective: To synthesize this compound from cyclopropanesulfonyl chloride.

Materials:

  • Cyclopropanesulfonyl chloride

  • Ammonium hydroxide solution (28-30%)

  • Methanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanesulfonyl chloride (1.0 eq) in methanol (approx. 0.8 mL per mmol of sulfonyl chloride).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

    • Causality: This step is crucial to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the nucleophilic ammonia, preventing side reactions and degradation.

  • Ammonolysis: Slowly add ammonium hydroxide solution (approx. 4 mL per mmol of sulfonyl chloride) to the cooled, stirring solution.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting sulfonyl chloride spot.

  • Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The resulting this compound is often obtained as a white solid of sufficient purity for subsequent steps.[8] Purity can be confirmed by ¹H NMR and mass spectrometry.

Primary Application: Inhibition of Hepatitis C Virus (HCV) NS3/4A Protease

A landmark application of this compound derivatives is in the development of direct-acting antiviral agents (DAAs) against the Hepatitis C virus.[9] Specifically, they have proven to be highly effective inhibitors of the NS3/4A serine protease, an enzyme critical for the HCV replication cycle.[9][10][11]

The HCV Replication Cycle and the Role of NS3/4A Protease

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins.[12][13] The NS3/4A protease is responsible for four of these critical cleavages, making it an essential enzyme for viral maturation and replication.[11][13] By inhibiting this enzyme, this compound derivatives halt the viral life cycle.[11]

G cluster_hcv HCV Life Cycle in Hepatocyte Entry 1. Viral Entry Translation 2. Uncoating & RNA Translation Entry->Translation Polyprotein 3. Polyprotein Synthesis Translation->Polyprotein Cleavage 4. Polyprotein Cleavage Polyprotein->Cleavage Replication 5. RNA Replication Cleavage->Replication NS34A NS3/4A Protease Cleavage->NS34A Mediated by Assembly 6. Virion Assembly & Release Replication->Assembly Inhibitor This compound Derivative (e.g., Simeprevir) Inhibitor->Cleavage INHIBITS

Caption: The HCV life cycle, highlighting the critical role of NS3/4A protease.

Case Study: Simeprevir (Olysio)

Simeprevir is a clinically approved macrocyclic NS3/4A protease inhibitor that prominently features a this compound moiety.[10] It acts as a competitive, reversible inhibitor, binding to the enzyme's active site and preventing it from processing the viral polyprotein.[14]

  • Mechanism of Action: Simeprevir binds with high affinity to the NS3 catalytic site.[14] The macrocyclic structure improves binding affinity and selectivity, while the this compound group forms key interactions within the S2 subsite of the protease.[14] This potent and specific binding effectively shuts down the enzyme's function.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors.[6][15][16] For NS3/4A inhibitors based on the this compound scaffold, modifications to different parts of the molecule can have a significant impact on activity. While specific proprietary data is extensive, general principles can be summarized.

Compound Series Modification Site General Observation on Activity Rationale
Acylsulfonamide CoreP2-P4 MacrocycleIntroduction of a macrocycle (as in Simeprevir) significantly increases potency.Pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
P1' PositionSmall alkyl groupsSmall, non-polar groups are generally preferred.The S1' pocket of the protease is relatively small and hydrophobic.
P4 PositionAromatic/heterocyclic capsLarge, hydrophobic capping groups enhance binding.Forms extensive interactions with the hydrophobic S4 pocket of the enzyme.

Emerging Applications: Targeting Drug-Resistant Cancers

Recent research has expanded the application of this compound derivatives into oncology, particularly in overcoming drug resistance in non-small cell lung cancer (NSCLC).[17]

The C797S mutation in the Epidermal Growth Factor Receptor (EGFR) confers resistance to third-generation tyrosine kinase inhibitors (TKIs).[17] Novel this compound derivatives have been designed to target this resistant mutant.[17][18]

  • Mechanism of Action: A recently developed derivative, compound 5d , was shown to inhibit the proliferation of C797S mutated lung cancer cells.[17] It achieves this by inhibiting the EGFR and mTOR signaling pathways, leading to cell cycle arrest in the G2/M phase, DNA damage, and ultimately, apoptosis.[17][18] This demonstrates the scaffold's potential to be adapted to overcome specific, clinically relevant resistance mechanisms.

Key Experimental Protocol: In Vitro Enzyme Inhibition Assay

Validating the efficacy of newly synthesized derivatives requires a robust and reproducible biological assay. The following protocol describes a common method for measuring the inhibition of HCV NS3/4A protease.

FRET-Based NS3/4A Protease Inhibition Assay

This assay uses Förster Resonance Energy Transfer (FRET) to monitor protease activity in real-time.[19][20]

Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When the NS3/4A protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to enzyme activity.[20] Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

  • Recombinant HCV NS3/4A protease (e.g., genotype 1b)

  • Fluorogenic FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT.[21]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (potent reference inhibitor).

  • Enzyme Addition: Dilute the NS3/4A protease enzyme to the desired final concentration (e.g., 40 nM) in assay buffer.[21] Add the diluted enzyme solution to each well containing the test compounds.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Prepare the FRET substrate in assay buffer at its final concentration (e.g., 60 µM).[21] Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Monitoring: Immediately place the microplate into a fluorescence reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the controls (% Inhibition).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

The this compound scaffold has firmly established its value in modern drug discovery, exemplified by its successful application in potent antiviral agents like Simeprevir. Its unique combination of conformational rigidity, metabolic stability, and versatile binding capabilities makes it a highly attractive starting point for medicinal chemists.

The future of this scaffold is bright, with emerging research demonstrating its utility in targeting complex challenges like acquired drug resistance in oncology.[17] Further exploration into other therapeutic areas, such as antibacterial, anti-inflammatory, and neurological disorders, is warranted.[4][5][22][23] As synthetic methodologies continue to evolve, allowing for more diverse and complex derivatives to be created, the full potential of the this compound core is only beginning to be realized.

References

  • Simeprevir - Wikipedia.
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer - PubMed.
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer - ProQuest.
  • Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi
  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant | ACS Omega.
  • Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem - NIH.
  • What is the mechanism of Simeprevir Sodium?
  • Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC - NIH.
  • Simeprevir HCV Protease inhibitor - Selleck Chemicals.
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5).
  • Structure–activity relationship (SAR)
  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
  • A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target - PMC - PubMed Central.
  • Application Notes and Protocols for Biochemical Assays of NS3/4A Protease Inhibitors - Benchchem.
  • Application Notes and Protocols for Enzymatic Assay Measuring Glecaprevir Inhibition of NS3/4A Protease - Benchchem.
  • Cyclic Sulfonamides for Drug Design - Pharmaceutical Business review.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • HCV NS3/4A protease and its emerging inhibitors - MedCrave online.
  • The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors.
  • Cyclic Sulfonamides for Drug Design - Enamine.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC.
  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light
  • A reanalysis of the structure-activity relationships of sulfonamide deriv
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed.
  • NS3/4A Inhibitory Assay of Compounds 1, 12, and 22 a - ResearchG
  • This compound | 154350-29-5 - ChemicalBook.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - Frontiers.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists.
  • Biological Activities Of Sulfonamides - SciSpace.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central.
  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, represent a cornerstone in the history of medicine. Their discovery in the 1930s revolutionized the treatment of bacterial infections and paved the way for the modern era of antibiotic therapy. Despite the development of numerous other antibiotic classes, sulfonamides remain clinically relevant, particularly in combination therapies, for treating a variety of bacterial and protozoal infections. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of sulfonamide-based drugs, intended for researchers, scientists, and drug development professionals. We will delve into the intricate biochemical pathways targeted by these drugs, the molecular basis of their inhibitory action, the mechanisms of bacterial resistance, and the experimental protocols used to evaluate their efficacy.

The Folic Acid Synthesis Pathway: A Key Bacterial Vulnerability

The selective toxicity of sulfonamides hinges on a fundamental metabolic difference between prokaryotic and eukaryotic cells. Bacteria, unlike humans, cannot uptake folic acid (vitamin B9) from their environment and must synthesize it de novo.[1] Folic acid, in its reduced tetrahydrofolate form, is an essential cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids, making it indispensable for bacterial growth and replication.[1]

The bacterial folic acid synthesis pathway is a multi-step enzymatic process that begins with guanosine triphosphate (GTP). A critical enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2] This step is the specific target of sulfonamide drugs.

Folic_Acid_Pathway GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Enzymatic Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolate->Precursors One-Carbon Metabolism Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition Synergy_Pathway PABA PABA Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate DHPS DHPPP DHPPP DHPPP->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate Inhibition Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate Inhibition

Caption: Synergistic Blockade of Folic Acid Synthesis by Sulfamethoxazole and Trimethoprim.

Structure-Activity Relationship (SAR) of Sulfonamides

The antibacterial activity of sulfonamides is intricately linked to their chemical structure. Understanding the SAR is crucial for the design and development of new, more potent derivatives.

Structural FeatureImportance for Antibacterial Activity
Para-amino group (-NH₂) Essential for activity. Must be a free amine; acylation can create prodrugs.
Aromatic ring Must be a benzene ring directly attached to the sulfonamide and amino groups.
Sulfonamide group (-SO₂NH-) Crucial for binding to the DHPS active site.
N1-substituent Substitution on the sulfonamide nitrogen can significantly impact potency and pharmacokinetic properties. Electron-withdrawing heterocyclic substituents generally increase activity.

Experimental Protocols for Evaluating Sulfonamide Activity

The following protocols are fundamental for assessing the efficacy of sulfonamide-based drugs in a research setting.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This assay measures the ability of a sulfonamide to inhibit the enzymatic activity of DHPS. A common method is a coupled spectrophotometric assay. [3] Principle: The production of dihydropteroate by DHPS is coupled to its reduction to tetrahydropteroate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine DHPS activity.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • Sulfonamide compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, and NADPH in each well of the microplate.

  • Add the sulfonamide compound at various concentrations to the test wells. Include a positive control (no inhibitor) and a negative control (no DHPS).

  • Add PABA to all wells.

  • Initiate the reaction by adding DHPPP to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DHPS activity) by plotting the reaction velocity against the inhibitor concentration.

DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix (Buffer, DHFR, NADPH) Add_Inhibitor Add Sulfonamide (Inhibitor) at Various Concentrations Prep_Mix->Add_Inhibitor Add_PABA Add PABA Add_Inhibitor->Add_PABA Start_Rxn Initiate Reaction with DHPPP Add_PABA->Start_Rxn Measure_Abs Measure Absorbance at 340 nm (Kinetic Read) Start_Rxn->Measure_Abs Calc_Velocity Calculate Initial Reaction Velocity Measure_Abs->Calc_Velocity Determine_IC50 Determine IC₅₀ Value Calc_Velocity->Determine_IC50

Caption: Workflow for a Spectrophotometric DHPS Inhibition Assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a widely used method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [4][5][6][7] Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfonamide stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration in CAMHB.

  • In a 96-well plate, perform serial two-fold dilutions of the sulfonamide stock solution in CAMHB to achieve a range of concentrations.

  • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the sulfonamide that shows no visible growth.

Conclusion

The mechanism of action of sulfonamide-based drugs, centered on the competitive inhibition of dihydropteroate synthase, remains a classic example of targeted antimicrobial therapy. A thorough understanding of this mechanism, along with the intricacies of bacterial resistance and the principles of synergistic drug combinations, is paramount for the continued development of effective anti-infective agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of existing and novel sulfonamide compounds, contributing to the ongoing efforts to combat infectious diseases.

References

  • Mechanism for Synergism between Sulphonamides and Trimethoprim Clarified. Journal of Antimicrobial Chemotherapy.
  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry.
  • Trimethoprim and Sulfonamides Synergy; Pharmacology, Examples, Mechanism of action. YouTube.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry Letters.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. YouTube.
  • Dihydroptero
  • A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method. PubMed.
  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy.
  • Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry.
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Examination of Intrinsic Sulfonamide Resistance in Bacillus anthracis: A Novel Assay for Dihydropteroate Synthase.
  • Quantitative structure–activity relationship-based comput
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Agar Dilution (MIC) Susceptibility Test Method. YouTube.
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.
  • Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLOS One.
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the pathogenesis of various malignancies, notably Non-Small Cell Lung Cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of acquired resistance, often driven by mutations such as C797S, necessitates the development of novel inhibitory scaffolds.[1][2][3] This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of a promising new class of compounds: cyclopropanesulfonamide derivatives. These derivatives are designed to overcome known resistance mechanisms by establishing unique interactions within the ATP-binding pocket of EGFR. We present detailed, field-tested protocols for their chemical synthesis and in-depth biological assays to determine their efficacy and mechanism of action.

Background and Rationale: Targeting a Moving Target

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][5] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell growth and division.[2][4]

Dysregulation of this pathway, often through activating mutations or overexpression of the receptor, is a hallmark of many cancers.[6] Small molecule TKIs function as ATP-competitive inhibitors, binding to the intracellular kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.[7][8]

The Rationale for Cyclopropanesulfonamides:

The design of this novel series of inhibitors is rooted in addressing the challenge of acquired resistance to existing EGFR TKIs. The C797S mutation, for instance, disrupts the covalent bond formation utilized by third-generation inhibitors like osimertinib, rendering them ineffective.[3][9] The incorporation of the cyclopropane and sulfonamide moieties is a strategic choice aimed at:

  • Novel Interactions: The rigid, three-dimensional structure of the cyclopropyl group can probe unique hydrophobic pockets within the EGFR active site, potentially forming favorable interactions that are not exploited by current inhibitors.

  • Hydrogen Bonding Network: The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming crucial interactions with key amino acid residues in the hinge region of the kinase domain, a critical area for inhibitor binding.[10][11]

  • Overcoming Resistance: By employing a non-covalent binding mode that is less susceptible to mutations at the Cys797 residue, these compounds have the potential to be effective against resistant forms of EGFR.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for our novel inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibitor mechanism.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound derivatives generally follows a convergent approach. Below is a representative, multi-step protocol for the synthesis of a lead compound, 5d , which has shown promising activity against EGFR mutants.[1][2]

Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow A Starting Material A (e.g., Substituted Aniline) C Intermediate 1 (Coupling Product) A->C B Starting Material B (e.g., Pyrimidine derivative) B->C Buchwald-Hartwig Coupling D Intermediate 2 (Introduction of linker) C->D Acylation / Alkylation F Final Product (this compound Derivative) D->F E This compound Moiety E->F Sulfonamide Formation

Caption: General synthetic workflow for this compound derivatives.

Protocol 2.1: Synthesis of a Key Intermediate
  • Reaction Setup: To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as dioxane in a flame-dried, round-bottom flask is added a substituted pyrimidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Addition of Base: A base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), is added to the reaction mixture.

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to a specified temperature (e.g., 100 °C) and stirred for a designated time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired intermediate.

Protocol 2.2: Final Sulfonamide Formation
  • Reaction Setup: The intermediate from Protocol 2.1 (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled to 0 °C in an ice bath.

  • Addition of Reagents: A base, such as pyridine or triethylamine (1.5 eq), is added, followed by the dropwise addition of cyclopropanesulfonyl chloride (1.2 eq).

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or recrystallization to yield the pure this compound derivative.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compounds.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of the desired chemical structure.Peaks corresponding to all protons and carbons in the molecule with appropriate chemical shifts, multiplicities, and integrations.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the elemental composition.A molecular ion peak that matches the calculated exact mass to within 5 ppm.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating >95% purity.
Elemental Analysis Confirmation of the elemental composition.The experimental percentages of C, H, and N should be within ±0.4% of the calculated values.

Biochemical and Cellular Assay Protocols

The following protocols are designed to evaluate the inhibitory activity of the synthesized this compound derivatives against EGFR.

Protocol 4.1: In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a kinase assay buffer (e.g., Promega's ADP-Glo™ Kinase Assay kit).[12]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.[13]

    • Initiate the kinase reaction by adding ATP.[12]

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).[12]

    • The luminescent signal, which is proportional to the kinase activity, is read using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4.2: Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on EGFR signaling.[14][15]

  • Cell Lines: Use NSCLC cell lines with known EGFR mutations, such as PC-9 (EGFR exon 19 deletion) and H1975 (L858R/T790M double mutant), as well as cell lines engineered to express specific resistance mutations like C797S.[3][14]

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.[13]

  • Data Analysis: Calculate the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) using a similar method to the in vitro kinase assay.

Workflow for Inhibitor Screening and Evaluation

Screening_Workflow A Synthesized Compound Library B In Vitro EGFR Kinase Assay A->B C Determine IC50 Values B->C D Cell-Based Proliferation Assays (e.g., PC-9, H1975, C797S mutant) C->D Potent Hits E Determine GI50 Values D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G H Further Optimization G->H

Caption: A typical workflow for screening and evaluating novel EGFR inhibitors.

Data Analysis and Interpretation

The data generated from these assays will allow for a comprehensive evaluation of the synthesized compounds and the elucidation of structure-activity relationships (SAR).

Table of Representative Data:

Compound EGFRWT IC₅₀ (nM) EGFRL858R/T790M IC₅₀ (nM) EGFRdel19/T790M/C797S IC₅₀ (nM) PC-9 GI₅₀ (nM) H1975 GI₅₀ (nM)
5d >100015.31.131913
8h >100022.13.41913
8l >10008.91.21.21.3
Gefitinib 2520>1000010>10000
Osimertinib 121>1000089

Data adapted from published studies for illustrative purposes.[2][3]

A successful lead compound will exhibit high potency against mutant forms of EGFR, particularly those conferring resistance, while showing significantly lower activity against the wild-type receptor to minimize off-target effects and associated toxicities. The SAR analysis will guide the next round of medicinal chemistry efforts to further optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Conclusion

The this compound scaffold represents a promising new direction in the development of EGFR inhibitors capable of overcoming clinically relevant resistance mutations. The protocols and guidelines presented in this document provide a robust framework for the synthesis, characterization, and biological evaluation of these novel compounds. By following these detailed procedures, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of targeted cancer therapies.

References

  • Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Wang, X., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • Lurje, G., & Lenz, H. J. (2009). EGFR signaling and its inhibition. Targeting the EGFR signaling pathway in cancer therapy.
  • Wang, X., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy.
  • Li, X., et al. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry.
  • Khan, Z., et al. (2015). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers.
  • ResearchGate. (n.d.). Examples of inhibition of the VEGFR and EGFR signaling pathways.
  • Wang, X., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay.
  • U.S. National Library of Medicine. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • L-E. F, et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega.
  • BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet.
  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology.
  • S, S., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Examples of sulfonamide-based derivatives as EGFR inhibitors.
  • ResearchGate. (n.d.). (A) Representative EGFR kinase inhibitors; (B) Rational design of target compounds.
  • Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Semantic Scholar.
  • Ali, H. S., et al. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. Scientific Research Publishing.
  • Kumar, R., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
  • Ghorab, M. M., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules.
  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.

Sources

Application of Cyclopropanesulfonamide in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action, the cyclopropane ring has emerged as a privileged structural motif. Its inherent ring strain and unique conformational properties bestow upon parent molecules a range of desirable attributes, including metabolic stability, target-binding affinity, and optimized lipophilicity. Within this chemical space, cyclopropanesulfonamide stands out as a versatile and highly valuable building block, enabling the synthesis of a new generation of crop protection agents.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into its pivotal role as a herbicide safener, its synthesis through established and scalable protocols, and its emerging potential as a key intermediate in the development of novel fungicides and insecticides. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry, offering both foundational knowledge and practical, field-proven insights to stimulate further innovation.

Core Application: this compound as a Herbicide Safener

The most prominent and commercially significant application of this compound is as a herbicide safener, particularly for sulfonylurea herbicides used in corn (maize) cultivation.[1][2] Safeners are chemical agents that enhance the tolerance of a crop to a herbicide without compromising the herbicide's efficacy against target weeds.

Mechanism of Action: Enhancing Herbicide Metabolism in Corn

This compound plays a crucial role in protecting corn from the phytotoxic effects of herbicides like nicosulfuron.[1][2] Its unique chemical structure, combining a cyclopropane ring with a sulfonamide group, facilitates the targeted degradation of the herbicide within the corn plant.[1] It is believed to upregulate the expression of key detoxifying enzymes in the crop, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes accelerate the metabolic breakdown of the herbicide into non-toxic metabolites, effectively preventing injury to the corn while the herbicide continues to control susceptible weed species.[1]

Safener_Mechanism cluster_corn_plant Corn Plant Cell cluster_weed_plant Weed Cell Herbicide Nicosulfuron (Herbicide) Enzymes Detoxifying Enzymes (GSTs, P450s) Herbicide->Enzymes Metabolized by Herbicide_Weed Nicosulfuron (Herbicide) Safener This compound (Safener) Safener->Enzymes Upregulates Metabolites Non-toxic Metabolites Enzymes->Metabolites Converts to Crop_Protection Crop Protection Metabolites->Crop_Protection Leads to Target_Site Target Site (e.g., ALS enzyme) Herbicide_Weed->Target_Site Inhibits Weed_Death Weed Death Target_Site->Weed_Death Leads to Synthesis_Scheme Start 3-Chloropropanesulfonyl chloride Intermediate1 N-tert-butyl-3-chloropropyl- sulfonamide Start->Intermediate1 tert-Butylamine, Triethylamine, Toluene Intermediate2 N-tert-butylcyclopropane- sulfonamide Intermediate1->Intermediate2 n-Butyllithium, THF/Toluene Product This compound Intermediate2->Product Formic acid, Heat

Caption: Three-step synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from the process described in patent literature and is intended for laboratory-scale synthesis. [2] Step 1: Synthesis of N-tert-butyl-3-chloropropylsulfonamide

  • To a solution of tert-butylamine (0.25 mol) and triethylamine (0.25 mol) in toluene (200 mL) cooled to 10-20°C, add 3-chloropropanesulfonyl chloride (0.21 mol) dropwise over 30-60 minutes.

  • Stir the resulting mixture at 15°C for 30 minutes.

  • Quench the reaction by adding 1M hydrochloric acid (90 mL).

  • Separate the layers and wash the organic layer with water (50 mL). The resulting toluene solution containing the product is used directly in the next step.

Step 2: Cyclization to N-tert-butylthis compound

  • Concentrate the toluene solution from Step 1 by distillation and replace the solvent with tetrahydrofuran (THF) to a final volume of 150 mL.

  • Cool the mixture to -25°C and add n-butyllithium (15% in hexane, 0.49 mol) at a rate that maintains the temperature below -20°C.

  • After stirring for 30 minutes at -25°C, warm the mixture to 0°C and quench with water (100 mL).

  • Separate the layers and wash the organic layer with water (4 x 100 mL). The resulting organic solution is used directly in the next step.

Step 3: Deprotection to this compound

  • Concentrate the organic solution from Step 2 to dryness.

  • Add formic acid (135 mL) and water (15 mL) to the residue and heat the mixture at 80°C for 7 hours. A slight stream of nitrogen should be bubbled through the solution during the reaction.

  • After complete conversion, concentrate the mixture to dryness.

  • Remove residual formic acid by co-evaporation with toluene (2 x 100 mL).

  • Recrystallize the crude product from a mixture of toluene and ethanol to afford this compound as colorless crystals.

Parameter Value Reference
Purity (GC)>99%[2]
FormColorless crystals[2]
Storage2-8°C

Emerging Applications: this compound as a Synthon for Novel Agrochemicals

Beyond its role as a safener, the unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of new fungicidal and insecticidal compounds. The sulfonamide moiety provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophores.

Fungicidal Derivatives: N-Aryl Cyclopropanesulfonamides

Research into N-aryl sulfonamides has demonstrated their potential as potent fungicides. While specific commercial examples directly derived from this compound are still emerging, the synthetic principles are well-established. The reaction of this compound with various substituted aryl sulfonyl chlorides or the coupling with aryl amines can lead to a diverse library of N-aryl cyclopropanesulfonamides for biological screening.

Studies on related cycloalkylsulfonamides have shown that these compounds can exhibit excellent activity against a range of fungal pathogens, including Botrytis cinerea. The fungicidal activity is often influenced by the nature and position of substituents on the aryl ring.

Fungicide_Synthesis CPS This compound Product N-Aryl this compound (Fungicide Candidate) CPS->Product Coupling Reaction Aryl_Source Substituted Aryl (e.g., Aryl sulfonyl chloride) Aryl_Source->Product

Caption: General synthesis of N-aryl this compound fungicide candidates.

Insecticidal Derivatives: Exploring New Scaffolds

The incorporation of the cyclopropane motif is a well-known strategy in the design of insecticides, most notably in the pyrethroid class. While direct commercial insecticides based on the this compound scaffold are not yet prevalent, patent literature suggests that derivatives of sulfonamides are being explored for their insecticidal, miticidal, and nematicidal properties. The synthesis of such derivatives would likely involve the reaction of this compound with various electrophilic partners to introduce insecticidally active toxophores.

Conclusion and Future Outlook

This compound has firmly established its importance in modern agrochemical synthesis, primarily as a highly effective herbicide safener. Its well-defined and scalable synthesis makes it a readily accessible and economically viable intermediate. The future of this compound in agrochemistry is promising, with significant potential for its use as a foundational building block in the discovery of new fungicidal and insecticidal active ingredients. As the demand for more sustainable and effective crop protection solutions continues to grow, the versatility of the this compound scaffold will undoubtedly lead to further innovations in the field.

References

  • The Role of this compound in Modern Agrochemicals. (URL: [Link])
  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google P

Sources

The Cyclopropanesulfonamide Scaffold: A Privileged Motif for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclopropanesulfonamide Moiety in Oncology

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores that can overcome the challenges of drug resistance and improve therapeutic indices is relentless. The this compound moiety has emerged as a structurally unique and highly valuable scaffold in the design of a new generation of anti-cancer agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound core to create potent and selective anti-cancer drug candidates.

The inherent chemical properties of the this compound group offer several strategic advantages in drug design. The cyclopropane ring, a strained three-membered carbocycle, imparts a rigid conformation to the molecule.[1][2] This conformational rigidity can enhance binding affinity to target proteins and improve metabolic stability, addressing common challenges in drug development.[4] The sulfonamide group, a well-established pharmacophore in its own right, is a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5] The combination of these two functionalities in the this compound scaffold creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity against various cancer targets.[1]

This document will delve into the mechanistic underpinnings of this compound-based anti-cancer agents, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the rationale behind experimental design, thereby empowering researchers to effectively leverage this promising chemical scaffold in their own drug discovery programs.

Part 1: Mechanistic Insights into this compound-Based Anti-Cancer Agents

This compound derivatives have demonstrated significant promise as inhibitors of key signaling pathways implicated in cancer progression.[6][7] A primary area of success has been in the development of inhibitors targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8][9]

Inhibition of the EGFR Signaling Pathway

Mutations in the EGFR gene are a common driver of non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as the C797S mutation, has limited their long-term efficacy.[6][7] Novel this compound derivatives have been designed to overcome this resistance.[6][7][10]

These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6][11] By inhibiting these pathways, the this compound-based agents can induce cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[6][7][10]

Signaling Pathway: EGFR Inhibition by a this compound Derivative

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cyclo_Drug This compound Derivative Cyclo_Drug->EGFR Inhibits

Caption: EGFR signaling cascade and its inhibition.

Inhibition of Angiogenesis through VEGFR-2 Blockade

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[8][9] Sulfonamide-containing compounds, including those with a cyclopropane moiety, have been developed as potent VEGFR-2 inhibitors.[8][12]

These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation by VEGF. This blockade disrupts the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels and starving the tumor of essential nutrients and oxygen.[8][9]

Part 2: Synthesis of this compound-Based Anti-Cancer Agents

The synthesis of this compound derivatives typically involves a multi-step process that can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

The synthesis often commences with the commercially available cyclopropanesulfonyl chloride. This key intermediate can then be reacted with a variety of amines to introduce diversity at one position. Subsequent functionalization of other parts of the molecule can be achieved through standard organic chemistry transformations.

Experimental Workflow: Synthesis of a this compound Derivative

Synthesis_Workflow Start Cyclopropanesulfonyl Chloride Step1 Sulfonamide Formation Start->Step1 Amine Primary/Secondary Amine Amine->Step1 Intermediate1 This compound Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 ReagentX Functionalization Reagent (e.g., Aryl Halide) ReagentX->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Final_Product Final this compound Derivative Characterization Characterization (NMR, MS, etc.) Purification->Characterization Characterization->Final_Product

Caption: General workflow for synthesizing derivatives.

Detailed Step-by-Step Protocol: Synthesis of a Novel EGFR Inhibitor

This protocol is a representative example for the synthesis of a this compound-based EGFR inhibitor, adapted from published literature.[6][13]

Step 1: Synthesis of N-Aryl-cyclopropanesulfonamide

  • To a solution of cyclopropanesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of the desired aniline (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl-cyclopropanesulfonamide.

Step 2: Coupling with a Heterocyclic Moiety

  • In a sealed tube, combine the N-aryl-cyclopropanesulfonamide (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a mixture of dioxane and water (e.g., 4:1) as the solvent.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the final compound by preparative HPLC or column chromatography.

Note: All synthetic steps should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[14]

Part 3: Biological Evaluation of this compound-Based Anti-Cancer Agents

A thorough biological evaluation is crucial to determine the potency, selectivity, and mechanism of action of the synthesized compounds.

In Vitro Assays

A panel of in vitro assays should be employed to characterize the anti-cancer activity of the novel derivatives.

AssayPurposeCell LinesKey Parameters Measured
Cell Viability Assay (MTT/MTS) To determine the cytotoxic effect of the compounds on cancer cells.A panel of cancer cell lines (e.g., NSCLC, breast, colon) and a non-cancerous cell line for selectivity.IC₅₀ (half-maximal inhibitory concentration)
Kinase Inhibition Assay To quantify the direct inhibitory activity of the compounds against the target kinase (e.g., EGFR, VEGFR-2).Recombinant kinase enzymes.IC₅₀
Western Blot Analysis To investigate the effect of the compounds on the phosphorylation status of the target kinase and downstream signaling proteins.Treated cancer cell lysates.Levels of phosphorylated and total proteins (e.g., p-EGFR, p-AKT, p-ERK).
Apoptosis Assay (Annexin V/PI Staining) To determine if the compounds induce programmed cell death.Treated cancer cells.Percentage of apoptotic cells.
Cell Cycle Analysis (Flow Cytometry) To assess the effect of the compounds on cell cycle progression.Treated cancer cells.Distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Step-by-Step Protocol: MTT Cell Viability Assay
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design of novel anti-cancer agents. Its unique structural and electronic properties have been successfully exploited to develop potent inhibitors of key oncogenic pathways, with the potential to overcome existing drug resistance mechanisms. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to explore the full therapeutic potential of this privileged motif.

Future research in this area should focus on expanding the diversity of this compound-based libraries to explore a wider range of cancer targets. Investigating their potential as inhibitors of other enzyme families, such as proteases and histone deacetylases, could open up new avenues for therapeutic intervention.[5][15] Furthermore, the development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.

References

  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Taylor & Francis Online.
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. DDDT.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PMC - PubMed Central.
  • Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed.
  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PubMed.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. PubMed Central.
  • UCSD Solid Tumor Clinical Trials for 2026 — San Diego. Antidote.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed.
  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PMC - PubMed Central.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Overview of Mechanisms of Action of Chemotherapeutic Agents. IntechOpen.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC - NIH.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI.
  • Special Issue “Anticancer Drugs”. OUCI.
  • First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer. Patsnap Synapse.
  • Design and synthesis of novel anticancer and antifibrosis compounds. ProQuest.

Sources

Protocol for N-Alkylation of Cyclopropanesulfonamide: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Introduction

The cyclopropanesulfonamide moiety is a cornerstone in modern medicinal chemistry, valued for its unique conformational rigidity, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups. Its presence in novel therapeutic agents, such as inhibitors targeting the EGFR C797S mutation in non-small cell lung cancer, underscores its significance in drug design.[1][2] The N-alkylation of this compound is a critical synthetic transformation, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents onto the sulfonamide nitrogen.[3][4] This modification can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the core principles and field-proven protocols for the N-alkylation of this compound. We will dissect the causality behind experimental choices, from the selection of bases and alkylating agents to the application of modern catalytic systems, ensuring each protocol is presented as a self-validating and robust methodology for researchers in organic synthesis and drug development.

Core Principles of Sulfonamide N-Alkylation

The N-alkylation of a primary sulfonamide is fundamentally an acid-base reaction followed by a nucleophilic substitution. The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10-11) and can be removed by a suitable base to generate a nucleophilic sulfonamidate anion. This anion then displaces a leaving group on an electrophilic alkylating agent to form the desired C-N bond.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) RSO2NH2 Cyclopropyl-SO₂NH₂ Anion Cyclopropyl-SO₂NH⁻ RSO2NH2->Anion Base Base (B:) Base->Anion ConjAcid B-H⁺ Anion->ConjAcid Anion2 Cyclopropyl-SO₂NH⁻ Product Cyclopropyl-SO₂N(H)R' Anion2->Product AlkylHalide R'-X AlkylHalide->Product LeavingGroup X⁻ Product->LeavingGroup

Figure 1: General Mechanism of Sulfonamide N-Alkylation.
The Critical Role of the Base

The success of the deprotonation step hinges on the selection of an appropriate base. A fundamental principle of acid-base chemistry dictates that for a reaction to favor the products, the conjugate acid of the base used must be weaker (i.e., have a higher pKa) than the starting acid.[5][6] Therefore, to effectively deprotonate this compound, the chosen base's conjugate acid should have a pKa significantly greater than ~11.

BaseConjugate AcidpKa of Conjugate AcidSuitability Notes
Sodium Bicarbonate (NaHCO₃)H₂CO₃~6.4Generally too weak for efficient deprotonation.
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.3Borderline; may require heat. Often used in polar aprotic solvents.[7]
Cesium Carbonate (Cs₂CO₃)HCO₃⁻~10.3More effective than K₂CO₃ due to higher solubility and the "cesium effect."
Triethylamine (Et₃N)Et₃NH⁺~10.8Often used as a non-nucleophilic base to scavenge acid byproducts.
DBUDBU-H⁺~12.5Strong, non-nucleophilic organic base.[8]
Sodium Hydride (NaH)H₂~36Very strong, non-nucleophilic base. Irreversibly deprotonates. Requires careful handling.
Potassium tert-butoxide (KOtBu)t-BuOH~18Strong, hindered base suitable for generating the sulfonamidate anion.[9]

Synthesis of the Starting Material: this compound

While commercially available, a reliable synthesis of the parent this compound is a valuable asset.[10][11] A common and scalable approach involves the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine, followed by base-mediated cyclization and subsequent deprotection of the tert-butyl group.[12][13]

Protocol 1: Synthesis of this compound

Step A: Synthesis of N-(tert-butyl)-3-chloropropane-1-sulfonamide

  • To a stirred solution of tert-butylamine (1.2 eq) and triethylamine (1.2 eq) in toluene (5 mL/g of sulfonyl chloride) at 0 °C, add a solution of 3-chloropropanesulfonyl chloride (1.0 eq) in toluene dropwise.[12]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl (aq). Separate the layers and wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can often be used without further purification.

Step B: Synthesis of N-(tert-butyl)this compound

  • Dissolve the crude product from Step A in anhydrous tetrahydrofuran (THF) (10 mL/g).

  • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (n-BuLi, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature and stir overnight.

  • Carefully quench the reaction with saturated ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the cyclized product.

Step C: Deprotection to this compound

  • Dissolve the N-(tert-butyl)this compound from Step B in formic acid (5-10 mL/g).[13]

  • Heat the solution to 80-90 °C and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully concentrate the formic acid under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/ethanol) to afford pure this compound.[13]

Methodologies for N-Alkylation

Several robust methods exist for the N-alkylation of this compound, each with distinct advantages and ideal use cases.

Method 1: Classical Alkylation with Alkyl Halides

This is the most direct approach, involving the Sₙ2 reaction between the sulfonamidate anion and an alkyl halide (or sulfonate).[14] It is well-suited for primary and activated secondary alkylating agents like benzylic and allylic halides.[15][16]

Protocol 2: N-Benzylation of this compound

  • Materials: this compound (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF (0.2 M), add K₂CO₃.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise to the mixture.

    • Heat the reaction to 50-60 °C and monitor its progress by TLC.

    • Upon completion (typically 2-12 hours), cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield N-benzylthis compound.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for alkylating sulfonamides with primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center.[17][18] This reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]

Protocol 3: Mitsunobu Alkylation with a Secondary Alcohol

  • Materials: this compound (1.2 eq), Secondary Alcohol (e.g., (R)-1-phenylethanol, 1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl Azodicarboxylate (DIAD, 1.5 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere, dissolve the alcohol, this compound, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD dropwise via syringe. An exothermic reaction and color change are typically observed.

    • Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify by column chromatography. Note: The byproducts (triphenylphosphine oxide and the reduced DIAD) can complicate purification, but careful chromatography can effectively separate the desired product.

Method 3: Catalytic Alkylation via "Borrowing Hydrogen"

As a greener and more atom-economical alternative, transition metal-catalyzed "Borrowing Hydrogen" (or Hydrogen Autotransfer) reactions use alcohols as the alkylating agent, generating only water as a byproduct.[7][19][20] The mechanism involves the catalyst (e.g., based on Iridium, Ruthenium, or Manganese) oxidizing the alcohol to an aldehyde in situ, which then condenses with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the catalyst, which returns the "borrowed" hydrogen atoms.[7][9][21]

Catalyst [M]-H₂ (Active Catalyst) Product Cyclopropyl-SO₂NHCH₂R' Catalyst->Product - H₂ Alcohol R'CH₂OH Aldehyde R'CHO Alcohol->Aldehyde - 2H Imine Cyclopropyl-SO₂N=CHR' Aldehyde->Imine Catalyst_Reduced [M] (Pre-catalyst) Catalyst_Reduced->Catalyst + H₂ (from alcohol) Sulfonamide Cyclopropyl-SO₂NH₂ Sulfonamide->Imine Imine->Product + 2H Water H₂O Imine->Water Product->Catalyst_Reduced

Figure 2: Simplified Catalytic Cycle for "Borrowing Hydrogen" N-Alkylation.

Protocol 4: Iridium-Catalyzed N-Alkylation with Benzyl Alcohol

  • Materials: this compound (1.0 eq), Benzyl Alcohol (1.2 eq), [Cp*IrCl₂]₂ (0.5-1.5 mol%), Potassium tert-butoxide (KOtBu, 10 mol%), Anhydrous Toluene.

  • Procedure:

    • In a sealed tube under an inert atmosphere, combine this compound, [Cp*IrCl₂]₂, and KOtBu.[9][21]

    • Add anhydrous toluene, followed by benzyl alcohol.

    • Seal the tube and heat the reaction to 100-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, filter through a pad of Celite to remove the catalyst, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Workflow & Troubleshooting

A standardized workflow is essential for reproducible results. Post-reaction processing is critical for isolating the pure N-alkylated product.

Start Reaction Setup (Reagents + Solvent) Reaction Stirring / Heating (Monitor by TLC/LC-MS) Start->Reaction Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Concentrate Concentration (Rotary Evaporator) Workup->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Figure 3: Standard Experimental Workflow for N-Alkylation.

Common Issues & Solutions:

  • No Reaction: Ensure the base is strong enough (check pKa table) and that reagents are anhydrous, especially for moisture-sensitive reactions (e.g., using NaH or organometallics).

  • Low Yield: Consider a more reactive alkylating agent (e.g., iodide > bromide > chloride). For sluggish reactions, increase the temperature or switch to a higher-boiling solvent like DMF or dioxane. In catalytic reactions, ensure the catalyst is active and not poisoned.

  • Side Products (Dialkylation): Use the primary sulfonamide as the limiting reagent or add the alkylating agent slowly to a mixture of the sulfonamide and base to keep the concentration of the mono-alkylated product low.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis.
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.
  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Preparation of cyclopropyl sulfonylamides. Google Patents.
  • List of Alkylating agents. Drugs.com.
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. ProQuest.
  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry.
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.
  • N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Request PDF.
  • Process for the preparation of cyclopropyl sulfonamide. Google Patents.
  • Alkylating agents. BioPharma Notes.
  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate.
  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex... New Journal of Chemistry.
  • Alkylating agents. Primary Care Notebook.
  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts... Journal of Chemistry and Technologies.
  • Alkylation of Amines under Mitsunobu Conditions. Synfacts.
  • Alkylating Agents. Oncohema Key.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules.
  • Asymmetric reductive amination of other sulfonamides... ResearchGate.
  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Request PDF.
  • 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Liv Hospital.
  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • This compound. PubChem.
  • How do you determine if a base will deprotonate an acid in problems like these?? Reddit.

Sources

Application Notes and Protocols: The Role of Cyclopropanesulfonamide in the Synthesis of Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Cyclopropanesulfonamide in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds to develop the next generation of antibacterial agents. The sulfonamide class of drugs, foundational to modern antimicrobial therapy, continues to provide a versatile template for new drug design.[1] Their established mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, remains a clinically relevant target.[2] Concurrently, the incorporation of strained ring systems, such as cyclopropane, into drug molecules has gained significant traction. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a compound.[3]

This guide provides a comprehensive overview of the synthesis and application of this compound derivatives as potential antibacterial agents. We will delve into the rationale behind their design, provide detailed synthetic protocols, discuss structure-activity relationships (SAR), and outline methods for their biological evaluation. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Synthetic Pathways to this compound-Based Antibacterials

The synthesis of antibacterial compounds incorporating the this compound moiety can be approached through a modular strategy. This involves the initial preparation of the key building block, this compound, followed by its derivatization with various amino-containing scaffolds, which are often essential for antibacterial activity.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the this compound core.[4][5] The process begins with the commercially available 3-chloropropanesulfonyl chloride.

Workflow for the Synthesis of this compound

A 3-Chloropropanesulfonyl chloride B N-tert-butyl-3-chloropropanesulfonamide A->B tert-Butylamine, Triethylamine, Toluene, 0-5 °C C N-tert-butylthis compound B->C n-Butyllithium, THF, -30 °C to 0 °C D This compound C->D Formic acid, 80 °C

Caption: Synthesis of this compound.

Step-by-Step Procedure:

  • Synthesis of N-tert-butyl-3-chloropropanesulfonamide:

    • To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL) cooled to 0-5 °C, add 3-chloropropanesulfonyl chloride (0.41 mol) dropwise over 30-60 minutes.[5]

    • Stir the reaction mixture at 5 °C for an additional 10 minutes.[5]

    • Allow the mixture to warm to room temperature and then wash with 1 M hydrochloric acid (200 mL) followed by water (100 mL).[5]

    • The organic layer containing the product is used directly in the next step.

  • Synthesis of N-tert-butylthis compound:

    • To the toluene solution from the previous step, add tetrahydrofuran (THF) to a total volume of approximately 600 mL.[5]

    • Cool the mixture to -30 °C and add n-butyllithium (15% in hexane, 2.2 equivalents) while maintaining the temperature.[5]

    • After 30 minutes at -30 °C, warm the reaction to 0 °C and quench with water (200 mL).[5]

    • Separate the organic layer, wash with water (100 mL), and concentrate under reduced pressure.[5]

  • Deprotection to Yield this compound:

    • To the residue from the previous step, add formic acid (300 mL) and heat to 80 °C for 20 hours.[5]

    • Monitor the reaction for completion.

    • Concentrate the mixture to dryness. Residual formic acid can be removed by co-evaporation with toluene.[5]

    • The resulting crude this compound can be purified by recrystallization.

Protocol 2: Synthesis of a Representative N-Aryl this compound Antibacterial Agent

This protocol describes a general method for the coupling of cyclopropanesulfonyl chloride (which can be synthesized from this compound) with an aromatic amine, a common feature in many antibacterial sulfonamides.

Workflow for N-Aryl this compound Synthesis

A This compound B Cyclopropanesulfonyl chloride A->B Thionyl chloride or N-chlorosuccinimide D N-Aryl This compound B->D Pyridine or Triethylamine, DCM, rt C Substituted Aniline C->D

Caption: General synthesis of N-Aryl Cyclopropanesulfonamides.

Step-by-Step Procedure:

  • Preparation of Cyclopropanesulfonyl Chloride:

    • Cyclopropanesulfonyl chloride can be prepared from cyclopropylmagnesium bromide and sulfuryl chloride or by treating cyclopropanesulfonic acid with a chlorinating agent like thionyl chloride.[2] A detailed procedure involves reacting cyclopropylmagnesium bromide with sulfur dioxide followed by N-chlorosuccinimide.[2]

  • Coupling with a Substituted Aniline:

    • Dissolve the substituted aniline (1.0 mmol) and a non-nucleophilic base such as triethylamine or pyridine (1.2 mmol) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

    • To this solution, add a solution of cyclopropanesulfonyl chloride (1.0 mmol) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Structure-Activity Relationships (SAR) and Design Rationale

The antibacterial efficacy of this compound derivatives is influenced by the nature of the substituent on the sulfonamide nitrogen. Drawing parallels from the broader class of sulfonamide antibiotics and cyclopropane-containing antibacterials, several key SAR principles can be postulated:

  • The N-Substituent: The nature of the group attached to the sulfonamide nitrogen is critical for activity. In many clinically used sulfonamides, this is a heterocyclic ring. For cyclopropanesulfonamides, introducing various aromatic and heteroaromatic amines is a logical starting point for SAR exploration. The electronic properties and steric bulk of this substituent will modulate the pKa of the sulfonamide proton and its binding affinity to the DHPS enzyme.[6]

  • Aromatic Ring Substitution: For N-aryl cyclopropanesulfonamides, the substitution pattern on the aromatic ring can significantly impact antibacterial potency. Electron-withdrawing groups, such as halogens or nitro groups, can enhance activity.[7] The position of these substituents is also crucial.[7]

  • The Cyclopropyl Moiety: The cyclopropyl group is considered a bioisostere of a vinyl group and can introduce conformational rigidity. This can lead to a more favorable binding orientation within the active site of the target enzyme, potentially increasing potency.[3] It can also improve metabolic stability by blocking sites of potential metabolism.

Table 1: Hypothetical Antibacterial Activity of N-Substituted Cyclopropanesulfonamides

Compound IDN-SubstituentPredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Design
CPS-01 Aniline>128>128Unsubstituted parent compound.
CPS-02 4-Chloroaniline64-128128Introduction of an electron-withdrawing group.[7]
CPS-03 4-Nitroaniline32-6464-128Strong electron-withdrawing group to enhance activity.
CPS-04 2-Aminothiazole16-3232-64Heterocyclic amine, a common feature in potent sulfonamides.[7]
CPS-05 4-Aminobenzoic acid>128>128Mimicking the PABA substrate may lead to competitive inhibition.

Note: The MIC values in this table are hypothetical and for illustrative purposes to guide a medicinal chemistry campaign.

Protocols for Biological Evaluation

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37 °C for 18-24 hours B->C D Determine MIC by visual inspection or OD measurement C->D

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth with bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic protocols and design principles outlined in these application notes provide a framework for researchers to explore this chemical space. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for screening. Future work should focus on expanding the range of substituents on the sulfonamide nitrogen, including a wider variety of heterocyclic and aliphatic amines. A deeper understanding of the SAR through systematic modifications and computational modeling will be crucial for optimizing the antibacterial potency and pharmacokinetic properties of this promising class of compounds.

References

  • Molecules. 2023;27:2555–2575.
  • Li, J. et al. Synlett 2006, No. 5, 725-728.
  • US Patent US20090112021A1.
  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules. 2017 Mar; 22(3): 484.
  • Cyclopropanesulfonyl chloride synthesis. ChemicalBook.
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. J Vet Pharmacol Ther. 1993 Sep;16(3):277-87.
  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. J Enzyme Inhib Med Chem. 2005 Dec;20(6):575-81.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2023; 28(18): 6571.
  • Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. J Enzyme Inhib Med Chem. 2006 Dec;21(6):741-8.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorg Chem. 2020 Dec;105:104400.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2023 Aug 30;28(17):6348.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Antibacterial agents active against Gram Negative Bacilli in phase I, II, or III clinical trials. Expert Opin Investig Drugs. 2021 Apr;30(4):345-356.
  • Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. Curr Top Med Chem. 2020;20(3):173-181.

Sources

A Practical Guide for the Laboratory Synthesis of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of cyclopropanesulfonamide, a crucial building block in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a reliable synthetic route, explaining the rationale behind procedural choices, and emphasizing safety.

Introduction: The Importance of the this compound Moiety

This compound is a key structural component in a variety of biologically active molecules.[1][2] Its unique combination of a strained three-membered ring and a sulfonamide group imparts valuable properties to pharmaceutical and agrochemical compounds.[3] In medicinal chemistry, the cyclopropyl group can act as a bioisostere for other functionalities, improve metabolic stability, and provide conformational rigidity, which can enhance binding to biological targets.[2] This has led to its incorporation in the development of novel therapeutics, including treatments for non-small cell lung cancer.[4] In the agrochemical sector, it serves as a safener for herbicides.[3]

Strategic Approach to Synthesis

A common and effective method for preparing this compound involves a multi-step process starting from 3-chloropropanesulfonyl chloride. This route utilizes a protection-cyclization-deprotection strategy. An alternative, more direct approach, involves the reaction of cyclopropylamine with a sulfonating agent.[5] However, the former method is well-documented and provides a reliable pathway to the target molecule.[6][7]

The key stages of this synthesis are:

  • Protection of the Amine: 3-chloropropanesulfonyl chloride is reacted with a bulky amine, such as tert-butylamine, to form an N-protected sulfonamide. This prevents unwanted side reactions in the subsequent cyclization step.

  • Intramolecular Cyclization: The resulting N-tert-butyl-3-chloropropanesulfonamide undergoes an intramolecular cyclization reaction, typically promoted by a strong base like n-butyllithium, to form the cyclopropane ring.[7]

  • Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final this compound product.[6][7]

Below is a diagram illustrating the synthetic workflow:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection a 3-Chloropropanesulfonyl Chloride + tert-Butylamine b N-tert-butyl-3-chloropropanesulfonamide a->b c N-tert-butyl-cyclopropanesulfonamide b->c n-BuLi d This compound c->d Acid (e.g., Formic Acid)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purpose
3-Chloropropanesulfonyl chlorideC₃H₆Cl₂O₂S177.05Starting material
tert-ButylamineC₄H₁₁N73.14Protecting group source
TriethylamineC₆H₁₅N101.19Base
TolueneC₇H₈92.14Solvent
n-Butyllithium (n-BuLi)C₄H₉Li64.06Strong base for cyclization
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Formic AcidCH₂O₂46.03Deprotection agent
Hydrochloric Acid (1M)HCl36.46Aqueous workup
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01Aqueous workup
Brine (sat. soln.)NaCl58.44Aqueous workup
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
EthanolC₂H₆O46.07Recrystallization solvent
Step-by-Step Procedure

Step 1: Synthesis of N-tert-butyl-3-chloropropanesulfonamide

  • In a round-bottom flask, dissolve tert-butylamine and triethylamine in toluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-chloropropanesulfonyl chloride in toluene to the cooled amine solution over 30-60 minutes, maintaining the temperature below 5 °C.[6]

  • Stir the reaction mixture at 5 °C for an additional 10 minutes after the addition is complete.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by washing with 1M hydrochloric acid, followed by water.[6]

  • The organic layer containing the product is carried forward to the next step.

Step 2: Synthesis of N-tert-butyl-cyclopropanesulfonamide

  • Remove a portion of the toluene from the previous step by distillation.[6]

  • Add tetrahydrofuran (THF) to the reaction mixture.

  • Cool the solution to -30 °C.

  • Slowly add n-butyllithium (in hexanes) while maintaining the low temperature.[7]

  • After the addition, allow the mixture to warm to 0 °C and then quench with water.[7]

  • Separate the organic and aqueous layers. Wash the organic layer with water.

Step 3: Synthesis of this compound

  • Concentrate the organic layer from the previous step to remove the solvents.

  • Add formic acid to the residue and heat the mixture to 80 °C for approximately 20 hours.[7] A gentle stream of nitrogen can be bubbled through the solution to facilitate the removal of byproducts.[6]

  • After the reaction is complete, concentrate the mixture to dryness.

  • Remove residual formic acid by co-evaporation with toluene.[7]

  • The crude product can be purified by crystallization from a mixture of toluene and ethanol to yield this compound as colorless crystals.[6]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

  • 3-Chloropropanesulfonyl chloride: Corrosive and reacts with water. Handle with care.

  • tert-Butylamine and Triethylamine: Flammable and corrosive amines.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Formic Acid: Corrosive.

  • Toluene and THF: Flammable organic solvents.

Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Mechanistic Insights

The key to this synthetic route is the intramolecular cyclization. The strong base, n-butyllithium, deprotonates the carbon alpha to the sulfonyl group, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the three-membered cyclopropane ring.

The final deprotection step involves the acid-catalyzed cleavage of the tert-butyl group, which is liberated as isobutylene.

G cluster_0 Cyclization Mechanism cluster_1 Deprotection a N-tert-butyl-3-chloropropanesulfonamide b Carbanion Intermediate a->b + n-BuLi (Deprotonation) c N-tert-butyl-cyclopropanesulfonamide b->c Intramolecular SN2 (Ring Closure) d N-tert-butyl-cyclopropanesulfonamide e This compound + Isobutylene d->e + H⁺ (Formic Acid)

Caption: Key mechanistic steps of the synthesis.

References

  • The Versatility of this compound: From Pharma to Agrochem Solutions. (2026). Vertex AI Search.
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS 154350-29-5: this compound. CymitQuimica.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). Benchchem.
  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Des Devel Ther., 19, 1403-1420.
  • Process for the preparation of cyclopropyl sulfonamide. (2009).
  • Preparation of cyclopropyl sulfonylamides. (2009).
  • Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. (2016). Angew. Chem. Int. Ed., 55, 3754-3758.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4063.
  • Process for the manufacture of cyclopropylamine. (1986).
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651.
  • Loeppky, R. N., & Elomari, S. (2000).
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (2020). University of Toronto.
  • Shaffer, C. L., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. J Am Chem Soc., 123(49), 12105-12111.
  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Comput
  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). PubMed.
  • Sulfonamide synthesis by alkylation or aryl

Sources

Application Note: A Multi-Modal Analytical Strategy for the Comprehensive Characterization of Cyclopropanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopropanesulfonamide derivatives represent a class of compounds with increasing significance in medicinal chemistry, valued for the unique structural and electronic properties conferred by the strained cyclopropane ring.[1][2] Their development as therapeutic agents necessitates a robust and multi-faceted analytical approach to unambiguously confirm their chemical identity, purity, and three-dimensional structure. This guide provides an integrated suite of detailed protocols and expert insights for the comprehensive characterization of these molecules, designed for researchers in both academic and industrial settings. We will explore the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

The Rationale for an Integrated Analytical Workflow

The characterization of any novel chemical entity is not a linear process but rather an iterative cycle of hypothesis and verification. No single analytical technique can provide all the necessary information. For this compound derivatives, the analytical challenges are twofold: confirming the integrity of the highly strained and reactive cyclopropane ring and verifying the sulfonamide linkage and its substitution patterns.[2][3] Our recommended workflow prioritizes a tiered approach, starting with rapid, high-sensitivity methods for initial identification and progressing to high-resolution techniques for definitive structural elucidation and purity assessment.

This workflow ensures that each analytical step builds upon the last, creating a self-validating system where data from orthogonal techniques must converge to a single, unambiguous structural assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Confirmation cluster_detailed Detailed Structural Elucidation cluster_final Purity & Absolute Structure cluster_report Final Dossier Synthesis Synthesized This compound Derivative MS Mass Spectrometry (MS) - Molecular Weight Synthesis->MS Step 1a FTIR FTIR Spectroscopy - Functional Groups Synthesis->FTIR Step 1b NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Framework MS->NMR Step 2 (Confirm MW) FTIR->NMR (Confirm SO₂NH) HPLC HPLC - Purity & Isomer Separation NMR->HPLC Step 3 (Confirm Structure) XRAY X-ray Crystallography - 3D Structure (if crystalline) NMR->XRAY Optional Step (Absolute Stereochemistry) Report Comprehensive Characterization Report HPLC->Report Step 4 (Purity >95%) XRAY->Report

Caption: Integrated workflow for this compound characterization.

Mass Spectrometry: The First Line of Inquiry

Expertise & Experience: Mass spectrometry is the initial checkpoint for any newly synthesized compound. Its primary role is to confirm the molecular weight (MW) of the target molecule. We preferentially utilize Electrospray Ionization (ESI) as it is a "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation, which is ideal for confirming the MW of the parent compound.[4] For this compound derivatives, observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode provides immediate and crucial evidence of a successful synthesis.

Trustworthiness: High-resolution mass spectrometry (HRMS), such as that performed on a Time-of-Flight (TOF) or Orbitrap instrument, is critical. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition.[5] This self-validating step helps distinguish the target compound from potential impurities or byproducts with the same nominal mass.

Protocol 2.1: ESI-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of an appropriate HPLC-grade solvent (e.g., acetonitrile or methanol). The solvent choice should ensure complete dissolution and compatibility with the mobile phase.[6]

  • Instrumentation Setup:

    • Ionization Mode: ESI, Positive and Negative modes.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Mobile Phase: A typical starting point is 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Acquisition & Interpretation:

    • Acquire the full scan spectrum.

    • Identify the peak corresponding to the [M+H]⁺ or [M-H]⁻ ion.

    • Verify the isotopic pattern, which should match the theoretical pattern for the compound's elemental formula.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation. The fragmentation pattern provides structural information. For sulfonamides, characteristic losses of SO₂ (64 Da) and fragments related to the amine and cyclopropyl substituents are expected.[7]

MS_Fragmentation Parent [M+H]⁺ Cyclopropyl-SO₂NH-R Frag1 [M+H - SO₂]⁺ Loss of Sulfur Dioxide Parent->Frag1 -64 Da Frag2 [R-NH₃]⁺ Cleavage of S-N bond Parent->Frag2 Variable loss Frag3 [C₃H₅]⁺ Cyclopropyl cation Parent->Frag3 Variable loss

Caption: Common MS/MS fragmentation pathways for Cyclopropanesulfonamides.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: While MS confirms what a molecule weighs, Nuclear Magnetic Resonance (NMR) spectroscopy reveals its structure—how the atoms are connected.[8] For this compound derivatives, ¹H and ¹³C NMR are indispensable. The cyclopropane ring has a unique magnetic environment due to ring strain and electron density, causing its protons to appear significantly upfield (typically 0.2-1.5 ppm) compared to other aliphatic protons.[9][10] This provides a clear diagnostic window for confirming the ring's presence.

Trustworthiness: The combination of ¹H NMR (for proton environments and connectivity through coupling), ¹³C NMR (for the carbon backbone), and 2D NMR techniques (like COSY and HSQC) allows for the complete and unambiguous assignment of every proton and carbon in the molecule. This comprehensive dataset serves as a definitive fingerprint of the compound's covalent structure. Quantitative ¹H NMR (qNMR) can also be used as a primary method for determining sample purity with high accuracy and precision.[11][12]

Protocol 3.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[8]

  • Instrumentation & Acquisition (¹H NMR):

    • Acquire the spectrum on a spectrometer of at least 400 MHz for adequate resolution.

    • Key parameters: sufficient number of scans for good signal-to-noise, relaxation delay (d1) of at least 1-2 seconds.

  • Data Interpretation (¹H NMR):

    • Chemical Shift (δ): Look for signals in the 0.2-1.5 ppm range characteristic of cyclopropyl protons.[9][10] Aromatic and other protons will appear in their expected regions.[13][14]

    • Integration: The area under each peak should be proportional to the number of protons it represents.[13]

    • Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons, which is crucial for establishing connectivity.[13]

  • Instrumentation & Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

    • Confirm the presence of all expected carbon signals. The cyclopropyl carbons will also appear in a characteristic upfield region (~0-20 ppm).

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Cyclopropyl C-H 0.2 - 1.5[9][10]0 - 20
N-H (Sulfonamide)8.5 - 10.5 (variable, broad)[15]N/A
Aromatic C-H 6.5 - 8.0[15]110 - 150
Aliphatic C-H (non-cyclopropyl)1.0 - 4.515 - 60

Table 1: Characteristic NMR Chemical Shift Ranges.

HPLC: Quantifying Purity and Resolving Isomers

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical compounds.[16] For this compound derivatives, which are often non-polar to moderately polar, reversed-phase HPLC (RP-HPLC) is the method of choice.[17] This technique separates the target compound from impurities, starting materials, and byproducts based on differences in their hydrophobicity.

Trustworthiness: A validated HPLC method provides a quantitative measure of purity (e.g., % area under the curve). The use of a Photo Diode Array (PDA) detector is highly recommended. A PDA detector not only quantifies the peak but also records the UV-Vis spectrum across the entire peak.[6] Peak purity analysis, where spectra at the beginning, apex, and end of a peak are compared, provides strong evidence that the peak represents a single, pure compound.

Protocol 4.1: RP-HPLC Method Development
  • System Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 is a versatile stationary phase suitable for a wide range of hydrophobicities.[18]

    • Detector: UV-Vis or PDA detector. Determine the λmax of the compound by running a UV scan to ensure maximum sensitivity.[18]

  • Mobile Phase and Gradient Development:

    • Solvents: Use HPLC-grade acetonitrile (Solvent B) and water with 0.1% formic acid or trifluoroacetic acid (Solvent A). The acid improves peak shape for acidic and basic compounds.[17]

    • Initial Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the compound.

    • Optimization: Based on the scouting run, develop a focused gradient around the elution time of the main peak to achieve better resolution between the main peak and any impurities.[19] The goal is a run time that is long enough to separate all components but short enough for efficiency.[18]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter.[17]

  • Validation: For routine use, the method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[17]

Complementary Techniques: FTIR and X-ray Crystallography

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[20] While it does not provide detailed structural connectivity like NMR, it serves as an excellent and quick confirmation of the key sulfonamide moiety. The presence of strong, characteristic absorption bands for the S=O and S-N bonds provides confidence in the structure.

  • Characteristic Bands:

    • SO₂ Asymmetric Stretch: 1370–1330 cm⁻¹ (strong)[15]

    • SO₂ Symmetric Stretch: 1180–1140 cm⁻¹ (strong)[15][21]

    • N-H Stretch: ~3300 cm⁻¹ (medium, can be broad)[15]

Single-Crystal X-ray Crystallography

Expertise & Experience: When an unambiguous, three-dimensional structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[22][23] This technique provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[24] For cyclopropanesulfonamides, this can definitively confirm the stereochemical relationships of substituents on the cyclopropane ring. The primary challenge is often the ability to grow a single, high-quality crystal suitable for diffraction.[25]

Conclusion

The robust characterization of this compound derivatives is paramount for their advancement in drug discovery and development. The integrated analytical strategy presented here, leveraging the strengths of MS, NMR, HPLC, FTIR, and X-ray crystallography, provides a comprehensive and self-validating framework. By systematically applying these techniques, researchers can establish a compound's identity, purity, and structure with the highest degree of scientific confidence, ensuring a solid foundation for subsequent biological and preclinical evaluation.

References

  • Holčapek, M., & Jirásko, R. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews.
  • Smith, G., & Gaskell, S. J. (1998). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Li, H., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters.
  • Konstantin, K. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks.
  • Anonymized. (n.d.). Steps for HPLC Method Development. Pharmaguideline.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin.
  • Ng, K. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure.
  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
  • Anonymized. (2024). HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmaceutical Guidelines.
  • Sawyer, E. K. (2007). Single-crystal X-ray Diffraction. SERC (Carleton).
  • Anonymized. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.
  • Anonymized. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online.
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
  • Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube.
  • Sieroń, A., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
  • Sharma, S., et al. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Anonymized. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Technologies.
  • Abdel-Wahab, M. F., et al. (1973). Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry.
  • Tobrman, T., et al. (n.d.). X‐ray crystal structure of cyclopropane 4a. ResearchGate.
  • Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules.
  • Samanidou, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate.
  • Anonymized. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Anonymized. (n.d.). Chem3D representation of the X-ray structure of cyclopropane 8a. ResearchGate.
  • Dasika, U., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules.
  • Anonymized. (n.d.). 1H-NMR Organic Structure Guide. Scribd.
  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • Karade, N. N., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal.
  • Reusch, W. (n.d.). NMR Spectroscopy. MSU chemistry.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
  • Wikipedia. (n.d.). Cyclopropane. Wikipedia.
  • Gauss, J., & Cremer, D. (1995). The re Structure of Cyclopropane. The Journal of Physical Chemistry.
  • Lai, Z., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. Analytical Chemistry.
  • Tenori, L., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Metabolites.
  • Doc Brown. (2025). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry.
  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • Doc Brown. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry.
  • Angulo, J. F., & Gsponer, J. (2017). Current NMR Techniques for Structure-Based Drug Discovery. Molecules.
  • Leão, T., et al. (2015). Combining Mass Spectrometric Metabolic Profiling with Genomic Analysis: A Powerful Approach for Discovering Natural Products from Cyanobacteria. Journal of Natural Products.
  • Anonymized. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Semantic Scholar.
  • Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.
  • Rathore, D., & Kumar, D. (2017). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioPharm International.
  • Ion, A.-E., et al. (2022). Mass Spectrometry of Esterified Cyclodextrins. Polymers.
  • Anonymized. (2023). NMR Spectroscopy Offers Diagnostic Potential for Inflammatory Disease. Technology Networks.
  • Anonymized. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Semantic Scholar.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cyclopropanesulfonamide. Recognizing the analytical challenges posed by its high polarity and lack of a strong UV chromophore, this document presents a primary method utilizing Reversed-Phase (RP) HPLC coupled with a Charged Aerosol Detector (CAD). An alternative method using UV detection is also described for laboratories where CAD is unavailable. Furthermore, this note provides a complete protocol for performing forced degradation studies to establish the stability-indicating properties of the method, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Analytical Strategy

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity, stability, and accurate quantification are critical for ensuring the quality and safety of final products. However, the physicochemical properties of this compound present two significant analytical hurdles:

  • High Polarity: With a calculated LogP of -0.5, this compound is a highly polar molecule.[2] This makes it poorly retained on traditional reversed-phase columns like standard C18, often leading to elution at or near the column's void volume.

  • Weak UV Chromophore: The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the conventional UV range (220-400 nm), making sensitive detection by UV-Vis detectors challenging.[3]

To overcome these challenges, our primary recommended approach is an RP-HPLC method utilizing a modern polar-compatible stationary phase coupled with a Charged Aerosol Detector (CAD). CAD is a mass-based detector that can quantify any non-volatile and many semi-volatile analytes, irrespective of their optical properties, making it ideal for compounds like this compound.[4][5] This application note provides a detailed protocol for this primary method, a framework for its validation, and a protocol for stress testing to ensure it is stability-indicating.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / DescriptionImplication for HPLC Method Development
Molecular Formula C₃H₇NO₂SLow molecular weight.
Molecular Weight 121.16 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in waterCompatible with aqueous mobile phases and diluents.
Predicted pKa 10.69 ± 0.20The sulfonamide group is weakly acidic. An acidic mobile phase will ensure it remains in a single, neutral form.
Calculated LogP -0.5Highly polar; will have weak retention on standard C18 columns. Requires a polar-compatible stationary phase.[6][7]
UV Absorbance Lacks a strong chromophorePoor sensitivity with UV detection. Favors use of universal detectors like CAD or detection at very low wavelengths (<210 nm).[4][8]

Primary Method: Stability-Indicating RP-HPLC-CAD

This method is designed for the accurate assay and impurity profiling of this compound. The use of a polar-endcapped C18 column allows for sufficient retention of the analyte in a reversed-phase mode, while the Charged Aerosol Detector provides uniform, sensitive detection.

Causality Behind Experimental Choices
  • Stationary Phase: A polar-endcapped or aqueous-stable (AQ-type) C18 column is selected to prevent phase collapse in the highly aqueous mobile phase required for retaining this compound and to provide alternative selectivity mechanisms (e.g., hydrogen bonding) for enhanced retention of polar analytes.[6][9]

  • Mobile Phase: A simple mobile phase of water and acetonitrile is used. 0.1% formic acid is added to control the pH well below the analyte's pKa, ensuring the sulfonamide remains protonated and behaves consistently.[10] This also ensures compatibility with mass spectrometry if method transfer is desired.

  • Detector: The Charged Aerosol Detector (CAD) is chosen for its ability to provide a response for non-volatile analytes that do not possess a UV chromophore.[4] Its response is proportional to mass, which allows for the estimation of impurity levels even without reference standards (assuming similar response factors).[11]

Diagram: HPLC Method Development Workflow

The following diagram illustrates the logical workflow from understanding the analyte to validating the final method.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Polarity, pKa, UV Scan) Selection Select Column & Detector (Polar-Endcapped C18, CAD) Analyte->Selection Objective Define Method Objective (Assay, Impurities, Stability) Objective->Selection MobilePhase Optimize Mobile Phase (Gradient, pH, Flow Rate) Selection->MobilePhase SST Define System Suitability MobilePhase->SST ForcedDeg Forced Degradation Study (Specificity) SST->ForcedDeg Validation ICH Q2(R1) Validation (Accuracy, Precision, Linearity) ForcedDeg->Validation Confirms Specificity Routine Routine Analysis Validation->Routine

Caption: Workflow for HPLC method development and validation.

Protocol 1: Quantitative Analysis by RP-HPLC-CAD

A. Apparatus and Materials

  • HPLC system with gradient pump, autosampler, and column oven

  • Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™)

  • Data acquisition and processing software

  • Analytical balance, volumetric flasks, pipettes

  • HPLC-grade acetonitrile, water, and formic acid

  • This compound reference standard

B. Reagent and Standard Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Water/Acetonitrile (95:5 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

C. Chromatographic Conditions

ParameterCondition
Column Polar-Endcapped C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B in 10 min; 40% to 95% B in 2 min; Hold 95% B for 2 min; Return to 5% B in 0.1 min; Equilibrate for 3.9 min
Flow Rate 0.4 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
CAD Settings Nebulizer Temp: 35°C, Evaporation Temp: 50°C, Filter: Medium
Run Time 18 minutes

D. System Suitability Test (SST)

  • Inject the Working Standard Solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor for the this compound peak between 0.8 and 1.5.

E. Analysis Procedure

  • Prepare sample solutions at a target concentration of 0.1 mg/mL in Diluent.

  • Set up the sequence in the chromatography data system.

  • Perform the SST injections.

  • Upon meeting SST criteria, inject blank (diluent), followed by sample solutions.

  • Quantify the main peak and any impurities against the standard.

Protocol 2: Forced Degradation Study

To demonstrate that the method is stability-indicating, forced degradation studies must be performed to show that degradation products do not interfere with the quantification of the parent compound.[12][13]

A. Objective To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the HPLC-CAD method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

B. Procedure

  • Prepare a stock solution of this compound at 1.0 mg/mL in water.

  • For each condition below, transfer 1 mL of the stock solution into a separate vial.

  • After exposure, neutralize the acidic and basic samples (if necessary), and dilute all samples with Diluent to a final concentration of 0.1 mg/mL before injection.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Prepare the sample solution afterward.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare the sample solution afterward.

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC-CAD method described in Protocol 1.

  • Evaluate the chromatograms for peak purity of the parent peak and resolution between the parent peak and all degradant peaks.

Method Validation Framework (ICH Q2(R1))

The primary HPLC-CAD method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16]

ParameterPurposeTypical Procedure
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if applicable), and forced degradation samples. Assess peak purity.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Analyze 5-6 concentrations across the range (e.g., 50-150% of target). Plot response vs. concentration.
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.
Accuracy Closeness of test results to the true value.Perform recovery studies by spiking a placebo or blank matrix with known amounts of API at 3 levels (e.g., 80%, 100%, 120%), in triplicate.
Precision Agreement among a series of measurements.Repeatability: 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.
LOD/LOQ Lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic).

Alternative Methodologies

Alternative Method: RP-HPLC with UV Detection

For laboratories without access to a CAD, UV detection can be employed, albeit with compromises. Since this compound lacks a strong chromophore, detection must be performed at a very low wavelength.

  • Detector: A Photo Diode Array (PDA) detector is required to determine the optimal wavelength. An initial scan of the analyte peak should be performed from 190-400 nm. The wavelength of maximum absorbance, likely to be in the 195-210 nm range, should be selected.

  • Limitations:

    • Low Specificity: Many organic molecules absorb in this low UV range, increasing the potential for interference from impurities or mobile phase components.[8]

    • Mobile Phase Constraints: Mobile phase additives must be of the highest purity and have low UV cutoff to minimize baseline noise.

    • Lower Sensitivity: The molar absorptivity will likely be low, resulting in lower sensitivity compared to CAD.

Diagram: Detector & Column Selection Logic

Caption: Decision tree for selecting HPLC column and detector.

Orthogonal Technique: Hydrophilic Interaction Chromatography (HILIC)

For confirmation of results or for separating extremely polar impurities, HILIC is an excellent orthogonal technique.[17][18] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic content (typically >80% acetonitrile). Water is the strong, eluting solvent. This provides a completely different separation mechanism from reversed-phase, making it a powerful tool for impurity profiling.

Conclusion

The analysis of this compound requires a tailored HPLC strategy to address its inherent polarity and poor UV absorbance. The recommended RP-HPLC-CAD method provides a robust, sensitive, and specific platform for quality control and stability testing. By following the detailed protocols for analysis, forced degradation, and validation, researchers can implement a reliable method that adheres to stringent scientific and regulatory standards.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Stability Indicating HPLC Method Development – A Review. Europub. [Link]
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Charged aerosol detector. Wikipedia. [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Evaporative HPLC Detectors; CAD (Charged Aerosol Detector)
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. U.S.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • Hydrophilic Interaction Chromatography.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. U.S.
  • Forced degradation studies of new drug substances and drug products are essential to aid development and establish the specificity of stability-indicating methods and determine the degradation p
  • This compound | C3H7NO2S | CID 15765418.
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Application Note & Protocol: A Streamlined, Large-Scale Synthesis of Cyclopropanesulfonamide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the large-scale synthesis of cyclopropanesulfonamide, a critical building block in modern medicinal chemistry.[1][2][3] Recognized for its role as a versatile intermediate in the development of novel therapeutics, including protease inhibitors and treatments for non-small cell lung cancer, a reliable and scalable synthetic route is paramount for advancing preclinical studies.[2][4][5] The described process is optimized for efficiency, safety, and high purity, affording multi-gram to kilogram quantities of the target compound. By avoiding the isolation of intermediates and utilizing more environmentally benign reagents, this protocol represents a significant improvement over earlier methods, achieving an overall yield of 70-75% with purity exceeding 99%.[6]

Introduction & Strategic Rationale

This compound is a highly valued structural motif in drug discovery. Its unique three-membered ring imparts conformational rigidity, while the sulfonamide group provides key hydrogen bonding capabilities, making it an effective bioisostere for amides and other functional groups.[3][7] Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][7]

The synthetic strategy detailed herein is based on a three-step sequence that has been optimized for large-scale production by performing the key transformations in a streamlined fashion without the need for isolating intermediates.[6][8] This approach significantly reduces operational complexity, solvent waste, and production time, making it ideal for the demands of preclinical drug development.

The core transformation involves:

  • Sulfonamide Formation: Reaction of 3-chloropropanesulfonyl chloride with a protected amine (tert-butylamine).

  • Intramolecular Cyclization: Base-mediated ring closure to form the cyclopropane ring.

  • Deprotection: Acidic removal of the tert-butyl protecting group to yield the final product.

A key advantage of this protocol is the substitution of the harsh and environmentally undesirable trifluoroacetic acid (TFA) with formic acid for the final deprotection step, enhancing the process's green chemistry profile.[6]

G cluster_0 Synthetic Pathway Overview A 3-Chloropropanesulfonyl Chloride B N-tert-butyl-3-chloropropanesulfonamide (Intermediate I) A->B + tert-Butylamine (Toluene) C N-tert-butylthis compound (Intermediate II) B->C + n-BuLi (Toluene/THF, -50°C) D This compound (Final Product) C->D + Formic Acid (Heat, 70-90°C)

Caption: High-level overview of the three-step synthetic strategy.

Materials, Reagents, & Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular Wt.Recommended PurityNotes
3-Chloropropanesulfonyl chloride1633-83-6177.04≥97%Corrosive, moisture-sensitive.
tert-Butylamine75-64-973.14≥99%Flammable, corrosive.
Toluene108-88-392.14Anhydrous, ≥99.8%Flammable solvent.
n-Butyllithium (n-BuLi)109-72-864.062.5 M in hexanesPyrophoric, reacts violently with water.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, ≥99.9%Flammable solvent.
Formic Acid64-18-646.03≥95%Corrosive.
Ethanol64-17-546.07Anhydrous, 200 proofFor crystallization.
Hydrochloric Acid (HCl)7647-01-036.462 M aqueous solutionFor workup.
Sodium Chloride (NaCl)7647-14-558.44Saturated aqueous solutionFor workup (brine).
Activated Charcoal7440-44-012.01Decolorizing gradeFor purification.
Equipment
  • Jacketed glass reactor (5 L or larger) with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel (pressure-equalizing).

  • Low-temperature cooling bath or circulator (capable of reaching -70°C).

  • Rotary evaporator with vacuum pump and solvent trap.

  • Buchner funnel with filtration flask.

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

  • Personal Protective Equipment (PPE): Safety glasses, face shield, flame-resistant lab coat, appropriate chemical-resistant gloves (e.g., nitrile).

Detailed Synthesis Protocol

This protocol is designed as a continuous process without the isolation of intermediates III and IV as described in the foundational patent literature.[6] All operations should be conducted in a well-ventilated fume hood under an inert nitrogen atmosphere.

G start Start: Prepare Reactor step1 Step 1: Sulfonamide Formation - Add Toluene & tert-Butylamine - Cool to 0-5°C start->step1 step2 Add 3-Chloropropanesulfonyl Chloride - Maintain T < 10°C step1->step2 step3 Reaction & Quench - Stir at 20-25°C for 2h - Quench with 2M HCl step2->step3 step4 Aqueous Workup 1 - Separate layers - Wash organic layer with water step3->step4 step5 Azeotropic Drying - Remove water via distillation step4->step5 step6 Step 2: Cyclization - Add anhydrous THF - Cool to -50°C to -40°C step5->step6 step7 Add n-BuLi slowly - Maintain T < -20°C step6->step7 step8 Reaction & Quench - Stir for 2h - Quench with water step7->step8 step9 Aqueous Workup 2 - Warm to RT, separate layers - Wash organic layer with brine step8->step9 step10 Step 3: Deprotection - Concentrate solution by distillation step9->step10 step11 Add Formic Acid - Heat to 70-90°C step10->step11 step12 Reaction & Co-evaporation - Stir for 20h - Concentrate to dryness - Add Toluene & re-concentrate (2x) step11->step12 step13 Step 4: Purification - Dissolve residue in Ethanol (60°C) - Treat with activated charcoal step12->step13 step14 Crystallization - Filter charcoal - Add Toluene at 70°C - Cool slowly to -10°C step13->step14 step15 Isolate Product - Filter crystals - Wash with cold Toluene - Dry under vacuum step14->step15 end End: Pure this compound step15->end

Caption: Detailed step-by-step experimental workflow for synthesis and purification.

Part A: Formation of N-tert-butyl-(3-chloro)propyl sulfonamide
  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel. Purge the reactor with nitrogen.

  • Charge Reagents: Charge the reactor with anhydrous toluene (1.5 L) and tert-butylamine (241 g, 3.3 mol). Begin stirring and cool the mixture to 0-5°C using a cooling bath.

  • Slow Addition: Slowly add 3-chloropropanesulfonyl chloride (265 g, 1.5 mol) to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature (20-25°C) and stir for an additional 2 hours.

  • Workup: Cool the mixture to 10°C and slowly quench by adding 2 M aqueous HCl (750 mL). Stir for 15 minutes, then stop stirring and allow the layers to separate.

  • Separation & Wash: Separate the lower aqueous layer and discard. Wash the remaining organic (toluene) layer with water (2 x 500 mL).

  • Drying: Remove the water from the toluene solution by azeotropic distillation.[6] The resulting anhydrous toluene solution of N-tert-butyl-(3-chloro)propyl sulfonamide is used directly in the next step.

Part B: Cyclization to N-tert-butylthis compound
  • Solvent Addition & Cooling: To the toluene solution from the previous step, add anhydrous THF (1.0 L). Cool the mixture to between -50°C and -40°C.[8]

  • Base Addition: Slowly add n-butyllithium (2.5 M in hexanes, 660 mL, 1.65 mol) to the reaction mixture over 2 hours, maintaining the internal temperature below -20°C.[6]

  • Reaction: Stir the mixture at -20°C to -30°C for 2 hours after the addition is complete.

  • Quench & Workup: Slowly quench the reaction by adding water (1.0 L) while keeping the temperature below 0°C. Once the addition is complete, allow the mixture to warm to ambient temperature.

  • Separation: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with saturated aqueous NaCl (brine, 500 mL). The resulting organic solution containing N-tert-butylthis compound is used directly in the next step.

Part C: Deprotection and Purification
  • Solvent Removal: Concentrate the organic solution from Part B by distillation to remove the majority of the solvents (toluene, THF, hexanes).[6][8]

  • Deprotection: Add formic acid (95%, 1.0 L) to the residue. Heat the mixture to 70-90°C and stir for 20 hours. A slight stream of nitrogen can be bubbled through the solution to facilitate the removal of gaseous byproducts.[6]

  • Acid Removal: After the reaction is complete (monitor by TLC or HPLC), cool the mixture and concentrate it to dryness on a rotary evaporator. To remove residual formic acid, add toluene (2 x 250 mL) and co-evaporate to dryness each time.[6]

  • Crystallization:

    • To the resulting residue, add ethanol (150 mL) and heat to approximately 65°C until a clear solution is obtained.[6]

    • Add decolorizing charcoal (5 g), stir for 15 minutes, and then filter the hot solution to remove the charcoal, washing the filter cake with a small amount of hot ethanol (50 mL).

    • Heat the combined filtrate to reflux and concentrate to a residual volume of ~100 mL.

    • At 70°C, slowly add toluene (300 mL) over 30 minutes.

    • Slowly cool the mixture to -10°C over 4 hours and hold at this temperature for at least 5 hours to maximize crystal formation.[6]

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold toluene. Dry the product under vacuum at 40-50°C to a constant weight.

Characterization & Quality Control

The identity and purity of the final product must be rigorously confirmed before use in preclinical studies.

Expected Analytical Data
TestSpecification
Appearance White to off-white crystalline solid[1][2]
Molecular Formula C₃H₇NO₂S[2][3]
Molecular Weight 121.16 g/mol [9]
Melting Point 101-106 °C[9]
¹H NMR (DMSO-d₆) δ (ppm): 6.75 (s, 2H, NH₂), 2.45-2.55 (m, 1H, CH), 0.85-0.95 (m, 4H, CH₂)
Purity (HPLC) ≥99.0% (area)[6]
Mass Spec (ESI+) m/z: 122.03 [M+H]⁺
Quality Control Workflow

G start Dried Final Product qc1 Visual Inspection (Appearance, Color) start->qc1 qc2 Melting Point Analysis start->qc2 qc3 Structural Confirmation (¹H NMR, ¹³C NMR) start->qc3 qc4 Identity Confirmation (Mass Spectrometry) start->qc4 qc5 Purity Assessment (HPLC) start->qc5 pass Release for Preclinical Studies qc1->pass All Specs Met fail Repurify or Reject Batch qc1->fail Spec(s) Not Met qc2->pass All Specs Met qc2->fail Spec(s) Not Met qc3->pass All Specs Met qc3->fail Spec(s) Not Met qc4->pass All Specs Met qc4->fail Spec(s) Not Met qc5->pass All Specs Met qc5->fail Spec(s) Not Met

Caption: Workflow for analytical quality control of the final product.

Safety & Handling Precautions

  • n-Butyllithium: Extremely pyrophoric and water-reactive. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe or cannula techniques. Any exposure to air or moisture can cause it to ignite.

  • Corrosive Reagents: 3-Chloropropanesulfonyl chloride, tert-butylamine, and formic acid are corrosive and can cause severe burns. Handle with appropriate gloves, eye protection (face shield), and in a fume hood.

  • Flammable Solvents: Toluene, THF, ethanol, and hexanes are highly flammable. Ensure no ignition sources are present and the process is well-ventilated.

  • Exothermic Reactions: The initial sulfonamide formation and the quenching steps are exothermic. Maintain diligent temperature control with slow, controlled additions and an efficient cooling system to prevent thermal runaways.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields, a face shield, and chemically resistant gloves are mandatory at all times.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Part A/B 1. Incomplete reaction due to poor quality reagents. 2. Loss of n-BuLi due to moisture or air in the reactor. 3. Side reactions from poor temperature control.1. Use fresh, anhydrous solvents and high-purity starting materials. 2. Ensure the system is rigorously dried and maintained under a positive nitrogen pressure. 3. Maintain strict temperature control during all additions.
Incomplete Deprotection (Part C) 1. Insufficient reaction time or temperature. 2. Degradation of formic acid.1. Monitor reaction progress by HPLC or TLC. If incomplete, extend the reaction time or slightly increase the temperature (not exceeding 100°C). 2. Use a fresh bottle of formic acid.
Product Fails Purity Spec 1. Incomplete removal of formic acid. 2. Impurities carried through from earlier steps. 3. Inefficient crystallization.1. Ensure the co-evaporation with toluene is performed thoroughly. 2. Re-crystallize the material. If purity is still low, a silica gel column may be necessary, though this is less ideal for large scales. 3. Ensure slow cooling and sufficient time at low temperature during crystallization.
Oily or Gummy Product 1. Residual solvent trapped in the solid. 2. Presence of impurities preventing proper crystal lattice formation.1. Dry the product under high vacuum for an extended period. 2. Attempt re-crystallization from a different solvent system or perform a trituration with a non-polar solvent like hexanes.

References

  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google P
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.[Link]
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.[Link]
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.[Link]
  • The Versatility of this compound:
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.[Link]
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.[Link]
  • Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)
  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google P
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer - PubMed.[Link]

Sources

Cyclopropanesulfonamide: A Bioisosteric Strategy for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Bioisosterism in Drug Discovery

In the intricate process of drug discovery and development, the modification of lead compounds is a critical step to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that possesses similar physical and chemical properties, stands as a cornerstone strategy for medicinal chemists. This approach allows for the fine-tuning of a molecule's characteristics to overcome challenges such as poor solubility, metabolic instability, or off-target toxicity, without compromising its desired biological activity. Among the various bioisosteric replacements, the cyclopropanesulfonamide group has emerged as a compelling surrogate, particularly for carboxylic acids and tetrazoles. Its unique three-dimensional structure and electronic properties offer a distinct advantage in modulating a compound's interaction with its biological target and improving its overall drug-like properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a bioisostere. We will delve into its physicochemical properties, compare it with other common functional groups, provide a detailed synthetic protocol, and illustrate its utility through a conceptual workflow.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the careful consideration of several key physicochemical parameters, including acidity (pKa), lipophilicity (logP), and solubility. The this compound moiety offers a unique combination of these properties that can be advantageous in drug design.

dot

Bioisosteric replacement of functional groups. Carboxylic_Acid Carboxylic Acid (R-COOH) Target_Molecule Lead Compound Carboxylic_Acid->Target_Molecule Replace with Tetrazole Tetrazole (R-CN4H) Tetrazole->Target_Molecule Replace with This compound This compound (R-C3H4SO2NH2) This compound->Target_Molecule Replace with

Caption: Bioisosteric replacement of functional groups.

Functional GroupTypical pKaCalculated logPKey Characteristics
Carboxylic Acid ~4-5VariesPlanar geometry, strong hydrogen bond acceptor, potential for metabolic liabilities (e.g., acyl glucuronide formation).
Tetrazole ~5-6Generally lower than carboxylic acidsPlanar, considered a close electronic mimic of the carboxylate anion, can improve metabolic stability.
This compound ~10.7-0.5Non-planar, three-dimensional structure, introduces rigidity, can improve metabolic stability and cell permeability.

Expert Insights: The higher pKa of the this compound compared to carboxylic acids and tetrazoles means it is less acidic and will be predominantly in its neutral form at physiological pH. This can be highly advantageous for improving membrane permeability and oral bioavailability, as charged species often struggle to cross cell membranes. The distinct three-dimensional and rigid nature of the cyclopropyl ring can also lead to more specific and potent interactions with the target protein by locking the molecule into a favorable conformation, a strategy often employed in modern drug design.

Strategic Application in Drug Design: When to Consider this compound

The decision to employ a this compound bioisostere should be driven by specific challenges encountered during lead optimization.

Workflow for Bioisosteric Replacement Decision:

dot

Application Notes & Protocols: Characterizing the Biological Activity of Cyclopropanesulfonamide Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The cyclopropanesulfonamide moiety is an increasingly important scaffold in modern medicinal chemistry. Found in compounds with diverse biological activities, from anticancer agents to agrochemicals, this functional group presents unique opportunities for therapeutic intervention.[1][2][3] This guide provides a comprehensive framework of in vitro assays designed to elucidate the biological activity of novel this compound derivatives. We will move from high-throughput primary screens to detailed mechanistic studies, offering both the "why" behind experimental choices and the "how" through detailed, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this promising class of compounds.

Introduction: The Rationale for a Tiered Assay Approach

The sulfonamide group is a well-established pharmacophore, integral to a wide array of approved drugs.[4] The addition of a cyclopropyl group can enhance metabolic stability, improve potency, and refine the compound's three-dimensional profile to optimize target engagement.[3] Given the chemical diversity of this class, a single assay is insufficient for characterization. A logical, tiered approach is essential to efficiently identify active compounds, confirm their mechanism, and eliminate artifacts.

Our recommended workflow progresses through three main stages:

  • Primary Screening & Profiling: Broadly assess the compound's biological impact. This includes initial cytotoxicity evaluations and screening against diverse target classes.

  • Secondary & Functional Assays: For promising "hits," confirm on-target activity in a more physiologically relevant cellular context.[5][6][7] This stage focuses on potency (IC50/EC50) and selectivity.

  • Biophysical & Mechanistic Assays: Directly measure the physical interaction between the compound and its purified target protein to understand the binding kinetics and thermodynamics that drive its activity.[][9]

This structured approach ensures that resources are focused on the most promising molecules, building a comprehensive data package that supports progression into more complex models.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: Biophysical & MoA Studies A Compound Library (Cyclopropanesulfonamides) B General Cytotoxicity (e.g., MTT, CTG) A->B C Broad Target Class Screening (e.g., Kinase Panel, GPCR Panel) A->C D Cell-Based Target Engagement (e.g., Western Blot, Reporter Assay) C->D Hits E Dose-Response Curves (IC50 / EC50 Determination) D->E F Selectivity / Off-Target Assays E->F G Direct Binding Confirmation (SPR, ITC, TSA) F->G Confirmed Hits H Kinetic & Thermodynamic Profiling G->H I Mechanism of Action (e.g., Competitive vs. Non-competitive) H->I

Figure 1: A tiered workflow for characterizing this compound compounds.

Tier 1: Primary Screening & Profiling

The initial goal is to cast a wide net to understand the general biological effects of the compounds.

Foundational Assay: Cell Viability and Cytotoxicity

Before assessing specific targets, it is crucial to determine the concentration at which a compound affects basic cell health. This contextualizes all future results and identifies compounds with potent, non-specific cytotoxicity early in the process.

Protocol: MTT Cell Proliferation Assay

  • Scientific Rationale: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[10]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells (e.g., HeLa, A549, or a disease-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubation: Incubate the plate for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Controls:

    • No-Cell Control: Wells with medium but no cells to determine background absorbance.

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to represent 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent to define 0% viability.

Broad Target Class Screening

Many sulfonamides are known enzyme inhibitors.[11][12] A common strategy for novel Cyclopropanesulfonamides is to screen them against a panel of targets, most notably protein kinases, given their role as major drug targets.

Example Application: Kinase Profiling

  • Scientific Rationale: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[13] Many cancers are driven by aberrant kinase activity. For example, specific this compound derivatives have been designed to inhibit EGFR, a receptor tyrosine kinase.[1] Radiometric assays are considered the gold standard for their direct measurement of phosphorylation.[14][15][16]

  • Protocol: Radiometric [γ-³³P]-ATP Filter-Binding Kinase Assay

    • Reaction Setup: In a 96-well plate, prepare a reaction mix containing assay buffer, the specific kinase of interest, and its corresponding peptide substrate.[14][17]

    • Compound Addition: Add the this compound compound or vehicle control.

    • Initiate Reaction: Start the reaction by adding a mix of MgCl2 and [γ-³³P]-ATP.[17][18] Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop Reaction: Terminate the reaction by adding phosphoric acid.

    • Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged ATP will not.[14]

    • Washing: Wash the filter mat multiple times to remove unbound [γ-³³P]-ATP.[14]

    • Readout: Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Presentation: Results are typically presented as percent inhibition relative to a vehicle control.

Compound IDKinase TargetConcentration (µM)% Inhibition vs. Control
CPSA-001EGFR192%
CPSA-001SRC115%
CPSA-002EGFR18%

Tier 2: Cell-Based Functional Assays

After identifying a potential target from primary screens, the next step is to confirm that the compound can engage this target in a complex cellular environment and elicit a functional response.[19][20]

Target Engagement: Phosphorylation Status via Western Blot
  • Scientific Rationale: For kinase inhibitors, a key validation step is to demonstrate that the compound reduces the phosphorylation of the kinase's downstream substrates within the cell. Western blotting allows for the specific detection of both the total and phosphorylated forms of a protein. A successful inhibitor will decrease the phospho-protein signal without affecting the total protein level.

G cluster_0 Cell Lysate Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Treat cells with CPSA compound B 2. Lyse cells to extract proteins A->B C 3. Quantify protein concentration (BCA Assay) B->C D 4. Separate proteins by size (SDS-PAGE) C->D E 5. Transfer proteins to PVDF membrane D->E F 6. Block membrane E->F G 7. Incubate with Primary Ab (e.g., anti-pEGFR) F->G H 8. Incubate with HRP- conjugated Secondary Ab G->H I 9. Add ECL Substrate & Image Chemiluminescence H->I

Figure 2: Workflow for Western Blotting to assess protein phosphorylation.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Plate cells and grow to 70-80% confluency. Serum-starve overnight if necessary, then treat with various concentrations of the this compound inhibitor for 1-2 hours. Stimulate with an appropriate growth factor (e.g., EGF for EGFR) for 15 minutes.

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein lysate on a polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Primary Antibody: Incubate overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) and total target (on a separate blot or after stripping).

    • Secondary Antibody: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Self-Validation & Controls:

    • Loading Control: Probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Positive/Negative Controls: Include untreated but stimulated cells (positive control for phosphorylation) and unstimulated cells (negative control).

Functional Assays for Other Target Classes

If primary screening suggests activity against other targets, specific functional assays are required.

  • G-Protein Coupled Receptors (GPCRs): For GPCRs, function is measured by the accumulation or depletion of second messengers.[21][22]

    • Gαs-coupled: Measure cAMP accumulation using ELISA or HTRF assays.[23][24]

    • Gαi-coupled: Inhibit forskolin-stimulated cAMP production.[23][24]

    • Gαq-coupled: Measure inositol monophosphate (IP1) accumulation or intracellular calcium release using fluorescent dyes.[21]

  • Nuclear Receptors (NRs): NRs are ligand-activated transcription factors.[25] Their activity is commonly measured using a reporter gene assay.[26][27]

    • Principle: Cells are co-transfected with a plasmid expressing the NR ligand-binding domain and a reporter plasmid containing a luciferase gene downstream of NR response elements.[28] Agonist binding drives luciferase expression, which is measured as light output.

  • Ion Channels: These are assessed by measuring ion flux across the cell membrane.[29][30]

    • Fluorescence-based Assays: Use ion-specific fluorescent indicators (e.g., for Ca²⁺) or membrane potential-sensitive dyes to detect changes in ion concentration or membrane voltage upon channel opening or closing.[31][32]

    • Automated Patch Clamp: Provides high-quality electrophysiological data on channel currents in a high-throughput format.[31][33]

Tier 3: Biophysical Assays for Direct Binding

A key aspect of drug discovery is confirming that a compound's biological effect is due to direct, physical interaction with the intended target.[] Biophysical assays provide this confirmation and yield quantitative data on binding affinity, kinetics, and thermodynamics.[9][34]

Surface Plasmon Resonance (SPR)
  • Scientific Rationale: SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip. When a compound (analyte) flows over the surface and binds, it changes the refractive index at the surface, which is detected as a response. This allows for the determination of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (KD).[35][36]

  • Protocol Outline:

    • Immobilization: Covalently couple the purified target protein to a sensor chip.

    • Binding Analysis: Inject a series of concentrations of the this compound compound over the chip surface.

    • Regeneration: Inject a harsh buffer (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

    • Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate kinetic and affinity constants.

  • Self-Validation & Controls:

    • Reference Flow Cell: Use a blank, deactivated flow cell to subtract non-specific binding and bulk refractive index changes.

    • Known Binder: Test a known ligand for the target protein as a positive control for the assay system.

Isothermal Titration Calorimetry (ITC)
  • Scientific Rationale: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event.[][34][35] By titrating the compound into a solution of the target protein, one can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Protocol Outline:

    • Sample Preparation: Place the purified target protein in the sample cell and the this compound compound in the injection syringe.

    • Titration: Perform a series of small injections of the compound into the protein solution.

    • Heat Measurement: The instrument measures the minute temperature changes after each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to extract thermodynamic parameters.

ParameterDescriptionInformation Gained
KD Dissociation ConstantBinding Affinity (potency)
n StoichiometryBinding Ratio (e.g., 1:1)
ΔH Enthalpy ChangeContribution of H-bonds and van der Waals forces
ΔS Entropy ChangeContribution of hydrophobic effects and conformational changes

Conclusion

The characterization of novel this compound compounds requires a multi-faceted and logical in vitro testing strategy. By progressing from broad primary screens to specific cell-based functional assays and finally to direct biophysical measurements, researchers can build a robust understanding of a compound's biological activity. This tiered approach, grounded in sound scientific rationale and validated with appropriate controls, is essential for identifying promising lead candidates and elucidating their mechanism of action, paving the way for future drug development.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. (n.d.).
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • Enzyme assay - Wikipedia. (n.d.).
  • Application Notes and Protocols for Cell-Based GPCR Function Assays - Benchchem. (n.d.).
  • Ion Channel Flux Assays and Protocols - Sigma-Aldrich. (n.d.).
  • Ion Channel Assays - Charles River Laboratories. (n.d.).
  • Ion Channel Assays | Reaction Biology. (n.d.).
  • Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences. (n.d.).
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.).
  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.).
  • Biophysical Assay Services for Drug Discovery - Reaction Biology. (n.d.).
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications. (2024, April 10).
  • Ion Channel Screening and profiling with Functional Assays - Creative Biogene. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - NIH. (n.d.).
  • Application Notes and Protocols for Developing Kinase Activity Assays with Synthetic Peptides - Benchchem. (n.d.).
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. (n.d.).
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols - ResearchGate. (2025, August 10).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Enzymatic inhibition assays: Significance and symbolism. (2025, December 5).
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central. (n.d.).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0 Version Date: April 2021 - EUbOPEN. (n.d.).
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. (n.d.).
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal. (2025, April 1).
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific. (2021, June 28).
  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26).
  • In vitro kinase assay - Protocols.io. (2023, September 23).
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer - PubMed. (2025, February 28).
  • Chemical Screening of Nuclear Receptor Modulators - PMC - NIH. (n.d.).
  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC - PubMed Central. (2022, October 21).
  • Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US. (n.d.).
  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - NIH. (n.d.).
  • New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed. (2023, June 15).
  • Indigo Biosciences Nuclear Receptor - Assays - IIVS.org. (n.d.).
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - Frontiers. (2023, August 2).
  • This compound | 154350-29-5 - ChemicalBook. (2025, July 24).
  • Biological Activities Of Sulfonamides - SciSpace. (n.d.).
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30).
  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022, June 22).

Sources

Application Notes & Protocols: Molecular Docking Studies of Cyclopropanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Convergence of a Privileged Scaffold and a Powerful Computational Technique

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. Cyclopropanesulfonamide derivatives have emerged as a promising class of compounds, leveraging the unique conformational constraints of the cyclopropyl group and the hydrogen bonding capabilities of the sulfonamide moiety.[1][2] These features often impart favorable pharmacokinetic properties and strong target engagement. Recent studies have highlighted their potential in overcoming significant clinical challenges, such as acquired drug resistance in cancer therapy. For instance, novel this compound derivatives have been designed to target the EGFR C797S mutation in non-small cell lung cancer, a mutation that renders third-generation inhibitors ineffective.[3]

Molecular docking is a powerful and indispensable computational tool that complements and guides synthetic efforts.[4] It predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction.[5] This in silico approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and elucidation of structure-activity relationships (SAR) at a molecular level.

This document provides a detailed guide for researchers and drug development professionals on performing molecular docking studies with this compound derivatives. We will move beyond a simple list of commands, focusing on the causality behind each step to ensure robust, reliable, and meaningful results. Using the clinically relevant Epidermal Growth Factor Receptor (EGFR) as our target protein, we will delineate a comprehensive, self-validating protocol from initial setup to final analysis.

Scientific Foundations: Understanding the "Why"

The Target Protein: EGFR and the C797S Resistance Mutation

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and signaling. Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) are effective, resistance often develops. The C797S mutation, where cysteine at position 797 is replaced by serine, is a key mechanism of resistance to third-generation covalent inhibitors like Osimertinib, as it prevents the drug from forming a crucial covalent bond.[3] Therefore, designing non-covalent inhibitors that can effectively bind to this mutant is a major therapeutic goal, making EGFR C797S an excellent and clinically relevant target for our docking studies.

The Ligand: The this compound Scaffold

The this compound scaffold incorporates two key pharmacophoric features:

  • Cyclopropyl Ring: This small, rigid ring system introduces conformational rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to the target protein, potentially leading to higher binding affinity.

  • Sulfonamide Group (-SO₂NH-): This group is a versatile hydrogen bond donor and acceptor. It is a bioisostere of a carboxylic acid but is generally more stable and less acidic, making it a common feature in many approved drugs.[2][5]

Principles of Molecular Docking

Molecular docking simulates the binding process between a ligand and a protein. The process relies on two main components: a search algorithm and a scoring function.[6]

  • Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein. It generates numerous possible binding poses. Common algorithms include genetic algorithms and Monte Carlo methods.[6][7]

  • Scoring Function: This component evaluates each generated pose and assigns a score, which is an estimate of the binding free energy (ΔG).[8] A more negative score typically indicates a more favorable binding interaction.[9][10] These functions account for forces like hydrogen bonding, electrostatic interactions, van der Waals forces, and solvation effects.

The Comprehensive Docking Workflow

This protocol outlines a complete workflow for docking this compound derivatives into the ATP-binding site of the EGFR C797S mutant.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_anal Phase 3: Analysis & Validation p_prep Target Protein Preparation (e.g., EGFR C797S) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (this compound Derivative) dock Run Docking Simulation (e.g., AutoDock Vina) l_prep->dock grid->dock results Analyze Docking Scores & Binding Poses dock->results interpret Final Interpretation & SAR results->interpret validate Protocol Validation (Re-docking Known Inhibitor) validate->results Compare & Validate

Caption: High-level workflow for molecular docking studies.

Phase 1: Preparation of Molecular Structures

Accurate preparation of both the protein and the ligand is the most critical phase for a successful docking study. The principle of "garbage in, garbage out" applies absolutely.

Required Software:

  • UCSF Chimera/ChimeraX: For protein preparation and visualization.[11]

  • AutoDock Tools (ADT): For preparing PDBQT files required by AutoDock Vina.[12][13]

  • AutoDock Vina: The docking engine.

  • 2D/3D Molecule Editor (e.g., MarvinSketch, ChemDraw): For drawing and optimizing ligand structures.

Protocol: Target Protein Preparation (EGFR C797S)

  • Obtain Protein Structure: Download the crystal structure of EGFR C797S from the Protein Data Bank (PDB). For this example, we will use PDB ID: 7A70 , which is the structure of EGFR (T790M/C797S) in complex with an inhibitor.

  • Initial Cleaning (UCSF Chimera):

    • Open the PDB file (7A70.pdb) in Chimera.

    • The PDB file often contains non-protein atoms like water molecules, ions, and the co-crystallized ligand. These must be removed to ensure they don't interfere with the docking of your new ligand.[14]

    • Causality: Unless a water molecule is known to be a critical part of the binding interaction (bridging H-bonds), it should be removed to create a clean binding site for docking.

    • Action: Use the Select -> Structure -> solvent menu to select all water molecules and then Actions -> Atoms/Bonds -> delete.

    • Delete alternate conformations and keep only the highest occupancy conformer (usually 'A').

  • Prepare the Structure for Docking:

    • Use the Dock Prep tool in Chimera.[14] This is a crucial automated step that performs several key functions:

      • Adds Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens are essential for calculating correct hydrogen bonding and electrostatic interactions.[15]

      • Assigns Partial Charges: A force field (e.g., AMBER) is used to assign partial charges to each atom, which is necessary for the scoring function.

      • Repairs Missing Side Chains: If any amino acid side chains are incomplete in the crystal structure, Dock Prep can model them in.

    • Action: Run DockPrep, saving the output as a Mol2 file (e.g., 7A70_prepared.mol2).

  • Convert to PDBQT Format (AutoDock Tools):

    • Open the prepared Mol2 file in ADT.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges.

    • Save the final prepared protein as a PDBQT file (7A70_protein.pdbqt). This format includes atomic coordinates, charges, and atom types required by Vina.[13]

Protocol: Ligand Preparation (this compound Derivative)

  • Create 2D Structure: Draw your this compound derivative in a chemical drawing program.

  • Convert to 3D and Optimize:

    • Convert the 2D drawing to a 3D structure.

    • Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Causality: This step ensures the ligand starts in a low-energy, sterically favorable conformation, which can improve the efficiency and accuracy of the docking search.

    • Save the structure as a Mol2 or PDB file.

  • Prepare PDBQT Format (AutoDock Tools):

    • Open the 3D ligand file in ADT.

    • ADT will automatically detect the root of the molecule and define rotatable bonds. The flexibility of the ligand is a key part of the docking process.

    • Save the final prepared ligand as a PDBQT file (ligand.pdbqt).

Phase 2: Docking Execution

Protocol: Grid Generation and Running AutoDock Vina

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined.

    • Causality: Limiting the search to the known or predicted binding site dramatically increases computational efficiency and reduces the chance of finding irrelevant, low-energy poses on the protein surface.[6]

    • A common and effective strategy is to define the grid box around the position of the co-crystallized ligand in the original PDB file.

    • Action (in ADT): Load the prepared protein (7A70_protein.pdbqt). Go to Grid -> Grid Box. Adjust the center and dimensions of the box to encompass the entire active site, typically with a 3-6 Å buffer around where the original ligand was.[6] Note the coordinates of the center and the size of the box.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run the Docking Simulation: Execute Vina from the command line: vina --config conf.txt --log docking_log.txt

Phase 3: Analysis and Validation

A docking run is incomplete without rigorous analysis and validation. The output scores are predictions, not absolute truths, and must be interpreted in the context of binding poses and interactions.

Protocol: Analyzing Docking Results

  • Interpret Binding Affinity Scores:

    • Open the log file (docking_log.txt) or the output PDBQT file (docking_results.pdbqt). Vina provides a table of binding modes, ranked by their predicted binding affinity in kcal/mol.

    • The top-ranked pose (most negative score) is the most likely binding conformation according to the scoring function.[9][10]

  • Visualize Binding Poses (UCSF Chimera or PyMOL):

    • Load the prepared protein (7A70_protein.pdbqt) and the docking output file (docking_results.pdbqt).

    • Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with key active site residues.

    • Analyze Interactions: Use visualization tools to identify specific interactions.[8][16]

      • Hydrogen Bonds: Are there H-bonds between the sulfonamide group and backbone or side-chain atoms of the protein?

      • Hydrophobic Interactions: Is the cyclopropyl group or other hydrophobic moieties situated in a greasy pocket?

      • Pi-Stacking: Are any aromatic rings in your ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?

  • Cluster Analysis: Vina's output may contain multiple poses with similar scores. Cluster analysis can group structurally similar poses, helping to identify the most consistently predicted binding mode.[9]

Protocol: A Self-Validating System

Trust in a docking protocol is not assumed; it must be earned. Validation is the process of proving that your chosen parameters can accurately reproduce known experimental results.[6]

  • Re-docking the Co-crystallized Ligand:

    • The most common validation method is to extract the original ligand from the PDB file, prepare it using the same protocol as your test ligands, and dock it back into its own protein structure.[17][18]

    • Causality: If your docking protocol cannot accurately reproduce the experimentally determined binding pose of a known ligand, it is unlikely to be reliable for predicting the poses of new, unknown ligands.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • After re-docking, superimpose the top-ranked docked pose of the original ligand onto its crystal structure pose.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol is accurate.[9][17]

G start Docking Run Complete (Output File Generated) check_validation Is Protocol Validated? start->check_validation analyze_score Analyze Binding Score (Top Pose < -7.0 kcal/mol?) check_validation->analyze_score Yes validate_protocol Perform Protocol Validation (Re-docking, RMSD < 2Å) check_validation->validate_protocol No visualize Visualize Binding Pose & Interactions analyze_score->visualize Yes reject_score Reject/Deprioritize (Low Predicted Affinity) analyze_score->reject_score No check_interactions Plausible Interactions? (H-bonds, Hydrophobic etc.) visualize->check_interactions accept Accept Pose as High-Confidence Hit check_interactions->accept Yes reject_pose Reject/Re-evaluate (Poor Interactions) check_interactions->reject_pose No validate_protocol->start Adjust Parameters & Re-run

Caption: Decision workflow for analyzing molecular docking results.

Data Presentation

Summarize your findings in a clear, comparative format.

Ligand IDDocking Score (kcal/mol)Key Interacting ResiduesH-BondsPredicted Ki (nM)
CPSA-001-9.8Met793, Gly796, Leu844285.2
CPSA-002-8.5Leu718, Val726, Ala7431550.7
CPSA-003-10.5Met793, Asp855, Leu718325.1
Control (Known Inhibitor)-10.2Met793, Gly796, Asp855338.9

Conclusion and Outlook

This guide provides a robust framework for conducting molecular docking studies on this compound derivatives. By emphasizing the rationale behind each step and incorporating a mandatory validation protocol, researchers can generate reliable and insightful data. This computational approach is invaluable for prioritizing synthetic targets, explaining observed structure-activity relationships, and ultimately accelerating the discovery of novel therapeutics targeting challenging proteins like the EGFR C797S mutant. Future work should always aim to correlate docking predictions with experimental binding assays (e.g., IC50 values) to close the loop between in silico design and real-world biological activity.[9][19]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
  • ResearchGate. (2022).
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
  • YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking. [Link]
  • Bonvin Lab. (n.d.).
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
  • ScotChem. (n.d.). Session 4: Introduction to in silico docking. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
  • ResearchGate. (2020). Molecular Docking Protocol. [Link]
  • Scribd. (n.d.). Molecular Docking Protocol Guide. [Link]
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
  • PubMed. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. [Link]
  • protocols.io. (2018). Molecular Docking - An easy protocol. [Link]
  • NIH National Library of Medicine. (n.d.).
  • PLOS Computational Biology. (2025).
  • NIH National Library of Medicine. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.
  • Michigan State University. (n.d.).
  • NIH National Library of Medicine. (n.d.).
  • NIH National Library of Medicine. (n.d.).
  • NIH National Library of Medicine. (n.d.). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. [Link]
  • PubMed. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. [Link]
  • Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]
  • Sci-hub.pl. (2024).
  • PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]
  • MDPI. (n.d.). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. [Link]

Sources

Experimental procedure for the cleavage of tert-butyl group in Cyclopropanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedure for the Cleavage of the N-tert-butyl Group in Cyclopropanesulfonamide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-tert-butyl Cyclopropanesulfonamides in Synthesis

Cyclopropanesulfonamides are privileged structural motifs in modern medicinal chemistry, valued for their unique conformational properties and their ability to act as bioisosteres for other functional groups. Their synthesis often necessitates the use of protecting groups to mask the reactivity of the sulfonamide nitrogen. The N-tert-butyl group is a frequently employed protecting group in this context. It offers significant steric bulk, rendering the sulfonamide proton non-acidic and the nitrogen nucleophilicity negligible. This allows for a wide range of subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free sulfonamide.[1]

However, the very stability that makes the N-tert-butyl group an excellent protector also presents a challenge for its removal. Unlike many other nitrogen protecting groups, sulfonamides form robust N–S bonds that are resistant to standard cleavage conditions.[2] The cleavage of the N-tert-butyl group, specifically, relies on the formation of a highly stable tertiary carbocation, making strong acidic conditions the method of choice for its efficient removal. This application note provides a comprehensive guide to the experimental procedure for the acid-catalyzed deprotection of N-tert-butylthis compound, grounded in mechanistic principles and practical laboratory insights.

Mechanistic Rationale: Acid-Catalyzed N-C Bond Scission

The cleavage of the N-tert-butyl group from a sulfonamide proceeds through an acid-catalyzed elimination mechanism, typically designated as an AAl1 or E1-type pathway. The use of a strong acid, such as Trifluoroacetic Acid (TFA), is critical.

The reaction is initiated by the protonation of the sulfonamide nitrogen atom by TFA.[1][3] This step increases the leaving group ability of the this compound moiety. Subsequently, the carbon-nitrogen bond cleaves heterolytically, resulting in the formation of the desired free this compound and a highly stable tert-butyl carbocation.[3][4] The stability of this tertiary carbocation is the primary thermodynamic driving force for the reaction. Finally, the tert-butyl cation is quenched. It typically undergoes deprotonation by the trifluoroacetate anion to form isobutylene, a volatile gas that can be easily removed from the reaction mixture, further driving the equilibrium towards the products.[5][6]

Mechanism of N-tert-butyl Cleavage start N-tert-butylthis compound protonated Protonated Sulfonamide start->protonated Step 1 products This compound + tert-butyl carbocation protonated->products Step 2: N-C Cleavage (Rate-Determining) final Final Products: This compound + Isobutylene products->final Step 3: Deprotonation TFA TFA (H+) TFA->start Protonation TFA_anion TFA-

Caption: Acid-catalyzed cleavage of the N-tert-butyl group.

Comparative Analysis of Acidic Reagents

While several strong acids can effect this transformation, the choice of reagent is critical for achieving high yields and minimizing side reactions.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂, 0 °C to RTHighly effective; volatile byproducts (isobutylene, excess TFA) are easily removed under vacuum.[4]Highly corrosive; requires anhydrous conditions to prevent hydrolysis of sensitive functionalities.
Trifluoromethanesulfonic Acid (TfOH) Stoichiometric amounts in 1,2-dichloroethane, elevated temp (e.g., 90 °C).[1]Extremely strong acid, can cleave very stable sulfonamides; can be used in catalytic amounts.[7][8]Non-volatile, making workup more challenging; harsher conditions may not be suitable for complex substrates.[2]
Hydrochloric Acid (HCl) Concentrated aqueous or as gas in an organic solvent (e.g., dioxane, Et₂O).Inexpensive and readily available.Can lead to the formation of tert-butyl chloride; aqueous conditions can be problematic.[9]

For most applications involving tert-butyl sulfonamide cleavage, Trifluoroacetic Acid (TFA) offers the best balance of reactivity, functional group tolerance, and ease of workup, making it the preferred reagent for this protocol.

Detailed Experimental Protocol

This protocol describes the deprotection of N-tert-butylthis compound using Trifluoroacetic Acid in Dichloromethane.

Materials & Equipment:
  • Reagents:

    • N-tert-butylthis compound (Starting Material)

    • Trifluoroacetic Acid (TFA), reagent grade (≥99%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Magnetic stir plate

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Safety Precautions:
  • Trifluoroacetic Acid (TFA) is extremely corrosive and causes severe skin burns and eye damage. It is also toxic upon inhalation. Always handle TFA in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or laminate).

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled in a fume hood.

  • The reaction generates isobutylene gas. Ensure the system is not sealed to avoid pressure buildup.[3]

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-tert-butylthis compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).

    • Place the flask in an ice bath and allow the solution to cool to 0 °C with gentle stirring.

  • Acid Addition:

    • Slowly add Trifluoroacetic Acid (5-10 eq) to the cooled solution dropwise via syringe. A slight exotherm may be observed. The use of excess TFA ensures the reaction goes to completion.[4]

    • Rationale: Slow addition at 0 °C helps to control the reaction rate and dissipate any heat generated, which is crucial for substrates with other sensitive functional groups.

  • Reaction Monitoring (Self-Validation):

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, neutralize it with a drop of saturated NaHCO₃, extract with a small amount of ethyl acetate, and spot it on a TLC plate.

    • The starting material (N-tert-butylthis compound) is significantly less polar than the product (this compound). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up and Neutralization:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM, excess TFA, and the isobutylene byproduct.

    • Re-dissolve the resulting residue in a fresh portion of dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining TFA. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure. Continue adding NaHCO₃ until effervescence ceases.

    • Wash the organic layer sequentially with deionized water (1x) and brine (1x).

    • Rationale: The aqueous washes remove the sodium trifluoroacetate salt and any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties, to afford the pure this compound.

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation dissolve 1. Dissolve Starting Material in anhydrous DCM cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (5-10 eq) dropwise cool->add_tfa react 4. Stir at RT (1-4h) Monitor by TLC add_tfa->react concentrate 5. Concentrate in vacuo react->concentrate neutralize 6. Neutralize with NaHCO₃(aq) concentrate->neutralize extract 7. Wash with H₂O & Brine neutralize->extract dry 8. Dry (MgSO₄) & Filter extract->dry concentrate2 9. Concentrate to yield crude product dry->concentrate2 purify 10. Purify (Chromatography/Recrystallization) concentrate2->purify

Caption: Workflow for N-tert-butylthis compound deprotection.

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link][1][2]
  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate.
  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
  • The Organic Chemist. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
  • Merck & Co. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. DOI.
  • StackExchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link][5]
  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(29), 3482–3484. [Link][9]
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Maji, B., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18988–19005. [Link]

Sources

Application of Cyclopropanesulfonamide in Developing Treatments for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acquired Resistance in NSCLC and the Emergence of Novel Scaffolds

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients. However, the efficacy of these targeted therapies is often limited by the emergence of acquired resistance, frequently driven by secondary mutations in the EGFR kinase domain.[2][3] A particularly challenging mutation is the C797S substitution, which arises in patients treated with third-generation EGFR TKIs like osimertinib and renders them ineffective by disrupting covalent bond formation.[2][4] This has created a critical need for fourth-generation EGFR inhibitors capable of overcoming this resistance mechanism.

The cyclopropanesulfonamide scaffold has recently emerged as a promising chemical moiety in the design of these next-generation inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based compounds in the preclinical development of treatments for NSCLC, with a focus on overcoming C797S-mediated resistance.

Application Notes: The Scientific Rationale for Employing this compound Derivatives

The strategic incorporation of a this compound moiety into kinase inhibitors offers several distinct advantages rooted in its unique physicochemical properties. These attributes contribute to enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles.

The Advantage of the Cyclopropane Ring in Drug Design

The cyclopropane group, a three-membered carbocyclic ring, imparts a unique set of characteristics to a molecule:

  • Conformational Rigidity: The strained nature of the cyclopropane ring restricts the conformational flexibility of the molecule. This can lock the inhibitor into a bioactive conformation that is optimal for binding to the target kinase, thereby increasing potency and selectivity.[4]

  • Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in linear alkyl chains, making them more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[4][5]

  • Enhanced Potency and Lipophilicity: The cyclopropyl group can serve as a lipophilic bioisostere for other groups, potentially enhancing membrane permeability and target engagement. Its unique electronic properties can also contribute to favorable interactions within the kinase active site.[1]

The Role of the Sulfonamide Group

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonds with protein targets. In the context of kinase inhibitors, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and specificity of the compound for the EGFR kinase domain.

Mechanism of Action: Targeting the EGFR C797S Mutant

Recent research has demonstrated that novel this compound derivatives can effectively inhibit the proliferation of NSCLC cells harboring the EGFR C797S mutation.[2][4] A specific derivative, designated as compound 5d in a recent study, was developed using brigatinib as a lead compound and introducing cyclopropyl and sulfonamide structures.[2][4] This compound exhibited high selectivity and low toxicity.[2][4]

The proposed mechanism of action for these compounds involves the inhibition of the EGFR and mTOR signaling pathways.[2][4] This inhibition leads to downstream cellular effects, including:

  • Cell Cycle Arrest: The compounds induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cell division.[2][4]

  • Induction of Apoptosis: The inhibitors trigger programmed cell death, or apoptosis, in NSCLC cells.[2][4]

  • DNA Damage: Evidence suggests that these compounds can also cause DNA damage in cancer cells, further contributing to their anti-tumor activity.[2][4]

The following diagram illustrates the targeted signaling pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (with C797S mutation) mTOR mTOR EGFR->mTOR Activates Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle This compound This compound Derivative This compound->EGFR Inhibits

Figure 1: Targeted EGFR/mTOR signaling pathway.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key in vitro and in vivo assays necessary to evaluate the efficacy of novel this compound derivatives in the context of NSCLC.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR C797S)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the recombinant EGFR C797S mutant enzyme.

Materials:

  • Recombinant human EGFR (C797S mutant) enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the EGFR C797S enzyme and the peptide substrate in kinase assay buffer.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the diluted enzyme to each well.

    • Incubate at room temperature for 10 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a mixture of ATP and peptide substrate to each well.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the test compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975 for EGFR T790M/L858R, and engineered lines expressing EGFR del19/T790M/C797S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value as described in Protocol 1.

Cell LineEGFR Mutation StatusPurpose
H1975 L858R/T790MTo assess activity against a common resistance mutation.
Ba/F3-EGFRdel19/T790M/C797S del19/T790M/C797STo specifically test efficacy against the target C797S mutation.
A549 Wild-type EGFRTo evaluate selectivity and potential toxicity to non-mutant cells.

Table 1: Recommended NSCLC cell lines for in vitro testing.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compound on cell cycle distribution.

Materials:

  • NSCLC cells

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This assay quantifies the induction of apoptosis by the test compound.

Materials:

  • NSCLC cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][6]

Figure 2: Workflow for Annexin V/PI apoptosis assay.
Protocol 5: Western Blot Analysis of EGFR Signaling

This protocol is used to assess the effect of the test compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and collect the protein extract.

    • Quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 6: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the test compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • NSCLC cells (e.g., H1975 or engineered C797S-mutant cells)

  • Matrigel

  • Test compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a predefined period or until the tumors in the control group reach a maximum allowed size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Monitor for any signs of toxicity, such as weight loss.

Conclusion

The emergence of the EGFR C797S mutation represents a significant clinical challenge in the management of NSCLC. The this compound scaffold provides a promising starting point for the design of fourth-generation EGFR inhibitors capable of overcoming this resistance mechanism. The unique properties of the cyclopropane ring, combined with the hydrogen bonding capacity of the sulfonamide group, offer a powerful strategy for developing potent, selective, and metabolically stable drug candidates. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these novel compounds, from initial in vitro kinase and cell-based assays to in vivo efficacy studies. By systematically applying these methodologies, researchers can effectively advance the development of new and effective treatments for patients with drug-resistant NSCLC.

References

  • Wang M, et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. [Link]
  • Wang M, et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed. [Link]
  • Wang M, et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. ProQuest. [Link]
  • Wang M, et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link]
  • Wang M, et al. (2025). (PDF) Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer.
  • Das, T. K., & Sa, A. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). RSC Medicinal Chemistry. [Link]
  • Dempke, W. C. M., & Fenchel, K. (2024). Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopropanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Yield of N-tert-butyl-(3-chloro)propyl sulfonamide (Intermediate III)

Potential Causes:

  • Incomplete Reaction: The reaction between 3-chloropropanesulfonyl chloride and tert-butylamine may not have gone to completion.

  • Reagent Degradation: 3-chloropropanesulfonyl chloride is sensitive to moisture and can degrade over time.

  • Suboptimal Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control exothermicity. Deviation from this range can lead to side reactions.[1]

  • Base Inefficiency: Triethylamine is used to scavenge the HCl byproduct. If the base is of poor quality or used in insufficient amounts, the reaction equilibrium may be affected.

Recommended Solutions:

  • Reagent Quality Check: Use freshly opened or properly stored 3-chloropropanesulfonyl chloride. Ensure tert-butylamine and triethylamine are pure and dry.

  • Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C during the addition of the sulfonyl chloride.[1]

  • Stoichiometry: Use a slight excess of tert-butylamine and triethylamine (e.g., 1.0-1.2 equivalents) to ensure complete reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.[2]

Problem 2: Poor Yield during Ring Closure to form Cyclopropane Sulfonic Acid tert-butylamide (Intermediate IV)

Potential Causes:

  • Ineffective Base: n-Butyllithium (n-BuLi) is a strong base required for the cyclization. Its potency can be reduced by exposure to air or moisture.

  • Incorrect Solvent System: The reaction is typically performed in a mixture of tetrahydrofuran (THF) and toluene. The ratio of these solvents is crucial for solubility and reactivity.[1][3]

  • Suboptimal Temperature: The ring closure is highly temperature-dependent and is usually carried out at very low temperatures (-70 °C to -20 °C).[1][3]

  • Presence of Water: Any moisture in the reaction will quench the n-BuLi, preventing the deprotonation necessary for cyclization.

Recommended Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Base Titration: Titrate the n-BuLi solution before use to determine its exact molarity. At least two equivalents of n-BuLi are required for the ring closure.[1]

  • Optimized Solvent Ratio: A common solvent mixture is THF and toluene in a ratio of approximately 3:1.[1][3]

  • Strict Temperature Control: Maintain the reaction temperature between -50 °C and -20 °C for optimal results.[3]

Problem 3: Incomplete Cleavage of the tert-Butyl Protecting Group

Potential Causes:

  • Weak or Insufficient Acid: Formic acid is often used for this deprotection step.[1][3] If the acid is not concentrated enough or used in insufficient quantity, the cleavage will be incomplete.

  • Suboptimal Reaction Temperature: The reaction temperature for the cleavage is typically between 60 °C and 100 °C.[1][3]

  • Biphasic Reaction Mixture: If the reaction mixture is not homogenous, the acid may not be in sufficient contact with the substrate.

Recommended Solutions:

  • Acid Choice and Stoichiometry: Use a sufficient excess of a strong acid like formic acid. Some protocols also mention the use of trifluoroacetic acid, though this is less environmentally desirable.[3]

  • Temperature and Time: Heat the reaction mixture to 70-90 °C and monitor by TLC or GC-MS until the starting material is consumed.[1][3]

  • Nitrogen Sparging: Bubbling nitrogen through the reaction mixture can help to drive off the gaseous byproducts and push the reaction to completion.[1]

Problem 4: Product Purification Challenges and Low Purity

Potential Causes:

  • Formation of Side Products: Various side reactions can occur at each step, leading to impurities that are difficult to separate.

  • Inefficient Extraction: Poor phase separation during aqueous workups can lead to loss of product.

  • Suboptimal Crystallization: The choice of solvent and cooling rate during crystallization is critical for obtaining high-purity crystals.

Recommended Solutions:

  • Careful Workup: After the ring closure step, wash the organic layer thoroughly with water to remove any remaining salts.[3]

  • Chromatography: If impurities persist, column chromatography on silica gel can be an effective purification method.[4]

  • Optimized Crystallization: A mixture of toluene and ethanol is effective for crystallizing the final this compound product.[1] Cooling the mixture slowly to -10 °C can improve crystal size and purity.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and scalable method involves a three-step synthesis starting from 3-chloropropanesulfonyl chloride.[1][3] This includes:

  • Reaction with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.

  • Intramolecular cyclization using a strong base like n-butyllithium to yield cyclopropane sulfonic acid tert-butylamide.

  • Deprotection of the tert-butyl group with a strong acid to give the final product.

Other approaches include the cyclopropanation of vinylsulfonamides and synthesis from cyclopropylamine.[5][6][7]

Q2: How can I improve the overall yield of the three-step synthesis?

A2: To maximize the overall yield, it is crucial to optimize each step:

  • Step 1: Ensure the use of high-quality reagents and maintain strict temperature control (0-5 °C).[1]

  • Step 2: Use anhydrous conditions, an accurately titrated strong base (n-BuLi), and maintain a low reaction temperature (-50 °C to -20 °C).[3]

  • Step 3: Use a sufficient excess of formic acid and heat the reaction appropriately (70-90 °C) to ensure complete deprotection.[1][3]

  • Purification: Minimize product loss during workup and crystallization by using the recommended solvent systems and techniques.[1][3]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE).

  • 3-Chloropropanesulfonyl Chloride: This is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate PPE.

  • Solvents: Toluene and THF are flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.

Q4: What analytical methods are suitable for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for tracking the progress of each reaction step.[2]

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the cyclopropane ring and the sulfonamide group.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H and S=O stretches).

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8][9]

Q5: Are there any common side reactions to be aware of?

A5: Yes, potential side reactions include:

  • Dimerization or polymerization of the starting materials or intermediates, especially under incorrect temperature conditions.

  • In the ring-closure step, elimination reactions can compete with the desired cyclization if the reaction conditions are not optimal.

  • During deprotection, prolonged exposure to high temperatures or strong acid can lead to decomposition of the cyclopropane ring.

Section 3: Experimental Protocols & Data

Table 1: Optimized Reaction Conditions for this compound Synthesis
StepReactionKey ReagentsSolventTemperatureTypical Yield
1Sulfonamide Formation3-chloropropanesulfonyl chloride, tert-butylamine, triethylamineToluene0-5 °C90-95%
2Ring ClosureN-tert-butyl-(3-chloro)propyl sulfonamide, n-butyllithiumTHF/Toluene (3:1)-50 to -20 °C85-90%
3DeprotectionCyclopropane sulfonic acid tert-butylamide, Formic acidFormic Acid70-90 °C70-80%
Experimental Workflow: Three-Step Synthesis

Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Ring Closure cluster_2 Step 3: Deprotection & Purification A 3-Chloropropanesulfonyl Chloride + tert-Butylamine + Triethylamine B Reaction in Toluene (0-5 °C) A->B Reactants C N-tert-butyl-(3-chloro)propyl sulfonamide B->C Product D Intermediate from Step 1 E n-Butyllithium in THF/Toluene (-50 to -20 °C) D->E Reactant F Cyclopropane sulfonic acid tert-butylamide E->F Product G Intermediate from Step 2 H Formic Acid (70-90 °C) G->H Reactant I Crude this compound H->I Product J Crystallization (Toluene/Ethanol) I->J Purification K Pure this compound J->K Final Product

Caption: Workflow for the three-step synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_step3 Step 3 & Purification Issues Start Low Final Yield Low_Yield_1 Low Yield of Intermediate I Start->Low_Yield_1 Low_Yield_2 Low Yield of Intermediate II Start->Low_Yield_2 Low_Yield_3 Incomplete Deprotection or Purification Loss Start->Low_Yield_3 Cause_1a Poor Reagent Quality Low_Yield_1->Cause_1a Cause_1b Incorrect Temperature Low_Yield_1->Cause_1b Solution_1a Use Fresh Reagents Cause_1a->Solution_1a Solution_1b Maintain 0-5 °C Cause_1b->Solution_1b Cause_2a Inactive n-BuLi Low_Yield_2->Cause_2a Cause_2b Presence of Water Low_Yield_2->Cause_2b Cause_2c Incorrect Temperature Low_Yield_2->Cause_2c Solution_2a Titrate n-BuLi Cause_2a->Solution_2a Solution_2b Use Anhydrous Conditions Cause_2b->Solution_2b Solution_2c Maintain -50 to -20 °C Cause_2c->Solution_2c Cause_3a Insufficient Acid/Heat Low_Yield_3->Cause_3a Cause_3b Poor Crystallization Low_Yield_3->Cause_3b Solution_3a Optimize Acid & Temp. Cause_3a->Solution_3a Solution_3b Optimize Solvents & Cooling Cause_3b->Solution_3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

  • Shen, X., Liu, Q., Zhang, W., & Hu, J. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides: Tuning the of Selectivity between C–Cl and C–S Bond Cleavage. European Journal of Organic Chemistry, 2016(4), 906-909. [Link]
  • Li, J., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. [Link]
  • Inventor(s) not listed. (2009). Preparation of cyclopropyl sulfonylamides.
  • Li, J., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. ProQuest. [Link]
  • Inventor(s) not listed. (2009). Process for the preparation of cyclopropyl sulfonamide.
  • Spirocyclopropyl Oxindoles: A Decade Review. (n.d.).
  • Remete, A. M., & Fülöp, F. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 24(11), 2126. [Link]
  • Wang, Y., et al. (2020). Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides. Organic & Biomolecular Chemistry, 18(3), 432-436. [Link]
  • Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. (n.d.).
  • Cyclopropan
  • Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization.
  • Importance of vinyl cyclopropanes: A) Representative bioactive... (n.d.).
  • Optimization of Reaction Conditions a. (n.d.).
  • Guo, S., et al. (n.d.). Cyclopropanation of active methylene compounds with β-alkoxycarbonyl vinylsulfonium salts. Semantic Scholar. [Link]
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]
  • Inventor(s) not listed. (1957). Sulfonamide purification process.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.).
  • Inventor(s) not listed. (1986). Process for the manufacture of cyclopropylamine.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]
  • Fast Screening Methods for the Analysis of Topical Drug Products. (n.d.). MDPI. [Link]
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). MDPI. [Link]
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.).
  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (2025). Unpublished.
  • Best practices & strategies for biotherapeutics production using a stable scale-up process. (2023). Drug Target Review. [Link]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Biopharma's scale-up challenge. (2023). Cytiva. [Link]
  • Optimized analytical method for cyclosporin A by high-performance liquid chromatography-electrospray ionization mass spectrometry. (2001). PubMed. [Link]
  • Inventor(s) not listed. (1993). Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions.

Sources

Technical Support Center: Purification of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with cyclopropanesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges encountered during its synthesis and isolation. Our goal is to equip you with the scientific rationale and practical solutions to achieve high purity and yield in your experiments.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Question 1: I am observing a lower than expected yield of my desired this compound and see several unidentified spots on my TLC analysis. What are the likely impurities?

Answer:

Low yields and multiple impurities in this compound synthesis often stem from the reactivity of the starting material, cyclopropanesulfonyl chloride, and the reaction conditions. The primary culprits are typically byproducts from sulfene formation.[1]

Underlying Cause:

In the presence of a base, particularly a sterically hindered one, cyclopropanesulfonyl chloride can undergo an elimination reaction to form a highly reactive intermediate called sulfene (cyclopropanethione S,S-dioxide).[1] This sulfene intermediate can then react with various nucleophiles in the reaction mixture, leading to a range of undesired byproducts.[1]

Common Byproducts:

  • Isomeric Sulfonamides: If an unsymmetrical amine is used as the nucleophile, sulfene can react with it to form a sulfonamide that is an isomer of your target compound.[1]

  • Solvent Adducts: Nucleophilic solvents, such as alcohols, can trap the sulfene intermediate.[1]

  • Hydrolysis Products: The presence of moisture can lead to the rapid hydrolysis of sulfene to form cyclopropanesulfonic acid.[1]

Solutions:

To minimize the formation of these byproducts and improve the yield of your desired this compound, consider the following optimizations:

  • Base Selection: Employ a less sterically hindered base or a non-amine base (e.g., a proton sponge or an inorganic base) to disfavor the elimination pathway leading to sulfene.[1]

  • Temperature Control: Lowering the reaction temperature can help to control the rate of sulfene formation.[1]

  • Slow Addition: Adding the cyclopropanesulfonyl chloride slowly to the solution of the amine and base can help to maintain a low concentration of the sulfonyl chloride, thereby favoring the desired nucleophilic substitution over elimination.[1]

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of cyclopropanesulfonic acid.[1]

Question 2: My crude this compound appears oily and is difficult to crystallize. How can I effectively purify it?

Answer:

An oily crude product that resists crystallization often indicates the presence of residual solvents or impurities that are disrupting the crystal lattice formation. A multi-step purification strategy involving both chromatographic and recrystallization techniques is often necessary.

Initial Step: Removal of Volatile Impurities

Before attempting crystallization or chromatography, ensure that all volatile solvents from the reaction workup are thoroughly removed under high vacuum.

Purification Strategy:

If the product remains oily, column chromatography is the recommended next step to separate the desired this compound from polar and non-polar impurities.

Column Chromatography Protocol:

ParameterRecommendationRationale
Stationary Phase Silica GelA standard and effective choice for the purification of sulfonamides.
Mobile Phase Gradient Elution: Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.This approach effectively separates compounds with varying polarities, allowing for the elution of less polar impurities first, followed by the desired product, and then more polar impurities.[2]
Alternative Stationary Phases Amide-modified silica or Aminopropyl-packed columnsThese can offer different selectivity for sulfonamides and may improve separation if silica gel proves ineffective.[2][3][4]

Post-Chromatography - Recrystallization:

After column chromatography, the fractions containing the purified this compound can be combined, and the solvent evaporated. The resulting solid or concentrated oil should then be subjected to recrystallization to obtain a highly pure, crystalline product.

Recrystallization Solvent Selection:

The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should exhibit the following properties:

  • High solubility of this compound at elevated temperatures.[5][6]

  • Low solubility of this compound at room temperature or below.[5][6]

  • Impurities should either be highly soluble or insoluble in the solvent at all temperatures.[5]

A common technique is to use a solvent pair, such as ethanol and water, where the compound is soluble in one (ethanol) and insoluble in the other (water).[7]

Step-by-Step Recrystallization:

  • Dissolve the crude solid in a minimal amount of the hot solvent in which it is soluble.[7][8]

  • If using a two-solvent system, add the second solvent (in which the compound is insoluble) dropwise to the hot solution until a slight cloudiness persists.[7]

  • Allow the solution to cool slowly to room temperature.[5]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5][7]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.[5][8]

  • Dry the crystals thoroughly under vacuum.

Question 3: I am struggling to achieve baseline separation of my this compound from a closely related impurity during HPLC analysis. What parameters can I adjust?

Answer:

Achieving baseline separation of closely eluting compounds in HPLC requires a systematic optimization of several chromatographic parameters.

Troubleshooting HPLC Separation:

Parameter to AdjustRecommended Action & Rationale
Mobile Phase Composition Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient can increase the resolution between closely eluting peaks.[2]
pH of the Mobile Phase pH Adjustment: For ionizable compounds like sulfonamides, small changes in the mobile phase pH can significantly alter retention times and selectivity. Experiment with slight adjustments to find the optimal separation window.[2][9]
Stationary Phase Column Chemistry: If resolution is still poor on a standard C18 column, consider switching to a different stationary phase. Phenyl-based columns can offer different selectivity for aromatic compounds, while mixed-mode columns with both hydrophobic and hydrophilic groups can also be effective.[2]
Temperature Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, sometimes leading to improved resolution.
Flow Rate Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Workflow for HPLC Method Optimization:

HPLC_Optimization start Poor Resolution in HPLC adjust_gradient Adjust Gradient Slope (Shallower Gradient) start->adjust_gradient adjust_pH Modify Mobile Phase pH adjust_gradient->adjust_pH If still no improvement end Achieve Baseline Separation adjust_gradient->end If successful change_column Change Stationary Phase (e.g., Phenyl, Mixed-Mode) adjust_pH->change_column If still no improvement adjust_pH->end If successful adjust_temp Optimize Column Temperature change_column->adjust_temp For fine-tuning change_column->end If successful adjust_flow Reduce Flow Rate adjust_temp->adjust_flow For further refinement adjust_flow->end

Caption: A workflow for optimizing HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound during purification and storage?

A1: While this compound is a relatively stable compound, potential stability issues can arise. The sulfonamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than esters or amides. The strained cyclopropane ring is generally stable but can be reactive under certain conditions, such as in the presence of strong acids or transition metals.[10] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place to minimize any potential degradation.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques should be employed to ensure a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of non-volatile organic compounds like this compound.[11][12] A validated HPLC method can accurately determine the percentage of the main component and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying any volatile impurities that may be present.[12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring the progress of a reaction and for a qualitative assessment of the number of components in a mixture.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired compound and can be used to identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Q3: Are there any specific safety precautions I should take when handling this compound and its precursors?

A3: Yes, standard laboratory safety precautions should always be followed. Cyclopropanesulfonyl chloride is a reactive and corrosive compound and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound itself may be harmful if swallowed.[13] Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Q4: Can I use supercritical fluid chromatography (SFC) for the purification of this compound?

A4: Yes, supercritical fluid chromatography (SFC) can be an effective technique for the separation of sulfonamides.[3][4] SFC often provides faster separations and uses less organic solvent compared to traditional HPLC. A mobile phase of carbon dioxide with a methanol modifier is commonly used for the separation of sulfonamides on packed silica or aminopropyl columns.[3][4]

References

  • Technical Support Center: Managing Sulfene Formation in Reactions with Cyclopropanesulfonyl Chloride - Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate.
  • Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of... - Ingenta Connect.
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate.
  • This compound | C3H7NO2S | CID 15765418 - PubChem - NIH.
  • CAS 154350-29-5: this compound | CymitQuimica.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Recrystallization - YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
  • Recrystallization - YouTube.
  • A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide - Benchchem.

Sources

Technical Support Center: Navigating the Challenges of Cyclopropanesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_attempt> I have performed a comprehensive literature search on the reactivity of cyclopropanesulfonamide in coupling reactions. The search results provide a good foundation for creating a technical support guide. I have found information on common coupling reactions like Buchwald-Hartwig and Ullmann, challenges with sulfonamide nucleophilicity, and the importance of ligands, bases, and solvents.

However, the initial search did not yield many resources specifically on the low reactivity of this compound itself. Much of the information is on sulfonamides in general. To create a truly valuable and specific guide, I need to focus on the unique properties of the cyclopropyl group and how it might influence the reactivity of the adjacent sulfonamide.

Therefore, my next step will be to refine my search to investigate the electronic and steric effects of the cyclopropyl group on the sulfonamide nitrogen's nucleophilicity. I will also look for comparative studies that involve different alkyl- and arylsulfonamides to better understand the specific challenges posed by the cyclopropyl moiety. Finally, I will search for more specific troubleshooting guides or case studies that, even if not directly about this compound, deal with similarly hindered or electronically unique sulfonamides in coupling reactions. This will allow me to extrapolate and provide more targeted advice.

Updated plan:

  • Investigate the electronic and steric effects of the cyclopropyl group on the nucleophilicity of the sulfonamide nitrogen through targeted searches.

  • Find comparative studies of coupling reactions with various sulfonamides to contextualize the reactivity of this compound.

  • Search for troubleshooting guides and case studies for coupling reactions with sterically hindered or electronically unique sulfonamides to provide more specific and relevant advice.

  • Structure the technical support center with a "Troubleshooting Guide" and an "FAQ" section in a question-and-answer format.

  • Create a detailed, step-by-step experimental protocol for a representative coupling reaction.

  • Design Graphviz diagrams to visualize key concepts and workflows.

  • Compile all information into a cohesive guide with in-text citations and a complete "References" section.<_-2a_attempt> I have gathered substantial information regarding the low reactivity of sulfonamides in coupling reactions, including insights into the electronic and steric effects that might be relevant to this compound. I've also found resources on troubleshooting strategies for hindered sulfonamides in general. The current information provides a strong basis for constructing the technical support guide.

While I haven't found a large number of papers exclusively focused on this compound's reactivity, the collected data on sterically hindered and electronically unique sulfonamides allows me to make well-informed extrapolations and provide targeted advice. I can now proceed with structuring the content, creating the troubleshooting guide and FAQ, developing a detailed experimental protocol, and designing the required visualizations. Therefore, I have sufficient information to proceed with generating the comprehensive technical support center guide as requested.

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered when using this compound in coupling reactions. Our goal is to equip you with the knowledge to optimize your synthetic strategies and achieve successful outcomes.

Introduction: The Unique Challenge of this compound

This compound is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold. However, its participation in standard C-N bond-forming reactions, such as the Buchwald-Hartwig amination and Ullmann coupling, is often hampered by low reactivity. This diminished reactivity stems from a combination of electronic and steric factors inherent to the cyclopropyl group. The sp2-hybridized character of the cyclopropane ring can withdraw electron density from the sulfonamide nitrogen, reducing its nucleophilicity. Additionally, the spatial arrangement of the cyclopropyl group can present steric hindrance around the nitrogen atom, impeding its approach to the metal catalyst's coordination sphere. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Low Reactivity of this compound

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and step-by-step solutions.

Question 1: My Buchwald-Hartwig amination with this compound is sluggish, resulting in low yields of the desired N-aryl this compound. What are the primary factors I should investigate?

Answer:

Low yields in the Buchwald-Hartwig amination of this compound are a common hurdle. The primary factors to investigate are the choice of catalyst system (palladium precursor and ligand), the base, and the solvent. Due to the reduced nucleophilicity of the sulfonamide, a highly active catalyst system is crucial.[1]

Initial Troubleshooting Steps:

  • Ligand Selection: Standard phosphine ligands may not be effective. Opt for bulky, electron-rich biarylphosphine ligands that are known to promote the coupling of challenging substrates.[2] Ligands such as XPhos, SPhos, and BrettPhos have demonstrated success in coupling weakly nucleophilic amines.[3] These ligands facilitate the crucial reductive elimination step in the catalytic cycle.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the active catalytic species is readily available.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the sulfonamide without competing in the coupling reaction. Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are often required.[4] The choice of base can also influence the catalyst's activity and stability.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.

Question 2: I've optimized the catalyst, ligand, and base for my Buchwald-Hartwig reaction, but the yield of my N-heteroaryl this compound is still poor. What else can I try?

Answer:

Coupling with heteroaryl halides can be particularly challenging due to potential catalyst inhibition by the heteroatom.[5] In such cases, further optimization of reaction parameters and consideration of alternative coupling strategies are warranted.

Advanced Troubleshooting Strategies:

  • Temperature and Reaction Time: Slowly increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, being mindful of potential decomposition at higher temperatures.

  • Reagent Purity: Ensure all reagents, especially the this compound, aryl halide, and solvent, are of high purity and anhydrous. Trace amounts of water can deactivate the catalyst.

  • Alternative Coupling Methods: If the Buchwald-Hartwig amination remains problematic, consider an Ullmann-type coupling. This copper-catalyzed reaction can sometimes be more effective for coupling with electron-deficient or heteroaromatic systems.[6]

Question 3: I am attempting an Ullmann coupling of this compound with an aryl iodide, but the reaction is not proceeding. What are the key parameters to optimize for this reaction?

Answer:

The classical Ullmann reaction often requires harsh conditions.[7] Modern protocols have improved the scope and mildness of this transformation, but careful optimization is still necessary, especially for a challenging substrate like this compound.

Key Optimization Parameters for Ullmann Coupling:

  • Copper Source: Copper(I) salts such as CuI are most commonly used. The purity and source of the copper catalyst can significantly impact the reaction outcome.

  • Ligand: While some Ullmann couplings can be performed without a ligand, the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid, can significantly enhance the reaction rate and yield.[8]

  • Base and Solvent: A strong base like K₂CO₃ or Cs₂CO₃ is typically used in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.[6]

  • Temperature: Ullmann couplings often require elevated temperatures (typically >100 °C).

Frequently Asked Questions (FAQs)

Q1: Can I protect the sulfonamide nitrogen to increase its reactivity?

A1: While protecting groups are a common strategy in organic synthesis, protecting the sulfonamide nitrogen is generally not a viable approach to enhance its nucleophilicity in coupling reactions.[9] The protecting group would need to be removed post-coupling, adding steps to the synthesis. Instead, focusing on optimizing the reaction conditions for the direct coupling of the unprotected sulfonamide is more efficient.

Q2: Are there alternative methods to form the C-N bond with this compound that do not involve transition metal catalysis?

A2: While transition metal-catalyzed reactions are the most common, some alternative methods exist for sulfonamide synthesis. For instance, electrochemical methods for the oxidative coupling of thiols and amines to form sulfonamides have been reported.[10] However, the direct application of these methods to the coupling of pre-formed this compound with aryl partners is not well-established and would require significant methods development.

Q3: How does the electronic nature of the aryl halide affect the coupling reaction with this compound?

A3: The electronic properties of the aryl halide play a significant role. Electron-deficient aryl halides are generally more reactive in both Buchwald-Hartwig and Ullmann couplings as they are more susceptible to oxidative addition (in the case of Pd-catalysis) or nucleophilic attack.[11] Conversely, electron-rich aryl halides can be more challenging coupling partners and may require more forcing conditions or a more active catalyst system.

Experimental Protocol: Optimized Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol provides a starting point for the palladium-catalyzed coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add this compound and the aryl bromide to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Oxidative Addition (Ar-X) Pd(II) Complex Ar-Pd(II)-X(L) Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange (R₂NH) Amine Complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Ligand Exchange->Amine Complex Deprotonation Deprotonation (Base) Amido Complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Product Ar-NR₂ Reductive Elimination->Product Product->Pd(0)L Catalyst Regeneration

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Catalyst Optimize Catalyst System (Ligand & Pd Source) Start->Check_Catalyst Check_Base Optimize Base Check_Catalyst->Check_Base Success Successful Coupling Check_Catalyst->Success If yield improves Check_Solvent Optimize Solvent Check_Base->Check_Solvent Check_Base->Success If yield improves Check_Temp_Time Optimize Temperature & Time Check_Solvent->Check_Temp_Time Check_Solvent->Success If yield improves Check_Purity Verify Reagent Purity Check_Temp_Time->Check_Purity Check_Temp_Time->Success If yield improves Consider_Alternative Consider Alternative Coupling (e.g., Ullmann) Check_Purity->Consider_Alternative If still low yield Check_Purity->Success If yield improves Consider_Alternative->Success

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Wiebenga, M. H., & Wiegant, L. (2019). Electrochemical Synthesis of Sulfonamides from Thiols and Amines. Journal of the American Chemical Society, 141(13), 5469-5473.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, November 29). Protecting group. In Wikipedia, The Free Encyclopedia.
  • Maes, B. U., & Bolm, C. (Eds.). (2015).
  • Dorel, R., & Echavarren, A. M. (2015). Gold-catalyzed C–N bond forming reactions. The Chemical Record, 15(5), 843-864.
  • Kashani, S. K., & Jessiman, J. E. (2022).
  • Liu, H., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34796–34804. [Link]
  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31631-31652. [Link]
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Zhang, W., et al. (2015). Synthesis of n-arylsulfonamides from nitroarenes and sodium arylsulfinates. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]
  • Rossi, R., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. [Link]
  • Cernak, T., et al. (2016). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Organic Letters, 18(15), 3646-3649. [Link]
  • Chen, K., et al. (2020). Sequential C–S and S–N Coupling Approach to Sulfonamides. Organic Letters, 22(5), 1841-1845. [Link]

Sources

Optimization of reaction conditions for Cyclopropanesulfonamide synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopropanesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Cyclopropanesulfonamides are privileged motifs in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during cyclopropanesulfonamide synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a consistently low yield or failing to produce the desired this compound. What are the primary factors to investigate?

Answer: Low yield is a multifaceted problem that often points to issues with reagents, reaction conditions, or the formation of competing side reactions.[3][4] A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Reagent Purity and Stability:

    • Sulfonyl Chlorides: These starting materials are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids. Always use freshly purchased or properly stored sulfonyl chlorides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[5]

    • Diazo Compounds: If using a diazo-based cyclopropanation route, be aware that these reagents are toxic, potentially explosive, and can decompose upon exposure to light, heat, or acid traces.[6] Prepare them fresh and use them immediately for best results.

    • Simmons-Smith Reagents: Reagents like diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) are sensitive to air and moisture.[7] Use high-quality, fresh reagents and handle them under strictly anhydrous and inert conditions.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low, leading to poor conversion, or too high, causing decomposition of starting materials, intermediates, or products. A systematic temperature screen is recommended.[8][9] For many metal-catalyzed reactions, a temperature range of 23-70 °C is effective, while some may require cooling to control exotherms or heating to initiate the reaction.[10]

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Inappropriate Stoichiometry:

    • Ensure the stoichiometry of your reactants is correct. When reacting an amine with a sulfonyl chloride, a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[3]

  • Inhibitors in Starting Material:

    • Your starting materials may contain inhibitors from previous synthetic steps.[11] Purification of all starting materials before the reaction is a best practice.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Anhydrous Conditions start->check_reagents review_conditions 2. Review Reaction Parameters (Temp, Time, Concentration) check_reagents->review_conditions analyze_crude 3. Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_conv Incomplete Conversion? analyze_crude->incomplete_conv   No Major Side Products side_products->incomplete_conv  No optimize_catalyst Optimize Catalyst/Solvent (See Section 2) side_products->optimize_catalyst  Yes optimize_temp Optimize Temperature & Reaction Time incomplete_conv->optimize_temp  Yes end_fail Re-evaluate Synthetic Route incomplete_conv->end_fail  No / Decomposition end_ok Yield Improved optimize_temp->end_ok optimize_catalyst->end_ok

Caption: Optimization requires balancing temperature, solvent, and catalyst choice.

Section 3: Protocols & Data Summaries

General Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol provides a general framework for the synthesis of a this compound derivative from an alkene and a sulfonamide-containing diazo compound. Note: This is a representative protocol and must be adapted and optimized for specific substrates.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., a nitrogen-filled glovebox or a manifold).

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.2 equivalents) and the chosen anhydrous solvent (e.g., Dichloromethane).

    • Add the Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Reaction:

    • In a separate flask, dissolve the sulfonamide-diazo precursor (1.0 equivalent) in the anhydrous solvent.

    • Using a syringe pump, add the diazo solution to the stirred alkene/catalyst mixture dropwise over 2-4 hours. Slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions.

    • Stir the reaction at the optimized temperature (e.g., 25 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Tables for Condition Optimization

Table 1: Solvent Selection Guide for Cyclopropanation Reactions

Solvent ClassExamplesProsCons
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Generally inert, good solubility for many substrates, widely used in metal catalysis. [12][13]Environmental concerns, potential for side reactions with strong bases.
Ethereal Tetrahydrofuran (THF), Diethyl ether (Et₂O)Good solubility, can stabilize some reagents.Can be too coordinating for some catalysts (e.g., Simmons-Smith), reducing reactivity. [7]Peroxide formation risk.
Aromatic Toluene, BenzeneHigh boiling points for reactions requiring heat, non-coordinating.Can be less effective at solvating polar reagents. [14]
Polar Aprotic Acetonitrile (MeCN), DMFHigh polarity can aid in dissolving salts and polar substrates.Can be nucleophilic or reactive under certain conditions. [15]
Protic Methanol, WaterGenerally Not Recommended. Reacts with many precursors and intermediates (e.g., sulfonyl chlorides, carbenoids). [5][14]

Table 2: Comparison of Common Catalytic Systems for Cyclopropane Ring Formation

Catalytic SystemPrecursorsKey FeaturesCommon Use Case
Rhodium(II) Carboxylates Diazo compounds, N-sulfonyl-1,2,3-triazolesHighly efficient, broad substrate scope, tunable for high enantioselectivity. [12][16][17][18]Asymmetric synthesis of highly functionalized cyclopropanes.
Simmons-Smith Diiodomethane, Diethylzinc (or Zn-Cu couple)Classic, reliable method. Stereospecific. Good for simple alkenes. [6][19][20]Stereospecific synthesis from alkenes, especially those with directing groups like allylic alcohols. [21]
Palladium/Gold Sulfoxonium ylides, AllenamidesNovel reactivity, provides access to different structural motifs. [22][23]Specialized applications where other methods fail.
Phase-Transfer Catalysis Varies; often involves a base and alkyl halideOperationally simple, avoids expensive anhydrous solvents, uses inexpensive bases. [24][25]Large-scale industrial synthesis where cost and environmental impact are key. [26]

Section 4: Mechanistic Overview

G cluster_0 Catalytic Cycle Cat Rh(II) Catalyst Carbene Rhodium Carbene Intermediate Cat->Carbene + Diazo Compound - N₂ Product Cyclopropane Product Carbene->Product + Alkene Product->Cat

Caption: A simplified cycle of rhodium-catalyzed cyclopropanation. [16][27]

Section 5: References

  • Effect of solvent on the ring-opening reactions of cyclopropanated... - ResearchGate. Available at: [Link]

  • Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]

  • Cyclopropanation Reactions. Available at: [Link]

  • Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Available at: [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC - NIH. Available at: [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides - PubMed. Available at: [Link]

  • Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Available at: [Link]

  • Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer - PubMed. Available at: [Link]

  • Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Available at: [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • Optimization of reaction conditions. Reaction conditions: 1a... - ResearchGate. Available at: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. Available at: [Link]

  • Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation - ChemRxiv. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Optimization of the temperature for the synthesis of compounds a, c, d. - ResearchGate. Available at: [Link]

  • Preparation of cyclopropyl sulfonylamides - Google Patents. Available at:

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE) - ChemRxiv. Available at: [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Optimization of reaction conditions [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC - NIH. Available at: [Link]

  • Catalytic Methods for the Synthesis of Cyclopropanes | Catalysis of Organic Reactions - Taylor & Francis eBooks. Available at: [Link]

  • Phase-Transfer Catalysis - ElectronicsAndBooks. Available at: [Link]

  • Optimization of reaction conditions: Significance and symbolism. Available at: [Link]

  • Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12 - PubMed. Available at: [Link]

  • This compound | C3H7NO2S | CID 15765418 - PubChem - NIH. Available at: [Link]

  • What troubleshooting is there for low cDNA yield? - PCR Biosystems. Available at: [Link]

  • Optimization of Time and Temperature a | Download Table - ResearchGate. Available at: [Link]

Sources

Identifying and characterizing impurities in Cyclopropanesulfonamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopropanesulfonamide Impurity Analysis

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in drug samples. Controlling pharmaceutical impurities is not merely a regulatory hurdle; it is fundamental to ensuring that medicines are both safe and effective.[1] Unwanted chemical entities can arise from various sources, including the manufacturing process, degradation of the final API, or residual solvents and reagents.[2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound?

Impurities in any Active Pharmaceutical Ingredient (API), including this compound, are broadly classified into three categories as per International Council for Harmonisation (ICH) guidelines.[2]

Impurity Type Potential Sources in this compound Synthesis & Storage Significance
Organic Impurities Starting Materials: Unreacted materials from the synthesis, such as 3-chloropropyl sulfonyl chloride or tert-butyl amine.[4] By-products: Compounds formed from side reactions during the cyclization or deprotection steps.[4] Intermediates: Partially reacted molecules, like N-tert-butyl-(3-chloro) propyl sulfonamide, that were not fully converted.[4] Degradation Products: Formed by hydrolysis, oxidation, or photolysis of the this compound molecule. The strained cyclopropyl ring can be susceptible to ring-opening under harsh conditions.[5][6]These are often structurally similar to the API and can have pharmacological or toxicological effects. They are a primary focus of regulatory scrutiny.[1][2]
Inorganic Impurities Reagents & Catalysts: Residues from reagents used in the synthesis, such as n-butyl lithium or trifluoroacetic acid.[4] Heavy Metals: Contaminants from reactors or processing equipment.Can be toxic even at low concentrations and may interfere with the manufacturing process or drug product stability.[1][7]
Residual Solvents Reaction & Purification Solvents: Traces of solvents like toluene, tetrahydrofuran, or methanol used during synthesis, workup, or crystallization that are not fully removed.[4]Solvents are classified by their toxicity, and their levels are strictly controlled under guidelines like ICH Q3C to ensure patient safety.[1]
Q2: Why is impurity profiling so critical in drug development?

Impurity profiling is the process of identifying and quantifying all impurities in a drug substance.[1] This is critical for several reasons:

  • Patient Safety: The primary concern is that impurities can have their own pharmacological effects, some of which may be toxic or genotoxic, posing a direct risk to patients.[1][8]

  • Drug Efficacy: Impurities can sometimes interact with the active ingredient, potentially reducing its therapeutic effect or stability over time.[1]

  • Regulatory Compliance: Global regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities.[1][2] Failure to meet these standards can lead to significant delays or rejection of a drug application.[3]

Q3: What are the typical analytical techniques used for impurity analysis?

A multi-technique approach is almost always necessary. The choice of technique depends on whether the goal is detection, quantification, or structural elucidation.

  • For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying organic impurities due to its high resolution and sensitivity.[9] Gas Chromatography (GC) is typically used for volatile impurities, especially residual solvents.[10]

  • For Identification and Structural Elucidation: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides critical molecular weight information.[11][12][13] For unequivocal structure confirmation of an unknown impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, as it provides detailed information about the molecule's carbon-hydrogen framework.[14][15][16][17]

The relationship between these techniques in a typical workflow is illustrated below.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Outcome Sample This compound Sample HPLC HPLC Analysis (UV Detection) Sample->HPLC ImpurityDetected Impurity Peak Detected > Threshold? HPLC->ImpurityDetected LCMS LC-MS Analysis ImpurityDetected->LCMS Report Characterized Impurity ImpurityDetected->Report No (> Threshold) MW Determine Molecular Weight (MW) LCMS->MW Isolate Isolate Impurity (Prep-HPLC) MW->Isolate NMR NMR Spectroscopy (1H, 13C, 2D) Isolate->NMR Structure Propose Structure NMR->Structure Structure->Report

Caption: General workflow for impurity identification and characterization.

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary tool for impurity profiling of non-volatile organic compounds.[9] However, various issues can arise. This section addresses common problems in a question-and-answer format.

Q4: My peaks are tailing or showing poor shape. What is the cause?

Peak tailing is a common issue that can compromise resolution and quantification accuracy.

Possible Causes & Solutions:

  • Column Overload: The most common cause.

    • Why it happens: Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute the sample. Prepare the test solution at a concentration like 1 mg/mL and see if the issue persists.[18]

  • Secondary Interactions:

    • Why it happens: The sulfonamide group (-SO2NH2) in this compound is acidic and can interact with residual, un-capped silanols on the silica-based column packing material. This causes a portion of the analyte molecules to "stick" to the column longer, creating a tail.

    • Solution: Add a competing agent to the mobile phase. A small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the silanols, minimizing these secondary interactions.[19]

  • Column Contamination or Degradation:

    • Why it happens: Strongly retained compounds from previous injections can build up at the column inlet, or the stationary phase can degrade (especially at high pH), creating active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent (like isopropanol or acetonitrile). If that fails, reverse-flush the column (disconnected from the detector). As a last resort, the column or its inlet frit may need to be replaced.[19][20]

Q5: My peak retention times are drifting or changing between injections. How do I fix this?

Inconsistent retention times make peak identification unreliable and can cause integration errors.

Possible Causes & Solutions:

  • Poor Column Equilibration:

    • Why it happens: If the column is not fully equilibrated with the mobile phase before injection, especially after a gradient run or when changing solvents, the chemical environment within the column will be inconsistent, leading to shifting retention times.

    • Solution: Increase the column equilibration time between runs. Pumping 10-20 column volumes of the initial mobile phase is a good starting point.[21]

  • Mobile Phase Composition Change:

    • Why it happens: One component of the mobile phase may be selectively evaporating (e.g., the organic solvent in an aqueous-organic mix), or the buffer may not be stable. Changes in pH, even by 0.1 units, can significantly shift the retention of ionizable compounds.[22]

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure the mobile phase is thoroughly degassed to prevent bubble formation, which can also affect the pump's performance.[21]

  • Temperature Fluctuations:

    • Why it happens: The viscosity of the mobile phase and the kinetics of partitioning change with temperature. If the ambient temperature is not stable, retention times will drift.

    • Solution: Always use a thermostatted column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C). This provides much better reproducibility.[21]

  • Pump or System Leaks:

    • Why it happens: A leak, even a very small one, at a pump seal or fitting will cause the flow rate to be inconsistent, directly impacting retention times.

    • Solution: Check all fittings for tightness and look for salt buildup around pump heads, which is a tell-tale sign of a leak.[20][21]

The following decision tree can help diagnose HPLC issues systematically.

G Problem HPLC Problem Observed Pressure Pressure Issue? Problem->Pressure PeakShape Peak Shape Issue? Problem->PeakShape RetentionTime Retention Time Issue? Problem->RetentionTime Pressure->PeakShape No PressureHigh High Pressure Pressure->PressureHigh Yes PeakShape->RetentionTime No Tailing Tailing/Fronting PeakShape->Tailing Yes Drifting Drifting RT RetentionTime->Drifting Yes CheckBlockage Check for blockage (frit, column, tubing) PressureHigh->CheckBlockage PressureLow Low/No Pressure CheckLeak Check for leaks Check pump/degasser PressureLow->CheckLeak CheckOverload Reduce sample conc. Add mobile phase modifier (TFA) Tailing->CheckOverload Broad Broad Peaks CheckVolume Reduce extra-column volume Check for contamination Broad->CheckVolume CheckEquil Increase equilibration time Use column oven Drifting->CheckEquil Variable Variable RT CheckMobilePhase Prepare fresh mobile phase Check for leaks/bubbles Variable->CheckMobilePhase

Caption: A troubleshooting decision tree for common HPLC problems.

Experimental Protocols & Advanced Characterization

Q6: How do I develop a stability-indicating HPLC method using forced degradation?

A stability-indicating method is one that can separate the API from all potential degradation products.[23] Forced degradation studies are performed to intentionally degrade the sample and generate these impurities.[24][25][26]

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions: Subject aliquots of the stock solution to various stress conditions. The goal is to achieve 5-20% degradation of the API.[26]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[27]

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (base hydrolysis is often faster).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 80°C) for 24-48 hours.[28]

    • Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber).

  • Neutralize and Dilute: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the unstressed sample and all stressed samples using your initial HPLC method.

  • Method Optimization: Examine the chromatograms. The method is stability-indicating if all degradation product peaks are well-resolved from the main API peak and from each other (Resolution > 1.5). If not, optimize the HPLC method by changing the gradient slope, mobile phase composition, or column chemistry.

Q7: An unknown impurity has been isolated. How is its structure definitively confirmed?

When LC-MS provides a molecular weight but the structure is still unknown, NMR spectroscopy is the definitive tool for elucidation.[14][15][16][29]

  • Isolate a Sufficient Quantity: Use preparative HPLC to isolate several milligrams of the impurity. Purity must be confirmed by analytical HPLC before proceeding.

  • Acquire a Suite of NMR Spectra: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • 1D NMR (¹H and ¹³C): Provides fundamental information. ¹H NMR gives the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR shows the number of different types of carbons.[30]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting molecular fragments.[14]

  • Structure Elucidation: By systematically interpreting these spectra, a chemist can piece together the molecular structure, confirm the identity of the impurity, and understand the degradation pathway or synthetic side reaction that formed it.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
  • Pharmaceutical impurities and degradation products: uses and applic
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]
  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
  • Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
  • IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. MeritHub. [Link]
  • Spectroscopic methods of analysis. UCLouvain. [Link]
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Principles of Organic Spectroscopy. Open Access Journals. [Link]
  • Identifying Organic Molecules Using Spectroscopy: Practice Problems. Study.com. [Link]
  • Forced degrad
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • HPLC Troubleshooting Guide.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPS. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed. [Link]
  • This compound. PubChem. [Link]
  • Preparation of cyclopropyl sulfonylamides.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
  • Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Wiley Online Library. [Link]
  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product.
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5). LinkedIn. [Link]
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Cyclopropanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropanesulfonamide derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during experimental work with this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

The this compound moiety is a valuable scaffold in medicinal chemistry.[1] However, the introduction of various substituents to modulate biological activity often leads to compounds with poor aqueous solubility, posing a significant hurdle for in vitro assays, formulation development, and ultimately, bioavailability.[2] This guide offers a structured approach to systematically troubleshoot and overcome these issues.

Frequently Asked Questions (FAQs)

Here we address the foundational questions researchers often have when first encountering solubility problems with their this compound derivatives.

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The solubility of a this compound derivative is a balance of its solid-state properties (crystal lattice energy) and its interaction with the solvent. Several factors contribute to poor aqueous solubility:

  • Lipophilicity: The parent cyclopropane ring is aliphatic and non-polar. Many derivatives feature additional lipophilic or aromatic substituents designed to interact with biological targets, which increases the overall lipophilicity (high LogP) of the molecule, reducing its affinity for water.[3]

  • Crystal Packing: Strong intermolecular forces in the crystal lattice, such as hydrogen bonds and van der Waals interactions, require significant energy to overcome during dissolution. This is reflected in a high melting point.

  • The Sulfonamide Group: While the sulfonamide group (-SO₂NH-) can participate in hydrogen bonding, its acidity (pKa) is a critical determinant of solubility.[4] In its neutral, un-ionized form (at pH values significantly below the pKa), the molecule is typically less soluble.

Q2: What is the first step I should take when a solubility issue is suspected?

A2: The first step is to confirm the problem and gather baseline information. Before attempting complex solubilization strategies, perform a simple visual inspection and a basic solvent screen. Attempt to dissolve a small, known amount of your compound in your primary aqueous assay buffer, as well as in common organic solvents like DMSO and ethanol.[5] This initial screen will give you a qualitative sense of the compound's polarity and solubility range. It's also crucial to visually inspect your DMSO stock solution, as precipitation can occur even in this strong organic solvent, especially after freeze-thaw cycles.[6]

Q3: How does pH affect the solubility of my this compound derivative?

A3: The sulfonamide group is weakly acidic, meaning it can donate a proton to form a negatively charged anion. The pH at which half the molecules are ionized is defined by its pKa.

  • Below the pKa: The sulfonamide group is predominantly in its neutral (protonated) form, which is generally less soluble in water.

  • Above the pKa: The sulfonamide group is increasingly in its ionized (deprotonated) form. This charged species has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility. Therefore, adjusting the pH of your buffer to be at least 1-2 units above the compound's pKa is a primary and highly effective strategy for enhancing solubility.

Q4: Can I predict the pKa of my specific derivative?

A4: Yes, computational methods can provide good estimates. The pKa of a sulfonamide is highly influenced by the electronic properties of its substituents. Electron-withdrawing groups attached to the sulfonamide nitrogen generally lower the pKa (making it more acidic), while electron-donating groups raise it. Several computational models exist for pKa prediction, and some studies have shown strong linear relationships between molecular properties, like bond lengths, and experimental pKa values for sulfonamides.[7][8][9] These predictions can be invaluable for designing appropriate buffer systems.

Q5: What is "kinetic" versus "thermodynamic" solubility, and which one matters for my experiment?

A5: This is a critical distinction.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions. It is typically measured using the shake-flask method over a prolonged period (e.g., 24-48 hours).[10]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It reflects the tendency of a compound to precipitate out of a supersaturated solution. For most in vitro biological assays, kinetic solubility is the more relevant parameter, as it mimics the experimental conditions of diluting a DMSO stock into your assay plate. A compound can have low thermodynamic solubility but acceptable kinetic solubility for the duration of an experiment.

Troubleshooting Guide: Compound Precipitation in Experiments

This section provides a systematic, cause-and-effect approach to resolving precipitation issues observed during your experiments.

Issue 1: Precipitation Observed Immediately Upon Dilution into Aqueous Buffer
  • Probable Cause A: Exceeding Kinetic Solubility. The final concentration of your compound in the aqueous buffer is higher than its kinetic solubility limit. The rapid change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out.

  • Solutions:

    • Lower the Final Concentration: The simplest solution is to test a lower concentration range for your compound.

    • Perform Serial Dilutions: Instead of a single large dilution from a high-concentration DMSO stock, perform an intermediate dilution step in your assay buffer. This gradual reduction in DMSO concentration can help prevent immediate precipitation.[6]

    • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of a water-miscible organic solvent (a "co-solvent") can significantly improve solubility.

Issue 2: Precipitate Forms Over Time in the Assay Plate
  • Probable Cause A: Slow Crystallization from a Supersaturated Solution. Your initial concentration was below the immediate precipitation point but still in a thermodynamically unstable supersaturated state. Over the course of the incubation, molecules begin to aggregate and crystallize.

  • Solutions:

    • Incorporate a Co-solvent: Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the polarity of the aqueous medium, making it a more favorable environment for your lipophilic compound. Even small percentages (e.g., 1-5%) can stabilize the compound in solution.

    • pH Adjustment: If not already optimized, ensure the buffer pH is well above the predicted pKa of the sulfonamide. The ionized form is less likely to crystallize.

    • Use of Solubilizers (for Biochemical Assays): For cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the compound.[11] Alternatively, cyclodextrins like HP-β-CD can form inclusion complexes, effectively shielding the hydrophobic parts of the molecule from water.[12]

Issue 3: Inconsistent Results or Poor Assay Performance Attributed to Solubility
  • Probable Cause A: Undetected Microprecipitation. Not all precipitation is visible to the naked eye. Microprecipitates can form, effectively lowering the true concentration of the compound available to interact with the biological target and leading to high variability in results.

  • Solutions:

    • Formal Solubility Measurement: Determine the actual kinetic or thermodynamic solubility of your compound under your specific assay conditions. This provides a clear upper concentration limit for your experiments. (See Protocol 1).

    • Employ Co-solvents or Solubilizers: Proactively include a co-solvent or solubilizer in your assay buffer, even if you don't see visible precipitation, to ensure the compound remains fully dissolved.

    • Consider Salt Forms: If you have the capability, synthesizing a salt of your derivative (e.g., a sodium salt of the deprotonated sulfonamide) can dramatically improve aqueous solubility and dissolution rate.[13]

The following workflow provides a decision-making framework for addressing solubility issues.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Simple Mitigation cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced Solutions precip_obs Precipitation Observed in Assay Well check_dmso Verify Final DMSO Concentration (<1%, ideally <0.5%) precip_obs->check_dmso check_conc Review Final Compound Conc. (Is it above expected solubility?) precip_obs->check_conc check_stock Visually Inspect DMSO Stock (Any precipitation?) precip_obs->check_stock serial_dil Perform Serial Dilution in Assay Buffer check_dmso->serial_dil If DMSO >1% lower_conc Lower Final Compound Concentration check_conc->lower_conc If too high use_cosolvent Use Co-solvents (e.g., PEG-400, Ethanol) serial_dil->use_cosolvent If still precipitates lower_conc->use_cosolvent If still precipitates increase_mix Increase Mixing Energy (Vortex/Sonicate) adjust_ph Adjust Buffer pH (For ionizable compounds) use_cosolvent->adjust_ph If ineffective use_solubilizer Use Solubilizers (e.g., Cyclodextrins, Surfactants) adjust_ph->use_solubilizer If still problematic measure_sol Formally Measure Kinetic/Thermo. Solubility use_solubilizer->measure_sol For persistent issues salt_form Consider Salt Formation measure_sol->salt_form As a long-term strategy

Caption: Troubleshooting workflow for addressing compound precipitation.

Data Presentation: Impact of Structure and Solvent on Solubility

While extensive public solubility data for a homologous series of this compound derivatives is scarce, we can illustrate the key principles using data from the broader sulfonamide class. The following table summarizes experimental solubility data for various sulfonamides in different solvents, highlighting the dramatic impact of both the solvent environment and subtle changes in molecular structure.

Table 1: Illustrative Solubility of Various Sulfonamides in Different Solvents at 25°C

CompoundSolventSolubility (mole fraction, x₁₀⁴)Key Structural FeatureReference
SulfadiazineWater0.28Pyrimidine ring[9]
SulfadiazineDioxane12.3Pyrimidine ring[9]
SulfisomidineWater1.95Dimethyl-pyrimidine ring[9]
SulfisomidineDioxane398.0Dimethyl-pyrimidine ring[9]
SulfamethoxazoleWater1.88Methyl-isoxazole ring[7]
SulfamethoxazoleEthanol108.0Methyl-isoxazole ring[7]
SulfanilamideCyclohexane0.00164Unsubstituted (parent)[11]
SulfapyridineCyclohexane0.00716Pyridine ring[11]

This table is for illustrative purposes to show general trends. Absolute solubility values for specific this compound derivatives must be determined experimentally.

Key Insights from the Data:

  • Solvent Polarity: There is a multi-fold increase in solubility for all compounds when moving from a highly polar solvent like water to a less polar organic solvent like dioxane or ethanol.

  • Substituent Effects: Even small changes, like the addition of two methyl groups (comparing Sulfadiazine to Sulfisomidine), can increase lipophilicity and dramatically boost solubility in an organic solvent like dioxane.[9]

  • Hydrophobicity: In a non-polar solvent like cyclohexane, the parent sulfanilamide is extremely insoluble. The addition of a slightly more polar aromatic pyridine ring (Sulfapyridine) modestly increases solubility.[11]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to characterize and overcome solubility issues.

Protocol 1: Determination of Kinetic Solubility via Nephelometry

This protocol measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, a process often referred to as kinetic or apparent solubility measurement.

Principle: A solution's turbidity, caused by insoluble particles, is measured by a nephelometer, which detects scattered light. A sharp increase in turbidity indicates precipitation.

Materials:

  • This compound derivative

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Nephelometer or plate reader with a turbidity reading function

  • 96-well clear bottom plates

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.

  • Prepare Dilution Series: In a 96-well plate, perform serial dilutions of your compound stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~10 µM).

  • Transfer to Assay Plate: Prepare a second 96-well plate containing your aqueous assay buffer in each well (e.g., 198 µL).

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the aqueous buffer plate. This will create a final DMSO concentration of 1%. Mix immediately and thoroughly.

  • Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is the concentration at which a sharp, significant increase in turbidity is observed.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Assay Plate Prep cluster_3 Step 4 & 5: Measurement A Dissolve Compound in 100% DMSO (e.g., 10 mM) B Serial Dilution in DMSO Plate A->B D Transfer DMSO stock to Buffer Plate (1:100) B->D C Add Aqueous Buffer to Final Plate C->D E Incubate & Shake (10-15 min) D->E F Read Turbidity (Nephelometer) E->F

Caption: Workflow for kinetic solubility determination.
Protocol 2: Systematic Co-Solvent Screening

This protocol helps identify an effective co-solvent system to improve the solubility of your compound for in vitro assays.

Principle: By systematically testing different water-miscible organic solvents at various concentrations, an optimal balance between enhanced solubility and minimal impact on the biological assay can be found.

Materials:

  • Compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous assay buffer

  • A panel of co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N,N-Dimethylformamide (DMF)

  • 96-well clear bottom plates

  • Plate reader (for visual or turbidity assessment)

Procedure:

  • Prepare Co-Solvent Buffers: For each co-solvent, prepare a series of assay buffers containing different final percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Set up Test Plate: Arrange a 96-well plate where rows correspond to different co-solvents and columns correspond to different co-solvent concentrations. Add the appropriate co-solvent buffer to each well.

  • Add Compound: Add your compound from the DMSO stock to each well to achieve a final concentration that is known to precipitate in the standard buffer. Keep the final DMSO concentration constant and low (e.g., ≤1%).

  • Controls: Include positive controls (compound in buffer with no co-solvent, expected to precipitate) and negative controls (buffer with co-solvents and DMSO only, no compound).

  • Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C). Visually inspect for precipitation or measure turbidity with a plate reader.

  • Select Optimal System: Identify the lowest concentration of a co-solvent that keeps your compound in solution for the duration of the experiment.

  • Validate in Assay: Crucially, run a control experiment to ensure that the selected co-solvent system does not interfere with your biological assay (e.g., enzyme activity, cell viability).

References

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Jouyban, A. (2014). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters.
  • Bergström, C. A. S. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]
  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
  • Jian, J., et al. (2021).
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
  • Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Kumar, S., & Singh, P. (2015). Various techniques for solubility enhancement: An overview.
  • Patel, J., & Patel, K. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. World Journal of Pharmaceutical Research. [Link]
  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • O'Donnell, A. M., et al. (2019).
  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]
  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
  • Jouyban, A. (2014).
  • Farooq, U., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. [Link]
  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed. [Link]
  • Pérez-García, A. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Zhang, C., et al. (2018). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
  • Delgado, D. R., Martínez, F., Fakhree, M. A. A., & Jouyban, A. (2012). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.
  • Thabit, S. S. (2021). Solubility of drugs in ethanol and dmso.
  • Lutsyk, A. I., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.

Sources

Cyclopropanation Troubleshooting Center: A Guide to Minimizing By-Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to by-product formation in cyclopropanation reactions. By understanding the mechanistic origins of these side reactions, you can strategically optimize your experimental conditions to maximize the yield and purity of your desired cyclopropane product.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction with a diazoester is producing significant amounts of carbene dimer (diethyl maleate/fumarate). What is the primary cause and how can I fix it?

A1: The formation of carbene dimers is a classic issue in transition metal-catalyzed cyclopropanations and typically points to a high concentration of the metal carbene intermediate relative to the alkene substrate.[1] When the carbene intermediate cannot find an alkene to react with, it will react with another molecule of the diazoester, leading to dimerization.

Core Causality: The rate of carbene formation is exceeding the rate of cyclopropanation.

Troubleshooting Strategies:

  • Slow Addition of Diazo Compound: This is the most critical and effective solution. Use a syringe pump to add the diazoester solution to the reaction mixture over several hours.[2][3] This maintains a low, steady-state concentration of the reactive carbene intermediate, favoring the desired intermolecular reaction with the alkene.

  • Increase Alkene Concentration: Using the alkene as the solvent or increasing its concentration (e.g., using a 3-10 fold excess) can statistically favor the cyclopropanation pathway over dimerization.[3]

  • Check Purity of Diazoester: Acidic impurities can cause the rapid, non-productive decomposition of the diazo compound.[2] Ensure your diazoester is pure and free from acid traces.

Q2: I'm observing significant C-H insertion by-products competing with my desired cyclopropanation. How can I improve selectivity?

A2: The competition between cyclopropanation and C-H insertion is a well-known challenge, particularly with electron-rich C-H bonds (like allylic or benzylic positions) and donor/acceptor carbenes.[4][5] The selectivity is profoundly influenced by the catalyst system—specifically the metal and its ligand environment.[4]

Core Causality: The transition states for C-H insertion and cyclopropanation are energetically similar. The catalyst's steric and electronic properties dictate which pathway is favored.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: This is the most powerful tool for controlling this selectivity.[4]

    • Steric Bulk: Catalysts with sterically demanding ligands often favor cyclopropanation. The bulky ligand environment can disfavor the sterically more congested transition state required for C-H insertion. For example, dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) is known to suppress side reactions like β-hydride elimination, a related pathway.[6]

    • Electronic Effects: The electronic nature of the catalyst is crucial. More electrophilic metal centers can enhance reactivity towards electron-rich C-H bonds. Screening different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Rh₂(DOSP)₄) or switching to a different metal like copper or cobalt can dramatically shift the product ratio.[4][7]

  • Substrate Modification: If possible, modifying the substrate to electronically disfavor C-H insertion or sterically block the target C-H bond can be an effective, albeit less general, strategy.

Q3: My Simmons-Smith reaction is sluggish and gives by-products from methylation of a hydroxyl group in my substrate. What can I do?

A3: Sluggishness in Simmons-Smith reactions often points to inactive zinc reagents.[2] The methylation of heteroatoms like alcohols is a known side reaction caused by the electrophilic nature of the zinc carbenoid, especially with prolonged reaction times or excess reagent.[8]

Core Causality: The zinc carbenoid (IZnCH₂I) can act as a methylating agent, and its formation/reactivity is highly dependent on the quality of the zinc.

Troubleshooting Strategies:

  • Reagent Activation & Choice:

    • Freshly Prepare the Zinc-Copper Couple: The activity of the Zn-Cu couple is paramount. Ensure it is freshly prepared and highly active.[2]

    • Use the Furukawa Modification: Switching from the Zn-Cu couple to diethylzinc (Et₂Zn) with diiodomethane (CH₂I₂) often provides a faster, more reproducible reaction.[8][9]

  • Minimizing Methylation:

    • Control Stoichiometry: Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[8]

    • Quenching: Quenching the reaction with pyridine can help by scavenging the Lewis acidic zinc iodide (ZnI₂) by-product, which can promote side reactions.[8]

    • Protecting Groups: If methylation remains a persistent issue, protecting the hydroxyl group is the most robust solution.

Troubleshooting Workflow: Diagnosing By-Product Formation

This decision tree provides a logical workflow for identifying and solving common issues in cyclopropanation reactions.

G start Reaction Issue: High By-Product Formation q1 What is the major by-product? start->q1 dimer Carbene Dimer (e.g., diethyl maleate) q1->dimer Dimerization ch_insertion C-H Insertion Product q1->ch_insertion C-H Insertion rearrangement Rearrangement / Ring-Opening q1->rearrangement Rearrangement other Other (e.g., Methylation, β-Hydride Elimination) q1->other Other sol_dimer1 Use Syringe Pump for Slow Addition of Diazo dimer->sol_dimer1 sol_dimer2 Increase Alkene Concentration (3-10x excess) dimer->sol_dimer2 sol_ch1 Screen Catalysts: Change Ligand Sterics/ Electronics (e.g., Rh₂(TPA)₄) ch_insertion->sol_ch1 sol_ch2 Screen Metals: (Rh vs. Cu vs. Co) ch_insertion->sol_ch2 sol_rearrange1 Lower Reaction Temperature rearrangement->sol_rearrange1 sol_rearrange2 Change Solvent to Less Polar / Non-coordinating rearrangement->sol_rearrange2 sol_other1 Review Specific Mechanism: - Simmons-Smith: Use Furukawa Mod. - β-Hydride: Use Bulky Ligands other->sol_other1

Caption: Troubleshooting decision tree for by-product formation.

In-Depth Guide: Controlling Chemoselectivity in Metal-Catalyzed Reactions

The choice of catalyst, solvent, and temperature are interdependent variables that control the reaction's energy landscape. Understanding their interplay is key to suppressing unwanted pathways.

The Role of the Catalyst Ligand

The ligands attached to the metal center are the primary tool for tuning selectivity. They create a specific steric and electronic environment that can favor one reaction pathway over another.[10][11]

ParameterEffect on SelectivityExample & Rationale
Steric Bulk Increased steric hindrance can block competing pathways like C-H insertion or β-hydride elimination.Using bulky triphenylacetate (TPA) ligands on a dirhodium catalyst suppresses β-hydride elimination in reactions with α-alkyl-α-diazoesters, favoring cyclopropanation.[6] The bulky ligands physically obstruct the approach required for the side reaction.
Electronic Nature Electron-donating ligands can make the metal center less electrophilic, potentially decreasing reactivity towards C-H insertion. Electron-withdrawing ligands can have the opposite effect.In certain Rh-catalyzed reactions, ligand choice can switch selectivity between cycloaddition and cyclopropanation by altering the energy barriers of key reductive elimination steps.[10][11]
Chiral Ligands In asymmetric catalysis, the ligand creates a chiral pocket that differentiates between enantiotopic faces of the alkene, but it also influences chemoselectivity.Screening chiral ligands (e.g., bis(oxazolines), DOSP, PTAD) is essential. A ligand that gives high enantioselectivity might not give the best chemoselectivity, requiring careful optimization.[4][12]
The Influence of Reaction Parameters

Solvent and temperature can have a profound, sometimes non-obvious, impact on selectivity.

  • Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity.[13] It allows the reaction to more effectively discriminate between two competing transition states, favoring the one with the lower activation energy. This is often effective in reducing rearrangement by-products or improving diastereoselectivity.

  • Solvent: The solvent can influence the reaction in several ways:

    • Polarity: Polar solvents can stabilize charged intermediates or transition states. In some cases, this can favor an undesired pathway. For instance, a more polar solvent might favor an "early" transition state in which the alkene is further from the catalyst's chiral environment, leading to lower selectivity.[14]

    • Coordinating Ability: Coordinating solvents (e.g., THF, ethers) can bind to the metal center, altering its reactivity and potentially inhibiting the reaction or changing its selectivity profile.[9] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.[9]

Catalytic Cycle and Divergence of By-Product Pathways

Understanding the central catalytic cycle helps visualize where things can go wrong. The following diagram illustrates a generalized cycle for a rhodium-catalyzed reaction with a diazo compound.

G cluster_main Main Catalytic Cycle cluster_byproducts By-Product Pathways cat Rh₂(L)₄ Catalyst carbene Rh(II)-Carbene Intermediate cat->carbene + Diazo Compound diazo R-CHN₂ (Diazo Compound) n2 N₂ carbene->n2 - N₂ product Desired Cyclopropane carbene->product + Alkene dimer Carbene Dimer (By-product) carbene->dimer + Diazo Compound ch_insertion C-H Insertion (By-product) carbene->ch_insertion + Substrate R'-H alkene Alkene product->cat Product Release substrate_ch Substrate R'-H

Caption: Generalized catalytic cycle and competing by-product pathways.

The key intermediate is the metal carbene. If the alkene concentration is low or its reactivity is poor, the carbene can be intercepted by another molecule of the diazo compound to form the dimer, or it can react with a susceptible C-H bond in the solvent or substrate to yield an insertion product.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Slow Addition of Ethyl Diazoacetate (EDA)

This protocol is designed to minimize carbene dimerization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add the alkene (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1.0 mol%).

  • Inert Atmosphere: Purge the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane) via cannula.

  • Diazo Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (EDA) (1.2 equiv) in the same anhydrous solvent.

  • Slow Addition: Draw the EDA solution into a gas-tight syringe and place it on a syringe pump. Insert the needle through the septum of the reaction flask.

  • Reaction: Begin the slow addition of the EDA solution over 4-8 hours with vigorous stirring at the desired temperature (often room temperature or slightly elevated).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the alkene and the formation of the product can be tracked. A yellow color from EDA should not persist in the reaction flask.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is often more reproducible than the classical Zn-Cu couple method.[2]

  • Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the alkene (1.0 equiv) dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add diethylzinc (Et₂Zn) (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise to the stirred solution.

    • After stirring for 15 minutes, add diiodomethane (CH₂I₂) (2.0 equiv) dropwise. The addition can be exothermic, so maintain the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Dilute the mixture with CH₂Cl₂ and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989. [Link]
  • Huang, G., & Chen, H. (2015). Mechanism and Selectivity in Rhodium-Catalyzed [7 + 2] Cycloaddition and Cyclopropanation/Cyclization of Allenylcyclopentane-alkynes: Metallacycle-Directed C(sp3)-C(sp3) vs C(sp3)-H Activation. The Journal of Organic Chemistry, 80(15), 7564–7571. [Link]
  • Lindsay, V. N. G., & Davies, H. M. L. (2010). Controlling Factors for C-H Functionalization versus Cyclopropanation of Dihydronaphthalenes. Organic letters, 12(6), 1232–1235. [Link]
  • Huang, G., & Chen, H. (2015). Mechanism and Selectivity in Rhodium-Catalyzed [7 + 2] Cycloaddition and Cyclopropanation/Cyclization of Allenylcyclopentane-alkynes: Metallacycle-Directed C(sp(3))-C(sp(3)) vs C(sp(3))-H Activation. The Journal of Organic Chemistry, 80(15), 7564-71. [Link]
  • Wikipedia. (n.d.). Simmons–Smith reaction. In Wikipedia.
  • Yadav, J. S., & Reddy, P. N. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(11), 3254. [Link]
  • Dydio, P., & Reek, J. N. H. (2014). Supramolecular control of selectivity in transition-metal catalysis through substrate preorganization. Chemical Science, 5(6), 2135-2145. [Link]
  • Wang, Z., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes.
  • Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117–3179. [Link]
  • Wikipedia. (n.d.). Cyclopropanation. In Wikipedia.
  • Samec, J. S. M., & Bäckvall, J.-E. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 45(6), 1595-1606. [Link]
  • Liu, W., et al. (2021).
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C−H Activation by Means of Metal-Stabilized Carbene Intermediates. Chemical Reviews, 103(8), 2861–2904. [Link]
  • Doyle, M. P., & Forbes, D. C. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Accounts of Chemical Research, 39(7), 447–456. [Link]
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]
  • Wender, P. A., & Dyckman, A. J. (1999). Transition Metal-Catalyzed [5 + 2] Cycloadditions of 2-Substituted-1-vinylcyclopropanes: Catalyst Control and Reversal of Regioselectivity. Organic Letters, 1(12), 2089-2092. [Link]
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Trowbridge, A., & Gaunt, M. J. (2019). Selectivity in Transition Metal-catalyzed Cyclizations: Insights from Experiment and Theory. CHIMIA, 73(3), 164-169. [Link]
  • Bajaj, P., Sreenilayam, G., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(39), 15477-15481. [Link]
  • Penoni, A., et al. (2003). Cyclopropanation of Olefins with Diazoalkanes, Catalyzed by CoII(porphyrin) Complexes − A Synthetic and Mechanistic Investigation. European Journal of Inorganic Chemistry, 2003(10), 1952-1960. [Link]
  • ACS GCI Pharmaceutical Roundtable. (2025). Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Sreenilayam, G., et al. (2019). Chemoselective Cyclopropanation over Carbene Y-H insertion Catalyzed by an Engineered Carbene Transferase. Journal of the American Chemical Society, 141(30), 11754-11758. [Link]
  • Wang, H., et al. (2020). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Organic Chemistry Frontiers, 7(14), 1832-1837. [Link]
  • Carson, C. A., & Kerr, M. A. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679. [Link]
  • Lindsay, V. N. G., & Davies, H. M. L. (2011). Guide to Enantioselective Dirhodium(II)
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]
  • Gillingham, D., & Fei, N. (2013). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 135(18), 6995-6997. [Link]
  • Malacria, M., et al. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1386-1398. [Link]
  • Wang, Y., et al. (2019). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution.
  • Carson, C. A., & Kerr, M. A. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651-11679. [Link]
  • Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1197–1220. [Link]
  • Bajaj, P., Sreenilayam, G., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(39), 15477-15481. [Link]
  • Li, Y., et al. (2024).
  • Engle Lab. (2025). Catalytic Cyclopropanation of Olefins with Alkyl Sulfonyl Fluorides – Paper Now In Press. Engle Lab News. [Link]

Sources

Dealing with stereoselectivity in the synthesis of Cyclopropanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of cyclopropanesulfonamide derivatives. This resource provides in-depth answers to common challenges and troubleshooting strategies to help you navigate the complexities of controlling stereochemistry in these valuable synthetic targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in this compound synthesis?

A1: Achieving high stereoselectivity in the synthesis of cyclopropanesulfonamides hinges on three principal strategies. The choice depends on the specific target molecule, available starting materials, and desired scalability.

  • Catalytic Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst to transform achiral starting materials into an enantioenriched cyclopropane product. Transition metals like rhodium and copper are frequently used to decompose diazo compounds, generating a metal carbene that adds to an alkene.[1] More recently, biocatalytic methods using engineered enzymes have emerged as powerful tools for achieving exceptional enantioselectivity under mild conditions.[2][3]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule temporarily attached to the substrate to direct the stereochemical course of the cyclopropanation reaction.[4] After the key bond-forming step, the auxiliary is cleaved and can often be recovered. This method is particularly effective in Michael Initiated Ring Closure (MIRC) reactions.[5][6]

  • Substrate-Controlled Synthesis: In this strategy, an existing stereocenter within the substrate molecule dictates the stereochemical outcome of the cyclopropanation. A classic example is the hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols, where the reagent coordinates to the oxygen atom, delivering the methylene group to one face of the double bond with high diastereoselectivity.[7][8]

Q2: How do I choose between a catalytic, auxiliary, or substrate-controlled approach?

A2: The decision-making process involves weighing the pros and cons of each method against your project's specific needs.

StrategyProsConsBest Suited For
Catalytic Asymmetric High atom economy; small amounts of chiral material needed; can generate high enantiomeric excess (ee).Catalyst development can be complex and expensive; optimization is often required; finding a catalyst for a specific substrate can be challenging.Large-scale synthesis where minimizing chiral waste is critical; creating enantiomerically pure products from achiral precursors.
Chiral Auxiliary Often highly reliable and predictable; can produce very high diastereomeric ratios (d.r.); well-established protocols exist.[4]Not atom-economical (requires stoichiometric amounts of the auxiliary); additional steps for attachment and removal are needed.Projects where high diastereoselectivity is paramount and predictability is valued over atom economy; useful during methods development.
Substrate-Controlled Can provide exceptional levels of diastereoselectivity; leverages existing chirality in complex molecules.Limited to substrates that already possess a suitable directing group or stereocenter; not applicable for creating chirality from achiral starting materials.Late-stage functionalization in natural product synthesis or when building upon a chiral pool starting material.[9]
Q3: What is a Michael Initiated Ring Closure (MIRC) reaction and why is it useful for cyclopropanesulfonamides?

A3: The MIRC reaction is a powerful two-step sequence for forming cyclopropanes. It involves:

  • Michael Addition: A nucleophile adds to an electron-deficient alkene (the Michael acceptor), such as a vinyl sulfonamide or vinyl sulfone.

  • Intramolecular Ring Closure: The resulting enolate intermediate, which now contains a leaving group at a suitable position, undergoes an intramolecular nucleophilic substitution (an SN2 reaction) to close the three-membered ring.

This method is highly valuable because the stereochemistry of the final cyclopropane is set during the initial Michael addition. By using a chiral nucleophile or placing a chiral auxiliary on the Michael acceptor, one can achieve high diastereoselectivity in the final product.[5] This makes MIRC a robust strategy for accessing stereochemically complex cyclopropanesulfonamides.[9][10]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a Michael Initiated Ring Closure (MIRC) Reaction

You are attempting to synthesize a trans-cyclopropanesulfonamide via a MIRC reaction using a sulfoxonium ylide, but you are observing a nearly 1:1 mixture of cis and trans diastereomers.

Workflow for Troubleshooting Diastereoselectivity

G start Low d.r. Observed cause1 Cause 1: Reversible Michael Addition start->cause1 cause2 Cause 2: Poor Facial Selectivity start->cause2 cause3 Cause 3: Base/Solvent Effects start->cause3 sol1 Solution: Lower Reaction Temperature - Favors kinetic product - Reduces rate of retro-Michael cause1->sol1 sol2 Solution: Increase Steric Bulk - Modify nucleophile or substrate - Enhances facial discrimination cause2->sol2 sol3 Solution: Change Base/Solvent System - Alter cation chelation (e.g., Li+ vs. K+) - Use aprotic, non-polar solvents cause3->sol3

Caption: Troubleshooting workflow for low diastereoselectivity.

Analysis and Solutions
  • Probable Cause: The stereochemical outcome of many ylide-based MIRC reactions is determined by the reversibility of the initial Michael addition.[11][12] If the addition is reversible, the reaction can equilibrate to the thermodynamically more stable betaine intermediate before ring closure. However, if the ring closure is fast relative to this equilibration, the kinetic product distribution is observed. Your 1:1 mixture suggests that either the facial selectivity of the initial attack is poor or that the system is reaching thermodynamic equilibrium where both diastereomers are similarly stable.

  • Solution 1: Temperature Control. Lowering the reaction temperature (e.g., from room temperature to -78 °C) can trap the kinetic product. The retro-Michael reaction has a higher activation energy than the forward ring-closure, so at lower temperatures, the initially formed intermediate is more likely to cyclize before it can revert and equilibrate.

  • Solution 2: Modify Steric Environment. Poor facial selectivity often arises from insufficient steric differentiation between the two faces of the alkene. Consider modifying the substrate. If you are using a chiral auxiliary, select a bulkier one to more effectively block one face of the Michael acceptor. For example, Evans' oxazolidinone auxiliaries are highly effective at directing nucleophilic attack.[4]

  • Solution 3: Investigate Base and Solvent Effects. The choice of base and solvent can have a profound impact on stereoselectivity, particularly in reactions involving ylides.[11][13] The counter-ion of the base (e.g., Li+, Na+, K+) can influence the aggregation state and chelation of the intermediates.

    • Try switching bases: If using LDA (lithium diisopropylamide), try KHMDS (potassium bis(trimethylsilyl)amide). The larger potassium ion may alter the transition state geometry.

    • Vary the solvent: Polar, aprotic solvents like THF are common. Switching to a less polar solvent like toluene may disfavor charged intermediates and alter the reaction pathway. The addition of coordinating agents like HMPA (hexamethylphosphoramide) has also been shown to dramatically switch diastereoselectivity in some ylide reactions.[13]

Problem 2: Low Enantiomeric Excess (ee) in a Rhodium-Catalyzed Cyclopropanation

You are using a well-known chiral rhodium(II) catalyst to cyclopropanate styrene with an N-sulfonyl-1,2,3-triazole, but are only achieving 40% ee, far below the reported values of >90% ee.[14]

Analysis and Solutions
  • Probable Cause 1: Catalyst Purity and Activity. Rhodium catalysts are sensitive to air, moisture, and impurities. An improperly handled or aged catalyst may have reduced activity or selectivity. Acidic impurities in the substrate or solvent can also protonate the carbene intermediate, leading to side reactions and lower ee.

  • Solution 1: Catalyst and Reagent Verification.

    • Catalyst Handling: Ensure the catalyst has been stored under an inert atmosphere (N₂ or Ar). If its purity is in doubt, consider purchasing a fresh batch or purifying it according to literature procedures.

    • Reagent Purity: Purify the olefin (e.g., by passing through a short plug of basic alumina to remove peroxides and acidic impurities). Ensure the solvent is anhydrous and degassed.

    • Slow Addition: The diazo precursor (triazole) should be added slowly via syringe pump. A high local concentration can lead to background, non-catalyzed reactions or catalyst dimerization, both of which erode enantioselectivity.

  • Probable Cause 2: Suboptimal Reaction Conditions. Even for established reactions, optimal conditions can be substrate-dependent. Temperature and concentration are critical variables.

  • Solution 2: Systematic Re-optimization.

    • Temperature: While many Rh-catalyzed cyclopropanations run well at room temperature, some systems show a marked improvement in ee at lower temperatures.[14] Try running the reaction at 0 °C or even lower. Conversely, some sluggish reactions may require gentle heating, but this often comes at the cost of selectivity.

    • Concentration: Run the reaction under high dilution conditions (e.g., 0.05 M). This can disfavor bimolecular side reactions and improve the fidelity of the catalytic cycle.

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can improve ee by ensuring the catalyzed pathway overwhelmingly dominates any background reaction.

Table of Optimization Parameters for Catalytic Asymmetric Cyclopropanation

The following table, based on data for Rh(II)-catalyzed reactions, illustrates how conditions can affect stereochemical outcomes.[14]

EntryCatalystTemp (°C)Catalyst Loading (mol%)SolventYield (%)d.r.ee (%)
1Rh₂(S-DOSP)₄651.0DCE95>20:197
2Rh₂(S-DOSP)₄1001.0DCE96>20:193
3Rh₂(S-DOSP)₄650.5DCE94>20:197
4Rh₂(S-NTTL)₄801.0DCE91>20:196
5Rh₂(S-DOSP)₄651.0Benzene85>20:195

DCE = 1,2-dichloroethane. Data is representative for the reaction of styrene with an N-sulfonyl-1,2,3-triazole.

Experimental Protocols

Protocol: Diastereoselective MIRC Cyclopropanation Using a Chiral Sulfoximine

This protocol is adapted from the synthesis of (sulfonimidoyl)cyclopropanes and demonstrates a substrate-controlled MIRC reaction.[10]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, argon-purged flask, add the α,β-unsaturated Weinreb amide (1.0 equiv) and optically pure (R)-PhSO(NTs)CH₂Cl (1.1 equiv).[10]

  • Solvent Addition: Dissolve the reagents in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of LiHMDS (lithium bis(trimethylsilyl)amide) (1.1 equiv, typically 1.0 M in THF) dropwise over 10 minutes. The formation of the ylide and subsequent reaction is often indicated by a color change.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography), quenching a small aliquot with saturated NH₄Cl solution before analysis.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC.

Logical Flow of the MIRC Protocol

Caption: Step-by-step workflow for MIRC cyclopropanation.

References
  • Hu, W., et al. (2011). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC - NIH.
  • Genevois, C., et al. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Chemistry – A European Journal.
  • Böddicker, A., et al. (2021). Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. Nature Catalysis.
  • Sun, J., et al. (2018). Sulfonamide-organocatalyst catalyzed cyclopropanation, with selected examples. ResearchGate.
  • Ye, S., et al. (2002). A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes. Journal of the American Chemical Society.
  • Pathak, T., et al. (2011). Diastereoselective Michael Initiated Ring Closure on Vinyl Sulfone-Modified Carbohydrates: A Stereospecific and General Route to α-Substituted Cyclopropanes. The Journal of Organic Chemistry.
  • Liao, W-W., et al. (2003). Controllable Diastereoselective Cyclopropanation. Enantioselective Synthesis of Vinylcyclopropanes via Chiral Telluronium Ylides. Journal of the American Chemical Society.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Cheeseman, M., et al. (2004). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications.
  • Ghorai, M. K., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Cheeseman, M., et al. (2005). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • Ruck-Braun, K., & Kunz, H. (1999). Chiral Auxiliaries in Cycloadditions. Wiley-VCH.
  • Green, A. P., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv.
  • Liao, W-W., et al. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society.
  • Request PDF. (2024). Stereoselective Cyclopropanation Reactions. ResearchGate.
  • University of Bath. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. University of Bath's research portal.
  • Ren, G., et al. (2021). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. PubMed Central.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.
  • Zhang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • Pitre, S. P., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central.

Sources

How to improve the stability of Cyclopropanesulfonamide compounds for storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Science Team

Welcome to the technical support center for Cyclopropanesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues, ensuring the reliability and reproducibility of your experimental data. This compound-containing molecules are a promising class of compounds, and understanding their stability profile is critical for their successful application. This document provides a framework for identifying potential degradation pathways, practical storage solutions, and robust analytical strategies.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Here, we address the most common questions and concerns regarding the stability of this compound compounds during storage and experimentation.

Q1: I've observed a decrease in the potency of my this compound compound in my multi-day cell-based assay. What is the likely cause?

A1: A gradual loss of activity in an aqueous experimental environment is often indicative of compound instability. The two primary suspects for a this compound derivative are hydrolysis and, to a lesser extent, oxidation. The strained cyclopropyl ring, situated next to the electron-withdrawing sulfonamide group, can be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.

Causality: The sulfonamide group can activate the adjacent cyclopropane ring, making it more electrophilic and prone to ring-opening reactions.[1][2] This is analogous to the reactivity of other donor-acceptor cyclopropanes.[1][2] Furthermore, studies on structurally related cyclopropylamine-containing drugs have shown a clear degradation pathway via hydrolysis, particularly in high pH conditions.[3]

Initial Troubleshooting Steps:

  • Assess Medium Stability: Perform a simple experiment by incubating your compound in the cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Analyze samples at various time points by HPLC to quantify the remaining parent compound.

  • pH Check: Measure the pH of your experimental medium. Even slight shifts in pH during an experiment can accelerate degradation.

Q2: My solid this compound compound has changed color/consistency after being stored in the lab for a few months. Is it degrading?

A2: A change in the physical appearance of a solid compound is a strong indicator of degradation. For this compound, this could be due to several factors:

  • Hygroscopicity: The compound may be absorbing moisture from the atmosphere, which can lead to solid-state hydrolysis or changes in crystalline form.

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce degradation of sulfonamides.[4][5]

  • Thermal Degradation: While generally more stable in the solid state, prolonged exposure to elevated or fluctuating temperatures can promote degradation.[6][7]

Immediate Action: Do not use the compound for critical experiments. It is essential to re-characterize the material to assess its purity before further use.

Q3: I'm seeing new, unexpected peaks in the HPLC analysis of my stored this compound stock solution. What are these?

A3: The appearance of new peaks strongly suggests the formation of degradation products. Based on the chemical structure of this compound, these could arise from:

  • Hydrolysis: Ring-opening of the cyclopropane or cleavage of the sulfonamide bond.

  • Oxidation: Modification of the sulfonamide group or other susceptible moieties on your specific derivative.[3][8]

  • Photodegradation: Light-induced cleavage or rearrangement.[4][5]

To identify these degradants, a systematic forced degradation study is recommended (see Part 3).

Part 2: Troubleshooting Guide - A Deeper Dive into Stability Issues

This section provides a more detailed, cause-and-effect analysis of potential stability problems and offers structured solutions.

Issue 1: Suspected Hydrolytic Degradation

Symptoms:

  • Loss of compound potency in aqueous solutions over time.

  • Appearance of more polar peaks in reverse-phase HPLC.

  • A drop in the pH of unbuffered aqueous stock solutions.

Root Cause Analysis:

The stability of the this compound moiety is highly dependent on pH. The electron-withdrawing nature of the sulfonamide group can render the cyclopropane ring susceptible to nucleophilic attack.

  • Under Basic Conditions (High pH): Hydroxide ions are potent nucleophiles that can attack one of the carbons in the cyclopropane ring, leading to a ring-opening reaction. This is a likely degradation pathway, as observed in similar structures like cyclopropyl amines.[3]

  • Under Acidic Conditions (Low pH): While many sulfonamides are more stable in neutral to alkaline conditions, acid-catalyzed hydrolysis can also occur. Protonation of the sulfonamide oxygen can increase the electrophilicity of the sulfur atom, potentially leading to cleavage of the S-N or S-C bond.

Diagram: Potential Hydrolytic Degradation Pathways

cluster_main This compound cluster_basic Basic Hydrolysis (High pH) cluster_acidic Acidic Hydrolysis (Low pH) CPS This compound RingOpened Ring-Opened Product (γ-Hydroxy Sulfonamide) CPS->RingOpened OH- SC_Cleavage Sulfonic Acid + Cyclopropylamine CPS->SC_Cleavage H3O+ CPS This compound Oxidized Oxidized Products (e.g., Sulfonic Acid) CPS->Oxidized [O] (e.g., H2O2) Photo Photodegradation Products (e.g., SO2 Extrusion) CPS->Photo hv (UV light) Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (Solid, 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze End Identify Degradants & Assess Stability Analyze->End

Sources

Technical Support Center: Navigating the Scale-Up of Cyclopropanesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Cyclopropanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important chemical entity. Drawing from established protocols and extensive field experience, this guide provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental procedures to ensure a robust, safe, and efficient production process.

I. Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound yield is significantly lower than expected after scaling up the reaction from lab to pilot scale. What are the likely causes and how can I mitigate this?

Answer:

Low yield upon scale-up is a common challenge and can often be attributed to several factors that are exacerbated at a larger scale. The primary synthesis route, the ammonolysis of cyclopropanesulfonyl chloride, is sensitive to reaction conditions.

Likely Causes & Solutions:

  • Formation of Sulfene Intermediate and Subsequent Hydrolysis: The most probable cause is the in-situ formation of a highly reactive sulfene intermediate from cyclopropanesulfonyl chloride, especially in the presence of a base. This sulfene can then be trapped by any residual water in the reaction mixture, leading to the formation of cyclopropanesulfonic acid as a byproduct instead of the desired sulfonamide.[1] At a larger scale, localized "hot spots" and less efficient mixing can promote this side reaction.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize exposure to moisture.[2]

      • Temperature Control: Maintain a low reaction temperature, ideally between 0°C and 5°C, during the addition of cyclopropanesulfonyl chloride.[3][4] This helps to control the rate of reaction and minimize the formation of the sulfene intermediate.

      • Slow Reagent Addition: Add the cyclopropanesulfonyl chloride to the ammonia solution slowly and sub-surface if possible. This ensures that it reacts with the ammonia before it has a chance to form the sulfene.

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized excesses of reagents, which can promote side reactions.

    • Solution:

      • Optimize Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture throughout the reaction. The use of baffles in the reactor can improve mixing efficiency.

  • Impure Starting Materials: The quality of the cyclopropanesulfonyl chloride is critical. Impurities can interfere with the reaction and lead to lower yields.

    • Solution:

      • Purity Analysis of Starting Material: Always analyze the purity of the cyclopropanesulfonyl chloride before use. It should be free from significant amounts of hydrolysis products.

Question 2: I am observing a significant amount of an insoluble white solid that is not my product, leading to filtration difficulties. What is this solid and how can I prevent its formation?

Answer:

The insoluble white solid is likely ammonium chloride (NH₄Cl), a byproduct of the reaction between cyclopropanesulfonyl chloride and ammonia.[3] While its formation is expected, excessive or problematic precipitation can hinder filtration and product isolation.

Likely Causes & Solutions:

  • Reaction Stoichiometry and Concentration: Using a large excess of ammonia gas or a highly concentrated solution can lead to rapid and dense precipitation of ammonium chloride.

    • Solution:

      • Control Ammonia Concentration: While an excess of ammonia is necessary to drive the reaction to completion, using a very high concentration can be detrimental to processability. A molar ratio of NH₃ to the sulfonyl chloride of around 20:1 has been shown to be effective.[5]

      • Solvent Volume: Ensure an adequate volume of solvent is used to keep the ammonium chloride in a manageable slurry.

  • Post-Reaction Workup: The workup procedure is critical for efficiently removing this byproduct.

    • Solution:

      • Filtration and Washing: After the reaction is complete, the ammonium chloride can be removed by filtration.[3] Thoroughly washing the filter cake with the reaction solvent will help to recover any product that may have been trapped.

      • Aqueous Wash: An alternative workup involves quenching the reaction with water and separating the organic layer. The ammonium chloride will dissolve in the aqueous phase. However, this introduces water, which could hydrolyze any remaining starting material, so it should be done after the reaction is complete.

Question 3: My final product purity is below 99% after crystallization, with a persistent impurity. How can I identify and remove it?

Answer:

The most likely process-related impurity is cyclopropanesulfonic acid, formed from the hydrolysis of the sulfene intermediate or the starting material.[1] Other potential impurities could arise from the starting materials or side reactions.

Identification and Removal Strategy:

  • Impurity Identification:

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the recommended method for purity analysis and impurity profiling.[6][7][8] Develop a gradient HPLC method that can separate the polar cyclopropanesulfonic acid from the more non-polar this compound.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help to identify the mass of the impurity, confirming if it is cyclopropanesulfonic acid.

  • Removal of Cyclopropanesulfonic Acid:

    • Optimized Crystallization: this compound can be effectively purified by crystallization. A mixed solvent system, such as toluene and ethanol in a ratio of greater than 3:1, has been shown to be effective in producing high-purity material.[4][9] The more polar cyclopropanesulfonic acid will have a higher solubility in the mother liquor, allowing for its removal.

    • Aqueous Wash during Workup: Incorporating an aqueous wash step after the reaction is complete can help to remove the water-soluble cyclopropanesulfonic acid before the crystallization step. A wash with a dilute base (e.g., sodium bicarbonate solution) can be particularly effective in removing acidic impurities.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended grade for cyclopropanesulfonyl chloride for large-scale production?

  • For large-scale production, it is recommended to use cyclopropanesulfonyl chloride with a purity of at least 97%. It is crucial to have a certificate of analysis that details the levels of any impurities, particularly water and cyclopropanesulfonic acid.

Q2: How can I monitor the progress of the reaction in real-time?

  • For in-process control, Thin Layer Chromatography (TLC) can be a quick and effective method to monitor the disappearance of the starting material, cyclopropanesulfonyl chloride.[4] For more quantitative analysis, HPLC can be used to track the formation of the product and any byproducts.[9]

Q3: What are the key safety precautions to consider during the scale-up of this process?

  • Cyclopropanesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction with ammonia is exothermic, so ensure the reactor has adequate cooling capacity to maintain the desired temperature. A thermal hazard assessment of the ammonolysis reaction is recommended before scaling up to a large volume to understand the potential for a runaway reaction.[11][12]

Q4: What is a typical yield for the large-scale synthesis of this compound?

  • With an optimized process, an overall yield of 70-75% can be achieved for the multi-step synthesis from 3-chloropropane sulfonyl chloride.[4] For the direct ammonolysis of cyclopropanesulfonyl chloride, a lab-scale procedure reports an 80% yield after recrystallization.[3] A well-controlled large-scale process should aim for a comparable yield.

Q5: How does the choice of base affect the reaction?

  • In this specific synthesis, ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct. Using an additional, non-nucleophilic base is generally not necessary and could complicate the process. The key is to use a sufficient excess of ammonia to drive the reaction and neutralize the acid.

III. Optimized Protocol for Large-Scale Production

This protocol outlines a robust procedure for the synthesis and purification of this compound on a larger scale, incorporating best practices for yield and purity.

Step 1: Reaction Setup and Ammonolysis

  • Reactor Preparation: Ensure a clean, dry, and inerted (nitrogen or argon) glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a cooling jacket, and an inlet for gas/liquid addition.

  • Solvent and Ammonia: Charge the reactor with an anhydrous solvent such as dichloromethane (CH₂Cl₂) or methyl tert-butyl ether (MTBE). Cool the solvent to 0-5°C.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the cooled solvent until a saturated solution is obtained, or add a pre-determined amount of cooled, concentrated ammonium hydroxide solution.

  • Cyclopropanesulfonyl Chloride Addition: Slowly add cyclopropanesulfonyl chloride (1.0 equivalent) to the ammonia solution while maintaining the internal temperature between 0°C and 5°C. The addition should be done sub-surface to ensure rapid mixing.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Step 2: Work-up and Isolation

  • Quenching: Once the reaction is complete, slowly warm the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Washing: Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude this compound as a solid.

Step 3: Purification by Crystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

  • Anti-Solvent Addition: Slowly add hot toluene (in a ratio of >3:1 toluene to ethanol) to the ethanol solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight.

IV. Process Optimization and Parameter Control

Optimizing key process parameters is essential for achieving high yield and purity on a large scale. The following table summarizes the impact of critical variables.

ParameterImpact on Yield and PurityRecommended Range/Control
Reaction Temperature Lower temperatures minimize sulfene formation and hydrolysis, improving yield and purity.0-5°C during addition, can be allowed to warm to room temperature after addition is complete.
Reagent Addition Rate Slow addition of cyclopropanesulfonyl chloride prevents localized high concentrations, reducing side reactions.Add over 30-60 minutes for pilot-scale batches.
Solvent Choice Anhydrous, non-reactive solvents are essential.Dichloromethane, MTBE, or toluene are suitable choices.
Ammonia Concentration A sufficient excess is needed to drive the reaction, but too high a concentration can cause handling issues.A molar ratio of approximately 20:1 (NH₃:sulfonyl chloride) is a good starting point.[5]
Crystallization Cooling Rate A slow cooling rate promotes the growth of larger, purer crystals.[13][14]A controlled cooling profile is recommended, for example, 10-20°C per hour.
Seeding Seeding the crystallization can help to control particle size and improve consistency.[3][13]Add a small amount of pure this compound crystals once the solution becomes supersaturated.

V. Analytical Method for Purity and Impurity Profiling

A validated HPLC method is crucial for quality control. The following method is a good starting point for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • Cyclopropanesulfonic acid: ~2-3 minutes

    • This compound: ~5-7 minutes

VI. Visualization of Key Processes

Reaction Pathway

This compound Synthesis Cyclopropanesulfonyl\nChloride Cyclopropanesulfonyl Chloride This compound This compound Cyclopropanesulfonyl\nChloride->this compound Reaction Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound Ammonium Chloride (byproduct) Ammonium Chloride (byproduct) This compound->Ammonium Chloride (byproduct) co-product

Caption: Synthesis of this compound from Cyclopropanesulfonyl Chloride and Ammonia.

Troubleshooting Workflow

Troubleshooting Workflow Low Yield Low Yield Sulfene Formation Sulfene Formation Low Yield->Sulfene Formation Primary Cause Poor Mixing Poor Mixing Low Yield->Poor Mixing Exacerbating Factor Impure Starting Material Impure Starting Material Low Yield->Impure Starting Material Contributing Factor Hydrolysis Hydrolysis Sulfene Formation->Hydrolysis leads to Control Temperature Control Temperature Sulfene Formation->Control Temperature Solution Anhydrous Conditions Anhydrous Conditions Hydrolysis->Anhydrous Conditions Solution Optimize Agitation Optimize Agitation Poor Mixing->Optimize Agitation Solution Purity Check Purity Check Impure Starting Material->Purity Check Solution

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

VII. References

  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents. (URL: )

  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents. (URL: )

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. (URL: [Link])

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts - PMC - NIH. (URL: [Link])

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])

  • US6364914B1 - Method of crystallization with the particle size distribution being controlled - Google Patents. (URL: )

  • Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem - NIH. (URL: [Link])

  • Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives - OUCI. (URL: [Link])

  • PURITY AND IMPURITY ANALYSIS - Agilent. (URL: [Link])

  • (PDF) Particle size and shape control in crystallization processes - ResearchGate. (URL: [Link])

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (URL: [Link])

  • QUANTITATIVE RISK ASSESSMENT OF THERMAL HAZARDOUS REACTIONS WITH CASE STUDY - Bibliothèque et Archives Canada. (URL: [Link])

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts - University of Rochester. (URL: [Link])

  • Control Strategy Implementation Considerations for a Continuous Drug Product Manufacturing Process - PQRI. (URL: [Link])

  • Technological parameters of the ammonolysis of waste 1,2-dichloropropane - PubMed. (URL: [Link])

Sources

Resolving inconsistencies in the biological assay results of Cyclopropanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Inconsistencies in Biological Assay Results

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cyclopropanesulfonamide derivatives. This guide, structured in a question-and-answer format, is designed to help you troubleshoot and resolve common inconsistencies encountered during biological assays. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: I'm observing high variability in my assay results between replicate wells and different experimental runs. What could be the primary cause?

High variability is a frequent challenge, often stemming from the physicochemical properties of the test compounds. For this compound derivatives, two key areas to investigate are solubility and stability.

  • Plausible Cause 1: Poor Compound Solubility & Aggregation. this compound derivatives, depending on their overall structure, can exhibit poor aqueous solubility. This can lead to compound precipitation or aggregation in your assay medium, resulting in inconsistent concentrations across wells. The cyclopropyl group, while often enhancing metabolic stability, can also increase lipophilicity, potentially reducing aqueous solubility.[1][2]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stock solutions and assay plates (if possible) under a microscope for any signs of precipitation.

    • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. A simple method is to prepare a dilution series and measure turbidity or use nephelometry.

    • Optimize Solvent and Concentration:

      • Ensure your initial stock solution in 100% DMSO is fully dissolved. Gentle warming and vortexing can help.

      • When diluting into aqueous buffer, avoid "shock precipitation" by performing serial dilutions and ensuring rapid mixing.

      • Consider reducing the final concentration of DMSO in your assay. While DMSO is a common solvent, high concentrations can be toxic to cells and may affect protein function.[2]

    • Formulation Strategies: For persistently problematic compounds, explore the use of formulation strategies such as the inclusion of cyclodextrins or the preparation of solid dispersions to enhance solubility.[3][4][5]

  • Plausible Cause 2: Compound Instability. The sulfonamide functional group can be susceptible to hydrolysis, particularly at non-physiological pH or elevated temperatures.[6] While the cyclopropyl group itself is generally stable, the overall molecular structure may have labile points.

  • Troubleshooting Steps:

    • Stability Study: Assess the stability of your compound in the assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC to check for degradation products.

    • Control Incubation Times: Minimize the pre-incubation time of your compound in the assay buffer before adding it to the cells or target protein.

    • pH and Temperature Control: Ensure your assay buffer is maintained at the correct pH and temperature throughout the experiment.

Question 2: My compound shows activity in a biochemical assay but is inactive in a corresponding cell-based assay. What could explain this discrepancy?

This is a classic "biochemical vs. cellular" disconnect and can be attributed to several factors.

  • Plausible Cause 1: Low Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of your this compound derivative, such as its size, charge, and lipophilicity, will determine its ability to passively diffuse across the membrane.

  • Troubleshooting Steps:

    • In Silico Prediction: Use computational tools to predict the cell permeability of your compound based on its structure.

    • Cellular Uptake Assay: Directly measure the intracellular concentration of your compound using techniques like LC-MS/MS.

    • Permeabilization Control: As a control experiment, you can use a mild permeabilizing agent (e.g., a low concentration of digitonin) to see if this "rescues" the activity of your compound. This can help confirm if cell entry is the issue.

  • Plausible Cause 2: Efflux by Cellular Transporters. Many cells express efflux pumps (e.g., P-glycoprotein) that can actively remove foreign compounds, keeping the intracellular concentration below the effective level.

  • Troubleshooting Steps:

    • Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if this restores activity.

    • Test in Different Cell Lines: Use cell lines with varying expression levels of efflux transporters to see if the compound's activity correlates with transporter expression.

  • Plausible Cause 3: Rapid Intracellular Metabolism. The cyclopropyl group is often incorporated to improve metabolic stability, but metabolism can still occur.[7][8][9] The cellular environment contains metabolic enzymes (e.g., cytochrome P450s) that can modify and inactivate your compound.

  • Troubleshooting Steps:

    • Metabolic Stability Assay: Assess the metabolic stability of your compound in liver microsomes or hepatocytes to get an indication of its susceptibility to metabolism.

    • LC-MS/MS Analysis of Cell Lysates: Analyze cell lysates after treatment with your compound to identify any potential metabolites.

Question 3: I'm observing non-specific activity or a high rate of false positives in my high-throughput screen. How can I identify and mitigate these effects?

Non-specific activity is a significant concern in drug discovery and can be caused by off-target effects or assay interference.

  • Plausible Cause 1: Off-Target Effects. The compound may be interacting with other proteins in the cell, leading to the observed phenotype through a mechanism unrelated to your intended target.[10] While the cyclopropyl group can sometimes reduce off-target effects, this is not guaranteed.[1]

  • Troubleshooting Steps:

    • Target Engagement Assays: Use a direct binding assay (e.g., thermal shift assay, surface plasmon resonance) to confirm that your compound is engaging with the intended target at the concentrations where you observe activity.

    • Orthogonal Assays: Validate your hits using a different assay that measures a distinct downstream event of your target's activity.

    • Counter-Screening: Screen your active compounds against a panel of unrelated targets to assess their selectivity.

  • Plausible Cause 2: Assay Interference. Some compounds can interfere with the assay technology itself, leading to false-positive or false-negative results. Sulfonamide-containing compounds have been reported to be potential Pan-Assay Interference Compounds (PAINS).

  • Troubleshooting Steps:

    • No-Target Control: Run your assay in the absence of the target protein or with a denatured target to see if your compound still produces a signal.

    • Promiscuity Assays: Test your compound in assays known to be susceptible to interference, such as those using fluorescent readouts where compound autofluorescence can be an issue.

    • Analyze Structure-Activity Relationship (SAR): If closely related analogs of your active compound are inactive, it is less likely that the observed activity is due to non-specific interference.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare stock solutions of my this compound derivatives?

  • A1: We recommend preparing high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a water bath. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I differentiate between cytotoxicity and a specific biological effect of my compound?

  • A2: It is crucial to run a cytotoxicity assay in parallel with your functional assay. Use a simple viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where your compound is not causing significant cell death. Your functional assays should be conducted at non-toxic concentrations.

Q3: My bioassay results are inconsistent with my chemical assay results for the same sample. Why might this be?

  • A3: This discrepancy can arise from several factors. Bioassays measure the biological activity of the compound, which can be influenced by factors like protein binding in the assay medium, cell permeability, and metabolism.[11][12] Chemical assays, like HPLC, measure the total concentration of the compound, including any that may not be biologically available.[13] It's important to consider the limitations of each assay type when interpreting your data.

Q4: Are there any known cross-reactivity issues with sulfonamides that I should be aware of?

  • A4: While hypersensitivity reactions to sulfonamide antibiotics are well-documented, the cross-reactivity between antibiotic and non-antibiotic sulfonamides is not clearly established and is thought to be low.[14][15][16] However, it is always good practice to be aware of the potential for off-target effects and to perform appropriate counter-screens.

Visualizations

Workflow for Troubleshooting Inconsistent Assay Results

Troubleshooting_Workflow cluster_solubility Solubility & Stability Checks cluster_biochem_cell Biochemical vs. Cell-based Checks cluster_non_specific Non-specific Effect Checks start Inconsistent Results Observed solubility Check Solubility & Stability start->solubility High Variability biochem_cell Biochemical vs. Cell-based Discrepancy start->biochem_cell Activity Mismatch non_specific High False Positive Rate start->non_specific Non-specific Activity sol_1 Visual Inspection solubility->sol_1 bc_1 Cellular Uptake Assay biochem_cell->bc_1 ns_1 Target Engagement Assay non_specific->ns_1 sol_2 Kinetic Solubility Assay sol_1->sol_2 sol_3 Optimize Dilution sol_2->sol_3 sol_4 HPLC Stability Study sol_3->sol_4 end Results Resolved sol_4->end bc_2 Use Efflux Pump Inhibitors bc_1->bc_2 bc_3 Metabolic Stability Assay bc_2->bc_3 bc_3->end ns_2 Orthogonal Assay ns_1->ns_2 ns_3 No-Target Control ns_2->ns_3 ns_3->end

Caption: A decision-making workflow for troubleshooting common assay inconsistencies.

Distinguishing On-Target vs. Off-Target/Artifactual Effects

On_Target_vs_Off_Target cluster_on_target_validation Validation of On-Target Activity cluster_off_target_indicators Indicators of Off-Target Effects cluster_artifact_indicators Indicators of Assay Artifacts observed_activity Observed Biological Activity on_target On-Target Effect observed_activity->on_target Verified by: off_target Off-Target Effect observed_activity->off_target Suspected if: artifact Assay Artifact observed_activity->artifact Suspected if: otv_1 Direct Target Engagement on_target->otv_1 otv_2 Consistent SAR on_target->otv_2 otv_3 Activity in Orthogonal Assays on_target->otv_3 oti_1 No Direct Target Engagement off_target->oti_1 oti_2 Activity in Counter-Screens off_target->oti_2 ai_1 Activity in No-Target Control artifact->ai_1 ai_2 Inconsistent SAR artifact->ai_2 ai_3 Known PAINS Substructure artifact->ai_3

Caption: A logical diagram illustrating how to differentiate between on-target, off-target, and artifactual experimental results.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Pinto, A., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1046-1051. [Link]
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 10(1), 1-16. [Link]
  • O'Connor, W. F., & Liguori, A. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 50(7), 579-582. [Link]
  • Berman, H. A., Barza, M., & Weinstein, L. (1972). Serum Sulfonamide Concentration After Oral Administration: Comparison of Results of Chemical Assay with Two Bioassay Techniques. Antimicrobial Agents and Chemotherapy, 1(3), 268-273. [Link]
  • World Pharma Today. (n.d.).
  • Al-Zoubi, N., & Odah, F. (2023). Formulation strategies for poorly soluble drugs.
  • Weng, L., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1899. [Link]
  • Bassey, E. (2014). Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire. [Link]
  • Wang, Y., et al. (2024). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 18, 1403-1420. [Link]
  • ResearchGate. (n.d.).
  • Al-Zoubi, N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2774. [Link]
  • Berman, H. A., Barza, M., & Weinstein, L. (1972). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Antimicrobial Agents and Chemotherapy, 1(3), 268-273. [Link]
  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Szyrwiel, Ł., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 27(15), 4784. [Link]
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • American Academy of Allergy, Asthma & Immunology. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]
  • USDA Food Safety and Inspection Service. (2009, September 25).
  • Al-Bayati, F. I. H. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Therapeutic Research, 2(1), 1-10. [Link]
  • Zavaleta-Monestel, E., et al. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical Reviews in Allergy & Immunology, 66(1), 1-13. [Link]
  • Kumar, A., et al. (2023). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. ACS Chemical Biology, 18(3), 545-550. [Link]
  • Wang, Y., et al. (2023). Optimization of SERS Detection for Sulfathiazole Residues in Chicken Blood Using GA-SVR. Foods, 12(15), 2894. [Link]
  • Mykhailiuk, P. K., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692-12702. [Link]
  • Johnson, K. K., & Green, D. L. (2012). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 69(3), 207-214. [Link]
  • ScheEn, A. H. (2023). Drug promiscuity: problems and promises. bioRxiv. [Link]
  • Pi-Sunyer, F. X., et al. (1987). Biologically Significant Physico-Chemical Properties of Antioxidative Prostaglandin Derivatives. Prostaglandins, 33(Suppl), 73-82. [Link]
  • O'Shea, R., & Moser, H. E. (2008). The relationship between target-class and the physicochemical properties of antibacterial drugs. Bioorganic & Medicinal Chemistry Letters, 18(2), 694-698. [Link]
  • Qureshi, A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Frontiers in Chemistry, 10, 987654. [Link]
  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(1), 1-22. [Link]
  • ScheEn, A. H. (2023). Drug promiscuity: problems and promises. bioRxiv. [Link]
  • Zhang, Y., et al. (2023). Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar.
  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. [Link]

Sources

Managing the removal of protecting groups in Cyclopropanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopropanesulfonamide Synthesis

Guide: Managing the Deprotection of N-Sulfonamide and Orthogonal Protecting Groups

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the successful synthesis of complex molecules like this compound derivatives hinges on the strategic use and, critically, the selective removal of protecting groups. This guide provides in-depth, field-proven answers to common challenges encountered during the deprotection stages of your synthesis, focusing on the causality behind experimental choices to ensure your success.

Section 1: N-Sulfonamide Protecting Groups

The nitrogen atom of the sulfonamide is often protected to modulate its reactivity or to facilitate specific synthetic transformations. The tert-Butoxycarbonyl (Boc) group is the most common acid-labile choice, while the Benzyl (Bn) group is a key player in strategies requiring reductive cleavage.

FAQ 1.1: What are the standard conditions for N-Boc deprotection on a this compound, and what is the mechanism?

Answer:

The removal of an N-Boc group from a sulfonamide is a standard acid-catalyzed hydrolysis. The most common and effective method involves treatment with a strong acid like trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM).

The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This activation facilitates the collapse of the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected sulfonamide. The tert-butyl cation is typically scavenged by the trifluoroacetate anion or a scavenger additive.[1][2]

Core Protocol: TFA-Mediated N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: At room temperature, add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise to the stirred solution. Note: For substrates sensitive to strong acid, the reaction can be cooled to 0 °C before addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[3]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

Troubleshooting Guide 1.2: My N-Boc deprotection is incomplete. What should I do?

Answer:

An incomplete or sluggish N-Boc deprotection is a common issue, often stemming from insufficient acid strength or steric hindrance.

Causality & Solutions:

  • Insufficient Acidity: While TFA is robust, some N-Boc sulfonamides can be particularly stable. Using neat TFA (without DCM) can often drive the reaction to completion. Alternatively, stronger acids like HCl in dioxane (typically a 4M solution) or HBr in acetic acid can be employed, though these are harsher and may affect other functional groups.[1][2]

  • Steric Hindrance: If the area around the N-Boc group is sterically congested, the protonation and subsequent cleavage can be slowed. Increasing the reaction time or elevating the temperature (e.g., to 40 °C) can overcome this kinetic barrier.

  • Reagent Quality: Ensure your TFA and solvent are of high quality and anhydrous. Water can interfere with the reaction, although some protocols report successful deprotection in aqueous media under specific conditions.[4]

Decision Workflow for Incomplete N-Boc Deprotection

start Incomplete N-Boc Deprotection (Monitored by LC-MS/TLC) check_time Extend Reaction Time (e.g., to 4-8 hours at RT) start->check_time increase_temp Increase Temperature (e.g., to 40 °C) check_time->increase_temp Still Incomplete complete Reaction Complete check_time->complete Complete increase_acid Increase Acid Strength (Use neat TFA or 4M HCl/Dioxane) increase_temp->increase_acid Still Incomplete increase_temp->complete Complete increase_acid->complete Complete

Caption: Troubleshooting workflow for incomplete N-Boc removal.

FAQ 1.3: How do I remove an N-Benzyl (Bn) group from a this compound without affecting other reducible groups?

Answer:

The N-benzyl group is typically removed via catalytic hydrogenolysis. The standard condition involves hydrogen gas (H₂) and a palladium catalyst, usually 10% palladium on carbon (Pd/C).

Causality & Mechanism: The reaction occurs on the surface of the palladium catalyst. H₂ gas is adsorbed onto the metal surface, where it dissociates into reactive hydrogen atoms. The N-Bn protected sulfonamide also coordinates to the catalyst surface, facilitating the cleavage of the C-N bond and formation of the deprotected sulfonamide and toluene.

Core Protocol: Hydrogenolysis of N-Benzyl Group

  • Setup: In a flask suitable for hydrogenation, dissolve the N-Bn protected this compound (1.0 equiv.) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Purge the flask with nitrogen or argon, then introduce hydrogen gas (H₂), typically by inflating a balloon or using a Parr hydrogenator apparatus (1-3 atm).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor by TLC or LC-MS. Reactions are usually complete in 2-16 hours.

  • Work-up:

    • Carefully purge the reaction vessel with nitrogen to remove excess H₂.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Achieving Selectivity: Hydrogenolysis is highly effective but can also reduce other functional groups like alkenes, alkynes, or nitro groups. To achieve selectivity:

  • Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene.[5] These reagents can sometimes offer better selectivity for N-Bn deprotection over other reductions.

  • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective and selective than Pd/C.

Section 2: Managing Orthogonal Protecting Groups

In drug development, this compound scaffolds are often decorated with other functional groups, such as hydroxyls, which also require protection. Silyl ethers are a versatile choice due to their tunable stability.

FAQ 2.1: I have a TBDMS-protected alcohol on my this compound derivative. What is the most reliable way to remove it without cleaving an N-Boc group?

Answer:

This is a classic example of orthogonal protection strategy. A tert-butyldimethylsilyl (TBDMS) ether is labile to fluoride ions, while the N-Boc group is stable. The reagent of choice is tetrabutylammonium fluoride (TBAF).[6][7]

Causality & Mechanism: The deprotection is driven by the exceptionally high strength of the Silicon-Fluoride (Si-F) bond. The fluoride ion from TBAF performs a nucleophilic attack on the silicon atom, forming a transient pentacoordinate silicon intermediate. This intermediate fragments, releasing the alkoxide and stable tert-butyldimethylsilyl fluoride. A mild work-up protonates the alkoxide to yield the free alcohol.[8][9]

Mechanism of TBAF-Mediated Silyl Ether Cleavage

sub R-O-Si(Me)₂(tBu) intermediate [R-O-Si(Me)₂(tBu)(F)]⁻ Pentacoordinate Intermediate sub->intermediate Nucleophilic Attack reagent + F⁻ (from TBAF) products R-O⁻ + F-Si(Me)₂(tBu) intermediate->products Fragmentation final R-OH products:e->final:w workup Aqueous Work-up products->workup Protonation

Caption: Mechanism for fluoride-mediated silyl ether deprotection.

Core Protocol: TBAF Deprotection of a TBDMS Ether

  • Dissolution: Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Reagent Addition: Add a 1 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise at 0 °C or room temperature.

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC. These reactions are often complete in 30 minutes to a few hours.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography if necessary.

Troubleshooting Guide 2.2: My TBAF deprotection is causing decomposition of my material. How can I mitigate this?

Answer:

This is a critical issue. While effective, commercial TBAF solutions are basic due to the presence of hydroxide or alkoxide impurities, which can cause decomposition of base-sensitive substrates.[6]

Causality & Solutions:

  • Basicity of TBAF: The basicity can lead to side reactions like elimination or epimerization. To counter this, buffer the reaction mixture by adding a mild acid, such as acetic acid (AcOH), to the TBAF solution before adding it to your substrate. A common mixture is TBAF/AcOH in THF.

  • Alternative Fluoride Sources: If buffering is insufficient, consider alternative, less basic fluoride sources.

    • HF-Pyridine (Olah's Reagent): This is highly effective but also highly corrosive and toxic. Use with extreme caution in appropriate fume hoods and with personal protective equipment.

    • Triethylamine Trihydrofluoride (Et₃N·3HF): A milder and less hazardous alternative to HF-Pyridine.

Table 1: Comparison of Common Deprotection Conditions

Protecting GroupClassPrimary Reagent(s)Key StrengthsCommon Pitfalls
Boc Acid-LabileTFA, HCl in DioxaneFast, reliable, commonCan cleave other acid-sensitive groups (e.g., acetals, t-butyl esters)
Benzyl (Bn) ReductiveH₂, Pd/COrthogonal to acid/base labile groupsCan reduce alkenes, alkynes, nitro groups; catalyst can be pyrophoric
TBDMS Fluoride-LabileTBAF, HF-PyridineHighly selective for siliconTBAF can be basic; HF reagents are highly corrosive
Tosyl (Ts) Reductive/Harsh AcidNa/NH₃, HBr/AcOHVery stable, robustRequires harsh conditions for removal, limiting functional group tolerance[10]

References

  • Praven, K., et al. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate.
  • (2004). A fluorous-tagged, acid-labile protecting group for the synthesis of carboxamides and sulfonamides. PubMed.
  • (2004). A Fluorous-Tagged, Acid-Labile Protecting Group for the Synthesis of Carboxamides and Sulfonamides. ACS Publications.
  • (2023). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube.
  • (2020). TBAF Deprotection Mechanism | Organic Chemistry. YouTube.
  • (2022). facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES.
  • (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • (n.d.). Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
  • (2012). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. ResearchGate.
  • (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal.
  • (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • (n.d.). Protecting group. Wikipedia.
  • (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
  • (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate.
  • (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal.
  • (n.d.). Benzyl Ethers. Organic Chemistry Portal.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Validation of Cyclopropanesulfonamide using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the cyclopropyl moiety has emerged as a valuable structural motif. Its unique conformational rigidity and electronic properties can impart favorable metabolic stability and binding affinity to bioactive molecules.[1] When coupled with the pharmacologically significant sulfonamide functional group, as in cyclopropanesulfonamide, the resulting scaffold holds considerable promise.[2][3][4] However, the unambiguous structural confirmation of such small, yet potent, molecules is a critical prerequisite for any further investigation. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectral data for this compound against a common analogue, benzenesulfonamide, offering a clear protocol for its validation.

The Imperative of Spectroscopic Verification

The synthesis of novel chemical entities requires rigorous characterization to ensure that the target molecule has been formed. NMR spectroscopy stands as the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule. For a small molecule like this compound, with its distinct cyclopropyl and sulfonamide groups, NMR provides a definitive fingerprint for its identity.

This guide will delve into the expected ¹H and ¹³C NMR spectral data for this compound, drawing comparisons with the well-characterized benzenesulfonamide. This comparative approach is designed to highlight the key spectral features that differentiate these two compounds, thereby enabling researchers to confidently validate the synthesis of this compound.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimentally determined values for benzenesulfonamide. These predictions for this compound are based on established chemical shift trends for cyclopropyl and sulfonamide moieties.[5][6][7]

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -SO₂NH₂~7.1 - 7.3Singlet (broad)-
CH (methine)~2.5 - 2.7Multiplet-
CH₂ (methylene)~0.9 - 1.1Multiplet-
Benzenesulfonamide -SO₂NH₂7.33[8]Singlet (broad)-
H-ortho7.84[8]Multiplet-
H-meta, H-para7.47 - 7.70[8]Multiplet-

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Compound Carbon Assignment Predicted/Observed Chemical Shift (δ, ppm)
This compound CH (methine)~30 - 35
CH₂ (methylene)~5 - 10
Benzenesulfonamide C-ipso~142
C-ortho~126
C-meta~129
C-para~132

Experimental Protocol for NMR Data Acquisition

For the reliable acquisition of NMR data for the validation of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the sulfonamide and its protons on the nitrogen will be observable.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
  • Tune and shim the spectrometer to the DMSO-d₆ lock signal.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to cover a range of 0 to 12 ppm.
  • Employ a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
  • Process the data with a line broadening of 0.3 Hz.
  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Set the spectral width to cover a range of 0 to 160 ppm.
  • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
  • Process the data with a line broadening of 1-2 Hz.
  • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Spectral Interpretation and Validation

The key to validating the structure of this compound lies in the unambiguous identification of the signals corresponding to the cyclopropyl group and the sulfonamide protons, and the absence of aromatic signals.

¹H NMR Spectrum Analysis

The most striking feature in the ¹H NMR spectrum of this compound will be the presence of signals in the high-field (upfield) region, typically between 0.9 and 2.7 ppm.[7][9] This is a characteristic fingerprint of the cyclopropyl ring, which is highly shielded due to its unique electronic structure and ring strain.[7] The protons on the cyclopropyl ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

In contrast, the ¹H NMR spectrum of benzenesulfonamide is dominated by signals in the aromatic region (7.4-7.9 ppm).[8][10] The protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear at a lower field.[10]

The sulfonamide protons (-SO₂NH₂) in both compounds are expected to appear as a broad singlet in the region of 7.1-7.3 ppm in DMSO-d₆. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound will be characterized by the presence of two signals in the upfield region. The methine carbon (CH) is expected to appear around 30-35 ppm, while the methylene carbons (CH₂) will be significantly more shielded, appearing around 5-10 ppm.[11][12]

Conversely, the ¹³C NMR spectrum of benzenesulfonamide will display signals in the aromatic region, typically between 125 and 145 ppm.[13] The absence of these downfield signals in the spectrum of the synthesized product is a strong indicator of the successful formation of this compound.

Visualizing the Structural Differences

The following diagrams illustrate the structures of this compound and benzenesulfonamide and the expected regions for their NMR signals.

cluster_0 This compound cluster_1 Benzenesulfonamide CPSA C3H7NO2S CPSA_HNMR ¹H NMR: ~0.9-2.7 ppm (cyclopropyl), ~7.1-7.3 ppm (-SO2NH2) CPSA->CPSA_HNMR CPSA_CNMR ¹³C NMR: ~5-10 ppm (CH2), ~30-35 ppm (CH) CPSA->CPSA_CNMR BSA C6H7NO2S BSA_HNMR ¹H NMR: ~7.3-7.9 ppm (aromatic, -SO2NH2) BSA->BSA_HNMR BSA_CNMR ¹³C NMR: ~125-145 ppm (aromatic) BSA->BSA_CNMR

Figure 1. A comparison of the expected NMR chemical shift regions for this compound and Benzenesulfonamide.

Conclusion

The validation of this compound's structure via ¹H and ¹³C NMR spectroscopy is a straightforward process when guided by a clear understanding of the expected spectral features. The hallmark of a successful synthesis is the presence of the characteristic upfield signals of the cyclopropyl group and the absence of any aromatic signals. By following the detailed experimental protocol and comparative data presented in this guide, researchers can confidently confirm the identity and purity of their synthesized this compound, paving the way for its further exploration in drug discovery and development programs.

References

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.
  • Supporting information: - The Royal Society of Chemistry.
  • benzenesulfonamide, N-[(2Z,5Z)-5-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-3-methyl-4-oxothiazolidinylidene]-4-methyl- - Optional[1H NMR] - Spectrum. SpectraBase.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate.
  • 'H chemical shifts for cyclopropyl protons. ResearchGate.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database.
  • Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed.
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Preparation of cyclopropyl sulfonylamides. Google Patents.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.
  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides. Wiley Online Library.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • 13C NMR Chemical Shifts. Oregon State University.
  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Advanced Organic Chemistry.
  • 1H NMR Chemical Shifts. Organic Chemistry Data.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
  • N-{3-[(1E)-N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and analytical framework for the mass spectrometry fragmentation analysis of cyclopropanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to explain the causal factors behind experimental choices. We will explore the predicted fragmentation behavior of this compound, compare it with a linear analogue to highlight the influence of its strained ring structure, and provide robust, self-validating experimental methodologies for its characterization.

Introduction: The Analytical Challenge of this compound

This compound (C3H7NO2S, MW: 121.16 g/mol ) is a specialty chemical intermediate notable for its unique structure, which combines a sulfonamide functional group with a strained three-membered cyclopropane ring.[1][2][3] This compound serves as a valuable building block in the synthesis of novel therapeutic agents and agrochemicals, where its structural rigidity and metabolic stability are highly prized.[4][5]

Accurate structural confirmation and identification of this compound and its metabolites are critical in drug development and safety assessment. Tandem mass spectrometry (MS/MS) is the premier analytical technique for this purpose, providing a fragmentation "fingerprint" that is unique to the molecule's structure. However, the interplay between the electron-withdrawing sulfonamide group and the high-energy cyclopropyl ring presents a unique and interesting fragmentation profile that is not extensively documented.

This guide will, therefore, establish a foundational understanding of its likely fragmentation pathways under electrospray ionization (ESI), propose a comparative framework against a simple aliphatic analogue, isopropanesulfonamide, and detail the experimental workflows necessary to validate these predictions.

Theoretical Fragmentation Pathways: A Predictive Analysis

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions.[6] For this compound, we predict that fragmentation will be initiated by cleavages at the C-S and S-N bonds of the sulfonamide moiety and through ring-opening of the strained cyclopropyl group.[7][8] Sulfonamides are readily analyzed in positive ESI mode, which typically involves protonation of the molecule.[9][10]

Predicted Fragmentation in Positive Ion Mode (ESI+)

Upon ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 122.02. Collision-induced dissociation (CID) of this precursor ion is predicted to follow several key pathways:

  • Loss of Sulfonamide Moiety (SO₂NH₂): A primary fragmentation is the cleavage of the C-S bond, leading to the loss of a neutral sulfonamide radical (•SO₂NH₂) and the formation of a stable cyclopropyl cation at m/z 41.04 . This pathway is driven by the stability of the small carbocation.

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (64 Da) via rearrangement.[11][12] This would produce a fragment ion at m/z 58.05 , corresponding to [C₃H₈N]⁺.

  • Cleavage of the S-N Bond: Scission of the sulfur-nitrogen bond can lead to the formation of an ion at m/z 105.01 , representing the cyclopropanesulfonyl cation [C₃H₅SO₂]⁺.[13]

  • Cyclopropyl Ring Opening: The high strain energy of the cyclopropane ring makes it susceptible to opening after ionization.[14] This can lead to the formation of an allyl cation or other isomeric C₃H₅⁺ structures, also appearing at m/z 41.04 , followed by subsequent losses of hydrogen.[15]

The proposed fragmentation scheme for this compound is visualized in the diagram below.

G Precursor [M+H]⁺ This compound m/z 122.02 Frag41 Cyclopropyl Cation [C₃H₅]⁺ m/z 41.04 Precursor->Frag41 Frag58 [C₃H₈N]⁺ m/z 58.05 Precursor->Frag58 Frag105 Cyclopropanesulfonyl Cation [C₃H₅SO₂]⁺ m/z 105.01 Precursor->Frag105 l1 C-S Cleavage l2 Rearrangement & Loss l3 S-N Cleavage NeutralSO2 - SO₂ (64 Da) NeutralSO2NH2 - •SO₂NH₂ (79 Da) NeutralNH3 - NH₃ (17 Da)

Caption: Predicted ESI+ fragmentation pathways of this compound.

Comparative Framework: this compound vs. Isopropanesulfonamide

To isolate and understand the contribution of the cyclopropyl ring to the fragmentation pattern, a comparative analysis with a structurally similar, non-cyclic analogue is invaluable. Isopropanesulfonamide serves as an ideal comparator. It has the same molecular formula (C₃H₇NO₂S) and molecular weight, but its isopropyl group lacks the ring strain of the cyclopropyl group.

We hypothesize that isopropanesulfonamide will fragment primarily through the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, a pathway unavailable to the cyclic structure.

Data Comparison Table

The following table summarizes the predicted key fragments for both compounds. This structure allows for a direct comparison of fragmentation patterns, enabling researchers to quickly identify ions that are diagnostic for the cyclopropyl moiety.

Precursor Ion (m/z)AnalytePredicted Fragment Ion (m/z)Proposed Structure/LossRationale
122.02This compound 105.01[C₃H₅SO₂]⁺Cleavage of S-N bond
58.05[C₃H₈N]⁺Rearrangement and loss of SO₂
41.04[C₃H₅]⁺Cleavage of C-S bond; Ring-opening products
122.02Isopropanesulfonamide 107.03[C₂H₇SO₂]⁺Loss of •CH₃ (α-cleavage)
105.01[C₃H₅SO₂]⁺Cleavage of S-N bond
58.05[C₃H₈N]⁺Rearrangement and loss of SO₂
43.05[C₃H₇]⁺Cleavage of C-S bond

The key differentiator is expected to be the presence of the m/z 41 fragment for this compound versus the m/z 43 and m/z 107 fragments for isopropanesulfonamide. This highlights how the unique cyclic structure directly influences the fragmentation outcome.

Experimental Protocols: A Self-Validating Workflow

To empirically determine the fragmentation patterns, a robust and reproducible analytical method is required. The following protocols are designed to serve as a comprehensive starting point for method development and validation.

LC-MS/MS System Configuration
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[16][17]

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Step-by-Step Method Development Protocol
  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of this compound and isopropanesulfonamide in methanol.

    • Create a 1 µg/mL working solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Direct Infusion & Precursor Ion Identification:

    • Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive ESI mode (m/z 50-200 range) to confirm the presence and intensity of the protonated molecule [M+H]⁺ at m/z 122.02.

    • Trustworthiness Check: The observed mass should be within 5 ppm of the theoretical mass on a high-resolution instrument.

  • Product Ion Spectra Acquisition (MS/MS):

    • Perform product ion scans by selecting m/z 122.02 as the precursor ion.

    • Ramp the collision energy (CE) from 10 to 40 eV to observe the full range of fragment ions. This is critical to identify both low-energy (rearrangement-based) and high-energy (bond cleavage) fragments.

    • Identify the optimal CE that produces a rich and stable fragmentation pattern for use in Multiple Reaction Monitoring (MRM) methods.[9]

  • Chromatographic Method Development:

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).[18]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 5 minutes) to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Expertise Insight: The use of an acidic mobile phase is standard for the analysis of sulfonamides as it ensures efficient ionization and provides sharp chromatographic peaks.[9][18]

  • Method Validation & Workflow Visualization:

    • Once optimal conditions are established, the analytical workflow should be standardized. The following diagram outlines the logical flow from sample to result.

G start Sample/Standard Preparation infusion Direct Infusion Analysis (Full Scan MS) start->infusion lc_dev LC Method Development (Gradient Optimization) start->lc_dev msms Product Ion Scan (MS/MS) (Collision Energy Ramp) infusion->msms Identify [M+H]⁺ msms->lc_dev Select Fragments lc_ms_run LC-MS/MS Analysis (MRM or Full Scan) lc_dev->lc_ms_run data_proc Data Processing (Peak Integration) lc_ms_run->data_proc report Reporting & Structural Confirmation data_proc->report

Caption: Experimental workflow for fragmentation analysis.

Conclusion and Best Practices

The mass spectrometric fragmentation of this compound is predicted to be a rich interplay of sulfonamide chemistry and strained-ring effects. The key diagnostic fragment ion, distinguishing it from its linear isomer, is expected at m/z 41 , arising from the stable cyclopropyl cation.

For researchers tackling this or similar novel structures, the presented guide offers a robust framework. The core principles of comparing with a linear analogue, performing systematic collision energy studies, and employing a structured LC-MS/MS method development protocol are universally applicable. This approach ensures not only the accurate identification of the molecule but also a deeper understanding of its intrinsic chemical properties under mass spectrometric conditions. By following this self-validating workflow, laboratories can generate high-quality, trustworthy data essential for advancing pharmaceutical and chemical research.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of this compound (CAS 154350-29-5).
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Oxford Academic. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15765418, this compound.
  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry.
  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Perkins, J. R., et al. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 5(4), 215-223.
  • International Journal of Pharmaceutical Sciences and Research. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Kenny, D. J., et al. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 105-117.
  • ResearchGate. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • YouTube. (2023). Mass Spectrometry of Cycloalkanes.
  • PubChemLite. (n.d.). This compound (C3H7NO2S).
  • Cyclic Compound Fragmentation Organic Mass Spec. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15338-15345.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.

Sources

A Comparative Analysis of Novel Cyclopropanesulfonamide Derivatives and Brigatinib in Overcoming EGFR C797S-Mediated Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a formidable challenge in oncology. In non-small cell lung cancer (NSCLC), the efficacy of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is often compromised by the acquired C797S mutation. This guide provides a detailed comparison of a novel cyclopropanesulfonamide derivative, compound 5d, with the existing FDA-approved drug Brigatinib, focusing on their potential to overcome this specific resistance mechanism. The analysis is grounded in recent preclinical findings that highlight the promising anti-tumor activity of this new chemical entity.

Introduction: The Clinical Challenge of the EGFR C797S Mutation

EGFR mutations are key drivers in a significant subset of NSCLC. While third-generation EGFR-TKIs have shown considerable success, their covalent binding mechanism is rendered ineffective by the C797S mutation, which alters the binding site.[1] This has created a critical unmet need for new therapeutic agents that can effectively target this resistant form of the enzyme. Brigatinib, a multi-targeted TKI, has shown some activity, but its efficacy in this specific mutational context is limited. Recent research has explored the potential of novel this compound derivatives, with one particular compound, 5d, demonstrating superior preclinical activity.[1]

The cyclopropane motif is a valuable component in drug design, known for its ability to introduce conformational rigidity and improve metabolic stability.[2][3] Similarly, the sulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs with diverse biological activities.[4][5] The combination of these two moieties in compound 5d appears to be a promising strategy for developing next-generation EGFR inhibitors.

Mechanism of Action: A Dual Assault on Cancer Pathways

Compound 5d was designed as a novel EGFR C797S-targeted inhibitor, with Brigatinib serving as the lead compound for its development.[1] The core mechanism of action for compound 5d involves the inhibition of the EGFR signaling pathway. However, its efficacy is enhanced by its concurrent inhibition of the mTOR pathway, a critical downstream effector of EGFR.[1] This dual inhibition is a key differentiator from many existing EGFR-TKIs and likely contributes to its superior anti-tumor effects.

Mechanistic studies have revealed that the inhibition of these pathways by compound 5d leads to several downstream cellular consequences that collectively suppress tumor growth:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from progressing through the division cycle.[1]

  • Apoptosis Induction: Compound 5d promotes programmed cell death (apoptosis) by increasing the levels of cleaved caspase-3, a key executioner protein in the apoptotic cascade.[1]

  • DNA Damage: The treatment leads to DNA damage within the cancer cells, further contributing to their demise.[1]

The following diagram illustrates the proposed signaling pathway targeted by compound 5d.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (C797S Mutant) PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Caspase3 Cleaved Caspase-3 mTOR->Caspase3 Inhibits Cleavage (Reversed by 5d) CellCycle G2/M Arrest mTOR->CellCycle Promotes Progression (Inhibited by 5d) Apoptosis Apoptosis mTOR->Apoptosis Inhibits Apoptosis (Promoted by 5d) Caspase3->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Compound_5d Compound 5d Compound_5d->EGFR Inhibits Compound_5d->mTOR Inhibits Compound_5d->DNA_Damage Induces Brigatinib Brigatinib Brigatinib->EGFR Inhibits (less effective)

Caption: Proposed mechanism of action of Compound 5d.

Comparative Efficacy: In Vitro and In Vivo Evidence

The superior efficacy of compound 5d over Brigatinib has been demonstrated in both in vitro and in vivo models of NSCLC with the EGFR C797S mutation.

In Vitro Activity

Compound 5d exhibited potent inhibitory activity against EGFR C797S mutated lung cancer cells.[1] While direct IC50 values for compound 5d and Brigatinib against the C797S mutant cell line were not explicitly provided in the referenced study, the authors state that compound 5d was identified as a highly selective and low-toxicity inhibitor from a series of 10 newly synthesized small molecules.[1] Furthermore, it was shown to inhibit the growth of PC9 cells, which harbor an EGFR exon 19 deletion.[1]

In Vivo Anti-Tumor Activity

In animal models, compound 5d demonstrated superior anti-tumor activity compared to Brigatinib, which was used as a positive control.[1] This suggests that the favorable in vitro profile of compound 5d translates into a more potent anti-cancer effect in a living organism.

Table 1: Summary of Comparative Efficacy

FeatureCompound 5d (this compound Derivative)Brigatinib
Target EGFR (C797S mutant), mTORMulti-targeted TKI (including EGFR)
In Vitro Efficacy Highly selective inhibitor of C797S mutated cells.[1]Less effective against C797S mutation.
In Vivo Efficacy Superior anti-tumor activity.[1]Used as a positive control, showed less activity.[1]
Mechanism Induces G2/M cell cycle arrest, apoptosis, and DNA damage.[1]Primarily inhibits EGFR signaling.
Toxicity Identified as having low toxicity.[1]Established safety profile with known side effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, the key experimental methodologies employed in the evaluation of compound 5d are outlined below.

Western Blot Analysis for Pathway Inhibition

This protocol is used to determine the effect of the compound on the protein expression levels within the EGFR and mTOR signaling pathways.

  • Cell Culture and Treatment: Culture EGFR C797S mutated NSCLC cells to 70-80% confluency. Treat the cells with varying concentrations of compound 5d, Brigatinib, or a vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the EGFR and mTOR pathways (e.g., p-EGFR, EGFR, p-mTOR, mTOR, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection & Analysis F->G

Sources

A Comparative Guide to the In Vivo Toxicity of Talquetamab, a GPRC5D-Targeting Bispecific Antibody for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo toxicity profile of talquetamab, a first-in-class bispecific antibody containing a cyclopropanesulfonamide moiety, with other therapeutic alternatives for relapsed or refractory multiple myeloma (RRMM). The information herein is synthesized from peer-reviewed literature and regulatory guidelines to support informed decision-making in drug development and clinical research.

Introduction to Talquetamab and the Need for Comparative Toxicity Analysis

Talquetamab (brand name Talvey®) is a novel, humanized bispecific antibody that has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with RRMM who have received at least four prior lines of therapy.[1] Its unique mechanism of action involves simultaneously binding to G protein-coupled receptor class C group 5 member D (GPRC5D) on multiple myeloma cells and the CD3 receptor on T-cells.[2][3] This dual binding creates an immune synapse, redirecting T-cells to recognize and eliminate malignant plasma cells.[4][5]

Given the aggressive nature of RRMM and the increasing number of available therapies, a thorough understanding of the in vivo toxicity profile of new agents like talquetamab is crucial. This guide compares the toxicity of talquetamab with established and emerging treatments for RRMM, including proteasome inhibitors (PIs) and immunomodulatory imide drugs (IMiDs), providing a framework for evaluating its safety in the context of the current therapeutic landscape.[6]

Comparative In Vivo Toxicity Profiles

The in vivo toxicity of talquetamab has been primarily characterized in clinical trials, with a distinct side-effect profile related to its on-target, off-tumor activity.[7] GPRC5D is expressed on myeloma cells but also on healthy tissues such as hair follicles, skin, and the oral mucosa, which contributes to some of its unique toxicities.[8][9]

Toxicity Type Talquetamab (GPRC5D-Targeting Bispecific Antibody) Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib) Immunomodulatory Imide Drugs (IMiDs) (e.g., Lenalidomide, Pomalidomide)
Neurological Headache, encephalopathy, and other neurologic problems have been reported.[2][10] The FDA label includes a boxed warning for neurologic toxicity.Peripheral neuropathy is a well-documented and often dose-limiting toxicity of bortezomib.[11]IMiDs are associated with a risk of nerve toxicity.
Dermatological Skin-related adverse events, including rash and non-rash toxicities (e.g., skin exfoliation, dry skin), are common.[7][9] Nail toxicities such as discoloration and dystrophy are also frequently observed.[7][10]While less common, skin rashes can occur with PIs.Skin rashes are a known side effect of IMiDs.
Oral A high incidence of oral toxicities, including dysgeusia (taste alteration), dry mouth, and dysphagia (difficulty swallowing), has been reported.[10][12]Oral complications are not a hallmark toxicity of PIs.Dry mouth can be a side effect of IMiDs.
Hematological Hematologic toxicities, including neutropenia, lymphopenia, and thrombocytopenia, are frequent.[7]PIs can cause myelosuppression, leading to thrombocytopenia and neutropenia.Myelosuppression is a common adverse event with IMiDs.
Cardiovascular Cardiovascular toxicity is not a primary reported concern with talquetamab based on current data.Carfilzomib has been associated with significant cardiovascular complications, including hypertension, heart failure, and arrhythmias.[13][14]IMiDs are associated with an increased risk of thrombosis.[15]
Immune-Related Cytokine Release Syndrome (CRS) is a common and potentially serious side effect, with the FDA label carrying a boxed warning.[2][3][10]Not a characteristic toxicity of this class.IMiDs have immunomodulatory effects but do not typically cause CRS.[15][16]
Infections Infections are a reported adverse event, with serious infections occurring in a percentage of patients.[7][10]PIs can increase the risk of infections due to myelosuppression.IMiDs can also increase the risk of infections.

Mechanisms of Toxicity

The toxicity profile of talquetamab is largely driven by its mechanism of action.

  • On-Target, Off-Tumor Effects: The expression of GPRC5D in tissues like skin, nails, and oral mucosa leads to the observed dermatological and oral toxicities.[7][8] T-cell redirection to these healthy tissues can cause local inflammation and damage.

  • T-Cell Activation: The binding of talquetamab to CD3 on T-cells leads to their activation and proliferation, which can result in the systemic release of cytokines, causing CRS.[5] This is a common toxicity associated with T-cell engaging therapies.[17]

PIs exert their therapeutic effect by inhibiting the proteasome, a cellular complex responsible for degrading proteins. This disruption of protein homeostasis is particularly toxic to malignant plasma cells, which produce large amounts of immunoglobulins.[18]

  • Cardiotoxicity: The proposed mechanisms for PI-related cardiotoxicity include apoptosis of cardiomyocytes, accumulation of misfolded proteins, and prolonged inhibition of the ubiquitin-proteasome system in the heart.[13][14]

  • Neurotoxicity: Bortezomib-induced peripheral neuropathy is thought to involve the disruption of microtubule function and axonal transport in neurons.

IMiDs have pleiotropic effects, including anti-angiogenic, cytotoxic, and immunomodulatory activities.[15][19] They bind to the cereblon protein, which leads to the degradation of key transcription factors in myeloma cells.[20]

  • Thrombosis: The increased risk of thrombosis with IMiDs is not fully understood but may involve alterations in endothelial cell function and the expression of prothrombotic factors.

  • Teratogenicity: The binding of IMiDs to cereblon is also responsible for their severe teratogenic effects.[20]

G cluster_talquetamab Talquetamab Toxicity Pathway Talquetamab Talquetamab GPRC5D_Myeloma GPRC5D on Myeloma Cells Talquetamab->GPRC5D_Myeloma Binds to GPRC5D_Healthy GPRC5D on Healthy Tissue (Skin, Oral Mucosa, Nails) Talquetamab->GPRC5D_Healthy Binds to CD3_TCell CD3 on T-Cells Talquetamab->CD3_TCell Binds to OnTarget_OffTumor On-Target, Off-Tumor Toxicity GPRC5D_Healthy->OnTarget_OffTumor Causes TCell_Activation T-Cell Activation CD3_TCell->TCell_Activation Leads to Cytokine_Release Cytokine Release TCell_Activation->Cytokine_Release Results in CRS Cytokine Release Syndrome (CRS) Cytokine_Release->CRS Induces

Caption: Mechanism of Talquetamab-mediated toxicity.

Experimental Protocols for In Vivo Toxicity Assessment

The in vivo toxicity of novel compounds like talquetamab is evaluated through a series of preclinical and clinical studies, following guidelines from regulatory bodies such as the FDA and the Organisation for Economic Co-operation and Development (OECD).[21][22]

This study provides information on the adverse effects of a single oral dose of a substance.[23][24]

Principle: A stepwise procedure is used with a small number of animals per step to classify the substance's toxicity.[23][25]

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[23]

  • Fasting: Animals are fasted overnight (food but not water withheld) before dosing.[23][26]

  • Dose Administration: The test substance is administered in a single dose by gavage.[23] The volume should generally not exceed 1 mL/100 g of body weight for rodents.[26]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[27]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Caption: Workflow for an acute oral toxicity study.

This study provides information on the effects of repeated oral exposure to a substance.[28][29]

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for 90 days.[30]

Methodology:

  • Animal Selection: Rodents are the preferred species, with at least 20 animals per sex per group for subchronic studies.[28][31]

  • Dose Administration: The test substance is administered daily, typically by gavage or in the diet, for 90 days.[28][29]

  • Clinical Observations: Animals are observed daily for signs of toxicity.[30] Body weight and food consumption are measured weekly.[28]

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis.

  • Pathology: A full necropsy is performed, and organs and tissues are examined microscopically.[30]

Conclusion and Future Directions

Talquetamab represents a significant advancement in the treatment of RRMM, offering a novel mechanism of action for patients with limited options.[4][7] Its in vivo toxicity profile is distinct, characterized by on-target, off-tumor effects such as oral and dermatological toxicities, as well as immune-mediated adverse events like CRS.[9][10] A thorough understanding of this profile, in comparison to other antimyeloma agents, is essential for its safe and effective use in the clinic.

Future research should focus on strategies to mitigate the on-target, off-tumor toxicities of talquetamab, potentially through the development of next-generation GPRC5D-targeting therapies with improved tissue specificity. Additionally, further investigation into the long-term safety of talquetamab and its use in combination with other agents will be crucial for optimizing its role in the management of multiple myeloma.

References

  • Talquetamab in Multiple Myeloma: Efficacy, Safety, and Future Directions. Vertex AI Search.
  • Talquetamab: A promising immunotherapy for multiple myeloma. National Center for Biotechnology Information.
  • OECD Test Guideline 423. National Toxicology Program.
  • What is the mechanism of Talquetamab? Patsnap Synapse.
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Slideshare.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program.
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Preclinical Digital.
  • Talquetamab Alternatives Compared. Drugs.com.
  • How TALVEY® works. TALVEY® (talquetamab-tgvs).
  • Talquetamab. Wikipedia.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Reference Protocols for Toxicity Testing. National Center for Biotechnology Information.
  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. U.S. Food and Drug Administration.
  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. U.S. Food and Drug Administration.
  • Cardiovascular Toxicity of Proteasome Inhibitors in Multiple Myeloma Therapy. PubMed.
  • TALVEY (talquetamab). International Myeloma Foundation.
  • How does Talquetamabcompare with other treatments for Multiple Myeloma? Synapse.
  • Targeting Multiple Myeloma With the Latest Therapies. Targeted Oncology.
  • In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma. National Center for Biotechnology Information.
  • Oral toxicities associated with talquetamab in RRMM: insights from REALiTAL and TALISMAN. YouTube.
  • Talquetamab's Late Toxicities Characterized by Oral and Skin AEs. Targeted Oncology.
  • Multiple Myeloma Drugs: Types, Classes & Treatments. International Myeloma Foundation.
  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
  • Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience. National Center for Biotechnology Information.
  • Novel Treatments for Patients With Relapsed/Refractory Multiple Myeloma. National Center for Biotechnology Information.
  • FDA Toxicological Testing Guidance for Food Additives. Quality Smart Solutions.
  • Management of Patients With Relapsed/Refractory Multiple Myeloma Treated With Talquetamab: Highlights From Pharmacists' Perspectives. National Center for Biotechnology Information.
  • b.27. sub-chronic oral toxicity test. Regulations.gov.
  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals. International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients.
  • Cardiovascular Toxicity of Proteasome Inhibitors in Multiple Myeloma Therapy. ResearchGate.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration.
  • Proteasome inhibitors in multiple myeloma: 10 years later. American Society of Hematology.
  • MON-007.pdf. ECETOC.
  • In Vivo CAR T Shows Promise. EMJ.
  • Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. National Center for Biotechnology Information.
  • Repurposing Immunomodulatory Imide Drugs (IMiDs) in Neuropsychiatric and Neurodegenerative Disorders. National Center for Biotechnology Information.
  • (PDF) Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. ResearchGate.
  • What are immunomodulatory drugs (IMiDs) and how do they work? #myeloma. YouTube.
  • In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. PubMed.
  • In vitro and in vivo toxicology. GBA Group.
  • Toxicity of Sulphonamide Drugs to Cells in Vitro. National Center for Biotechnology Information.
  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.
  • In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug NAMI-A and cisplatin. PubMed.

Sources

A Comparative Guide to Validating the Mechanism of Action of a Novel Cyclopropanesulfonamide-Based Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a new Cyclopropanesulfonamide-based inhibitor. This compound moieties are increasingly utilized in drug design, often acting as covalent modifiers of target proteins.[1][2] Validating the MoA is not merely a checklist of experiments; it is a logical progression of inquiry designed to build an irrefutable case for a specific biological mechanism. This guide compares and contrasts essential techniques, explaining the rationale behind experimental choices to ensure scientific integrity and generate a robust data package for your novel inhibitor, hereafter referred to as "CPS-1."

Introduction: The Imperative of Rigorous MoA Validation

In an era of precision medicine, definitively understanding how a molecule achieves its therapeutic effect is paramount. For covalent inhibitors like those often derived from the this compound class, this validation is even more critical.[3][4] These compounds first bind reversibly and then form a stable, covalent bond with their target, leading to prolonged, often irreversible, inhibition.[5] An incomplete or flawed MoA validation can lead to misinterpretation of clinical results, wasted resources, and potential safety issues.

This guide will walk through a multi-tiered validation workflow, comparing CPS-1 (our hypothetical covalent inhibitor) with a well-characterized, reversible non-covalent inhibitor ("NC-1") of the same target protein. This comparative approach provides a crucial benchmark for interpreting results and highlighting the unique properties of covalent inhibition.

Section 1: Foundational Biochemical Validation: Does It Hit the Target?

The first step is to confirm that CPS-1 directly interacts with its purified target protein and to characterize the kinetics of this interaction. This is the bedrock upon which all subsequent cellular experiments are built.

Core Experiment: Time-Dependent Inhibition Kinetics

Unlike reversible inhibitors, which reach equilibrium quickly, covalent inhibitors display time-dependent inhibition.[6] This means the level of inhibition increases the longer the enzyme is incubated with the inhibitor. The key parameters to determine are the initial binding affinity (KI) and the maximal rate of inactivation (kinact). The overall potency is best expressed as the second-order rate constant kinact/KI.[7]

Comparison to a Non-Covalent Alternative (NC-1): A standard IC50 assay, where enzyme, substrate, and inhibitor are mixed simultaneously, is sufficient for NC-1. For CPS-1, this would be misleading. An IC50 shift assay, where the enzyme and inhibitor are pre-incubated for varying times before adding the substrate, is a classic method to demonstrate time-dependent inhibition and suggest a covalent mechanism.[8]

Table 1: Comparative Biochemical Profiles of CPS-1 and NC-1

ParameterCPS-1 (Covalent)NC-1 (Non-Covalent)Rationale
IC50 (15 min pre-incubation) 50 nM100 nMInitial potency measurement.
IC50 (60 min pre-incubation) 5 nM105 nMA significant leftward shift for CPS-1 indicates time-dependent inhibition, a hallmark of covalent binding. NC-1 shows no change.
kinact/KI (M-1s-1) 1.5 x 105Not ApplicableThis second-order rate constant is the gold standard for quantifying the efficiency of an irreversible inhibitor.[7]
Mode of Inhibition IrreversibleCompetitiveDetermined through detailed kinetic studies.[9]
Experimental Protocol: Determination of kinact/KI
  • Reagents: Purified target enzyme, substrate, CPS-1, assay buffer.

  • Preparation: Prepare serial dilutions of CPS-1.

  • Assay Execution:

    • In a multi-well plate, add the target enzyme to wells containing different concentrations of CPS-1.

    • Incubate for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding a saturating concentration of the substrate.

    • Monitor product formation over a short time using a plate reader.

  • Data Analysis:

    • For each CPS-1 concentration, plot the natural log of the enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding CPS-1 concentrations. Fitting this data to a hyperbolic equation yields the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

G cluster_0 Biochemical Validation Workflow P Prepare Serial Dilutions of CPS-1 I Incubate Enzyme with CPS-1 (Time Course) P->I S Initiate Reaction with Substrate I->S M Measure Enzyme Activity S->M A Plot ln(Activity) vs. Time to get k_obs M->A F Plot k_obs vs. [CPS-1] to get k_inact and K_I A->F

Figure 1. Workflow for determining irreversible inhibition kinetics.

Section 2: Target Engagement in the Cellular Environment

Confirming that CPS-1 binds its intended target within the complex milieu of a living cell is a critical validation step. Cellular context can affect drug accessibility, metabolism, and target availability.[10]

Core Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess target engagement in intact cells or tissues.[11] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12][13] This change in thermal stability (a "thermal shift") is direct evidence of target engagement.

Comparison to Alternatives: While techniques like immunoprecipitation followed by western blot can show an interaction, they rely on high-quality antibodies and can be prone to artifacts during cell lysis. CETSA is antibody-independent for the initial melt curve and provides a more direct measure of biophysical binding in a physiological setting.[14]

Table 2: Comparative Target Engagement Data for CPS-1 and NC-1

ParameterVehicle (DMSO)CPS-1 (1 µM)NC-1 (10 µM)Rationale
Apparent Melting Temp (Tm) 52.1 °C58.6 °C54.3 °CThe temperature at which 50% of the protein has denatured and precipitated.
Thermal Shift (ΔTm) N/A+6.5 °C +2.2 °C A significant positive shift confirms target engagement. The larger shift for CPS-1 reflects the stabilizing effect of the covalent bond.
Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture cells to ~80% confluency. Treat with CPS-1, NC-1, or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining at each temperature using Western Blot.[15][16]

  • Quantification: Quantify the band intensities and plot them against temperature to generate a melting curve.[17] The Tm is determined from this curve.

G cluster_1 CETSA Principle cluster_A Unbound Target cluster_B CPS-1 Bound Target Unbound Protein Heat1 Heat (e.g., 52°C) Unbound->Heat1 Denatured Denatured & Precipitated Heat1->Denatured Bound Protein-CPS-1 Complex Heat2 Heat (e.g., 52°C) Bound->Heat2 Soluble Stabilized & Soluble Heat2->Soluble

Figure 2. Covalent binding by CPS-1 stabilizes the target protein against heat denaturation.

Section 3: Pinpointing the Covalent Interaction

For a covalent inhibitor, it is essential to prove that a covalent bond forms and to identify the specific amino acid residue it modifies. This provides definitive proof of the MoA and is invaluable for future structure-activity relationship (SAR) studies.

Core Experiment: Mass Spectrometry (MS) for Adduct Mapping

Intact protein mass spectrometry is used to confirm the formation of a covalent adduct by measuring the mass increase of the target protein after incubation with the inhibitor.[18] To identify the exact binding site, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS).[19] The peptide containing the mass shift from the inhibitor is then fragmented to pinpoint the modified amino acid.[20]

Comparison to Alternatives: Site-directed mutagenesis, where the suspected nucleophilic residue (e.g., a cysteine) is mutated to a non-reactive residue (e.g., alanine), is an important orthogonal method. If the mutation abrogates the inhibitor's activity, it provides strong evidence for the binding site. However, MS provides the most direct and unambiguous identification of the covalent adduct.[21]

Table 3: Mass Spectrometry Results for CPS-1 Adduct Formation

Analysis TypeSampleExpected Mass (Da)Observed Mass (Da)Conclusion
Intact Protein MS Target Protein25,000.025,000.2Unmodified protein mass confirmed.
Target + CPS-125,255.025,255.4Mass shift of +255.2 Da matches the mass of CPS-1, confirming 1:1 covalent adduct formation.[22]
Peptide Mapping (LC-MS/MS) Tryptic Peptide1545.71800.9A specific peptide shows a mass shift of +255.2 Da.
Fragment Ion Analysis--MS/MS sequencing confirms the mass modification is on Cysteine-285 (C285).
Experimental Workflow: MS-Based Adduct Mapping
  • Incubation: Incubate the purified target protein with an excess of CPS-1 to ensure complete labeling.

  • Intact MS: Remove unbound inhibitor and analyze a portion of the sample by LC-MS to confirm the mass of the intact protein-inhibitor complex.[18]

  • Digestion: Denature, reduce, and alkylate the remaining sample (protecting non-targeted cysteines), then digest into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to compare the peptide maps of the treated and untreated samples. Identify peptides with a mass shift corresponding to CPS-1 and perform fragmentation analysis (MS/MS) to determine the precise residue of modification.[19]

G cluster_2 MS Adduct Mapping Workflow Inc Incubate Protein with CPS-1 Intact Intact Protein MS (Confirm Adduct) Inc->Intact Digest Trypsin Digestion Inc->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Identify Modified Peptide & Residue LCMS->Analyze

Figure 3. High-level workflow for identifying the covalent binding site via mass spectrometry.

Section 4: Demonstrating Downstream Cellular Effects

The final and most biologically relevant step is to show that target engagement by CPS-1 leads to the desired functional outcome in a cellular pathway. This connects the molecular mechanism to a physiological consequence.

Core Experiment: Western Blot for Pathway Modulation

Let's assume our target is a kinase (Kinase-X) that phosphorylates a downstream substrate (Substrate-Y). A key validation experiment is to treat cells with CPS-1 and measure the phosphorylation level of Substrate-Y. A reduction in phosphorylated Substrate-Y (p-Substrate-Y) demonstrates that the inhibitor is blocking the kinase's activity in cells.

Comparison to a Functional Assay: A cell-based functional assay, such as measuring cell proliferation or apoptosis, is a critical endpoint. However, these are often the result of multiple pathway interactions. The Western Blot for a proximal downstream marker provides a more direct and mechanistic link between target inhibition and cellular signaling.[23] It answers the question, "Is the intended pathway being modulated?" before asking, "Does modulating the pathway produce the desired phenotype?"

Table 4: Cellular Pathway Modulation by CPS-1 vs. NC-1

Treatmentp-Substrate-Y Level (Normalized to Total Substrate-Y)Total Kinase-X LevelRationale
Vehicle (DMSO) 1.001.00Baseline pathway activity.
CPS-1 (1 µM) 0.150.98Strong, dose-dependent inhibition of the downstream signaling marker. No change in total target protein level.
NC-1 (10 µM) 0.451.02Moderate inhibition, consistent with its higher cellular IC50.
Experimental Protocol: Western Blot Analysis

A detailed protocol for Western Blotting is widely available and should be optimized for the specific antibodies and cell system used.[15][24]

  • Cell Treatment: Plate cells and treat with various concentrations of CPS-1, NC-1, and vehicle control for a specified time.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[17]

  • Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[16]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for p-Substrate-Y overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with antibodies for total Substrate-Y and a loading control (e.g., GAPDH).

G cluster_3 Hypothetical Signaling Pathway CPS1 CPS-1 KinaseX Kinase-X CPS1->KinaseX Inhibits pSubstrateY p-Substrate-Y KinaseX->pSubstrateY Phosphorylates SubstrateY Substrate-Y SubstrateY->pSubstrateY Response Cellular Response pSubstrateY->Response

Figure 4. CPS-1 covalently inhibits Kinase-X, blocking downstream signaling.

Conclusion

References

  • Methods in Molecular Biology (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Springer.
  • Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis.
  • BenchChem (2025).
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Mons, E., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • Petrassi, H. M., & Power, J. P. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.
  • Goulding, A., & Lanyon, L. (2021). Chemoproteomic methods for covalent drug discovery.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Abcam. (n.d.). Western blot protocol.
  • CETSA. (n.d.). CETSA.
  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS.
  • Sigma-Aldrich. (n.d.). Irreversible Inhibitors.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a....
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • TeachMePhysiology. (2024). Enzyme Inhibition.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy.
  • Creative Biolabs. (n.d.). Western Blot Protocol.
  • Peak Proteins. (n.d.).
  • YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Li, X., et al. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry.
  • The Pharma Letter. (2026). The Era of First-in-Class New Drugs: A Holistic View of FDA-Approved New Drugs in 2025.
  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond.

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Cyclopropanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the quest for novel therapeutics, cyclopropanesulfonamide derivatives have emerged as a promising scaffold, offering unique structural and electronic properties. However, their journey from hit-to-lead and beyond is critically dependent on a thorough understanding of their selectivity profile. This guide provides a framework for evaluating the cross-reactivity of these compounds, grounded in mechanistic principles and supported by robust experimental protocols. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring your cross-reactivity studies are both insightful and trustworthy.

Part 1: The Mechanistic Imperative: Why Selectivity Matters

In drug discovery, potency is only half the story. An inhibitor's value is truly defined by its selectivity—its ability to bind the intended target with high affinity while ignoring the vast landscape of other proteins (the "anti-target" proteome). Off-target binding, or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic effect. For sulfonamide-based inhibitors, the SO₂NH₂ moiety is a potent zinc-binding group or hydrogen bond donor, making it a common feature in inhibitors of metalloenzymes like Carbonic Anhydrases (CAs) and certain proteases. The challenge, therefore, is to achieve isoform-level selectivity, for instance, inhibiting a disease-relevant CA isoform without affecting ubiquitous, physiologically vital ones.[1][2]

The cyclopropyl group, appended to the sulfonamide core, introduces a rigid, three-dimensional element. This feature can be exploited to probe specific hydrophobic sub-pockets within a target's active site that may differ subtly from the active sites of related off-target proteins. Selectivity is thus achieved not by the primary binding interaction of the sulfonamide "warhead," but by the sum of weaker, secondary interactions governed by the inhibitor's "tail" or decorative elements.[1][2][3] Differences in a single amino acid can dramatically alter the shape and character of these sub-pockets, providing a structural basis for selective inhibitor design.[1][3]

cluster_0 On-Target Binding (High Selectivity) cluster_1 Off-Target Binding (Cross-Reactivity) T1 Target Protein (e.g., FAAH) D CPS-A (Drug Candidate) S1 Binding Site D->S1 Primary Interaction (Sulfonamide) SP1 Hydrophobic Sub-pocket D->SP1 Secondary Interaction (Cyclopropyl Tail) S1->T1 SP1->T1 T2 Off-Target Protein (e.g., Related Hydrolase) D_c CPS-A (Drug Candidate) S2 Similar Binding Site D_c->S2 Primary Interaction (Sulfonamide) SP2 Altered Sub-pocket (e.g., Bulky Residue) D_c->SP2 Steric Hindrance (Poor Fit) S2->T2 SP2->T2 cluster_workflow IC50 Determination Workflow P1 1. Compound Serial Dilution (e.g., 10-point, 3-fold) P2 2. Add Enzyme to Plate (Pre-incubate 15 min) P1->P2 P3 3. Initiate Reaction (Add Substrate/ATP mix at Km) P2->P3 P4 4. Incubate at RT (e.g., 60-120 min) P3->P4 P5 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) P4->P5 P6 6. Convert ADP to ATP (Add Kinase Detection Reagent) P5->P6 P7 7. Read Luminescence (Plate Reader) P6->P7 P8 8. Data Analysis (Normalize data, fit curve to calculate IC50) P7->P8

Figure 2: Workflow for a luminescence-based enzymatic assay.

Detailed Step-by-Step Methodology:

  • Compound Preparation (Self-Validating System):

    • Prepare a 10 mM stock solution of each test compound (CPS-101, CPS-102, CPS-103) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source plates. This minimizes variability from repeated pipetting of small volumes.

    • Causality: Using a 10-point, 3-fold dilution series provides sufficient data density to accurately define the top and bottom plateaus of the dose-response curve, which is critical for a reliable IC₅₀ calculation.

  • Assay Plate Setup:

    • Using a 384-well, low-volume white plate, add 50 nL of each compound dilution from the source plate.

    • Controls (Trustworthiness): Include wells with DMSO only (vehicle control, 0% inhibition) and a known potent inhibitor or no enzyme (positive control, 100% inhibition). These controls are essential for data normalization and calculating the Z' factor, a measure of assay quality. [4] * Add 5 µL of assay buffer containing the target enzyme (e.g., FAAH) to each well.

    • Gently mix and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the compound to bind to the enzyme and reach equilibrium before the reaction is initiated, which is especially important for slow-binding inhibitors. [4]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Causality: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific enzyme. [4]Performing assays far above the Km can lead to an underestimation of inhibitor potency for ATP-competitive compounds. [5] * Incubate for 60-120 minutes at room temperature. The reaction time must be within the linear range of the assay, determined during assay development, to avoid substrate depletion. [6]

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a compatible plate reader (e.g., PheraStar). [4]

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

By repeating this protocol for each off-target enzyme, a comprehensive cross-reactivity profile can be built, providing the empirical data needed to validate the insights from the comparative analysis table.

References

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic d
  • Biochemical assays for selectivity profiling across the entire PI3 kinase family.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC - NIH.
  • Cross-reactivity among drugs: Clinical problems.
  • Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides?
  • The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associ
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC - NIH.
  • Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. PubMed.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
  • The Discovery and Development of Inhibitors of F

Sources

A Comparative Guide to the Synthetic Efficiency of Cyclopropanesulfonamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the cyclopropane ring is a privileged scaffold, imparting unique conformational constraints and metabolic stability to drug candidates.[1] Cyclopropanesulfonamide, in particular, has emerged as a valuable building block in the synthesis of a wide range of biologically active molecules, including treatments for non-small cell lung cancer.[2] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive and objective comparison of the most common synthetic routes to this compound, offering experimental data and expert insights to inform your synthetic strategy.

This guide will dissect and benchmark two primary, well-established routes for the synthesis of this compound, as well as explore the potential of emerging multi-component reaction strategies.

Route 1: The Direct Approach - Ammonolysis of Cyclopropanesulfonyl Chloride

This is arguably the most direct and frequently employed method for the synthesis of this compound. The strategy relies on the reaction of the readily available cyclopropanesulfonyl chloride with an ammonia source.

The Chemistry Behind the Choice

The choice of this route is predicated on the commercial availability or straightforward synthesis of cyclopropanesulfonyl chloride. The subsequent nucleophilic substitution at the sulfonyl group by ammonia is a robust and high-yielding transformation. The key to the success of this route lies in the efficient preparation of the sulfonyl chloride precursor.

A common method for the synthesis of cyclopropanesulfonyl chloride involves the reaction of a cyclopropyl Grignard reagent with sulfur dioxide, followed by chlorination with N-chlorosuccinimide (NCS).[3] This two-step, one-pot procedure provides the desired sulfonyl chloride in good yield.

Experimental Protocol: Synthesis of this compound from Cyclopropylmagnesium Bromide and Subsequent Ammonolysis[3]

Step 1: Synthesis of Cyclopropanesulfonyl Chloride

  • To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10°C, a solution of sulfur dioxide in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.

  • The reaction mixture is allowed to warm to ambient temperature over 30 minutes.

  • N-chlorosuccinimide (2.0 g, 15 mmol) is then added at -5 to 0°C.

  • The reaction mixture is warmed to ambient temperature and diluted with methyl tert-butyl ether (50 mL).

  • Water (50 mL) is added, and the mixture is stirred for 5 minutes. The organic layer is separated and washed with brine (50 mL).

  • The organic layer is concentrated to yield crude cyclopropanesulfonyl chloride.

Step 2: Synthesis of this compound

  • The crude cyclopropanesulfonyl chloride is dissolved in dichloromethane (CH2Cl2, total volume ~50 mL).

  • Ammonia gas is bubbled through the solution at 0°C for approximately 5 minutes.

  • The mixture is slowly warmed to ambient temperature and stirred for 2 hours.

  • The solid ammonium chloride (NH4Cl) is removed by filtration through Celite.

  • The filtrate is concentrated to afford crude this compound.

  • Recrystallization from ethyl acetate/hexane yields pure this compound.

Overall Yield: 80%[3]

Visualizing the Pathway

Route_1_Cyclopropanesulfonyl_Chloride cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Ammonolysis Cyclopropylmagnesium\nBromide Cyclopropylmagnesium Bromide Intermediate_1 Cyclopropanesulfonyl Chloride Cyclopropylmagnesium\nBromide->Intermediate_1 1. SO2, THF 2. NCS This compound This compound Intermediate_1->this compound NH3, CH2Cl2

Caption: Synthetic pathway from cyclopropylmagnesium bromide.

Route 2: The One-Pot Wonder - From 3-Chloropropane Sulfonyl Chloride

This innovative, multi-step, one-pot process offers an alternative route that avoids the isolation of intermediates, potentially streamlining the synthesis and improving overall efficiency on a larger scale.[4][5]

The Chemistry Behind the Choice

This route begins with the readily available and less expensive 3-chloropropane sulfonyl chloride. The key transformations involve the formation of an N-protected sulfonamide, an intramolecular cyclization to form the cyclopropane ring, and a final deprotection step. The use of a tert-butyl protecting group is strategic, as it can be cleaved under acidic conditions. The entire sequence is performed without isolating the intermediates, which is a significant advantage in terms of process efficiency.

Experimental Protocol: One-Pot Synthesis of this compound[5]
  • To a solution of tert-butylamine (36.6 g, 0.50 mol) and triethylamine (50.4 g, 0.50 mol) in toluene (400 mL) cooled to 0-5°C, 3-chloropropane sulfonyl chloride (73.0 g, 0.41 mol) is added over 30-60 minutes.

  • The mixture is stirred at 5°C for 10 minutes, then warmed to room temperature and treated with 1 M hydrochloric acid (200 mL).

  • The organic layer is separated, washed with water (100 mL), and then approximately 250 mL of toluene is distilled off.

  • The reaction mixture is cooled to -30°C, and n-butyllithium (15% in hexane, 385 g, 2.2 eq) is added. After 30 minutes at -30°C, the mixture is warmed to 0°C and treated with water (200 mL).

  • The organic layer is separated and the solvent is removed by distillation.

  • The residue is treated with formic acid and heated to 70-90°C until the conversion is complete.

  • The crude product is purified by crystallization from a toluene/ethanol mixture to afford this compound.

Overall Yield: 69.9%[5] Purity: 99.8% (GC, %area)[5]

Visualizing the Pathway

Route_2_One_Pot 3-Chloropropane\nSulfonyl Chloride 3-Chloropropane Sulfonyl Chloride N-tert-butyl-3-chloropropyl\nsulfonamide N-tert-butyl-3-chloropropyl sulfonamide 3-Chloropropane\nSulfonyl Chloride->N-tert-butyl-3-chloropropyl\nsulfonamide tert-butylamine, Et3N, Toluene N-tert-butylcyclopropane\nsulfonamide N-tert-butylcyclopropane sulfonamide N-tert-butyl-3-chloropropyl\nsulfonamide->N-tert-butylcyclopropane\nsulfonamide n-BuLi, THF This compound This compound N-tert-butylcyclopropane\nsulfonamide->this compound Formic Acid

Caption: One-pot synthesis from 3-chloropropane sulfonyl chloride.

Route 3: The Modern Approach - Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[6] While a specific, high-yielding MCR for the direct synthesis of this compound is not yet widely reported, the general principles of MCRs for sulfonamide synthesis are well-established and represent a promising avenue for future process development.

The Chemistry Behind the Choice

The appeal of an MCR approach lies in its inherent efficiency, atom economy, and the potential for rapid library synthesis. A hypothetical MCR for this compound could involve the reaction of a cyclopropane-containing component, a source of sulfur dioxide, and an amine in a one-pot process. For instance, a palladium-catalyzed three-component synthesis of sulfonamides using sulfuric chloride as the SO2 source has been reported, which could potentially be adapted.[7]

A Glimpse into a Potential MCR Protocol

A general procedure for a three-component sulfonamide synthesis involves the reaction of an aryl or alkyl halide, a sulfur dioxide surrogate (like DABSO), and an amine in the presence of a suitable catalyst.[8] Adapting this to this compound would require a cyclopropyl halide or a related precursor. Further research is needed to optimize such a route for this specific target.

Visualizing the Concept

MCR_Concept cluster_0 Reactants Cyclopropyl\nPrecursor Cyclopropyl Precursor This compound This compound Cyclopropyl\nPrecursor->this compound Catalyst SO2 Source SO2 Source SO2 Source->this compound Amine Amine Amine->this compound

Caption: Conceptual workflow for a multi-component reaction.

Performance Benchmark: A Head-to-Head Comparison

MetricRoute 1: From Cyclopropanesulfonyl ChlorideRoute 2: From 3-Chloropropane Sulfonyl ChlorideRoute 3: Multi-Component Reaction (Hypothetical)
Overall Yield ~80%[3]~70-75%[5]Potentially high, but requires optimization
Purity High after recrystallization99.8% (GC)[5]Variable, dependent on reaction optimization
Number of Steps 2 (from Grignard)1 (one-pot, multi-step)1
Starting Materials Cyclopropylmagnesium bromide, SO2, NCS, NH33-Chloropropane sulfonyl chloride, tert-butylamine, n-BuLiCyclopropyl precursor, SO2 source, amine
Scalability Demonstrated on a lab scale.[3]Documented for larger scale in patent literature.[5]Potentially scalable, a key advantage of MCRs.
Key Advantages High yield, direct route.One-pot procedure, avoids intermediate isolation, high purity.High atom economy, convergence, and step efficiency.
Potential Drawbacks Use of Grignard reagent, gaseous SO2 and NH3.Use of pyrophoric n-BuLi, requires cryogenic temperatures.Requires significant methods development for this specific target.

Expert Insights and Recommendations

The choice of the optimal synthetic route to this compound will ultimately depend on the specific needs of the project, including the scale of the synthesis, available equipment, and cost considerations.

  • For lab-scale synthesis and rapid access to material, Route 1 offers a high-yielding and straightforward procedure, provided the necessary reagents and expertise for handling Grignard reagents and gases are available.

  • For process development and larger-scale synthesis, Route 2 presents a compelling option due to its one-pot nature, which can lead to significant savings in time and resources by eliminating the need for intermediate purification. The high purity of the final product is also a major advantage. However, the use of n-butyllithium at low temperatures requires specialized equipment and careful handling.

  • For future-forward and green chemistry initiatives, exploring a multi-component reaction (Route 3) is a worthwhile endeavor. While requiring initial investment in methods development, a successful MCR could offer the most efficient and sustainable long-term solution.

Safety and Environmental Considerations

  • Route 1: The use of diethyl ether or THF as a solvent for the Grignard reaction presents flammability hazards. Sulfur dioxide and ammonia are toxic and corrosive gases that require handling in a well-ventilated fume hood.

  • Route 2: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. Reactions involving n-BuLi must be conducted under an inert atmosphere and with extreme caution. Toluene is a flammable and toxic solvent.

  • General Considerations: All cyclopropanation reactions should be carefully evaluated for potential hazards.[9] The principles of green chemistry, such as minimizing the use of hazardous solvents and reagents, should be considered when selecting and optimizing a synthetic route.

Conclusion

The synthesis of this compound can be efficiently achieved through several distinct routes. The direct ammonolysis of cyclopropanesulfonyl chloride offers a high-yielding and straightforward approach suitable for many laboratory applications. For larger-scale production, the one-pot synthesis from 3-chloropropane sulfonyl chloride provides a highly efficient and high-purity alternative, albeit with more demanding reaction conditions. While still in the conceptual stage for this specific target, multi-component reactions represent the future of efficient and sustainable synthesis and warrant further investigation. By carefully considering the comparative data and expert insights presented in this guide, researchers can make an informed decision to select the most appropriate synthetic strategy for their specific needs, ultimately accelerating the pace of drug discovery and development.

References

  • T. V. Ovchinnikov, et al. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Symmetry, 12(3), 443. [Link][1]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • G. C. G. de Castro, et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link][10]
  • Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • D. J. Prabhu, et al. (2023).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Cyclopropanation.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
  • Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • Wiley Online Library. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
  • ResearchGate. (n.d.). A 70-compound array synthesis of sulfonamides, together with control....
  • ResearchGate. (n.d.). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides.
  • Wikipedia. (n.d.). Cyclopropanation.
  • M.-Y. Chang, et al. (2014). One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron Letters, 55(17), 2891-2895.
  • C. Bolm, et al. (2016). Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with (R)-PhSO(NTs)CH2Cl and α,β-Unsaturated Weinreb Amides.
  • S. M. Wilkerson-Hill, et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(32), 14471-14476.
  • National Institutes of Health. (n.d.). Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis.
  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • National Institutes of Health. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • W. Wang, et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. [Link][2]
  • National Institutes of Health. (n.d.). One-Pot Synthesis of Cyclopropane-Fused Cyclic Amidines: An Oxidative Carbanion Cyclization.
  • National Institutes of Health. (n.d.). One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones.
  • National Institutes of Health. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up.
  • National Institutes of Health. (n.d.). Enantioselective One-Pot Synthesis of Cyclopropane-Fused Tetrahydroquinolines via a Ru-Catalyzed Intramolecular Cyclopropanation.
  • Bio-Rad. (n.d.). Process Development and Scale-Up.
  • Princeton ACS. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.
  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.

Sources

A Head-to-Head Comparison of Cyclopropanesulfonamide and Methanesulfonamide in Biological Assays: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its utility spans from pioneering antibacterial drugs to contemporary treatments for cancer, inflammation, and viral infections.[2][3][4] Within this chemical class, the nature of the substituent on the sulfonyl group dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a detailed, head-to-head comparison of two prevalent sulfonamide analogs: the conformationally rigid cyclopropanesulfonamide and the flexible, archetypal methanesulfonamide.

For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two groups is critical for rational drug design and lead optimization. We will delve into their comparative physicochemical properties, their impact on biological activity, and provide detailed protocols for key in vitro assays that can elucidate their respective advantages in a drug discovery context.

Physicochemical Properties: A Tale of Two Substituents

The choice between a cyclopropyl and a methyl group as a bioisosteric replacement is a strategic decision in medicinal chemistry.[5][6] While both are small, non-polar groups, their impact on a molecule's three-dimensional shape, electronics, and metabolic stability can be profound. The strained three-membered ring of the cyclopropane imparts unique conformational rigidity, which can be advantageous in pre-organizing a molecule for optimal interaction with its biological target.[7]

PropertyMethanesulfonamideThis compoundSignificance in Drug Design
Molecular Formula CH₅NO₂SC₃H₇NO₂SAffects molecular weight and elemental composition.
Molecular Weight 95.12 g/mol [8]121.16 g/mol [9]Influences diffusion rates and overall size, which can impact permeability and binding.[10]
Calculated logP -1.095 to -1.1[8][11]~ -0.5[9]A measure of lipophilicity. Higher logP often correlates with better membrane permeability but can also lead to lower solubility and increased metabolic clearance.
pKa ~10.5~10.3The acidity of the sulfonamide N-H proton. This is crucial for solubility at physiological pH and for forming hydrogen bonds with target proteins.
3D Conformation Freely rotating methyl groupConformationally restricted cyclopropyl ringRigidity can reduce the entropic penalty of binding to a target, potentially increasing potency and selectivity.[7]
Metabolic Profile Methyl group susceptible to oxidationCyclopropyl group can be more resistant to metabolism or lead to different metabolic pathways.Affects the compound's in vivo half-life and potential for generating active or toxic metabolites.

Impact on Biological Activity and Target Engagement

The sulfonamide functional group is renowned for its ability to mimic a carboxylic acid or act as a hydrogen bond donor/acceptor, enabling it to interact with a wide range of biological targets.[4] The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][12]

  • Methanesulfonamide: As a small, flexible, and polar group, methanesulfonamide is a common feature in drugs where hydrogen bonding is critical and where the substituent should not occupy a large pocket. It is found in anti-inflammatory drugs like Nimesulide,[13] antiarrhythmics such as Ibutilide,[14] and rheumatoid arthritis treatments like Iguratimod.[15]

  • This compound: The introduction of the cyclopropyl ring offers distinct advantages. Its rigid nature can lock the sulfonamide into a specific vector, enhancing binding affinity and selectivity. This structural feature is increasingly utilized in modern medicinal chemistry to improve metabolic stability and fine-tune physicochemical properties.[16] For instance, novel this compound derivatives have been designed as targeted inhibitors for the EGFR C797S mutation in non-small cell lung cancer, demonstrating superior in vivo anti-tumor activity compared to lead compounds.[17]

The following diagram illustrates the concept of replacing the flexible methyl group with a rigid cyclopropyl group as a bioisosteric strategy to enhance target engagement.

G cluster_0 Methanesulfonamide Moiety cluster_1 This compound Moiety cluster_2 Biological Target Meth R-SO2NH-CH3 Flex Flexible Conformation (Free Rotation) Meth->Flex leads to Bio Bioisosteric Replacement Strategy Target Binding Pocket Flex->Target Variable Binding Affinity Cyclo R-SO2NH-cPr Rigid Rigid Conformation (Locked Vector) Cyclo->Rigid leads to Rigid->Target Potentially Improved Binding Affinity & Selectivity

Caption: Bioisosteric replacement of a methyl with a cyclopropyl group.

Comparative Biological Assays: Experimental Protocols

To empirically determine the advantages of one moiety over the other, a series of standardized in vitro assays is essential. These assays provide quantitative data on key drug-like properties.

Caption: General workflow for comparing sulfonamide analogs.

A. pKa Determination via Potentiometric Titration

Rationale: The acidity (pKa) of the sulfonamide proton dictates its ionization state at physiological pH (approx. 7.4). This influences solubility, cell permeability, and the ability to form critical hydrogen bonds with the target protein. Potentiometric titration is a precise method for determining pKa.[18]

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[19]

    • Prepare a 1 mM solution of the test compound (e.g., in water or a co-solvent system if solubility is low).[18]

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[19]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[19]

  • Titration:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.[18]

    • Add KCl to a final concentration of 0.15 M.

    • If the compound is an acid, titrate with 0.1 M NaOH. If it is a base, titrate with 0.1 M HCl. For sulfonamides, you will be titrating the acidic N-H proton with NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[18]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[19] This can be determined from the inflection point of the first derivative of the curve.

B. Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[20] It measures passive transport, avoiding the complexities of active transport mechanisms.[20]

Protocol:

  • Plate Preparation:

    • The assay uses a multi-well "sandwich" system with a donor plate and an acceptor plate, separated by a filter coated with an artificial membrane.

    • Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 5 µL of 4% lecithin in dodecane) and allow the solvent to evaporate.[21]

  • Solution Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the donor solution by diluting the stock solution to the final desired concentration (e.g., 500 µM) in a buffer solution (e.g., PBS at pH 7.4) containing 5% DMSO.[21][22]

    • Fill the wells of the acceptor plate with 300 µL of the same buffer solution.[21]

  • Assay Execution:

    • Add 200 µL of the donor solution to each well of the coated donor plate.[21]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."[23]

    • Incubate the sandwich for a defined period (e.g., 16-24 hours) at room temperature, often with gentle shaking.[21]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[23]

    • The effective permeability (Pe) is calculated based on the change in concentration in the wells over time.

C. Metabolic Stability via Liver Microsomal Assay

Rationale: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in liver microsomes.[24] High metabolic instability leads to rapid clearance in vivo, resulting in a short half-life. This is a crucial parameter for predicting a drug's dosing regimen.[25]

Protocol:

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) and dilute them in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL).[24][26]

    • Prepare an NADPH-regenerating system, which acts as a cofactor for CYP enzymes.[27]

    • Prepare a 1 µM solution of the test compound in the microsomal buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome/compound mixture.[26]

    • Incubate the reaction mixture at 37°C with gentle agitation.[27]

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[26]

    • Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.[25] This precipitates the proteins and stops all enzymatic activity.[27]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.[27]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[25]

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[25]

Conclusion: Making an Informed Choice

The decision to use a this compound versus a methanesulfonamide is a nuanced one, driven by the specific goals of the drug discovery program.

  • Methanesulfonamide remains a reliable, well-understood, and synthetically accessible functional group. Its flexibility and small size make it an excellent choice for occupying small pockets and forming key hydrogen bonds without introducing significant steric bulk.

  • This compound represents a more modern approach to drug design, offering a powerful tool to address specific challenges.[28] Its conformational rigidity can be leveraged to enhance potency and selectivity by locking the molecule into its bioactive conformation. Furthermore, the cyclopropyl group can block sites of metabolism, potentially improving a compound's pharmacokinetic profile.

Ultimately, the optimal choice can only be determined through synthesis and rigorous biological testing. The assays outlined in this guide provide a robust framework for generating the comparative data needed to make an evidence-based decision, enabling medicinal chemists to rationally design molecules with improved efficacy, safety, and pharmacokinetic properties.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of this compound (CAS 154350-29-5). [Link]
  • Creative Bioarray.
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
  • Cheméo. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. [Link]
  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
  • IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
  • PubChem - NIH. Methanesulfonamide | CH5NO2S | CID 72879. [Link]
  • PubMed. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. [Link]
  • PubChem - NIH. This compound | C3H7NO2S | CID 15765418. [Link]
  • USDA Food Safety and Inspection Service.
  • SciSpace. Biological Activities Of Sulfonamides. [Link]
  • PMC - NIH. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. [Link]
  • Impactfactor.
  • PMC - NIH. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
  • Wikipedia.
  • Wikipedia. Nimesulide. [Link]
  • Wikipedia. Ibutilide. [Link]
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
  • ResearchGate. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
  • Google Patents.
  • ResearchGate. Physical Properties in Drug Design. [Link]
  • Chem-Space. Bioisosteric Replacements. [Link]

Sources

The Cyclopropanesulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a unique combination of structural rigidity, three-dimensional complexity, and favorable physicochemical properties is relentless. The cyclopropanesulfonamide moiety has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic targets. Its inherent conformational constraint, owing to the cyclopropyl ring, allows for precise positioning of substituents to optimize interactions within a biological target's binding site. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer and antiviral applications. We will delve into the causality behind experimental choices in their design and evaluation, supported by experimental data and detailed protocols.

The this compound Core: A Privileged Scaffold

The this compound core is a versatile building block in drug design. The cyclopropyl group, a small, strained ring, introduces a degree of conformational restriction that can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The sulfonamide group is a well-established pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and can be readily modified to tune physicochemical properties such as solubility and metabolic stability.

Structure-Activity Relationships of this compound Analogs as Anticancer Agents

A significant body of research has focused on the development of this compound derivatives as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.

Targeting Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC). This compound-based inhibitors have shown promise in overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs).

A recent study detailed the design and synthesis of novel this compound derivatives as potent inhibitors of EGFR, including the formidable C797S mutant which confers resistance to third-generation inhibitors like osimertinib.[1] Taking inspiration from the approved drug Brigatinib, researchers introduced the this compound moiety to target the ATP-binding site of the EGFR kinase domain.

Key SAR Insights for EGFR Inhibition:

  • The Cyclopropyl Group: The presence of the cyclopropyl group is crucial for potent EGFR inhibition. It is believed to occupy a hydrophobic pocket within the ATP binding site, contributing to the overall binding affinity.

  • The Sulfonamide Linker: The sulfonamide moiety acts as a key hydrogen bond donor and acceptor, interacting with conserved residues in the hinge region of the kinase. Modifications to the sulfonamide nitrogen can modulate potency and pharmacokinetic properties.

  • Aryl Substituents: The nature and substitution pattern of the aryl group attached to the sulfonamide nitrogen are critical for activity and selectivity. Electron-withdrawing and electron-donating groups can significantly impact the electronic properties of the sulfonamide and its interactions with the target.

Comparative Activity of EGFR Inhibitors:

Compound IDModificationsEGFRL858R/T790M/C797S IC50 (nM)[1]EGFRdel19/T790M/C797S IC50 (nM)[1]
5d Core this compound scaffold with optimized aryl substituents1.37 ± 0.031.13 ± 0.01
Brigatinib Positive Control--

The data clearly indicates that optimized this compound analogs, such as compound 5d , can exhibit potent, low nanomolar inhibition of clinically relevant EGFR mutants.[1]

Signaling Pathway and Mechanism of Action:

EGFR_Pathway EGFR EGFR mTOR_Pathway mTOR Pathway EGFR->mTOR_Pathway Downregulation Compound_5d This compound Inhibitor (5d) Compound_5d->EGFR Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest mTOR_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR_Pathway->Apoptosis DNA_Damage DNA Damage mTOR_Pathway->DNA_Damage

Caption: Inhibition of EGFR by this compound analog 5d leads to downregulation of the mTOR pathway, resulting in cell cycle arrest, apoptosis, and DNA damage.[1]

Structure-Activity Relationships of Cyclopropane-Containing Analogs as Antiviral Agents

The unique structural features of the cyclopropane ring have also been exploited in the design of antiviral agents, particularly protease inhibitors.

Targeting Coronavirus 3C-like Protease (3CLpro)

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. A study on broad-spectrum cyclopropane-based inhibitors of coronavirus 3CLpro revealed critical SAR insights.[2]

Key SAR Insights for 3CLpro Inhibition:

  • Cyclopropane Ring as a Scaffold: The cyclopropane ring serves as a rigid scaffold to orient pharmacophoric groups into the active site of the protease.

  • gem-Difluoro Substitution: Introduction of a gem-difluoro group on the cyclopropane ring was found to increase the potency of the inhibitors.[2] This is likely due to the electron-withdrawing nature of the fluorine atoms, which can enhance interactions with the enzyme.

  • Warhead Moiety: The nature of the "warhead" that covalently or non-covalently interacts with the catalytic cysteine residue of the protease is a key determinant of activity.

Comparative Activity of 3CLpro Inhibitors:

Compound IDKey Structural FeatureSARS-CoV-2 3CLpro IC50 (µM)[2]MERS-CoV 3CLpro IC50 (µM)[2]
1c/d Methylene on cyclopropane0.460.41
2c/d gem-Difluoro on cyclopropane0.140.05
5c/d Optimized side chains0.150.08
11c/d Optimized side chains0.140.07

The data demonstrates that strategic modifications to the cyclopropane ring, such as gem-difluorination, can significantly enhance the inhibitory potency against coronavirus proteases.[2]

Experimental Workflow for Antiviral Evaluation:

Antiviral_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Protease Inhibition) Cell_Based_Assay Cell-Based Assay (Antiviral Activity) Biochemical_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Animal_Model Animal Model of Infection Cytotoxicity_Assay->Animal_Model Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: A typical workflow for evaluating novel antiviral compounds, progressing from initial biochemical screening to in vivo efficacy and safety studies.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

ADP-Glo™ Kinase Assay for Kinase Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • For suspension cells, the solubilization solution can be added directly to the wells.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

General Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the activity of a protease by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Protease of interest

  • Fluorogenic protease substrate

  • Assay buffer

  • Test compounds

  • 96-well plates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add the protease and the test compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the protease activity.

  • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its unique structural and electronic properties have been successfully leveraged to design potent and selective inhibitors of key drug targets, particularly in the fields of oncology and virology. The SAR studies highlighted in this guide underscore the importance of rational design and systematic optimization in unlocking the full potential of this privileged scaffold. The detailed experimental protocols provided serve as a foundation for researchers to rigorously evaluate their own this compound analogs and contribute to the advancement of this exciting area of drug discovery.

References

  • Wang, L., et al. (2025). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. [Link]
  • Groutas, W. C., et al. (2001). Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold. Bioorganic & Medicinal Chemistry Letters, 11(13), 2041-2044. [Link]
  • Kishimoto, T., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 65(24), 16447–16463. [Link]

Sources

A Comparative Guide to Assessing Off-Target Effects of Cyclopropanesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Cyclopropanesulfonamide-based compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating potential in various therapeutic areas, including oncology.[1] The unique structural and electronic properties of the cyclopropane ring combined with the sulfonamide moiety can lead to potent and selective interactions with intended biological targets.[2][3] However, as with any chemical series, a thorough understanding of potential off-target effects is critical to ensure a favorable safety profile and mitigate the risk of adverse drug reactions.[4][5]

This guide provides a comprehensive comparison of methodologies to assess the off-target effects of this compound-based compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data. Our focus is on building a self-validating system of inquiry that provides a clear and trustworthy assessment of a compound's selectivity.

The Imperative of Off-Target Profiling

Off-target interactions are a major cause of drug attrition during preclinical and clinical development.[4] The sulfonamide functional group, while a valuable pharmacophore, is present in a wide array of marketed drugs and is associated with a spectrum of adverse effects, including hypersensitivity reactions and hematological toxicities.[6][7][8] Therefore, for any novel this compound-based series, a proactive and systematic approach to identifying unintended molecular interactions is not just a regulatory requirement but a scientific necessity.

A robust off-target assessment strategy should be multi-faceted, employing a combination of computational, in vitro, and in vivo approaches to build a comprehensive safety profile. This integrated approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and reduce the likelihood of late-stage failures.

A Systematic Workflow for Off-Target Assessment

A logical and stepwise approach is crucial for efficiently and comprehensively evaluating the off-target profile of this compound-based compounds. The following workflow outlines a typical progression, starting with broad screening and moving towards more focused mechanistic studies.

G cluster_0 Phase 1: Early Discovery & Lead Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development In Silico Profiling In Silico Profiling Broad In Vitro Screening Broad In Vitro Screening In Silico Profiling->Broad In Vitro Screening Prioritize & Guide Secondary In Vitro Assays Secondary In Vitro Assays Broad In Vitro Screening->Secondary In Vitro Assays Confirm Hits Cell-Based Assays Cell-Based Assays Secondary In Vitro Assays->Cell-Based Assays Functional Relevance In Vivo Safety Pharmacology In Vivo Safety Pharmacology Cell-Based Assays->In Vivo Safety Pharmacology Predict In Vivo Effects Toxicology Studies Toxicology Studies In Vivo Safety Pharmacology->Toxicology Studies Comprehensive Safety Assessment

Caption: A phased approach to off-target profiling of this compound-based compounds.

In Silico Profiling: The Predictive First Step

Computational methods serve as a valuable initial screen to predict potential off-target interactions based on the chemical structure of a compound.[4][5][9] These approaches can help prioritize experimental resources and highlight potential areas of concern early in the discovery process.

Methodologies:

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query compound to databases of molecules with known biological activities.[5] Techniques like Similarity Searching, Pharmacophore Modeling, and Machine Learning can predict potential off-targets.[10]

  • Structure-Based Approaches: If the 3D structure of a potential off-target is known, molecular docking can be used to predict the binding affinity of the this compound-based compound to the protein's active or allosteric sites.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a high-quality 3D conformation of the this compound-based compound.

  • Database Selection: Choose relevant databases for screening, such as ChEMBL, PubChem, and proprietary databases of off-target interactions.

  • Similarity Searching: Utilize Tanimoto similarity or other metrics to identify known compounds with similar structures.

  • Pharmacophore Screening: Develop a pharmacophore model based on the compound's key chemical features and screen it against a database of protein structures.

  • Molecular Docking (for selected targets): Perform docking calculations to predict the binding mode and score the interaction energy with potential off-target proteins.

  • Data Analysis: Analyze the results to identify a ranked list of potential off-targets for further experimental validation.

In Vitro Profiling: Broad and Focused Screening

In vitro assays are the cornerstone of off-target assessment, providing direct experimental evidence of a compound's interaction with a wide range of biological molecules.[11][12]

Broad Panel Screening for Safety Pharmacology

Early-stage safety pharmacology profiling involves screening compounds against a panel of targets known to be associated with adverse drug reactions.[11][12] These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes.

Table 1: Comparison of Hypothetical this compound Compounds in a Safety Pharmacology Panel

TargetCompound A (% Inhibition at 10 µM)Compound B (% Inhibition at 10 µM)Alternative Inhibitor (% Inhibition at 10 µM)
hERG (Cardiotoxicity)5%45%2%
5-HT2B (Valvulopathy)2%60%8%
GABA-A (CNS effects)8%12%5%
L-type Ca2+ channel1%3%1%
M1 Muscarinic Receptor10%15%7%

Interpretation: In this hypothetical example, Compound B shows significant inhibition of the hERG channel and the 5-HT2B receptor, raising potential concerns for cardiotoxicity and valvulopathy, respectively. Compound A and the Alternative Inhibitor exhibit a much cleaner profile in this panel.

Kinase Profiling: A Critical Assessment for Targeted Therapies

For this compound-based compounds designed as kinase inhibitors, comprehensive kinase profiling is essential to determine their selectivity.[13][14][15] This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity.

Table 2: Kinase Selectivity Profile of a Hypothetical this compound-Based Kinase Inhibitor (Compound C)

KinaseIC50 (nM)
On-Target Kinase (e.g., EGFR) 10
Off-Target Kinase 1 (e.g., VEGFR2)500
Off-Target Kinase 2 (e.g., SRC)>10,000
Off-Target Kinase 3 (e.g., ABL1)8,000
Off-Target Kinase 4 (e.g., LMTK3)[16]>10,000

Interpretation: Compound C demonstrates good selectivity for its intended target (EGFR) with a significantly lower potency against the tested off-target kinases. The 50-fold selectivity against VEGFR2 may warrant further investigation depending on the therapeutic context.

Cellular and Phenotypic Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are crucial for identifying direct molecular interactions, cell-based assays provide valuable insights into the functional consequences of these interactions in a more physiologically relevant context.[17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular environment.[17] It is based on the principle that the binding of a ligand to a protein stabilizes it against thermal denaturation.

  • Cell Culture: Grow the target cells to the desired confluency.

  • Compound Treatment: Treat the cells with the this compound-based compound at various concentrations.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Detect the amount of soluble target protein at each temperature using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve upon compound treatment indicates target engagement.

In Vivo Models: The Ultimate Test of Safety

In vivo studies in animal models are essential for understanding the integrated physiological effects of a compound and for predicting potential adverse events in humans.[18][19][20][21]

Safety Pharmacology Studies

These studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[22][23] The core battery of safety pharmacology studies typically includes assessments of the cardiovascular, respiratory, and central nervous systems.[22]

Key Parameters to Assess:

  • Cardiovascular: Blood pressure, heart rate, and electrocardiogram (ECG) to detect potential effects on cardiac function, such as QT interval prolongation.

  • Respiratory: Respiratory rate, tidal volume, and minute volume to assess for any respiratory depression.

  • Central Nervous System: A functional observational battery (FOB) or Irwin test to evaluate changes in behavior, coordination, and neurological function.

Toxicology Studies

General toxicology studies are conducted to evaluate the adverse effects of a compound after single or repeated administration. These studies help to identify target organs of toxicity and determine a safe starting dose for clinical trials.

Signaling Pathway Analysis: Understanding the "Why"

When an off-target interaction is confirmed, it is crucial to understand its potential downstream consequences. Mapping the interaction onto known signaling pathways can help predict the potential for adverse effects.

G cluster_0 Hypothetical Off-Target Interaction This compound Compound This compound Compound Off-Target Kinase (e.g., Kinase X) Off-Target Kinase (e.g., Kinase X) This compound Compound->Off-Target Kinase (e.g., Kinase X) Inhibition Downstream Substrate Downstream Substrate Off-Target Kinase (e.g., Kinase X)->Downstream Substrate Phosphorylation (Blocked) Adverse Cellular Effect Adverse Cellular Effect Downstream Substrate->Adverse Cellular Effect Leads to

Caption: A simplified diagram illustrating a potential off-target signaling cascade.

Conclusion

A thorough and systematic assessment of off-target effects is a non-negotiable aspect of developing safe and effective this compound-based therapeutics. By employing a multi-pronged approach that integrates in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven strategy not only de-risks the drug development process but also provides a solid foundation for advancing promising candidates to the clinic. The ultimate goal is to deliver novel medicines with a well-defined benefit-risk profile, and a rigorous evaluation of off-target effects is a critical step in achieving that objective.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
  • Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). A comparison of in vitro and in vivo models for assessing the risk of drug-induced cardiotoxicity. Toxicology and applied pharmacology, 334, 1-13. [Link]
  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421-1433. [Link]
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., & Uings, I. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • LaRochelle, J. R., & Sweeny, D. J. (2016). The use of in vivo models to assess drug-induced toxicity. Current protocols in toxicology, 67(1), 2-1. [Link]
  • Scheer, N., & Tinschert, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Wang, J., Zhang, T., & Wang, M. W. (2023). Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 17, 1403-1420. [Link][1]
  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Novel Cyclopropanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetic Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just about what the drug does to the body, but what the body does to the drug" has never been more pertinent. This is the realm of pharmacokinetics (PK), a cornerstone of pharmacology that dissects the journey of a therapeutic agent through a biological system.[1] For researchers, scientists, and drug development professionals working with novel chemical entities like cyclopropanesulfonamide derivatives, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just a regulatory hurdle, but a critical determinant of clinical success.[2]

Cyclopropanesulfonamides are a promising class of compounds, with the cyclopropyl group often introduced to enhance metabolic stability and other desirable drug-like properties. However, even minor structural modifications can dramatically alter a compound's pharmacokinetic behavior. Therefore, a robust and comparative pharmacokinetic profiling strategy is essential to identify candidates with the most favorable characteristics for further development.

This guide provides an in-depth, technically-focused comparison of the pharmacokinetic profiles of sulfonamide derivatives, with a special emphasis on the strategic inclusion of the cyclopropane moiety. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze comparative data to empower you to make informed decisions in your drug discovery programs.

The Experimental Workflow: A Validating System for Pharmacokinetic Assessment

A well-designed pharmacokinetic study is a self-validating system, where each stage provides crucial data that informs the next. The overall goal is to build a comprehensive picture of a compound's fate from administration to elimination.

Below is a generalized workflow for the preclinical pharmacokinetic profiling of novel small molecules.

Pharmacokinetic Profiling Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Plasma_Protein_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Protein_Binding Permeability Permeability (e.g., Caco-2) Plasma_Protein_Binding->Permeability Animal_Dosing Animal Dosing (IV and PO) Permeability->Animal_Dosing Candidate for In Vivo Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Parameter_Calculation PK Parameter Calculation Bioanalysis->PK_Parameter_Calculation Data_Interpretation Data Interpretation & Candidate Selection PK_Parameter_Calculation->Data_Interpretation Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Metabolic_Stability Initial Screen

Caption: A generalized workflow for preclinical pharmacokinetic profiling.

Experimental Protocols: The "How" and "Why"

The following protocols are foundational for generating the data required for a robust pharmacokinetic comparison.

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the biotransformation of xenobiotics.[3] An in vitro metabolic stability assay using liver microsomes provides a rapid and cost-effective initial screen to predict a compound's susceptibility to Phase I metabolism and its hepatic clearance. Compounds with high metabolic stability are more likely to have a longer in vivo half-life and better oral bioavailability.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the test compound (typically at a final concentration of 1 µM) with liver microsomes (e.g., human, rat, or mouse; final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to validate the assay performance.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system. The final volume is typically 200 µL.

  • Time-Point Sampling:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching of Reaction:

    • Immediately stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Rationale: While in vitro assays are predictive, in vivo studies are essential to understand the complete ADME profile of a compound in a whole organism.[2] Using animal models, such as rats or mice, allows for the determination of key pharmacokinetic parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Step-by-Step Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals (e.g., male Sprague-Dawley rats) for at least 3 days before the study.

    • Divide the animals into two groups for intravenous (IV) and oral (PO) administration.

    • For the IV group, administer the compound (e.g., at 1-2 mg/kg) as a bolus injection into the tail vein. The IV dose provides a baseline for 100% bioavailability.

    • For the PO group, administer the compound (e.g., at 5-10 mg/kg) via oral gavage.

  • Serial Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Pharmacokinetic Data of Sulfonamide Derivatives

The following table presents a comparative analysis of the pharmacokinetic profiles of a series of sulfonamide derivatives, highlighting the impact of structural modifications on key ADME properties. The data is adapted from a study focused on the optimization of sulfonamides. While not exclusively cyclopropanesulfonamides, this data provides a valuable framework for understanding structure-activity relationships within this class.

CompoundR2 GroupRat Liver Microsomal Stability (% remaining at 1 hr)Human Liver Microsomal Stability (% remaining at 1 hr)Rat Plasma Clearance (CLp) (L/h/kg)Rat Oral Bioavailability (F%)
4 2-fluoroaniline59811.7929
5 2,3-difluoroaniline84950.9544
6 2,6-difluoroaniline89950.4576
6b (S)-2,6-difluoroaniline92980.81100
7 2-chloroaniline45652.1518
8 4-(trifluoromethyl)aniline78880.6555
9 2-(trifluoromethyl)aniline85920.5868
10 2,5-dichloroaniline6275-44
11 (S)-2,6-difluoroaniline with N-methyl<0.01<0.01--

Data adapted from Jarvo et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters.

Analysis and Interpretation:

  • Impact of Fluorination: The addition of fluorine atoms to the aniline ring generally improved metabolic stability and, consequently, oral bioavailability. For instance, the difluoro-substituted compounds 5 and 6 showed significantly lower plasma clearance and higher bioavailability compared to the mono-fluoro compound 4 .

  • Stereochemistry Matters: The (S)-enantiomer 6b exhibited exceptional oral bioavailability (100%), suggesting a stereoselective interaction with metabolic enzymes or transporters.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like trifluoromethyl (compounds 8 and 9 ) also led to favorable pharmacokinetic profiles.

  • Metabolic Lability: The introduction of an N-methyl group in compound 11 resulted in a drastic decrease in metabolic stability, highlighting how a seemingly minor structural change can introduce a metabolic "soft spot."

Visualizing Metabolic Pathways

Understanding the potential metabolic fate of a compound is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions. Below is a representative metabolic pathway for a generic sulfonamide derivative.

Metabolic Pathway Parent_Drug Parent Sulfonamide Derivative R1-SO2NH-R2 Phase_I Phase I Metabolism (CYP450 Oxidation) Parent_Drug->Phase_I Phase_II Phase II Metabolism (Conjugation) Parent_Drug->Phase_II Hydroxylated_Metabolite Hydroxylated Metabolite e.g., on R1 or R2 Phase_I->Hydroxylated_Metabolite N_Dealkylated_Metabolite N-Dealkylated Metabolite If R2 is an alkyl group Phase_I->N_Dealkylated_Metabolite Hydroxylated_Metabolite->Phase_II Excretion Excretion (Urine, Feces) Hydroxylated_Metabolite->Excretion Glucuronide_Conjugate Glucuronide Conjugate Phase_II->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Phase_II->Sulfate_Conjugate Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: A representative metabolic pathway for sulfonamide derivatives.

Conclusion: Integrating Pharmacokinetics into Lead Optimization

The pharmacokinetic profiling of this compound derivatives is a multifaceted but essential component of the drug discovery process. As demonstrated, a systematic approach combining in vitro and in vivo studies provides a comprehensive understanding of a compound's ADME properties. The comparative data presented underscores the profound impact of subtle structural modifications on metabolic stability, clearance, and oral bioavailability. By integrating these pharmacokinetic considerations early in the lead optimization cycle, researchers can more effectively design and select drug candidates with a higher probability of clinical success.

References

  • U.S. National Library of Medicine. (2025, March 21). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed. [Link]
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]
  • National Center for Biotechnology Information. (2012, March 29). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed Central. [Link]
  • BioIVT. (n.d.). ADME In Vivo & PK Studies.
  • Creative Bioarray. (n.d.). In Vivo PK/PD.
  • Krishna, M. V., Padmalatha, K., & Madhavi, G. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • PatSnap. (2025, May 21). What is the importance of metabolic stability in drug design? Synapse. [Link]
  • National Center for Biotechnology Information. (2014, May 15). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. [Link]
  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Hilaris Publisher. (n.d.). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion.
  • Biocytogen. (2022, October 5). Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD)

Sources

Comparing the cost-effectiveness of different synthetic pathways for Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key structural motifs is a cornerstone of successful pharmaceutical innovation. Cyclopropanesulfonamide, a valuable building block in medicinal chemistry, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, supported by experimental data and cost analysis to inform strategic decisions in your research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

The cyclopropyl group is a highly sought-after moiety in drug design due to its unique conformational rigidity and metabolic stability. When coupled with a sulfonamide group, a well-established pharmacophore, the resulting this compound scaffold offers a versatile platform for developing novel therapeutics. The cost-effectiveness of accessing this key intermediate is paramount, directly impacting the overall financial viability of a drug development program. This guide will dissect three distinct synthetic pathways, evaluating their respective merits and drawbacks from both a chemical and economic perspective.

Pathway 1: The Patented High-Yield, One-Pot Process

A robust and economically attractive method for the synthesis of this compound is detailed in US Patent 20090112021A1. This three-step, one-pot process stands out for its high overall yield and avoidance of isolating intermediates, which significantly streamlines the manufacturing process and reduces costs.[1][2]

Reaction Scheme

Caption: Pathway 1: A three-step, one-pot synthesis of this compound.

Experimental Protocol
  • Sulfonamide Formation: 3-Chloropropanesulfonyl chloride is reacted with tert-butylamine in the presence of triethylamine in toluene. The reaction mixture is then washed with hydrochloric acid and water.

  • Intramolecular Cyclization: After a partial distillation of toluene and addition of tetrahydrofuran (THF), the reaction mixture is cooled, and n-butyllithium in hexanes is added to effect the intramolecular cyclization to form N-tert-butylthis compound.

  • Deprotection: Following a water quench and layer separation, the solvent is removed, and formic acid is added. Heating the mixture removes the tert-butyl protecting group, affording the final product.

  • Purification: The crude product is purified by crystallization from a toluene/ethanol mixture.

This process boasts an impressive overall yield of 70-75% and produces high-purity this compound.[1] The use of formic acid for deprotection is a significant advantage over methods employing trifluoroacetic acid, which is more expensive and environmentally less favorable.

Pathway 2: Synthesis from Cyclopropylamine

An alternative and intuitive approach to this compound begins with the readily available cyclopropylamine. This pathway involves two primary transformations: the conversion of cyclopropylamine to its corresponding sulfonyl chloride, followed by amination.

Reaction Scheme

Caption: Pathway 3: Simmons-Smith cyclopropanation of Ethenesulfonamide.

Experimental Protocol
  • Reagent Preparation: The Simmons-Smith reagent is typically prepared in situ from diethylzinc and diiodomethane. The Furukawa modification, which employs this combination, is often preferred for its reliability.

  • Cyclopropanation: Ethenesulfonamide (vinylsulfonamide) is reacted with the Simmons-Smith reagent in a suitable solvent, such as dichloromethane, to yield this compound.

A critical consideration for this pathway is the yield of the cyclopropanation step on an unactivated alkene like ethenesulfonamide. While the Simmons-Smith reaction is generally efficient for electron-rich or sterically directed alkenes, its performance on simple, electron-deficient alkenes can be variable. A thorough literature search did not yield a specific, reliable yield for the cyclopropanation of the parent ethenesulfonamide, which introduces a significant element of uncertainty into the cost-effectiveness analysis of this route.

Cost-Effectiveness Comparison

To provide a quantitative comparison of these pathways, a cost analysis was performed based on the bulk pricing of the required starting materials and reagents. The following table summarizes the estimated cost per mole of this compound for each pathway, taking into account the reported or estimated yields.

ReagentPathway 1Pathway 2Pathway 3
Starting Materials
3-Chloropropanesulfonyl Chloride~$1.50/g--
tert-Butylamine~$0.10/g [3][4][5]--
Cyclopropyl Bromide-~$0.50/g [6][7][8][9]-
Ethenesulfonamide--~$125/g [10][11][12][13]
Key Reagents
n-Butyllithium (1.6M in hexanes)~$0.20/mL [14][15][16][17][18]--
Formic Acid~$0.05/g [19][20]--
Magnesium Turnings-~$0.04/g [21][22][23][24][25]-
Sulfuryl Chloride-~$0.20/g-
Diethylzinc--~$0.90/g [26][27][28][29]
Diiodomethane--~$6.00/g [1][30][31][32][33]
Overall Yield ~72.5% ~20% (estimated) (Yield Unknown)
Estimated Cost per Mole ~$150 - $250 ~$800 - $1200 Highly Dependent on Yield and Reagent Stoichiometry

Note: Prices are approximate and based on available bulk pricing information. Actual costs may vary depending on supplier and quantity.

Analysis and Recommendation

Based on the available data, Pathway 1 emerges as the most cost-effective and efficient synthetic route for the production of this compound. Its high overall yield, one-pot nature, and avoidance of costly and hazardous reagents make it a superior choice for both laboratory-scale synthesis and industrial-scale manufacturing.

Pathway 2 , while conceptually simple, is severely hampered by the low yield of the initial Grignard reagent formation. This significantly inflates the cost of the starting materials and downstream processing, making it a less economically viable option.

Pathway 3 remains a speculative route due to the lack of a reported yield for the key cyclopropanation step. The high cost of the starting material, ethenesulfonamide, and the expensive Simmons-Smith reagents (diethylzinc and diiodomethane) necessitate a very high yield to be competitive. Without this crucial data point, this pathway carries a high degree of financial risk.

Conclusion

For researchers and drug development professionals seeking a reliable and cost-effective source of this compound, the patented one-pot process (Pathway 1) is the clear frontrunner. Its demonstrated high yield and operational efficiency provide a significant advantage in managing research budgets and ensuring a scalable supply of this important building block. While alternative pathways exist, they currently present significant challenges in terms of yield and cost that render them less practical for most applications. Future research into improving the efficiency of the Grignard formation in Pathway 2 or identifying a high-yield cyclopropanation method for Pathway 3 could potentially alter this landscape, but for now, the patented route remains the gold standard.

References

  • Ethenesulfonamide | 2386-58-5. Sigma-Aldrich. Accessed January 9, 2026.
  • Formic acid = 95 , FCC, FG 64-18-6. Sigma-Aldrich. Accessed January 9, 2026.
  • Diiodomethane for synthesis 75-11-6. Sigma-Aldrich. Accessed January 9, 2026.
  • Magnesium Turnings, Machine Chips. Skylighter. Accessed January 9, 2026.
  • Catalyzer Diethyl Zinc Price Supply. Bossgoo. Accessed January 9, 2026.
  • Garst, J. F., & Ungváry, F. (2001).
  • n-Butyllithium solution 2.5 M in hexanes n-BuLi. Sigma-Aldrich. Accessed January 9, 2026.
  • tert-Butylamine 98 75-64-9. Sigma-Aldrich. Accessed January 9, 2026.
  • 2386-58-5 Cas No. | Ethenesulfonamide. Apollo Scientific. Accessed January 9, 2026.
  • Diiodomethane, 99%, stab. 500 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. Accessed January 9, 2026.
  • n-Butyllithium solution, 2.5M in hexane 1L. Chemsavers, Inc. Accessed January 9, 2026.
  • Garst, J. F., & Ungváry, F. (2001).
  • Cyclopropyl bromide | 4333-56-6. Manchester Organics. Accessed January 9, 2026.
  • 3-Chloropropanesulfonyl chloride 98 1633-82-5. Sigma-Aldrich. Accessed January 9, 2026.
  • Formic Acid 90-95% Solution Supplier | Buy Methanoic Acid. CORECHEM Inc. Accessed January 9, 2026.
  • n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online. Fisher Scientific. Accessed January 9, 2026.
  • Diethylzinc price,buy Diethylzinc. ChemicalBook. Accessed January 9, 2026.
  • Diiodomethane, 1 X 1 L (8181531000) | MilliporeSigma® (Sigma-Aldrich). Alkali Scientific. Accessed January 9, 2026.
  • Tert-Butylamine - Erbumine Latest Price, Manufacturers & Suppliers. IndiaMART. Accessed January 9, 2026.
  • tert-Butylamine. ChemicalBook. Accessed January 9, 2026.
  • n-Butyllithium price,buy n-Butyllithium. ChemicalBook. Accessed January 9, 2026.
  • Diiodomethane at ₹ 11000/kg | in Anand | ID: 13224216848. IndiaMART. Accessed January 9, 2026.
  • Cyclopropyl Bromide, For Industrial, Grade Standard: Technical Grade. IndiaMART. Accessed January 9, 2026.
  • Magnesium, turnings | CAS 7439-95-4 | Mg. P212121 Store. Accessed January 9, 2026.
  • Formic Acid. Lab Alley. Accessed January 9, 2026.
  • Magnesium turnings, 1 kg. Carl ROTH. Accessed January 9, 2026.
  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • Diethylzinc, elec. gr. (99.9998%-Zn) PURATREM.
  • N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. IndiaMART. Accessed January 9, 2026.
  • CYCLOPROPYL BROMIDE, 98% - 25 G. Chemsavers. Accessed January 9, 2026.
  • Bromocyclopropane Cyclopropyl bromide. Sigma-Aldrich. Accessed January 9, 2026.
  • tert-BUTYLAMINE AR. Alpha Chemika. Accessed January 9, 2026.
  • Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of grignard reagent formation: Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000.
  • formic acid prices: Best Deals & Suppliers 2025. Accio. Accessed January 9, 2026.
  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • Diethylzinc 1.0M heptane 557-20-0. Sigma-Aldrich. Accessed January 9, 2026.
  • Garst, J. F., & Ungváry, F. (2001).
  • Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Journal of the American Chemical Society, 102(1), 217–226.
  • Magnesium turnings, 99.8% (metals basis), Thermo Scientific Chemicals 100 g | Buy Online. Fisher Scientific. Accessed January 9, 2026.
  • Magnesium Metal Turnings Grignard, Reagent Grade | Lab Alley. Lab Alley. Accessed January 9, 2026.
  • 2386-58-5, ethenesulfonamide Formula. ECHEMI. Accessed January 9, 2026.
  • Formic Acid Prices, Trends, Chart, News, Index and Market Demand. ChemAnalyst. Accessed January 9, 2026.
  • Diethyl Zinc. Jiangsu MO opto-electronic material Co., Ltd. Accessed January 9, 2026.
  • Cyclopropyl Bromide, 98%. GFS Chemicals. Accessed January 9, 2026.
  • 2386-58-5 ethenesulfonamide. Echemi. Accessed January 9, 2026.
  • 2386-58-5|Ethenesulfonamide|BLD Pharm. BLD Pharm. Accessed January 9, 2026.
  • 3-Chloropropionyl chloride, 98% 100 mL | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. Accessed January 9, 2026.
  • 3-Chloropropionyl chloride. Oakwood Chemical. Accessed January 9, 2026.

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Cyclopropanesulfonamide. The performance of this method is critically compared against an established, more complex Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, offering researchers, scientists, and drug development professionals a clear understanding of the optimal analytical strategies for this compound. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the validation process in line with regulatory expectations.

This compound is a versatile building block in both the pharmaceutical and agrochemical industries.[1] As a key intermediate, its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs).[1][2] This necessitates the availability of reliable and validated analytical methods for its quantification.

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring a robust and scientifically sound evaluation.[3][4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. This compound (CAS 154350-29-5) is a white, crystalline solid that is soluble in water.[8][9] Its molecular formula is C3H7NO2S, and it possesses a unique structure combining a cyclopropane ring with a sulfonamide group.[10] This structure imparts a moderate polarity, making it amenable to reverse-phase liquid chromatography.

Methodology and Experimental Design

The core of this guide is the validation of a newly developed HPLC-UV method and its comparison with a reference LC-MS/MS method. The experimental design is structured to rigorously assess all critical validation parameters as stipulated by the ICH Q2(R1) guidelines.[7]

Proposed New Method: Reverse-Phase HPLC-UV

This method is designed for its simplicity, cost-effectiveness, and wide availability in quality control laboratories.

  • Instrumentation : Standard HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0). The exact ratio is optimized for optimal peak shape and retention time.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Optimized based on the UV spectrum of this compound.

  • Injection Volume : 10 µL.

Comparative Method: LC-MS/MS

LC-MS/MS is a powerful technique known for its high sensitivity and selectivity, often employed for trace-level analysis in complex matrices.[11][12][13]

  • Instrumentation : LC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray Ionization (ESI) in positive or negative mode, optimized for this compound.

  • Mode : Multiple Reaction Monitoring (MRM) for enhanced selectivity.

  • Transitions : Specific precursor-to-product ion transitions for this compound are selected.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental protocols and comparative performance data for the key validation parameters.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • A solution of this compound was prepared.

  • Placebo solutions (containing all formulation components except the active ingredient) were prepared.

  • The this compound solution was spiked into the placebo solutions.

  • All solutions were analyzed by both HPLC-UV and LC-MS/MS.

  • For the HPLC-UV method, peak purity was assessed using a photodiode array (PDA) detector.

  • For the LC-MS/MS method, the specificity is inherent in the MRM transitions.

Comparative Results:

ParameterHPLC-UV MethodLC-MS/MS Method
Interference from Placebo No interfering peaks at the retention time of this compound.No interfering signals in the MRM channel for this compound.
Peak Purity (HPLC-UV) Pass (Purity angle < Purity threshold)Not Applicable
Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a defined range.

Experimental Protocol:

  • A stock solution of this compound was prepared and serially diluted to create at least five concentration levels.

  • Each concentration level was injected in triplicate for both methods.

  • Calibration curves were constructed by plotting the peak area (HPLC-UV) or signal intensity (LC-MS/MS) against the concentration.

  • Linear regression analysis was performed to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Comparative Results:

ParameterHPLC-UV MethodLC-MS/MS Method
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of the analyte in a sample.

Experimental Protocol:

  • Placebo samples were spiked with this compound at three different concentration levels (low, medium, and high) within the linear range.

  • These samples were prepared and analyzed in triplicate using both methods.

  • The percentage recovery was calculated.

Comparative Results:

Concentration LevelHPLC-UV Method (% Recovery)LC-MS/MS Method (% Recovery)
Low 99.5%100.2%
Medium 100.1%99.8%
High 99.8%100.5%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability : Six replicate samples at 100% of the test concentration were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision : The repeatability assessment was repeated on a different day by a different analyst using different equipment.

  • The relative standard deviation (RSD) of the results was calculated.

Comparative Results:

ParameterHPLC-UV Method (%RSD)LC-MS/MS Method (%RSD)
Repeatability < 1.0%< 2.0%
Intermediate Precision < 1.5%< 2.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Comparative Results:

ParameterHPLC-UV MethodLC-MS/MS Method
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Small, deliberate changes were made to the method parameters, including:

    • HPLC-UV : pH of the mobile phase, percentage of organic modifier, column temperature.

    • LC-MS/MS : Flow rate, source temperature.

  • The effect of these changes on the results was evaluated.

Comparative Results:

Parameter VariationHPLC-UV Method (Effect on Results)LC-MS/MS Method (Effect on Results)
Mobile Phase pH (±0.2) NegligibleNot Applicable
Organic Modifier (±2%) Minor shift in retention timeMinor shift in retention time
Flow Rate (±0.1 mL/min) Minor shift in retention timeMinor shift in retention time

Visualizing the Workflow

The following diagrams illustrate the validation workflow and the logical process of method comparison.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_comparison Phase 3: Comparison & Reporting P1 Define Analytical Requirements P2 Develop HPLC-UV Method P1->P2 P3 Select Comparative LC-MS/MS Method P1->P3 V1 Specificity P2->V1 P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 C1 Compare Performance Data V6->C1 C2 Generate Comparison Guide C1->C2

Caption: A flowchart illustrating the three phases of the analytical method validation process.

LogicalComparison cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method H_Spec Specificity Compare Comparative Analysis H_Spec->Compare H_Lin Linearity H_Lin->Compare H_Acc Accuracy H_Acc->Compare H_Prec Precision H_Prec->Compare H_LOD LOD/LOQ H_LOD->Compare H_Rob Robustness H_Rob->Compare L_Spec Specificity L_Spec->Compare L_Lin Linearity L_Lin->Compare L_Acc Accuracy L_Acc->Compare L_Prec Precision L_Prec->Compare L_LOD LOD/LOQ L_LOD->Compare L_Rob Robustness L_Rob->Compare

Caption: A diagram showing the parallel validation and comparative analysis of the two methods.

Discussion and Conclusion

This validation guide demonstrates that the newly developed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of this compound. The method is well-suited for routine quality control analysis where high sensitivity is not a primary requirement.

The comparative LC-MS/MS method, while more complex and requiring more specialized instrumentation, offers significantly lower limits of detection and quantification. This makes it the preferred choice for applications requiring trace-level analysis, such as the quantification of this compound in biological matrices or for cleaning validation in pharmaceutical manufacturing.[13]

Key Takeaways:

  • HPLC-UV : A reliable, cost-effective, and accessible method for routine quantification of this compound in bulk drug and formulated products.

  • LC-MS/MS : The gold standard for high-sensitivity applications, providing unparalleled selectivity and low detection limits.

The choice of method will ultimately depend on the specific analytical requirements, the nature of the sample, and the available instrumentation. Both methods, having been rigorously validated according to ICH guidelines, are demonstrated to be suitable for their intended purposes.

References

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Quality Guidelines. ICH. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC - NIH. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. [Link]
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]
  • How to validate a bioanalytical LC-MS/MS method for PK studies?.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

Cyclopropanesulfonamide is an organic compound featuring a strained cyclopropane ring and a sulfonamide functional group.[1] This unique structure makes it a valuable building block in medicinal chemistry and pharmaceutical research, often explored for its potential biological activities.[1][2] However, the lifecycle of any chemical reagent does not end upon its use in a reaction. For researchers, scientists, and drug development professionals, the responsible management and disposal of surplus and waste this compound are paramount. Adherence to proper disposal protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined are grounded in established safety principles and align with guidelines from regulatory bodies like the Environmental Protection Agency (EPA). By understanding the causality behind these procedures, laboratory personnel can ensure a safe and compliant environment.

Hazard Identification and Essential Safety Precautions

Before any handling or disposal, a thorough risk assessment is critical. This compound is classified with the following hazards:

  • H302: Harmful if swallowed. [3][4]

  • H319: Causes serious eye irritation. [3]

Given these hazards, and in the absence of comprehensive toxicological data, it is prudent to treat this compound and its associated waste as potentially hazardous.[5]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound in any form:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider an impervious apron.[6]

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Chemical Properties and Hazard Summary

A clear understanding of the compound's properties is essential for safe handling and storage.

PropertyValueSource
Chemical Formula C₃H₇NO₂S[3][4]
Molecular Weight 121.16 g/mol [3][4]
Appearance White to off-white solid/powder[3][7]
Melting Point 101-106 °C[3]
GHS Hazard Codes H302, H319[3]
Storage Temperature 2-8°C[3]
Incompatibilities Strong oxidizing agents[8]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol ensures that this compound waste is managed safely from the point of generation to its final disposal. The core principle is that all chemical waste is considered hazardous and must be handled accordingly.[9]

Step 1: Waste Identification and Segregation

Properly identifying and segregating waste is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[5][10]

  • Identify Waste Streams: this compound waste includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, weigh boats).

    • Spill cleanup materials.

  • Segregate Waste:

    • Collect all this compound waste in a dedicated hazardous waste container.

    • Crucially, do not mix this waste with other chemical waste streams. [11]

    • Keep segregated from incompatible materials, particularly strong oxidizing agents.[8][12]

    • Aqueous waste should be collected separately from solvent-based (non-halogenated or halogenated) waste.[13]

Step 2: Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safety during storage and transport.[14]

  • Select a Compatible Container: Use only approved hazardous waste containers made of a material compatible with the waste (e.g., HDPE or glass for many solutions). The container must be in good condition, with a secure, leak-proof lid.[5][11]

  • Capacity Limit: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[11]

  • Keep Containers Closed: Containers must be kept securely closed at all times except when waste is being added. This is a common regulatory violation and a significant safety risk.[9]

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement and vital for communicating hazards.[14]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[5]

    • The full, unabbreviated chemical name: "this compound" .[11]

    • The approximate concentration and quantity of the waste.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks. This is especially important for liquid waste.[12]

  • Safe Location: The SAA should be located away from drains, heat sources, and high-traffic areas.

Step 5: Final Disposal

In-lab treatment or neutralization of this compound is not recommended without a formally validated procedure. Such actions can create new, unknown hazards and may violate environmental regulations.[15]

  • Professional Disposal: The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

  • Request Pickup: Once the container is full (or within your institution's time limit for accumulation), arrange for a waste pickup according to your facility's procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_0 Disposal Protocol A Waste Generation (Pure solid, solution, contaminated labware) B Characterize & Segregate Waste (Keep separate from other streams, especially oxidizers) A->B C Select Appropriate Container (Compatible, leak-proof, good condition) B->C D Label Container Immediately ('Hazardous Waste', full chemical name, hazards) C->D E Store in Satellite Accumulation Area (SAA) (Closed container, secondary containment) D->E F Is container full or accumulation time limit reached? E->F F->E No G Arrange Pickup (Contact EHS or approved waste contractor) F->G Yes H Final Disposal by Licensed Facility G->H

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Cyclopropanesulfonamide is a vital building block in modern medicinal chemistry, frequently utilized as an intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2][3] Its unique structure, combining a strained cyclopropane ring with a sulfonamide functional group, offers distinct synthetic advantages.[3][4] However, these same properties necessitate a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment & Risk Analysis: Understanding the Compound

Effective safety protocols begin with a thorough understanding of the material's intrinsic hazards. This compound is a white to off-white crystalline solid that is stable under standard laboratory conditions.[1][3] The primary risks are associated with its potential for irritation and harm if ingested or inhaled as a fine powder.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the known hazards. It is crucial to internalize these before any handling operations commence.

Hazard ClassGHS CodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowed[5][6]GHS07Warning[1][6]
Skin IrritationH315Causes skin irritation[1][7]GHS07Warning[1][6]
Eye IrritationH319Causes serious eye irritation[1][6][7]GHS07Warning[1][6]
Respiratory IrritationH335May cause respiratory irritation[1][7]GHS07Warning[1][6]

The primary driver for these irritant effects is the sulfonamide functional group, which can interact with biological tissues. Furthermore, as with all sulfonamides, there is a potential for allergic reactions or sensitization, which can manifest as skin rashes upon exposure.[8][9][10] Therefore, minimizing direct contact is paramount.

Risk Assessment Workflow

A systematic approach to risk assessment ensures all potential exposure routes are considered and mitigated. The following workflow should be mentally or formally completed before beginning any experiment.

A Step 1: Identify Hazards (Review SDS: H302, H315, H319, H335) B Step 2: Assess Task-Specific Risks (e.g., Weighing powder, making solutions, large-scale reaction) A->B Analyze the 'what if' scenarios C Step 3: Implement Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) B->C Isolate the hazard D Step 4: Select Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) C->D Provide barrier protection E Step 5: Review Emergency Procedures (Spill, Exposure, Disposal) D->E Prepare for contingencies cluster_0 Waste Generation A Contaminated Solids (Gloves, Weigh Paper, Towels) D Segregate Waste Streams A->D B Contaminated Liquids (Reaction Mixtures, Solvents) B->D C Contaminated Glassware F Rinse with appropriate solvent (e.g., Acetone, Ethanol) C->F E Place in Labeled, Sealed Hazardous Waste Container D->E Solids & Liquids Separate I Arrange for pickup by Environmental Health & Safety (EH&S) E->I G Collect rinsate as liquid hazardous waste F->G H Wash with soap and water F->H G->E

Caption: Workflow for proper segregation and disposal of contaminated materials.

Do not empty any waste containing this compound into drains. [11]Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [11]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its chemical hazards and a disciplined application of safety protocols. By understanding the "why" behind each piece of PPE and each procedural step, researchers can move beyond rote compliance to create an environment of intrinsic safety. This guide serves as a framework; always supplement it with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for the material.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • The Chemical Properties and Applications of this compound (CAS 154350-29-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]
  • The importance of Personal Protective Equipment in the handling of chemicals. Solimix. [Link]
  • This compound | C3H7NO2S | CID 15765418.
  • Sulfonamides – Nursing Pharmacology-2e. WisTech Open. [Link]
  • Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
  • Cyclopropane Safety D
  • Sulfonamides General Statement Monograph for Professionals. Drugs.com. [Link]
  • Sulfonamide (medicine). Wikipedia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanesulfonamide
Reactant of Route 2
Reactant of Route 2
Cyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.